molecular formula C9H5Cl2NO2 B1605614 2,4-Dichloro-6-(5-isoxazolyl)phenol CAS No. 288401-44-5

2,4-Dichloro-6-(5-isoxazolyl)phenol

Cat. No.: B1605614
CAS No.: 288401-44-5
M. Wt: 230.04 g/mol
InChI Key: NWTXPEMLVWSELN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-(5-isoxazolyl)phenol is a useful research compound. Its molecular formula is C9H5Cl2NO2 and its molecular weight is 230.04 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4-Dichloro-6-(5-isoxazolyl)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4-Dichloro-6-(5-isoxazolyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-6-(5-isoxazolyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4-dichloro-6-(1,2-oxazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO2/c10-5-3-6(8-1-2-12-14-8)9(13)7(11)4-5/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTXPEMLVWSELN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)C2=C(C(=CC(=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10425285
Record name 2,4-Dichloro-6-(1,2-oxazol-5(2H)-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288401-44-5
Record name 2,4-Dichloro-6-(1,2-oxazol-5(2H)-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-6-(5-isoxazolyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"2,4-Dichloro-6-(5-isoxazolyl)phenol" CAS number 288401-44-5

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,4-Dichloro-6-(5-isoxazolyl)phenol (CAS 288401-44-5): A Scaffold for Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of 2,4-Dichloro-6-(5-isoxazolyl)phenol (CAS 288401-44-5), a molecule positioned at the intersection of two pharmacologically significant chemical classes: substituted phenols and isoxazoles. While specific research on this compound is not extensively published, this document synthesizes available data on its physicochemical properties, safety profile, and the well-documented biological activities of its core moieties. The isoxazole ring is a privileged scaffold in medicinal chemistry, known for a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The dichlorinated phenol component introduces specific electronic and lipophilic characteristics that can critically influence molecular interactions, metabolic stability, and overall bioactivity. This guide offers insights into its potential as a chemical probe, a fragment for library synthesis, and a lead compound for drug discovery programs. We present a plausible synthetic route, methodologies for characterization, and outline potential avenues for future research for scientists and drug development professionals.

Part 1: Physicochemical and Safety Profile

Chemical Identity and Properties

A precise understanding of a compound's physical and chemical properties is the foundation of its application in research. 2,4-Dichloro-6-(5-isoxazolyl)phenol is a solid at room temperature with a defined melting point, indicating a high degree of purity in its commercially available form.[4]

PropertyValueSource(s)
CAS Number 288401-44-5[4][5]
Molecular Formula C₉H₅Cl₂NO₂[4][5]
Molecular Weight 230.05 g/mol [4]
Appearance Solid[4]
Melting Point 177-180 °C[4]
Purity (Typical) ≥97%[4][6]
SMILES Oc1c(Cl)cc(Cl)cc1-c2ccno2[4]
InChI Key NWTXPEMLVWSELN-UHFFFAOYSA-N[4]
Spectral Data Interpretation

While a specific public spectral database for this compound is not available, its structure can be unequivocally confirmed using standard analytical techniques. The synthesis of related isoxazole derivatives is routinely validated using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[7]

  • ¹H NMR: Would be expected to show distinct aromatic proton signals for both the dichlorophenyl and isoxazole rings, as well as a characteristic signal for the phenolic hydroxyl proton.

  • ¹³C NMR: Would reveal the full carbon framework, with shifts influenced by the electronegative chlorine, oxygen, and nitrogen atoms.

  • IR Spectroscopy: Would display characteristic absorption bands for the O-H stretch of the phenol, C=C and C=N stretching of the aromatic rings, and C-Cl bonds.

  • Mass Spectrometry: The molecular ion peak would confirm the molecular weight, and the isotopic pattern from the two chlorine atoms would be a definitive feature.

Safety and Handling

The toxicological profile of 2,4-Dichloro-6-(5-isoxazolyl)phenol is dominated by the hazards associated with its dichlorophenol moiety and its classification as acutely toxic.

GHS Hazard Classification: [4]

  • Pictogram: GHS06 (Skull and Crossbones)

  • Signal Word: Danger

  • Hazard Statement: H301 (Toxic if swallowed)

  • Precautionary Statement: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician)

Toxicological Insights: Phenol and its derivatives are protoplasmic poisons that can denature proteins and cause cell necrosis.[8] They are readily absorbed through the skin, ingestion, and inhalation.[8] The specific precursor, 2,4-dichlorophenol, is known to be corrosive to the skin and can cause severe eye damage.[9] Systemic exposure to phenols can lead to multisystem organ failure.[8]

Handling Protocol:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Have an emergency plan and appropriate spill cleanup materials readily available.

Part 2: The Isoxazole Core - A Privileged Scaffold in Medicinal Chemistry

Introduction to Isoxazoles

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone of modern medicinal chemistry, found in numerous FDA-approved drugs.[3][10] Its prevalence stems from its unique electronic properties, ability to participate in various non-covalent interactions like hydrogen bonding and π–π stacking, and its role as a versatile synthetic intermediate.[10] The weak N-O bond also provides a potential site for metabolic cleavage or designed ring-opening reactions.[11]

Spectrum of Biological Activity

The isoxazole scaffold is associated with an exceptionally broad range of biological activities, making derivatives like 2,4-Dichloro-6-(5-isoxazolyl)phenol compelling candidates for screening campaigns.

  • Anticancer: Isoxazole derivatives have shown promise by inducing apoptosis in cancer cells and inhibiting key signaling pathways.[1][2][3]

  • Anti-inflammatory: A significant number of isoxazole-containing compounds exhibit anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[12]

  • Antimicrobial: The scaffold has been successfully incorporated into antibacterial and antifungal agents.[3][7]

  • Neuroprotective: Certain isoxazoles have demonstrated potential in models of neurodegenerative disorders.[1][2]

  • Other Activities: The list extends to antioxidant, analgesic, antidiabetic, and insecticidal properties.[3]

The causality behind this versatility lies in the isoxazole ring's ability to act as a bioisostere for other functional groups, its rigid structure which helps in orienting substituents towards biological targets, and its favorable pharmacokinetic properties.[10]

Part 3: The 2,4-Dichlorophenol Moiety - Modulator of Properties

Properties of Substituted Phenols

The 2,4-dichlorophenol portion of the molecule is not merely a passive anchor but an active contributor to the compound's overall profile. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, a critical feature for binding to enzyme active sites or receptors.

The two chlorine atoms exert a strong influence through their electronic and steric effects:

  • Increased Acidity: As electron-withdrawing groups, they lower the pKa of the phenolic proton, making it more acidic than phenol itself.

  • Enhanced Lipophilicity: Halogenation generally increases a molecule's lipophilicity (logP), which can improve its ability to cross cell membranes.

  • Metabolic Blocking: A chlorine atom can be strategically placed to block sites of metabolic oxidation, thereby increasing the compound's half-life in biological systems.

Toxicological Considerations

While conferring potentially useful properties, the dichlorophenol moiety also introduces significant toxicological risks that must be managed in a research setting and considered in any drug development program. As noted previously, 2,4-dichlorophenol is a known skin and eye irritant with moderate acute toxicity.[9] This inherent toxicity necessitates careful handling and suggests that any therapeutic application would require a wide therapeutic window where the desired pharmacological effect occurs at concentrations well below those causing cellular damage.

Part 4: Synthetic Strategy and Methodologies

Retrosynthetic Analysis

A logical approach to synthesizing 2,4-Dichloro-6-(5-isoxazolyl)phenol involves the formation of the isoxazole ring as a key step from a suitably functionalized dichlorophenol precursor. A well-established method for constructing 5-substituted isoxazoles is the cyclization of a chalcone (α,β-unsaturated ketone) with hydroxylamine.[7][13]

G Target 2,4-Dichloro-6-(5-isoxazolyl)phenol Chalcone 1-(2-Hydroxy-3,5-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one (Chalcone Precursor) Target->Chalcone C-N bond formation, Cyclization Hydroxylamine Hydroxylamine (NH₂OH) Target->Hydroxylamine Precursor 2-Hydroxy-3,5-dichloroacetophenone Chalcone->Precursor Condensation Reagent Bredereck's Reagent or DMF-DMA Chalcone->Reagent

Caption: Retrosynthetic pathway for the target compound.

Proposed Synthetic Protocol

This protocol is a self-validating system; successful isolation and characterization of the intermediate at each step confirms the viability of the subsequent transformation.

Step 1: Synthesis of 2-Hydroxy-3,5-dichloroacetophenone

  • Rationale: This step creates the core phenolic ketone required for the subsequent condensation. Friedel-Crafts acylation of 2,4-dichlorophenol is a standard method, though regioselectivity can be a challenge. An alternative is the direct chlorination of 2-hydroxyacetophenone.

  • Procedure (Example via Chlorination): a. Dissolve 1.0 equivalent of 2-hydroxyacetophenone in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane). b. Cool the solution to 0-5 °C in an ice bath. c. Add 2.0-2.2 equivalents of sulfuryl chloride (SO₂Cl₂) dropwise while maintaining the temperature. d. Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC or GC-MS. e. Upon completion, quench the reaction by slowly pouring it into ice water. f. Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of 1-(2-Hydroxy-3,5-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one

  • Rationale: This step forms the α,β-unsaturated ketone system (as an enaminone, a chalcone equivalent) necessary for reaction with hydroxylamine to form the isoxazole ring. Dimethylformamide dimethyl acetal (DMF-DMA) is an effective reagent for this transformation.

  • Procedure: a. To a solution of 2-hydroxy-3,5-dichloroacetophenone (1.0 eq) in an anhydrous solvent like toluene or xylene, add DMF-DMA (1.5 eq). b. Heat the mixture to reflux (e.g., 120-140 °C) for 8-12 hours, using a Dean-Stark trap if necessary to remove methanol. c. Monitor the reaction by TLC. d. Once complete, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enaminone, which may be used directly in the next step or purified if necessary.

Step 3: Synthesis of 2,4-Dichloro-6-(5-isoxazolyl)phenol

  • Rationale: This is the key cyclization step. Hydroxylamine attacks the enaminone, leading to the formation of the stable, aromatic isoxazole ring.

  • Procedure: a. Dissolve the crude enaminone from the previous step in ethanol or acetic acid. b. Add a solution of hydroxylamine hydrochloride (1.5 eq) and a base such as sodium acetate or pyridine (1.5 eq) in water or ethanol. c. Heat the mixture to reflux for 4-8 hours, monitoring by TLC. d. After cooling, concentrate the mixture and partition between water and ethyl acetate. e. Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate. f. Purify the final product by column chromatography on silica gel, followed by recrystallization to obtain pure 2,4-Dichloro-6-(5-isoxazolyl)phenol.

Workflow for Purification and Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Crude Crude Reaction Mixture Workup Aqueous Workup (Extraction) Crude->Workup Column Column Chromatography Workup->Column TLC TLC Analysis Workup->TLC Recrystal Recrystallization Column->Recrystal Column->TLC Final Pure Compound (>97%) Recrystal->Final NMR NMR (¹H, ¹³C) MS Mass Spectrometry Final->NMR Final->MS

Caption: General workflow for synthesis validation.

Part 5: Potential Research Applications and Future Directions

As a Fragment or Building Block

With a molecular weight of 230.05 g/mol , this compound fits well within the "Rule of Three" for fragment-based drug discovery. It can be used as a starting point for generating a focused library of analogues. The phenolic hydroxyl provides a convenient handle for further chemical modification, allowing for the exploration of the surrounding chemical space to improve binding affinity and selectivity for a target.

Hypothesis-Driven Research Targets

Given the known bioactivities of the isoxazole core, several hypothesis-driven screening approaches are logical:

  • Oncology: Screen against a panel of cancer cell lines (e.g., NCI-60) to identify potential cytotoxic or cytostatic effects.

  • Inflammation: Test for inhibition of cyclooxygenase enzymes (COX-1/COX-2) or other key inflammatory mediators like TNF-α.

  • Infectious Disease: Evaluate antimicrobial activity against a panel of pathogenic bacteria (both Gram-positive and Gram-negative) and fungi.[7]

In Silico Target Identification Workflow

Computational methods can prioritize experimental screening efforts by identifying potential biological targets.

G Start 3D Structure of 2,4-Dichloro-6-(5-isoxazolyl)phenol Step1 Reverse Docking / Pharmacophore Screening Start->Step1 Step2 Identify High-Scoring Protein 'Hits' Step1->Step2 Database Protein Structure Database (PDB, AlphaFold) Database->Step1 Step3 Analyze Binding Poses & Filter by Biological Relevance Step2->Step3 Step4 Prioritized Target List for In Vitro Assay Step3->Step4

Caption: In silico workflow for target hypothesis generation.

Part 6: Conclusion

2,4-Dichloro-6-(5-isoxazolyl)phenol is a chemical entity with significant, albeit largely unexplored, potential. It combines the pharmacologically validated isoxazole core with a dichlorophenol moiety that imparts distinct physicochemical properties. While its acute toxicity demands careful handling, these same features make it an intriguing candidate for targeted therapeutic development, particularly in oncology and infectious diseases where a degree of cytotoxicity can be advantageous. This guide provides the foundational knowledge—from synthesis and handling to the rationale for biological screening—for researchers to effectively utilize this compound as a tool or starting point in the pursuit of novel chemical biology probes and therapeutic agents.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPbqKEy8-BM2kbUf8PoxQEJvUsJQeCZwLuKwU61lRLMdSmrUuNLRE1ICQJtgPI6G4Ha-sI3YbQf3BVQZS6-ws65HeH1iZoZUb3FYxEqT4dxsm7RVlxnLfHLaEm2W0E10HodJt84MK1FO8O45WJv0qhBr3sZ-HUsZm_w-k=]
  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [URL: https://www.researchgate.net/publication/382941295_Advances_in_isoxazole_chemistry_and_their_role_in_drug_discovery]
  • Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11015848/]
  • Biologically-active isoxazole-based drug molecules. ResearchGate. [URL: https://www.researchgate.net/publication/386616462_Biologically-active_isoxazole-based_drug_molecules]
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ob/d4ob01777b]
  • 2,4-Dichloro-6-(5-isoxazolyl)phenol 97 288401-44-5. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/465461]
  • Synthesis of novel isoxazoles with 2-(5-phenylisoxazol-3-yl) phenol. Self-published. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyOE8RlhPLe-uinkmqZQWP6fru9oM6bpzZgasQ2DTnmk-iyW9d9KjxF217mf9ukQvSonxh_NuWzgm84Cy_5jeHx3VGza4olPBjhvP2rkLOoT9oofWW0YMS1878NjIbTPIJJYwexhcWvdF77sChjdmA0fqVlLV6h8ZLfDLzLRf2UUgrGqglnilwOHcBUtxC3AxCtCXRwTH-JCLCScaiZQ==]
  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [URL: https://www.researchgate.net/publication/369799271_A_review_of_isoxazole_biological_activity_and_present_synthetic_techniques]
  • The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6269925/]
  • Isoxazole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/isoxazoles.shtm]
  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. [URL: http://www.orientjchem.
  • 2,4-dichloro-6-(5-isoxazolyl)phenol. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB82035282_EN.htm]
  • Phenol, 2,4-dichloro- - Evaluation statement. Australian Industrial Chemicals Introduction Scheme. [URL: https://www.industrialchemicals.gov.
  • Synthesis of 2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenol. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-6-dichloro-4-4-5-dihydro-2-oxazolyl-phenol]
  • Synthesis and biological activity of novel phenol-conjugates of isoxazolidines. ResearchGate. [URL: https://www.researchgate.
  • 2,4-DICHLORO-6-(5-ISOXAZOLYL)PHENOL, 97%. Research Scientific. [URL: https://researchscientific.com/products/2-4-dichloro-6-5-isoxazolyl-phenol-97]
  • 2,4-Dichloro-6-(5-isoxazolyl)phenol. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2-4-dichloro-6-5-isoxazolyl-phenol-288401-44-5]
  • 2,4-Dichloro-6-(5-isoxazolyl)phenol 97 288401-44-5. Sigma-Aldrich (Merck). [URL: https://www.merckmillipore.com/IN/en/product/24-dichloro-6-5-isoxazolylphenol,ALDRICH-465461]
  • 288401-44-5|2,4-Dichloro-6-(isoxazol-5-yl)phenol. BLDpharm. [URL: https://www.bldpharm.com/products/288401-44-5.html]
  • Synthesis of Phenols from Benzoic Acids. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v100p0213]
  • Oakwood Products, Inc. ChemBuyersGuide.com. [URL: https://www.chembuyersguide.com/products/oakwood_products_inc-p8.html]
  • MilliporeSigma. ChemBuyersGuide.com. [URL: https://www.chembuyersguide.com/products/milliporesigma-p47.html]
  • 2,6-dichlorophenol. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0201]
  • Phenol Toxicity. National Institutes of Health (NCBI). [URL: https://www.ncbi.nlm.nih.gov/books/NBK560563/]
  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI. [URL: https://www.mdpi.com/1420-3049/25/11/2649]
  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. ResearchGate. [URL: https://www.researchgate.net/publication/338421003_Natural_Sources_and_Bioactivities_of_24-Di-Tert-Butylphenol_and_Its_Analogs]
  • 2,4-Dichloro-6-(5-isoxazolyl)phenol 97 288401-44-5. Sigma-Aldrich (merckmillipore.com). [URL: https://www.merckmillipore.com/MX/en/product/24-dichloro-6-5-isoxazolylphenol,ALDRICH-465461]

Sources

An In-Depth Technical Guide to 2,4-Dichloro-6-(5-isoxazolyl)phenol: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that the exploration of novel chemical entities forms the bedrock of innovation in drug discovery and materials science. 2,4-Dichloro-6-(5-isoxazolyl)phenol, a halogenated phenol derivative incorporating an isoxazole moiety, represents a class of compounds with significant potential, yet it remains sparsely documented in readily available literature. This guide is crafted to provide a comprehensive technical overview, synthesizing known data with field-proven insights and methodologies. It aims to serve as a foundational resource for researchers, enabling a thorough understanding of its physicochemical properties and providing a strategic framework for its synthesis and characterization. By elucidating both what is known and what requires empirical determination, this document is intended to accelerate research and development efforts involving this promising molecule.

Chemical Identity and Structure

2,4-Dichloro-6-(5-isoxazolyl)phenol is a substituted aromatic compound featuring a phenol ring chlorinated at positions 2 and 4, with an isoxazole ring attached at position 6. The strategic placement of chloro groups and the nitrogen- and oxygen-containing heterocyclic isoxazole ring suggests a molecule with distinct electronic and conformational properties that are of interest in medicinal chemistry and material science.

The fundamental identifiers for this compound are summarized below:

IdentifierValue
IUPAC Name 2,4-dichloro-6-(isoxazol-5-yl)phenol
CAS Number 288401-44-5[1]
Molecular Formula C₉H₅Cl₂NO₂[1]
Molecular Weight 230.05 g/mol [1]
Canonical SMILES C1=C(C(=C(C=C1Cl)Cl)O)C2=CC=NO2
InChI InChI=1S/C9H5Cl2NO2/c10-5-3-6(8-1-2-12-14-8)9(13)7(11)4-5/h1-4,13H[1]
InChIKey NWTXPEMLVWSELN-UHFFFAOYSA-N[1]

Physicochemical Properties: Knowns and Estimations

A thorough understanding of a compound's physicochemical properties is paramount for its application in any scientific endeavor, from designing a synthetic route to formulating a drug product. Below is a compilation of the available and estimated properties of 2,4-Dichloro-6-(5-isoxazolyl)phenol.

PropertyValueSource/Rationale
Physical Form Solid[1]As listed by chemical suppliers.
Melting Point 177-180 °C[1]Literature value from a chemical supplier. This relatively high melting point for a molecule of its size suggests a stable crystal lattice with significant intermolecular interactions.
Boiling Point Not Experimentally DeterminedEstimated to be >210 °C. This estimation is based on the boiling point of 2,4-dichlorophenol (210 °C). The addition of the isoxazole ring and the increase in molecular weight would likely elevate the boiling point further.
Solubility Not Experimentally DeterminedExpected to have low aqueous solubility and higher solubility in polar organic solvents. The phenol group can participate in hydrogen bonding, affording some aqueous solubility, but the dichlorinated phenyl ring and the isoxazole moiety contribute to its lipophilicity. Solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO) are predicted to be suitable for dissolution.
pKa Not Experimentally DeterminedEstimated to be in the range of 7-8. The pKa of phenol is approximately 9.9. The two electron-withdrawing chloro groups on the phenyl ring are expected to significantly increase the acidity of the phenolic proton, thus lowering the pKa. For comparison, the pKa of 2,4-dichlorophenol is approximately 7.9.
LogP (Octanol/Water Partition Coefficient) 2.9 (Predicted)[2]This predicted value indicates a moderate level of lipophilicity, suggesting the compound may have the potential for good membrane permeability.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Workflow

The synthesis could logically proceed through the condensation of a substituted salicylaldehyde with hydroxylamine to form an oxime, followed by a cyclization reaction to construct the isoxazole ring.

Synthesis_Workflow A 2,4-Dichloro-6-formylphenol C Oxime Intermediate A->C Reaction with B B Hydroxylamine Hydrochloride D 2,4-Dichloro-6-(5-isoxazolyl)phenol C->D Cyclization

A proposed two-step synthesis of 2,4-Dichloro-6-(5-isoxazolyl)phenol.

Causality Behind Experimental Choices:

  • Starting Material: 2,4-Dichloro-6-formylphenol is a logical starting material as it already contains the desired dichlorinated phenol core with a reactive aldehyde group for the subsequent cyclization.

  • Oxime Formation: The reaction of an aldehyde with hydroxylamine is a classic and high-yielding method for the formation of oximes, which are stable and readily isolable intermediates.

  • Cyclization to Isoxazole: The oxime can then undergo cyclization to form the isoxazole ring. This can often be achieved through various methods, including reaction with a suitable two-carbon synthon in the presence of a base or an oxidizing agent.

Expected Spectroscopic Data

The identity and purity of the synthesized 2,4-Dichloro-6-(5-isoxazolyl)phenol would be confirmed through a suite of spectroscopic techniques.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons: Two doublets in the aromatic region (likely between 7.0 and 8.0 ppm) corresponding to the two protons on the dichlorinated phenyl ring.

    • Isoxazole Protons: Two doublets in the heteroaromatic region (likely between 6.5 and 9.0 ppm) corresponding to the two protons on the isoxazole ring.

    • Phenolic Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration, but likely in the region of 9-11 ppm.

  • ¹³C NMR Spectroscopy:

    • Aromatic Carbons: Six signals for the carbons of the dichlorinated phenyl ring, with the carbon bearing the hydroxyl group expected at a downfield shift (around 150-160 ppm) and the carbons bonded to chlorine also shifted downfield.

    • Isoxazole Carbons: Two signals for the carbons of the isoxazole ring, with chemical shifts characteristic of this heterocycle (typically in the range of 100-170 ppm).

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

    • C=C and C=N Stretching: A series of sharp to medium absorption bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic and isoxazole rings.

    • C-Cl Stretching: Absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹, corresponding to the carbon-chlorine bonds.

  • Mass Spectrometry (MS):

    • Molecular Ion Peak: A prominent molecular ion peak (M⁺) at m/z 229, with a characteristic isotopic pattern (M+2 and M+4 peaks) due to the presence of two chlorine atoms.

    • Fragmentation Pattern: Fragmentation would likely involve the loss of small molecules such as CO, HCl, and cleavage of the isoxazole ring.

Experimental Protocols for Physicochemical Characterization

To address the current gaps in the experimental data for 2,4-Dichloro-6-(5-isoxazolyl)phenol, the following standard operating procedures are provided. These protocols are designed to be self-validating through the inclusion of appropriate controls and calibration steps.

Determination of Melting Point

Melting_Point_Workflow A Sample Preparation: Finely powder the crystalline solid. B Capillary Loading: Pack a small amount into a capillary tube. A->B C Instrument Setup: Place in a calibrated melting point apparatus. B->C D Heating and Observation: Heat slowly (1-2 °C/min) and record the temperature range from the first liquid drop to complete melting. C->D

Workflow for the determination of the melting point.

Protocol:

  • Sample Preparation: Ensure the sample of 2,4-Dichloro-6-(5-isoxazolyl)phenol is dry and finely powdered.

  • Capillary Loading: Pack the powdered sample into a capillary melting point tube to a height of 2-3 mm.

  • Instrument Calibration: Calibrate the melting point apparatus using certified standards with melting points bracketing the expected range.

  • Measurement:

    • Place the capillary tube in the heating block of the apparatus.

    • Heat rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

  • Validation: Perform the measurement in triplicate to ensure reproducibility.

Causality Behind Experimental Choices:

  • A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate determination.

  • Calibration with standards is essential to correct for any instrumental bias.

Determination of Aqueous and Organic Solubility

Solubility_Workflow A Sample Preparation: Add excess solid to a known volume of solvent. B Equilibration: Agitate at a constant temperature for 24-48 hours. A->B C Phase Separation: Centrifuge or allow to stand to separate undissolved solid. B->C D Quantification: Analyze the concentration of the supernatant using a calibrated analytical method (e.g., HPLC-UV). C->D

Workflow for the determination of solubility.

Protocol (Shake-Flask Method):

  • Preparation of Saturated Solutions:

    • To a series of vials, add an excess amount of 2,4-Dichloro-6-(5-isoxazolyl)phenol to a known volume of the desired solvent (e.g., water, ethanol, methanol, acetone, DMSO). The presence of excess solid is critical to ensure equilibrium is reached.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration: Place the vials in a shaker bath at a constant temperature (e.g., 25 °C) and agitate for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand at the same constant temperature for at least 4 hours to allow the undissolved solid to settle. Alternatively, centrifuge the samples.

  • Sample Analysis:

    • Carefully withdraw a known aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Analyze the diluted sample and calculate the concentration in the original supernatant.

  • Validation: Perform the experiment in triplicate for each solvent.

Causality Behind Experimental Choices:

  • The shake-flask method is the gold standard for determining equilibrium solubility.

  • Ensuring an excess of solid is present guarantees that the solution is saturated at the given temperature.

  • HPLC-UV is a robust and sensitive method for quantifying the concentration of aromatic compounds. A calibration curve must be generated to ensure the accuracy of the measurements.

Determination of pKa

pKa_Workflow A Solution Preparation: Prepare a stock solution of the compound in a suitable solvent. B UV-Vis Spectroscopy: Record the UV-Vis spectrum at highly acidic and highly basic pH to determine the spectra of the neutral and ionized forms. A->B C Titration and Spectral Measurement: Record UV-Vis spectra at a series of intermediate pH values. B->C D Data Analysis: Plot absorbance at a specific wavelength versus pH and fit the data to the Henderson-Hasselbalch equation to determine the pKa. C->D

Sources

2,4-Dichloro-6-(5-isoxazolyl)phenol molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,4-Dichloro-6-(5-isoxazolyl)phenol

Introduction

2,4-Dichloro-6-(5-isoxazolyl)phenol is a halogenated aromatic compound featuring a phenol core substituted with two chlorine atoms and an isoxazole ring. This unique combination of functional groups—a nucleophilic phenol, an electrophilically substituted benzene ring, and a five-membered heterocyclic isoxazole ring—makes it a molecule of significant interest in medicinal chemistry and materials science. Phenolic compounds are well-established pharmacophores, and the incorporation of a dichlorinated ring can modulate physicochemical properties such as lipophilicity and metabolic stability. The isoxazole moiety is a known bioisostere for various functional groups and is present in numerous approved pharmaceuticals, contributing to target binding and pharmacokinetic profiles.

This guide provides a comprehensive technical overview of 2,4-Dichloro-6-(5-isoxazolyl)phenol, detailing its molecular structure, physicochemical properties, plausible synthetic strategies, and the analytical methods required for its characterization. The content is tailored for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's chemistry.

Molecular Structure and Physicochemical Properties

The foundational attributes of 2,4-Dichloro-6-(5-isoxazolyl)phenol are its molecular structure and the resultant physicochemical properties. The molecule consists of a central phenol ring. The hydroxyl group is at position 1. At positions 2 and 4, the ring is substituted with chlorine atoms. At position 6, it is attached to the 5-position of an isoxazole ring.

Structural Representation

The spatial arrangement and connectivity of atoms are critical for understanding the molecule's reactivity and interaction with biological targets.

Caption: 2D structure of 2,4-Dichloro-6-(5-isoxazolyl)phenol.

Physicochemical Data Summary

Quantitative data provides a snapshot of the compound's identity and behavior. The following table summarizes the key physicochemical properties.

PropertyValueSource
IUPAC Name 2,4-dichloro-6-(1,2-oxazol-5-yl)phenolPubChemLite[1]
CAS Number 288401-44-5Sigma-Aldrich[2]
Molecular Formula C₉H₅Cl₂NO₂Sigma-Aldrich[2]
Molecular Weight 230.05 g/mol Sigma-Aldrich[2]
Physical Form SolidSigma-Aldrich[2]
Melting Point 177-180 °CSigma-Aldrich[2]
SMILES Oc1c(Cl)cc(Cl)cc1-c2ccno2Sigma-Aldrich[2]
InChI Key NWTXPEMLVWSELN-UHFFFAOYSA-NSigma-Aldrich[2]

Synthesis and Mechanistic Insights

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

The proposed synthesis involves the coupling of a dichlorinated phenol precursor with an isoxazole boronic acid or ester.

G cluster_reactants Reactants cluster_reaction Reaction Conditions A 2,4-Dichloro-6-bromophenol (Aryl Halide) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) A->Catalyst B Isoxazole-5-boronic acid (Boronic Acid) B->Catalyst Product 2,4-Dichloro-6-(5-isoxazolyl)phenol Catalyst->Product Oxidative Addition Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Product Transmetalation Solvent Solvent (e.g., Toluene/Water) Solvent->Product Reductive Elimination

Sources

An In-depth Technical Guide to Determining the Solubility of 2,4-Dichloro-6-(5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 2,4-Dichloro-6-(5-isoxazolyl)phenol in various solvents. Given the novelty of this specific compound and the absence of extensive published solubility data, this document focuses on establishing robust experimental protocols and providing the theoretical foundation necessary to interpret the resulting data.

Introduction: The Significance of Solubility in Research and Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in the fields of chemistry and pharmacology. For a compound like 2,4-Dichloro-6-(5-isoxazolyl)phenol, which incorporates a dichlorinated phenol and an isoxazole moiety, understanding its solubility profile is paramount for a variety of applications, including:

  • Drug Discovery and Development: Aqueous solubility is a key determinant of a drug candidate's bioavailability and therapeutic efficacy. Poor solubility can lead to challenging formulations and inadequate absorption in the body.

  • Chemical Synthesis and Process Chemistry: Knowledge of solubility is essential for reaction setup, purification (e.g., crystallization), and product formulation.

  • Analytical Method Development: Choosing appropriate solvents is crucial for techniques such as chromatography and spectroscopy.

This guide will equip the researcher with the necessary tools to experimentally determine and interpret the solubility of 2,4-Dichloro-6-(5-isoxazolyl)phenol.

Physicochemical Characterization of 2,4-Dichloro-6-(5-isoxazolyl)phenol

A foundational understanding of the compound's intrinsic properties is essential for predicting and interpreting its solubility behavior.

Table 1: Physicochemical Properties of 2,4-Dichloro-6-(5-isoxazolyl)phenol

PropertyValueSource
Molecular Formula C₉H₅Cl₂NO₂Sigma-Aldrich[1]
Molecular Weight 230.05 g/mol Sigma-Aldrich[1]
Physical Form SolidSigma-Aldrich[1]
Melting Point 177-180 °CSigma-Aldrich[1]
Structure
Oc1c(Cl)cc(Cl)cc1-c2ccno2Sigma-Aldrich[1]

Note: Additional properties such as pKa and logP would be valuable for a comprehensive solubility analysis and should be determined experimentally or through validated in silico models.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The structure of 2,4-Dichloro-6-(5-isoxazolyl)phenol, with its polar hydroxyl and isoxazole groups and its nonpolar dichlorinated benzene ring, suggests a nuanced solubility profile.

  • Polar Solvents (e.g., water, ethanol, methanol): The hydroxyl group can participate in hydrogen bonding with polar protic solvents, potentially leading to some degree of solubility. However, the bulky and nonpolar dichlorophenyl and isoxazole rings will likely limit aqueous solubility. Phenol itself is appreciably soluble in water, but the addition of two chlorine atoms is expected to decrease this.

  • Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO, DMF): These solvents can act as hydrogen bond acceptors and have dipole-dipole interactions, which may favor the dissolution of the compound.

  • Nonpolar Solvents (e.g., hexane, toluene): The dichlorinated aromatic ring suggests that there may be some solubility in nonpolar solvents through van der Waals interactions.

Based on the structure and the general properties of phenolic compounds, it is anticipated that 2,4-Dichloro-6-(5-isoxazolyl)phenol will exhibit greater solubility in organic solvents compared to water.

Experimental Determination of Solubility

Accurate and reproducible experimental data is the cornerstone of understanding a compound's solubility. The following sections detail robust protocols for this purpose.

The Equilibrium Solubility (Shake-Flask) Method

The shake-flask method is a widely accepted and reliable technique for determining thermodynamic equilibrium solubility.[3][4]

Materials and Equipment:

  • 2,4-Dichloro-6-(5-isoxazolyl)phenol (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2,4-Dichloro-6-(5-isoxazolyl)phenol to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker/incubator. A standard temperature is 25 °C (298.15 K), but other temperatures can be used depending on the research needs.

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform a time-to-equilibrium study by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • To ensure complete separation of the solid from the liquid, centrifuge the vials at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high solubility readings.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of 2,4-Dichloro-6-(5-isoxazolyl)phenol of known concentrations.

    • Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

  • Rationale for Excess Solid: The presence of undissolved solid at the end of the experiment is a visual confirmation that a saturated solution was achieved.

  • Importance of Equilibration Time: Insufficient equilibration time will lead to an underestimation of the thermodynamic solubility. The time-to-equilibrium study validates that the system has reached a stable state.

  • Filtration is Non-Negotiable: Failure to remove all solid particles before analysis is a common source of error, leading to an overestimation of solubility.

ShakeFlask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A 1. Add excess solute to solvent in vial B 2. Seal vial A->B C 3. Agitate at constant temperature (24-72h) B->C D 4. Settle excess solid C->D E 5. Centrifuge D->E F 6. Withdraw and filter supernatant E->F G 7. Dilute sample F->G H 8. Quantify via HPLC/UV-Vis G->H I 9. Calculate solubility H->I

Caption: Workflow for the Shake-Flask Solubility Determination Method.

High-Throughput Solubility Screening (HTS)

For early-stage drug discovery, where rapid screening of multiple compounds or conditions is necessary, high-throughput methods are employed. These methods are generally faster but may provide kinetic rather than thermodynamic solubility.

Common HTS approaches include:

  • Turbidimetric Solubility Assay: This method involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer. The onset of precipitation is detected by an increase in turbidity, which can be measured by light scattering or absorbance. While fast, the presence of a co-solvent (DMSO) can influence the solubility.[5]

  • Solvent Evaporation Method: The compound is dissolved in an organic solvent in a microplate well, the solvent is evaporated, and then the aqueous buffer is added. After an incubation period, the concentration in the supernatant is determined.

HTS_Concept cluster_input Input cluster_process High-Throughput Process cluster_output Output Input Compound Library (in DMSO) Multiple Solvents/Buffers Process Automated Liquid Handling Microplate Format Rapid Incubation & Detection Input->Process Output Kinetic Solubility Data Turbidity or Concentration Measurement Process->Output

Caption: Conceptual Overview of High-Throughput Solubility Screening.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and organized format for easy comparison and interpretation.

Table 2: Template for Experimental Solubility Data of 2,4-Dichloro-6-(5-isoxazolyl)phenol at 25 °C

SolventSolvent TypeSolubility ( g/100 mL)Solubility (mol/L)Method of Determination
WaterPolar ProticShake-Flask
MethanolPolar ProticShake-Flask
EthanolPolar ProticShake-Flask
AcetonePolar AproticShake-Flask
AcetonitrilePolar AproticShake-Flask
Dimethyl Sulfoxide (DMSO)Polar AproticShake-Flask
N,N-Dimethylformamide (DMF)Polar AproticShake-Flask
Ethyl AcetateModerately PolarShake-Flask
DichloromethaneNonpolarShake-Flask
TolueneNonpolarShake-Flask
n-HexaneNonpolarShake-Flask

Conclusion

This technical guide provides a robust framework for the systematic determination of the solubility of 2,4-Dichloro-6-(5-isoxazolyl)phenol. By combining a solid theoretical understanding with rigorous experimental protocols like the shake-flask method, researchers can generate high-quality, reliable solubility data. This information is indispensable for advancing research and development involving this compound, from optimizing reaction conditions to formulating effective drug delivery systems.

References

  • Mota, F. L., et al. (2009). Studies on the solubility of phenolic compounds. ResearchGate. [Link]

  • PubChem. (n.d.). 2,4-Dichloro-6-methylphenol. [Link]

  • LibreTexts. (2023). Solubility of Organic Compounds. [Link]

  • Journal of Chemical & Engineering Data. (2023). Solubility Determination and Analysis of Phenol Red in Monosolvent and Binary Mixed Solvent at T = 278.15–323.15 K. [Link]

  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2,4-dichloro-6-nitro- (CAS 609-89-2). [Link]

  • Universiti Teknologi MARA. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • GlaxoSmithKline. (n.d.). High-Throughput Solubility. [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

  • National Center for Biotechnology Information. (2021). Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. [Link]

  • Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • Google Patents. (n.d.). CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • CK-12 Foundation. (2026). Chemical Properties - Phenols. [Link]

  • Organic Syntheses. (n.d.). 2,6-dichlorophenol. [Link]

  • ResearchGate. (n.d.). A New Technique for High-Throughput Solubility Assay. [Link]

  • United States Environmental Protection Agency. (n.d.). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/[Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. [Link]

  • ChemRxiv. (2023). High-throughput solubility determination for data-driven materials design and discovery in redox flow battery research. [Link]

  • Wikipedia. (n.d.). Phenol. [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2,3-dichloro- (CAS 576-24-9). [Link]

  • MDPI. (n.d.). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenol - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dichloro-6-(5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the novel compound, 2,4-Dichloro-6-(5-isoxazolyl)phenol. This molecule, possessing both a halogenated phenol and an isoxazole moiety, is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of these functional groups in pharmacologically active compounds. This document outlines a robust synthetic strategy via a 1,3-dipolar cycloaddition pathway, starting from commercially available precursors. Furthermore, it details the analytical methodologies crucial for the structural elucidation and purity assessment of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for an audience of researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Introduction and Significance

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[1] Similarly, chlorinated phenols are key intermediates in the synthesis of pharmaceuticals and agrochemicals. The combination of these two pharmacophores in 2,4-Dichloro-6-(5-isoxazolyl)phenol presents a unique molecular architecture with potential for diverse biological applications. This guide details a strategic approach to its synthesis and the rigorous characterization required to confirm its chemical identity and purity.

Proposed Synthetic Pathway: A 1,3-Dipolar Cycloaddition Approach

The synthesis of 2,4-Dichloro-6-(5-isoxazolyl)phenol can be efficiently achieved through a 1,3-dipolar cycloaddition reaction.[2][3] This powerful and versatile reaction allows for the construction of the five-membered isoxazole ring with high regioselectivity. The proposed synthetic route, outlined below, commences with the readily available 3,5-dichloro-2-hydroxybenzaldehyde.

Synthesis_Pathway cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Nitrile Oxide Formation and Cycloaddition A 3,5-Dichloro-2-hydroxybenzaldehyde B 3,5-Dichloro-2-hydroxybenzaldehyde oxime A->B Hydroxylamine HCl, Pyridine, Ethanol, Reflux C 3,5-Dichloro-2-hydroxybenzonitrile oxide (in situ) B->C N-Chlorosuccinimide (NCS), Triethylamine (TEA), THF D 2,4-Dichloro-6-(5-isoxazolyl)phenol C->D Acetylene (gas)

Caption: Proposed synthetic pathway for 2,4-Dichloro-6-(5-isoxazolyl)phenol.

Rationale for the Synthetic Strategy

The choice of a 1,3-dipolar cycloaddition is predicated on its reliability and modularity in constructing isoxazole rings.[2] Starting with 3,5-dichloro-2-hydroxybenzaldehyde provides the core dichlorophenol structure. The conversion of the aldehyde to an oxime is a standard and high-yielding transformation.[4] The subsequent in-situ generation of the nitrile oxide from the oxime using an oxidizing agent like N-chlorosuccinimide (NCS) followed by dehydrochlorination with a base such as triethylamine (TEA) is a well-established method to avoid the isolation of the potentially unstable nitrile oxide intermediate.[5] The final cycloaddition with acetylene gas as the dipolarophile directly furnishes the desired 5-substituted isoxazole ring.[6]

Detailed Experimental Protocol

Safety Precaution: This synthesis involves hazardous materials. 2,4-Dichlorophenol and its derivatives are toxic and corrosive.[7] Hydroxylamine hydrochloride is a potential skin sensitizer and harmful if swallowed.[8] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Step 1: Synthesis of 3,5-Dichloro-2-hydroxybenzaldehyde oxime

  • To a solution of 3,5-dichloro-2-hydroxybenzaldehyde (1.0 eq) in ethanol (10 mL/g of aldehyde) in a round-bottom flask equipped with a reflux condenser, add hydroxylamine hydrochloride (1.2 eq).

  • To this suspension, add pyridine (2.0 eq) dropwise with stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude 3,5-dichloro-2-hydroxybenzaldehyde oxime. The product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Synthesis of 2,4-Dichloro-6-(5-isoxazolyl)phenol

  • In a three-necked round-bottom flask fitted with a dropping funnel, a gas inlet, and a magnetic stirrer, dissolve the 3,5-dichloro-2-hydroxybenzaldehyde oxime (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition of NCS is complete, add a solution of triethylamine (TEA) (1.2 eq) in anhydrous THF dropwise over 30 minutes. The formation of the hydroximoyl chloride intermediate and its subsequent conversion to the nitrile oxide will occur in situ.

  • Once the TEA addition is complete, bubble acetylene gas through the reaction mixture at a steady rate for 4-6 hours while maintaining the temperature at 0 °C.

  • Monitor the reaction by TLC for the disappearance of the oxime.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2,4-Dichloro-6-(5-isoxazolyl)phenol.

Characterization of 2,4-Dichloro-6-(5-isoxazolyl)phenol

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Elucidation FTIR FTIR Spectroscopy Start->FTIR Functional Group Identification MS Mass Spectrometry Start->MS Molecular Weight and Fragmentation Purity Purity Assessment (e.g., HPLC, Elemental Analysis) NMR->Purity FTIR->Purity MS->Purity Final Confirmed Structure and Purity Purity->Final

Caption: Workflow for the characterization of 2,4-Dichloro-6-(5-isoxazolyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[9][10]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the dichlorophenol ring and the isoxazole ring, as well as a signal for the phenolic hydroxyl group.

| Predicted ¹H NMR Data (500 MHz, CDCl₃) | | :--- | :--- | :--- | :--- | | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | | ~9.0 - 10.0 | s (broad) | 1H | Phenolic -OH | | ~8.30 | d, J ≈ 1.8 Hz | 1H | Isoxazole H-3 | | ~7.50 | d, J ≈ 2.5 Hz | 1H | Aromatic H-3' or H-5' | | ~7.20 | d, J ≈ 2.5 Hz | 1H | Aromatic H-3' or H-5' | | ~6.50 | d, J ≈ 1.8 Hz | 1H | Isoxazole H-4 |

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and concentration. The broadness of the phenolic proton signal is due to hydrogen bonding and exchange. The aromatic protons on the dichlorophenol ring are expected to appear as doublets with a small meta-coupling constant. The protons on the isoxazole ring will also appear as doublets with a characteristic coupling constant.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

| Predicted ¹³C NMR Data (125 MHz, CDCl₃) | | :--- | :--- | | Chemical Shift (δ, ppm) | Assignment | | ~160 - 170 | Isoxazole C-5 | | ~150 - 155 | Isoxazole C-3 | | ~150 - 155 | Aromatic C-OH | | ~130 - 135 | Aromatic C-Cl | | ~125 - 130 | Aromatic C-H | | ~120 - 125 | Aromatic C-Isoxazole | | ~115 - 120 | Aromatic C-H | | ~100 - 105 | Isoxazole C-4 |

Note: The assignments are predictive and should be confirmed by 2D NMR experiments such as HSQC and HMBC.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[11]

| Predicted FTIR Data (KBr pellet, cm⁻¹) | | :--- | :--- | :--- | | Wavenumber (cm⁻¹) | Vibration | Description | | 3200 - 3500 | O-H stretch | Broad, characteristic of a phenolic hydroxyl group | | 3100 - 3150 | C-H stretch | Aromatic and isoxazole C-H | | 1600 - 1620 | C=N stretch | Isoxazole ring | | 1450 - 1580 | C=C stretch | Aromatic and isoxazole rings | | 1200 - 1300 | C-O stretch | Phenolic C-O | | 1000 - 1100 | C-Cl stretch | Aryl-chloride bonds | | 800 - 900 | C-H bend | Out-of-plane bending for substituted aromatic ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[1] For 2,4-Dichloro-6-(5-isoxazolyl)phenol (Molecular Formula: C₉H₅Cl₂NO₂), the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) in an approximate ratio of 9:6:1.

| Predicted Mass Spectrometry Data (EI) | | :--- | :--- | :--- | | m/z | Fragment Ion | Interpretation | | 229/231/233 | [M]⁺ | Molecular ion peak showing the isotopic pattern for two chlorine atoms. | | 194/196/198 | [M - Cl]⁺ | Loss of a chlorine atom. | | 166/168 | [M - Cl - CO]⁺ | Subsequent loss of carbon monoxide. | | 138 | [M - Cl - CO - HCN]⁺ | Further fragmentation of the isoxazole ring. |

Conclusion

This technical guide has presented a detailed and scientifically grounded approach to the synthesis and characterization of 2,4-Dichloro-6-(5-isoxazolyl)phenol. The proposed synthetic route, utilizing a 1,3-dipolar cycloaddition, offers a reliable and efficient method for the construction of this novel molecule. The comprehensive characterization protocol, employing NMR, FTIR, and Mass Spectrometry, provides the necessary tools for unambiguous structural confirmation and purity assessment. This guide serves as a valuable resource for researchers engaged in the discovery and development of new chemical entities with potential therapeutic applications.

References

  • Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. [Link]

  • PubChem. (n.d.). 2,4-Dichlorophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of control and treated 2,6-dichlorophenol (T1 and T2). Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzaldehyde oxime. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • YouTube. (2015, May 14). Beckmann Rearrangement - Oxime Conversion to Nitrile Mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. PubMed Central. [Link]

  • ResearchGate. (n.d.). (a) Investigation of 1,3-dipolar cycloaddition of acetylene d with... Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • Chemical Science Review and Letters. (n.d.). A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. Retrieved from [Link]

  • ResearchGate. (n.d.). 3,5-Dichlorosalicylaldehyde. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2022, January 14). Phenol, 2,4-dichloro- - Evaluation statement. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Retrieved from [Link]

Sources

A Technical Guide to the Purity and Quality Specifications of 2,4-Dichloro-6-(5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the critical quality attributes and purity specifications for 2,4-Dichloro-6-(5-isoxazolyl)phenol, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into ensuring the quality and consistency of this compound for its intended applications.

Introduction: The Significance of Quality Control for 2,4-Dichloro-6-(5-isoxazolyl)phenol

2,4-Dichloro-6-(5-isoxazolyl)phenol is a substituted phenol derivative containing a reactive isoxazole moiety. Its structural features make it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The purity and impurity profile of such an intermediate are of paramount importance, as they directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A well-defined set of quality specifications and validated analytical methods are therefore essential to guarantee batch-to-batch consistency and to comply with regulatory expectations.

This guide will delineate the key physicochemical properties, establish robust quality specifications based on International Council for Harmonisation (ICH) guidelines, propose a detailed analytical methodology for purity determination and impurity profiling, and discuss potential process-related impurities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,4-Dichloro-6-(5-isoxazolyl)phenol is the foundation of its quality control. These properties are critical for the development of analytical methods and for predicting its behavior in subsequent synthetic steps.

PropertyValueSource
Chemical Name 2,4-Dichloro-6-(5-isoxazolyl)phenol[1]
CAS Number 288401-44-5[1]
Molecular Formula C₉H₅Cl₂NO₂[1]
Molecular Weight 230.05 g/mol [1]
Appearance Solid[1]
Melting Point 177-180 °C[1]
Purity (typical) ≥ 97%[1]

Quality Specifications: A Framework for Purity and Impurity Control

The quality of 2,4-Dichloro-6-(5-isoxazolyl)phenol should be controlled by a set of specifications that define its identity, purity, and the acceptable limits for impurities. These specifications are guided by the principles outlined in the ICH Q3A(R2) guideline on impurities in new drug substances.[2][3]

Identification

Positive identification is the first step in quality control. A combination of techniques should be employed to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: The IR spectrum should be concordant with that of a qualified reference standard.

  • High-Performance Liquid Chromatography (HPLC): The retention time of the major peak in the chromatogram of the sample preparation should correspond to that of the reference standard.

Assay and Purity

The purity of 2,4-Dichloro-6-(5-isoxazolyl)phenol is a critical parameter. A validated, stability-indicating HPLC method is the preferred technique for its determination.

  • Assay (by HPLC): 98.0% to 102.0% (on as-is basis).

  • Purity (by HPLC): Not less than 97.0%.

Impurity Profiling

The control of impurities is arguably the most critical aspect of quality control for a pharmaceutical intermediate. Impurities can be classified as organic, inorganic, and residual solvents.[4]

Organic Impurities: These can arise from the manufacturing process (process-related impurities) or from the degradation of the substance.

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10%

  • Qualification Threshold: 0.15%

Table of Potential Organic Impurities:

Impurity NameClassificationLikely OriginControl Strategy
2,4-DichlorophenolStarting MaterialIncomplete reactionLimit in specification
IsoxazoleStarting MaterialIncomplete reactionLimit in specification
Monochloro-6-(5-isoxazolyl)phenol isomersUnder-chlorinationProcess-related by-productLimit in specification
Trichloro-6-(5-isoxazolyl)phenol isomersOver-chlorinationProcess-related by-productLimit in specification
Unidentified Impurity at RRT 'x'UnidentifiedProcess or DegradationReport, identify, and qualify if above threshold

Inorganic Impurities:

  • Residue on Ignition/Sulphated Ash: Not more than 0.1%. This test controls for the total amount of inorganic impurities.

  • Heavy Metals: Not more than 10 ppm.

Residual Solvents:

The acceptable limits for residual solvents are governed by ICH Q3C guidelines. The specific solvents used in the final purification step of the synthesis will dictate which solvents need to be tested for.

Analytical Methodologies: A Self-Validating System

A robust analytical method is the cornerstone of reliable quality control. The following proposed HPLC method is based on established principles for the analysis of phenolic compounds and is designed to be stability-indicating.[5][6][7]

High-Performance Liquid Chromatography (HPLC) for Assay and Purity

This method is designed to separate 2,4-Dichloro-6-(5-isoxazolyl)phenol from its potential process-related impurities and degradation products. The principles of this method are in alignment with the general chapters on liquid chromatography of the United States Pharmacopeia (USP <621>) and the European Pharmacopoeia (Ph. Eur. 2.2.29).[8][9][10][11]

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 220 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

System Suitability:

To ensure the validity of the analytical results, a system suitability solution containing 2,4-Dichloro-6-(5-isoxazolyl)phenol and a known impurity (e.g., 2,4-Dichlorophenol) should be injected. The system is suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry Factor) for the main peak: Not more than 2.0.

  • Theoretical Plates for the main peak: Not less than 2000.

  • Resolution between the main peak and the known impurity peak: Not less than 2.0.

  • Relative Standard Deviation (RSD) for replicate injections of the standard: Not more than 2.0%.

Experimental Protocol:

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of 2,4-Dichloro-6-(5-isoxazolyl)phenol reference standard in the diluent to obtain a known concentration (e.g., 0.5 mg/mL).

  • Sample Preparation: Accurately weigh and dissolve an appropriate amount of the sample in the diluent to obtain a concentration similar to the standard preparation.

  • Procedure: Inject the standard and sample solutions into the chromatograph, record the chromatograms, and measure the peak areas.

  • Calculation: Calculate the percentage of 2,4-Dichloro-6-(5-isoxazolyl)phenol and the percentage of each impurity using the area normalization method or by comparison to a reference standard of the impurity if available.

Quality Control Workflow

The following diagram illustrates a comprehensive workflow for the quality control of 2,4-Dichloro-6-(5-isoxazolyl)phenol, ensuring a systematic and thorough evaluation of each batch.

QC_Workflow cluster_0 Batch Receipt and Sampling cluster_1 Physicochemical and Identification Tests cluster_2 Chromatographic Purity and Assay cluster_3 Specific Impurity Tests cluster_4 Final Disposition A Raw Material Batch Arrival B Representative Sampling A->B C Appearance and Description D Melting Point Analysis E FT-IR for Identification F HPLC Assay and Purity H Residue on Ignition I Heavy Metals J Residual Solvents (GC-HS) K Data Review and Batch Release C->K Pass L Quarantine / Rejection C->L Fail D->K Pass D->L Fail E->K Pass E->L Fail G Impurity Profiling (Related Substances) F->G G->K Pass G->L Fail H->K Pass H->L Fail I->K Pass I->L Fail J->K Pass J->L Fail

Sources

The Emerging Therapeutic Potential of Isoxazolylphenols: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel pharmacophores has led researchers down many synthetic avenues. Among the heterocyclic compounds that have garnered significant attention, the isoxazole nucleus stands out as a "privileged scaffold" due to its presence in numerous biologically active molecules.[1] The fusion of this versatile heterocycle with a phenol moiety gives rise to isoxazolylphenols, a class of compounds with intriguing and diverse biological potential. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and experimental evaluation of isoxazolylphenol compounds. By delving into the causality behind experimental choices and providing self-validating protocols, we endeavor to equip our readers with the knowledge to explore and unlock the full therapeutic potential of this promising class of molecules.

Synthesis of Isoxazolylphenols: A Strategic Approach

The synthesis of isoxazolylphenols can be strategically achieved through a multi-step process that often begins with the formation of a chalcone intermediate. Chalcones, or α,β-unsaturated ketones, serve as versatile precursors for the construction of the isoxazole ring.[2]

A general and effective method involves the Claisen-Schmidt condensation of a hydroxyacetophenone with an aromatic aldehyde to yield a hydroxyphenyl-containing chalcone. This intermediate is then subjected to a cyclization reaction with hydroxylamine hydrochloride to form the final isoxazolylphenol compound.[3]

General Synthesis Workflow

The synthesis can be visualized as a two-step process:

Synthesis_Workflow cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Isoxazole Ring Formation Hydroxyacetophenone Hydroxyacetophenone Chalcone Hydroxyphenyl Chalcone Hydroxyacetophenone->Chalcone Base (e.g., NaOH) Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Chalcone Isoxazolylphenol Isoxazolylphenol Chalcone->Isoxazolylphenol Base (e.g., NaOAc) Ethanol, Reflux Hydroxylamine Hydroxylamine HCl Hydroxylamine->Isoxazolylphenol

Caption: General workflow for the synthesis of isoxazolylphenols.

Detailed Experimental Protocol: Synthesis of 4-(5-phenylisoxazol-3-yl)phenol

This protocol provides a step-by-step method for the synthesis of a representative isoxazolylphenol compound.[2]

Step 1: Synthesis of (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

  • Dissolve 4-hydroxyacetophenone (0.01 mol) and benzaldehyde (0.01 mol) in 25 mL of ethanol in a flask.

  • Slowly add an aqueous solution of sodium hydroxide (0.02 mol) to the mixture while stirring continuously.

  • Continue stirring the reaction mixture at room temperature for 12 hours, during which a solid precipitate (the chalcone) will form.

  • Filter the precipitate, wash it thoroughly with cold water until the washings are neutral to litmus paper, and then dry the product.

  • Recrystallize the crude chalcone from ethanol to obtain pure (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one.

Step 2: Synthesis of 4-(5-phenylisoxazol-3-yl)phenol

  • In a round-bottom flask, dissolve the synthesized chalcone (0.01 mol) in 25 mL of ethanol.

  • Add hydroxylamine hydrochloride (0.015 mol) and sodium acetate (0.015 mol) to the solution.

  • Reflux the reaction mixture for 6 hours.

  • After cooling, pour the reaction mixture into ice-cold water.

  • A solid precipitate of 4-(5-phenylisoxazol-3-yl)phenol will form.

  • Filter the solid, wash it with water, and dry it.

  • Recrystallize the crude product from a suitable solvent like acetone to obtain the pure isoxazolylphenol.

  • Characterize the final compound using spectroscopic methods such as FTIR, ¹H NMR, and Mass Spectrometry.[2]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Isoxazole derivatives have emerged as promising anticancer agents, acting through various mechanisms to inhibit tumor growth.[4] The incorporation of a phenol group can further enhance this activity, potentially through increased hydrogen bonding interactions with biological targets.

Mechanism of Action

Isoxazolylphenol compounds can exert their anticancer effects through multiple pathways, including:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells is a key mechanism for many anticancer drugs.[4]

  • Enzyme Inhibition: Targeting enzymes crucial for cancer cell survival and proliferation, such as tyrosine kinases and topoisomerases.[4]

  • Tubulin Polymerization Inhibition: Disrupting the formation of microtubules, which are essential for cell division.[5]

  • Heat Shock Protein 90 (HSP90) Inhibition: HSP90 is a chaperone protein that stabilizes many oncoproteins, and its inhibition can lead to their degradation.[6]

Anticancer_Mechanism cluster_0 Cellular Targets Isoxazolylphenol Isoxazolylphenol HSP90 HSP90 Inhibition Isoxazolylphenol->HSP90 Tubulin Tubulin Polymerization Inhibition Isoxazolylphenol->Tubulin Kinases Tyrosine Kinase Inhibition Isoxazolylphenol->Kinases Topoisomerase Topoisomerase Inhibition Isoxazolylphenol->Topoisomerase Apoptosis Induction of Apoptosis HSP90->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest HSP90->Cell_Cycle_Arrest Tubulin->Apoptosis Tubulin->Cell_Cycle_Arrest Kinases->Apoptosis Kinases->Cell_Cycle_Arrest Topoisomerase->Apoptosis Topoisomerase->Cell_Cycle_Arrest Tumor_Growth_Inhibition Tumor Growth Inhibition Apoptosis->Tumor_Growth_Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition

Caption: Potential anticancer mechanisms of isoxazolylphenols.

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic activity of some isoxazole derivatives against various cancer cell lines. While specific data for isoxazolylphenols is emerging, this provides a context for their potential.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 1 PC-3 (Prostate)Not specified, but potent[5]
Compound 2 MCF-7 (Breast)7.72[7]
Compound 3 HT-29 (Colon)4.82[7]
Compound 4 HeLa (Cervical)Not specified, but potent[6]
Compound 5 Hep3B (Liver)5.96[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary test for anticancer activity.[8][9][10][11]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazolylphenol compounds and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Isoxazole derivatives have demonstrated significant anti-inflammatory properties, with some exhibiting selective inhibition of cyclooxygenase-2 (COX-2).[12] The phenolic moiety can contribute to this activity through its antioxidant and radical scavenging properties.

Mechanism of Action

The anti-inflammatory effects of isoxazolylphenols can be attributed to:

  • COX-2 Inhibition: Selective inhibition of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins, is a key mechanism for many anti-inflammatory drugs.[12]

  • Cytokine Suppression: Inhibition of the production of pro-inflammatory cytokines such as TNF-α and IL-6.[12]

  • Antioxidant Effects: The phenolic hydroxyl group can scavenge free radicals, which are mediators of inflammation.

Quantitative Data on Anti-inflammatory Activity

The following table presents data on the anti-inflammatory activity of some isoxazole derivatives.

Compound IDAssayActivityReference
Compound 6 Carrageenan-induced paw edemaSignificant inhibition[13]
Compound 7 COX-2 InhibitionSelective inhibition[5]
Compound 8 TNF-α & IL-6 productionSignificant inhibition[12]
Compound 9 Albumin denaturationPromising inhibition[3]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.[14][15][16][17][18]

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the isoxazolylphenol compound or a standard drug (e.g., Indomethacin) orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Isoxazole derivatives have shown broad-spectrum activity against various bacteria and fungi.[5] The phenolic group can enhance this activity, as many natural phenols are known for their antimicrobial properties.

Mechanism of Action

The antimicrobial action of isoxazolylphenols may involve:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the isoxazole ring combined with the polar phenol group may allow the compounds to interact with and disrupt the microbial cell membrane.

  • Inhibition of Essential Enzymes: Targeting microbial enzymes involved in crucial metabolic pathways.

  • Inhibition of Biofilm Formation: Preventing the formation of microbial biofilms, which are communities of microorganisms that are more resistant to antimicrobial agents.

Quantitative Data on Antimicrobial Activity

The following table summarizes the antimicrobial activity of certain isoxazole derivatives.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 10 S. aureusNot specified, but potent[5]
Compound 11 S. typhiNot specified, but potent[5]
Compound 12 C. albicansNot specified, but potent[5]
Compound 13 A. nigerNot specified, but potent[5]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20][21][22][23]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the isoxazolylphenol compound in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity: Quenching Reactive Oxygen Species

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a variety of diseases. The phenolic hydroxyl group in isoxazolylphenols makes them prime candidates for antioxidant activity.

Mechanism of Action

Isoxazolylphenols can act as antioxidants through:

  • Hydrogen Atom Donation: The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it.

  • Electron Donation: The aromatic ring can donate an electron to a free radical, stabilizing it.

Quantitative Data on Antioxidant Activity

The antioxidant capacity of compounds is often evaluated using assays like DPPH and ABTS radical scavenging.

Compound IDAssayIC₅₀ (µM) or % InhibitionReference
Compound 14 DPPHPotent scavenging activity[24]
Compound 15 ABTSPotent scavenging activity[24]
Experimental Protocols for Antioxidant Assays
  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Add various concentrations of the isoxazolylphenol compound to the DPPH solution.

  • Incubate the mixture in the dark for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

  • Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add various concentrations of the isoxazolylphenol compound to the diluted ABTS•+ solution.

  • Measure the absorbance at 734 nm after a specific time (e.g., 6 minutes).

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Neuroprotective Activity: Shielding Neurons from Damage

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. The antioxidant and anti-inflammatory properties of isoxazolylphenols suggest their potential as neuroprotective agents.

Mechanism of Action

The neuroprotective effects of isoxazolylphenols may be mediated through:

  • Reduction of Oxidative Stress: Scavenging ROS that contribute to neuronal damage.

  • Anti-inflammatory Effects: Suppressing neuroinflammation, which is a common feature of neurodegenerative diseases.

  • Modulation of Signaling Pathways: Interacting with signaling pathways involved in neuronal survival and death.[25][26][27][28]

Neuroprotection_Workflow cluster_0 In Vitro Neuroprotection Assay Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Toxin_Induction Induce Neurotoxicity (e.g., Rotenone, MPP+) Cell_Culture->Toxin_Induction Compound_Treatment Treat with Isoxazolylphenol Toxin_Induction->Compound_Treatment Viability_Assay Assess Cell Viability (e.g., MTT Assay) Compound_Treatment->Viability_Assay ROS_Assay Measure Oxidative Stress (e.g., DCFDA Assay) Compound_Treatment->ROS_Assay Apoptosis_Assay Evaluate Apoptosis (e.g., Caspase-3 Assay) Compound_Treatment->Apoptosis_Assay

Caption: General workflow for in vitro neuroprotection assays.

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes a general method for evaluating the neuroprotective effects of isoxazolylphenols against a neurotoxin in a neuronal cell line.[29]

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the isoxazolylphenol compound for a specified time (e.g., 2 hours).

  • Neurotoxin Exposure: Expose the cells to a neurotoxin (e.g., 6-hydroxydopamine or rotenone) to induce neuronal damage.

  • Incubation: Co-incubate the cells with the compound and the neurotoxin for 24 hours.

  • Assessment of Neuroprotection: Evaluate the neuroprotective effect using various assays, such as the MTT assay for cell viability, a DCFDA assay for reactive oxygen species levels, and a caspase-3 assay for apoptosis.

  • Data Analysis: Compare the results of the compound-treated groups with the neurotoxin-only group to determine the neuroprotective potential.

Conclusion and Future Directions

Isoxazolylphenols represent a promising class of compounds with a wide spectrum of biological activities. Their synthetic accessibility and the potential for structural modification make them attractive candidates for drug discovery programs. The presence of both the isoxazole ring and the phenol moiety appears to contribute synergistically to their anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective properties.

Future research should focus on:

  • Synthesis of diverse libraries of isoxazolylphenols to establish comprehensive structure-activity relationships.

  • In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by these compounds.

  • In vivo efficacy and safety studies to translate the promising in vitro results into potential therapeutic applications.

By continuing to explore the rich chemistry and biology of isoxazolylphenols, the scientific community can pave the way for the development of novel and effective therapies for a range of human diseases.

References

  • Broth microdilution. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Grokipedia. (n.d.). Broth microdilution. Retrieved January 22, 2026, from [Link]

  • Iannuzzo, F., Piccolo, V., Novellino, E., Schiano, E., Salviati, E., Summa, V., Campiglia, P., Tenore, G. C., & Maisto, M. (2022). 4.7.2. ABTS Radical Scavenging Activity Assay. Bio-protocol, 12(12), e4431.
  • ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Synthesis of novel isoxazoles with 2-(5-phenylisoxazol-3-yl) phenol. (2024, July 30). Google Cloud.
  • Sutter, V. L., & Washington, J. A. (1974). Broth-Dilution Method for Determining the Antibiotic Susceptibility of Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy, 5(3), 284–287.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Benkhaira, N., Saad, I. K., & Fikri Benbrahim, K. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Nikolova, M., & Ivancheva, S. (2009). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. Pharmacognosy Magazine, 5(19), 244–248.
  • Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. [Link]

  • Benkhaira, N., Saad, I. K., & Fikri Benbrahim, K. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Kumar, A., & Kumar, R. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(14), 3583–3603.
  • Kamyshnyi, O., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. [Link]

  • Marine Biology. (n.d.). DPPH radical scavenging activity. [Link]

  • Fehrenbacher, J. C., Vasko, M. R., & Duarte, D. B. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, 56(1), 5.4.1–5.4.8.
  • Güder, A., & Korkmaz, H. (2022). DPPH Radical Scavenging Assay. MDPI. [Link]

  • Georgiev, S., et al. (2017). Rat paw oedema modeling and NSAIDs: Timing of effects. Scripta Scientifica Pharmaceutica, 4(1), 27-31.
  • Kamyshnyi, O., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. ResearchGate. [Link]

  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Inflammation Protocols (pp. 115-121). Humana Press.
  • Kumar, M., Kumar, V., & Sharma, M. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 12(5), 183-193.
  • Kamyshnyi, O., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org. [Link]

  • Kamyshnyi, O., et al. (2024). (PDF) Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. ResearchGate. [Link]

  • Maurya, R., et al. (2010). Synthesis of novel isoxazolines via 1,3-dipolar cycloaddition and evaluation of anti-stress activity. Medicinal Chemistry Research, 19(8), 867-878.
  • Ketan, et al. (2022). Examples of indole and isoxazole containing derivatives with anticancer activity. ResearchGate. [Link]

  • Scholars Research Library. (n.d.). Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. [Link]

  • Popebucher, et al. (2001). Process for synthesizing isoxazolines and isoxazoles.
  • Fandakli, S. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Turkish Journal of Chemistry, 45(3), 747-753.
  • RSC Publishing. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.
  • Scholars Research Library. (n.d.). Anti-inflammatory evaluation of isoxazole derivatives. [Link]

  • MDPI. (2018, October 22). Isoxazole Derivatives as Regulators of Immune Functions. [Link]

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.). Universidade Federal de Santa Catarina. [Link]

  • Valdes, et al. (2020). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Scientific Reports, 10(1), 1-10.
  • Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. [Link]

  • MDPI. (2024, December 16). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. [Link]

Sources

Preliminary Bioactivity Screening of 2,4-Dichloro-6-(5-isoxazolyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary in vitro bioactivity screening of the novel compound, 2,4-Dichloro-6-(5-isoxazolyl)phenol. Recognizing the therapeutic potential inherent in the isoxazole and dichlorophenol moieties, this document outlines a structured, multi-pronged screening approach to assess its cytotoxic, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design. We detail a proposed synthetic route for the compound, followed by robust, step-by-step methodologies for cytotoxicity evaluation against human cancer cell lines, anti-inflammatory assessment using a murine macrophage model, and antimicrobial susceptibility testing against representative Gram-positive and Gram-negative bacteria. All quantitative data are to be summarized in standardized tables, and experimental workflows are visualized through diagrams to ensure clarity and reproducibility.

Introduction and Scientific Rationale

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial effects.[1][2][3][4][5] The incorporation of a dichlorinated phenol adds a layer of complexity and potential for enhanced bioactivity, as halogenated phenols are known to possess significant biological properties.[6] The specific compound, 2,4-Dichloro-6-(5-isoxazolyl)phenol, combines these two pharmacophores, making it a compelling candidate for bioactivity screening. This guide proposes a logical and efficient screening cascade to elucidate its primary biological effects, providing a foundational dataset for further drug discovery and development efforts.

Physicochemical Characterization of 2,4-Dichloro-6-(5-isoxazolyl)phenol

A thorough understanding of the test compound's physical and chemical properties is a prerequisite for any biological study. This information is critical for proper handling, storage, and preparation of accurate dosing solutions.

Table 1: Physicochemical Properties of 2,4-Dichloro-6-(5-isoxazolyl)phenol

PropertyValueSource
CAS Number 288401-44-5[7][8]
Molecular Formula C₉H₅Cl₂NO₂[7][8][9]
Molecular Weight 230.05 g/mol [7][8][9]
Appearance Solid[7][8]
Melting Point 177-180 °C[7][8]
SMILES String Oc1c(Cl)cc(Cl)cc1-c2ccno2[7][8]
InChI Key NWTXPEMLVWSELN-UHFFFAOYSA-N[7][8]
Safety Acute toxicity (Oral, Category 3). Signal word: Danger.[7][8]

Proposed Synthesis of 2,4-Dichloro-6-(5-isoxazolyl)phenol

To facilitate the acquisition of the title compound for screening, a plausible two-step synthetic route is proposed, commencing from the commercially available 2'-hydroxy-3',5'-dichloroacetophenone. This approach is grounded in established organic chemistry principles for the formation of isoxazoles from acetophenones.[1][3][4][5]

Step 1: Formation of the Enaminone Intermediate

The initial step involves the reaction of 2'-hydroxy-3',5'-dichloroacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as a one-carbon synthon, reacting with the active methylene group of the acetophenone to form a stable enaminone intermediate, which is a precursor to the chalcone required for isoxazole synthesis.[10][11]

Step 2: Cyclization to Form the Isoxazole Ring

The enaminone intermediate is then subjected to a cyclization reaction with hydroxylamine hydrochloride in an appropriate solvent, such as ethanol, often in the presence of a mild base like sodium acetate.[1][3][4] This classical method for isoxazole synthesis is robust and generally provides good yields.

Synthesis_of_2_4_Dichloro_6_5_isoxazolyl_phenol cluster_step1 Step 1: Enaminone Formation cluster_step2 Step 2: Isoxazole Ring Cyclization start 2'-hydroxy-3',5'- dichloroacetophenone reagent1 + N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (Heat) start->reagent1 intermediate Enaminone Intermediate (3-(dimethylamino)-1-(2-hydroxy-3,5- dichlorophenyl)prop-2-en-1-one) reagent2 + Hydroxylamine Hydrochloride (NH2OH·HCl) + Sodium Acetate (Ethanol, Reflux) intermediate->reagent2 final_product 2,4-Dichloro-6-(5-isoxazolyl)phenol reagent1->intermediate reagent2->final_product

Caption: Proposed two-step synthesis of the target compound.

Preliminary Bioactivity Screening Protocols

The following section details the experimental protocols for a tiered screening approach, beginning with a general cytotoxicity assessment, followed by more specific anti-inflammatory and antimicrobial assays.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[2][5][7][12] A reduction in metabolic activity is indicative of either cytotoxicity or cytostatic effects of the test compound.

Rationale for Cell Line Selection:

  • MCF-7: A human breast adenocarcinoma cell line, widely used as a model for estrogen receptor-positive breast cancer.

  • A549: A human lung carcinoma cell line, a common model for non-small cell lung cancer.

Experimental Protocol:

  • Cell Culture: Culture MCF-7 and A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 2,4-Dichloro-6-(5-isoxazolyl)phenol in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in the wells with the compound-containing medium. Include vehicle (DMSO) controls.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

MTT_Assay_Workflow A Seed Cancer Cells (MCF-7 or A549) in 96-well plate B Incubate for 24h (Cell Adhesion) A->B C Treat with serial dilutions of 2,4-Dichloro-6-(5-isoxazolyl)phenol B->C D Incubate for 48h C->D E Add MTT Reagent D->E F Incubate for 4h (Formazan Formation) E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability and IC50 Value H->I

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Screening: Nitric Oxide (NO) Assay

This assay quantifies the production of nitric oxide (NO), a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS). A reduction in NO levels indicates potential anti-inflammatory activity.[13][14][15] The Griess assay is used to measure nitrite (NO₂⁻), a stable product of NO oxidation in the culture medium.[13][14]

Rationale for Cell Line Selection:

  • RAW 264.7: A murine macrophage cell line that is widely used as a model for inflammation studies due to its robust response to inflammatory stimuli like LPS.[1][16]

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed 5 x 10⁴ cells per well in a 96-well plate and allow to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of the test compound (determined from the MTT assay on RAW 264.7 cells) for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to quantify nitrite concentration. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

NO_Assay_Workflow A Seed RAW 264.7 Macrophages in 96-well plate B Incubate for 24h A->B C Pre-treat with Test Compound B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24h D->E F Collect Supernatant E->F G Perform Griess Assay (Measure Nitrite) F->G H Measure Absorbance at 540 nm G->H I Calculate % NO Inhibition H->I Antimicrobial_Screening_Workflow A Prepare serial dilutions of Test Compound in 96-well plate C Inoculate wells with bacteria A->C B Prepare standardized bacterial inoculum (S. aureus or E. coli) B->C D Incubate at 37°C for 18-24h C->D E Visually assess for bacterial growth (turbidity) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for the broth microdilution antimicrobial assay.

Data Presentation and Interpretation

All quantitative results from the screening assays should be meticulously documented and presented in a clear, tabular format for ease of comparison and interpretation.

Table 2: Summary of Preliminary Bioactivity Data for 2,4-Dichloro-6-(5-isoxazolyl)phenol

AssayTargetResult (IC₅₀ / MIC)
Cytotoxicity MCF-7 CellsReport in µM
A549 CellsReport in µM
RAW 264.7 CellsReport in µM
Anti-inflammatory NO Production (RAW 264.7)Report IC₅₀ in µM
Antimicrobial S. aureus (ATCC 25923)Report MIC in µg/mL
E. coli (ATCC 25922)Report MIC in µg/mL

Conclusion

This technical guide provides a robust and scientifically grounded framework for the initial bioactivity assessment of 2,4-Dichloro-6-(5-isoxazolyl)phenol. The outlined protocols for synthesis and screening are designed to be reproducible and to generate a foundational dataset that will guide future research. Positive "hits" in any of these primary assays will warrant further investigation, including mechanism-of-action studies, evaluation against broader panels of cell lines or microbial strains, and eventual progression to more complex biological models. The systematic approach described herein ensures that the potential therapeutic value of this novel compound is evaluated in an efficient and comprehensive manner.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Vertex AI Search.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (n.d.). IJCRT.org.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (n.d.). National Institutes of Health.
  • Synthesis of novel isoxazoles with 2-(5-phenylisoxazol-3-yl) phenol. (2024). Vertex AI Search.
  • 2,4-Dichlorophenol | C6H4Cl2O | CID 8449. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved January 22, 2026, from [Link]

  • Antimicrobial susceptibility patterns of Escherichia coli from various clinical sources. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. (n.d.). SciRP.org. Retrieved January 22, 2026, from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved January 22, 2026, from [Link]

  • Broth microdilution. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Interplay of Oxidative Stress, Inflammation, and Autophagy in RAW 264.7 Murine Macrophage Cell Line Challenged with Si/SiO2 Quantum Dots. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Role of the Inflammatory Response of RAW 264.7 Cells in the Metastasis of Novel Cancer Stem-Like Cells. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Anti-Inflammatory Effects of Mitrephora sirikitiae Leaf Extract and Isolated Lignans in RAW 264.7 Cells. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. (2022). MDPI. Retrieved January 22, 2026, from [Link]

  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. Retrieved January 22, 2026, from [Link]

  • Synthesis and Antimicrobial Evaluation of Some Heterocyclic Chalcone Derivatives. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Cyclization with hydroxylamine hydrochloride: Significance and symbolism. (2024). Vertex AI Search.
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. (n.d.). Oriental Journal of Chemistry. Retrieved January 22, 2026, from [Link]

  • 2,4-DICHLORO-6-(5-ISOXAZOLYL)PHENOL, 97%. (n.d.). Research Scientific. Retrieved January 22, 2026, from [Link]

Sources

A Technical Guide to Elucidating the Mechanism of Action of Dichlorinated Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] The addition of halogen atoms, particularly chlorine, to the phenyl ring substituents of these derivatives has been noted to enhance their therapeutic potential, making dichlorinated isoxazole derivatives a promising class for novel drug discovery.[2] However, the therapeutic efficacy of a compound is fundamentally linked to its mechanism of action (MoA). A thorough understanding of how a molecule interacts with its cellular targets and modulates biological pathways is paramount for rational drug design, optimization, and predicting potential toxicities.

This in-depth technical guide provides a strategic and methodological framework for researchers, scientists, and drug development professionals to systematically explore the MoA of novel dichlorinated isoxazole derivatives. Moving beyond a rigid template, this guide presents an integrated, multi-phase workflow, beginning with unbiased target identification and progressing through target validation and downstream pathway analysis. Each section provides not only detailed, step-by-step experimental protocols but also the scientific rationale behind the methodological choices, ensuring a self-validating and robust investigative process. We will use the plausible context of a novel dichlorinated isoxazole derivative identified in an anticancer screen to illustrate a logical investigative path, focusing on techniques to probe known targets of the broader isoxazole class, such as protein kinases and apoptosis pathways.[3][4]

Phase 1: Initial Target Identification – The Unbiased Discovery Approach

The first critical step in defining a compound's MoA is to identify its direct molecular binding partner(s). When a novel compound emerges from a phenotypic screen (e.g., showing potent cytotoxicity to a cancer cell line), the primary target is often unknown. Therefore, initial approaches should be as unbiased as possible to avoid premature assumptions. Here, we present two powerful and complementary strategies: a label-free method (DARTS) and an affinity-based method (Chemical Pulldown-MS).

Causality of Choice: Why Start Label-Free?

The principle of starting with a label-free method like Drug Affinity Responsive Target Stability (DARTS) is rooted in preserving the native structure and activity of the small molecule.[5] Chemical modifications required to attach an affinity tag (like biotin) or immobilize the compound on a resin can sometimes disrupt the very interactions we aim to study by altering the compound's sterics or electronics. DARTS circumvents this by using the unmodified compound, making it an ideal first-pass strategy for target discovery.[5]

Target_Identification_Workflow cluster_0 Phase 1: Target Identification Phenotypic_Hit Novel Dichlorinated Isoxazole Derivative (e.g., Anticancer Activity) DARTS Strategy 1: Drug Affinity Responsive Target Stability (DARTS) Phenotypic_Hit->DARTS Unmodified Compound Pulldown Strategy 2: Affinity Pulldown-MS Phenotypic_Hit->Pulldown Modified Compound (Biotin/Beads) Mass_Spec Protein Identification (LC-MS/MS) DARTS->Mass_Spec Pulldown->Mass_Spec Candidate_Proteins List of Potential Target Proteins Mass_Spec->Candidate_Proteins

Figure 1: Initial workflow for unbiased target identification of a novel compound.

Experimental Protocol 1: Drug Affinity Responsive Target Stability (DARTS)

This protocol is based on the principle that when a small molecule binds to its target protein, it can stabilize the protein's conformation, rendering it less susceptible to cleavage by a protease.[6]

A. Materials

  • Cell Culture: Target cell line (e.g., MDA-MB-231 breast cancer cells)

  • Lysis Buffer: M-PER Mammalian Protein Extraction Reagent or similar, supplemented with protease inhibitor cocktail (e.g., Roche cOmplete™).

  • Compound: Dichlorinated isoxazole derivative dissolved in DMSO (10 mM stock).

  • Protease: Pronase (Streptomyces griseus) or Thermolysin. Prepare a fresh stock solution.

  • Reaction Buffer: TNC Buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM CaCl₂).

  • SDS-PAGE reagents: Gels, running buffer, loading buffer.

  • LC-MS/MS equipment and reagents.

B. Step-by-Step Methodology

  • Lysate Preparation:

    • Culture cells to ~80-90% confluency. Harvest by scraping and wash with cold PBS.

    • Lyse cells in M-PER buffer with protease inhibitors on ice for 10-15 minutes.

    • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration of the supernatant using a BCA assay. Normalize all samples to a final concentration of 1-2 mg/mL with lysis buffer.[5]

  • Compound Incubation:

    • Aliquot the normalized lysate into two sets of tubes: "Vehicle Control" and "Compound Treated".

    • To the "Compound Treated" tubes, add the isoxazole derivative to a final concentration (e.g., 10 µM).

    • To the "Vehicle Control" tubes, add an equivalent volume of DMSO.

    • Incubate all tubes for 1 hour at room temperature with gentle rotation to allow for binding.[7]

  • Protease Digestion:

    • Optimization (Critical): Before the main experiment, perform a protease titration. Treat lysate with a range of pronase concentrations (e.g., 1:100 to 1:5000 protease:protein ratio) to find a concentration that results in significant but not complete protein degradation. The goal is partial digestion.[8]

    • Add the optimized concentration of pronase to both vehicle and compound-treated lysates.

    • Incubate at room temperature for a defined time (e.g., 20-30 minutes).

    • Stop the digestion by adding 5X SDS-PAGE loading buffer and immediately heating the samples at 95°C for 5 minutes.

  • Gel Electrophoresis and Analysis:

    • Run the digested samples on an SDS-PAGE gel.

    • Visualize the protein bands using a sensitive stain like Coomassie Blue or silver stain.

    • Look for protein bands that are present or more intense in the "Compound Treated" lane compared to the "Vehicle Control" lane. These are your candidate targets.

    • Excise these specific bands from the gel.

  • Protein Identification by Mass Spectrometry:

    • Submit the excised gel bands for in-gel trypsin digestion followed by LC-MS/MS analysis to identify the proteins.

Experimental Protocol 2: Affinity Pulldown Coupled with Mass Spectrometry

This method uses an immobilized version of the small molecule to "pull down" its binding partners from a cell lysate.[9] This protocol requires that a position on the isoxazole derivative has been identified through Structure-Activity Relationship (SAR) studies that can be modified without losing biological activity.

A. Materials

  • Compound: An analog of the dichlorinated isoxazole derivative with a linker arm suitable for conjugation (e.g., a carboxylic acid or primary amine) and a biotin-tagged version.

  • Resin: Streptavidin-coated agarose or magnetic beads.

  • Cell Lysate: Prepared as in the DARTS protocol.

  • Wash Buffer: Lysis buffer containing a mild detergent (e.g., 0.1% NP-40).

  • Elution Buffer: High concentration of free biotin, or a denaturing buffer like SDS-PAGE loading buffer.

B. Step-by-Step Methodology

  • Bait Preparation:

    • Incubate the biotinylated isoxazole derivative with streptavidin beads for 1-2 hours at 4°C to allow for immobilization.

    • Wash the beads thoroughly with wash buffer to remove any unbound compound.

  • Target Capture (Pulldown):

    • Incubate the bead-compound conjugate with the prepared cell lysate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Competition Control (Crucial for Trustworthiness): In a parallel tube, pre-incubate the cell lysate with a high molar excess (e.g., 100x) of the free, non-biotinylated active compound before adding the biotinylated compound on beads. This will serve as a negative control to identify specific binders. Proteins that bind specifically to the compound will be outcompeted and will show a reduced signal in this control lane.[10]

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively (at least 3-5 times) with wash buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads. For MS analysis, a common method is to add SDS-PAGE loading buffer directly to the beads and boil to elute and denature the proteins simultaneously.

  • Protein Identification:

    • Run the eluates from the main experiment and the competition control on an SDS-PAGE gel.

    • Perform a silver stain or other sensitive protein stain.

    • Identify bands that are present in the main experiment but significantly reduced or absent in the competition control lane.

    • Excise these specific bands and identify the proteins via LC-MS/MS analysis.[11]

Phase 2: Target Validation & Direct Mechanistic Confirmation

Experimental Protocol 3: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of an inhibitor to a kinase.[12] It directly measures the displacement of a fluorescent tracer from the kinase's ATP-binding pocket, providing a robust method for confirming target engagement and determining inhibitor potency (IC₅₀).

A. Materials

  • Kinase: Recombinant human p38α kinase.

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive kinase tracer (e.g., Kinase Tracer 236).

  • Antibody: Europium-labeled anti-tag antibody (e.g., anti-GST) that binds to the recombinant kinase.

  • Assay Buffer: 1X Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[12]

  • Compound: Serial dilution of the dichlorinated isoxazole derivative in DMSO, then further diluted in assay buffer.

  • Plate: Low-volume, 384-well white assay plate.

  • Plate Reader: TR-FRET capable plate reader.

B. Step-by-Step Methodology

  • Reagent Preparation:

    • Prepare a 4X stock of the dichlorinated isoxazole serial dilutions. Start with a high concentration (e.g., 100 µM) and perform 1:4 serial dilutions.

    • Prepare a 2X Kinase/Antibody mixture in 1X Kinase Buffer A. The optimal concentrations should be determined as per the manufacturer's guide but are typically in the low nanomolar range (e.g., 10 nM kinase, 4 nM antibody).[12]

    • Prepare a 4X Tracer solution in 1X Kinase Buffer A (e.g., 120 nM).

  • Assay Assembly (16 µL final volume):

    • Add 4 µL of the 4X compound dilutions (or DMSO vehicle control) to the wells of the 384-well plate.

    • Add 8 µL of the 2X Kinase/Antibody mixture to each well.

    • Initiate the binding reaction by adding 4 µL of the 4X Tracer solution to each well.

  • Incubation and Measurement:

    • Cover the plate to protect from light and incubate at room temperature for 60 minutes.

    • Read the plate on a TR-FRET enabled reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Plot the Emission Ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of tracer binding.

Compound IDTarget KinaseIC₅₀ (µM)Hill Slope
DCI-001p38α MAPK0.15-1.10.99
SB203580 (Control)p38α MAPK0.06-1.00.99
Table 1: Example data presentation for a kinase inhibition assay.

Phase 3: Elucidating the Downstream Cellular Pathway

Confirming a direct molecular target is a major milestone. The final phase connects this biochemical activity to the initial cellular phenotype (e.g., cancer cell death). If our dichlorinated isoxazole inhibits p38α MAPK, we must demonstrate that this inhibition leads to a relevant downstream effect. p38 MAPK is a key node in signaling cascades that regulate inflammation and apoptosis. A plausible hypothesis is that inhibiting p38 MAPK with our compound leads to the induction of apoptosis, a common mechanism for anticancer isoxazoles.[4][7]

Signaling_Pathway_Hypothesis cluster_1 Hypothesized Cellular Mechanism Compound Dichlorinated Isoxazole Derivative p38 p38 MAPK Compound->p38 Inhibition NFkB NF-κB Signaling p38->NFkB Regulation Caspases Caspase-3/7 Activation NFkB->Caspases (Suppression of anti-apoptotic genes) Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis Execution

Figure 2: A plausible signaling pathway to investigate downstream of p38 MAPK inhibition.

Experimental Protocol 4: Quantifying Apoptosis (Caspase-Glo® 3/7 Assay)

This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. The assay uses a proluminescent substrate that is cleaved by active caspases to generate a "glow-type" luminescent signal.[8]

A. Materials

  • Cell Culture: Target cancer cell line (e.g., MDA-MB-231).

  • Assay Plate: White-walled, 96-well plate suitable for luminescence.

  • Compound: Dichlorinated isoxazole derivative.

  • Positive Control: Staurosporine or another known apoptosis inducer.

  • Assay Reagent: Caspase-Glo® 3/7 Reagent (Buffer and lyophilized Substrate).

B. Step-by-Step Methodology

  • Cell Plating and Treatment:

    • Seed cells in a 96-well white-walled plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

    • Allow cells to attach overnight.

    • Treat cells with a serial dilution of the dichlorinated isoxazole derivative for a predetermined time (e.g., 24, 48 hours). Include vehicle control (DMSO) and positive control wells.

  • Assay Procedure ("Add-Mix-Measure"):

    • Reconstitute the Caspase-Glo® 3/7 Substrate with the buffer to create the working reagent. Allow it to equilibrate to room temperature.

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature for ~20-30 minutes.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[8]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measurement and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Normalize the data by subtracting the average background luminescence (from cell-free wells) and express the results as a fold-change over the vehicle-treated control.

Experimental Protocol 5: NF-κB Reporter Assay

To further solidify the link between p38 MAPK inhibition and apoptosis, we can investigate an intermediate signaling pathway. The NF-κB pathway is a critical regulator of cell survival, and its activity can be influenced by p38 MAPK. This protocol uses a luciferase reporter gene under the control of NF-κB response elements to measure the transcriptional activity of NF-κB.

A. Materials

  • Cell Line: HEK293 cells or another easily transfectable line.

  • Reporter Plasmids: An NF-κB luciferase reporter vector and a control vector (e.g., Renilla luciferase) for normalization.

  • Transfection Reagent: Lipofectamine® 2000 or similar.

  • Stimulus: A known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α).

  • Compound: Dichlorinated isoxazole derivative.

  • Luciferase Assay System: Dual-Glo® Luciferase Assay System or similar.

B. Step-by-Step Methodology

  • Transfection (Day 1):

    • Seed HEK293 cells in a 96-well plate.

    • Co-transfect the cells with the NF-κB firefly luciferase reporter and the Renilla luciferase control vector according to the transfection reagent manufacturer's protocol.[5]

    • Incubate for 24 hours.

  • Treatment and Stimulation (Day 2):

    • Pre-treat the transfected cells with various concentrations of the dichlorinated isoxazole derivative (or a known p38 inhibitor as a positive control) for 1-2 hours.

    • Following pre-treatment, stimulate the cells with TNF-α (at a pre-determined optimal concentration, e.g., 10 ng/mL) to activate the NF-κB pathway. Leave some wells unstimulated as a negative control.

    • Incubate for an additional 6-8 hours.[3]

  • Lysis and Luminescence Measurement (Day 2/3):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Perform the dual luciferase assay according to the manufacturer's protocol. This typically involves adding the first reagent to lyse the cells and measure firefly luciferase activity, followed by adding a second reagent to quench the first signal and measure Renilla luciferase activity.[5]

  • Data Analysis:

    • For each well, calculate the normalized NF-κB activity by dividing the firefly luciferase reading by the Renilla luciferase reading.

    • Express the results as a percentage of the activity seen in the stimulated, vehicle-treated control cells. This will reveal if the compound inhibits TNF-α-induced NF-κB transcriptional activity.

Conclusion

The exploration of a small molecule's mechanism of action is a logical, multi-faceted process that builds a bridge from a compelling phenotype to a defined molecular pathway. For a promising class of compounds like dichlorinated isoxazole derivatives, this systematic approach is essential for advancing them through the drug discovery pipeline. By beginning with unbiased, label-free techniques like DARTS to generate initial hypotheses, and then progressing to rigorous biochemical validation and downstream cellular pathway analysis, researchers can construct a high-confidence, evidence-based model of a compound's MoA. The integrated workflow presented in this guide—combining target identification, kinase inhibition assays, and functional cellular assays for apoptosis and signaling—provides a robust and self-validating framework to unlock the full therapeutic potential of this important chemical class.

References

  • Lampronti, I., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. International Journal of Oncology. Available at: [Link]

  • Agrawal, N., & Mishra, P. (2024). Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. Journal of Pharmaceutical Research International. Available at: [Link]

  • Mączyński, M., et al. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules. Available at: [Link]

  • Laufer, S. A., et al. (2006). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. ChemMedChem. Available at: [Link]

  • Siddiqui, N., et al. (2015). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Inflammation. Available at: [Link]

  • Piras, M., et al. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules. Available at: [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. Available at: [Link]

  • Jakhmola, A., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kamal, A., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Arabian Journal of Chemistry. Available at: [Link]

  • Banoglu, E., et al. (2022). Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. ACS Omega. Available at: [Link]

  • Laufer, S. A., & Margutti, S. (2006). Isoxazolone based inhibitors of p38 MAP kinases. Journal of Medicinal Chemistry. Available at: [Link]

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology. Available at: [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Mondal, B., et al. (2024). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Journal of the Indian Chemical Society. Available at: [Link]

  • Flannery, A. R., et al. (2022). Chemical pulldown combined with mass spectrometry to identify the molecular targets of antimalarials in cell-free lysates. STAR Protocols. Available at: [Link]

  • MDPI. (2014). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules. Available at: [Link]

  • Baite Paike Biotechnology. (n.d.). pull down + Mass Spectrometry Drug Target Identification. Retrieved from [Link]

  • Wong, D. H., et al. (2008). Dichloroacetate Induces Apoptosis in Endometrial Cancer Cells. Gynecologic Oncology. Available at: [Link]

  • Fu, Y., et al. (2011). Synthesis and biological activity of some novel N-dichloroacetyl-2,3-dihydrobenzoxazole derivatives. Heterocyclic Communications. Available at: [Link]

  • Lee, S., et al. (2021). Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy. International Journal of Molecular Sciences. Available at: [Link]

  • University of Lausanne. (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). Retrieved from [Link]

  • Kumar, M., et al. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Journal of Cardiovascular Disease Research. Available at: [Link]

  • Semantic Scholar. (2011). Synthesis and biological activity of some novel N-dichloroacetyl-2,3-dihydrobenzoxazole derivatives. Retrieved from [Link]

  • RSC Advances. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

Sources

Methodological & Application

I. Introduction: The Potential of Substituted Phenols in Chemical Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of current scientific literature and chemical databases reveals that 2,4-Dichloro-6-(5-isoxazolyl)phenol is not a compound with established applications in proteomics research. No significant studies, protocols, or application notes detailing its use in this field are presently available. Vendor information confirms its existence as a chemical entity, but its functional role in proteomics has not been described.[1][2][3]

Therefore, this document serves as a prospective guide, outlining the potential applications of a molecule with the structural features of 2,4-Dichloro-6-(5-isoxazolyl)phenol in modern proteomics and drug discovery. Leveraging established principles of chemical proteomics, we will provide a theoretical framework and detailed hypothetical protocols for its use as a chemical probe for target identification and validation.[4][5][6]

The core structure of 2,4-Dichloro-6-(5-isoxazolyl)phenol combines several features that make it an intriguing candidate for a chemical probe: a phenolic hydroxyl group, a dichlorinated phenyl ring, and an isoxazole moiety. Phenolic compounds are known to engage in various non-covalent and covalent interactions with proteins, influencing their structure and function.[7] The isoxazole ring, a common scaffold in medicinal chemistry, is present in numerous bioactive compounds and approved drugs, recognized for its diverse biological activities including anti-inflammatory and anti-cancer effects.[8][9][10][11][12]

This guide will explore how this molecule could be derivatized and employed in two primary chemical proteomics strategies:

  • Affinity-Based Protein Profiling (AfBPP): To identify the specific protein targets that bind to the compound in a complex biological sample.

  • Competitive Profiling: To validate target engagement and assess the selectivity of the parent compound.

II. Probe Design and Synthesis Strategy (Hypothetical)

To be used as a proteomics tool, the parent compound, 2,4-Dichloro-6-(5-isoxazolyl)phenol, must be modified into a chemical probe. This involves introducing two key functionalities: a reactive group for covalent target capture and a reporter handle for enrichment and detection.

A common strategy involves adding a linker to the phenol backbone, terminating in a photoreactive group (like a diazirine) and a bioorthogonal handle (like an alkyne or azide for click chemistry).[13][14][15]

Hypothetical Probe Structure:

The phenolic oxygen is a suitable site for derivatization that is less likely to interfere with the primary binding interactions mediated by the isoxazolyl and dichlorophenyl rings.

III. Application Note 1: Target Deconvolution using Affinity-Based Protein Profiling (AfBPP)

This section details a hypothetical workflow for identifying the protein targets of our probe from a cancer cell line lysate.

Workflow Overview

The overall experimental design for target identification is a multi-step process that begins with probe treatment of the proteome, followed by covalent cross-linking, enrichment of probe-protein conjugates, and finally, identification of the proteins by mass spectrometry.[6][16]

AfBPP_Workflow cluster_prep Sample Preparation cluster_label Probe Labeling & Cross-linking cluster_enrich Target Enrichment cluster_analysis Analysis p1 Cell Lysate Preparation p2 Incubate Lysate with Probe p1->p2 p3 UV Irradiation (365 nm) p2->p3 Covalent Cross-linking p4 Click Chemistry: Attach Biotin p3->p4 p5 Streptavidin Affinity Purification p4->p5 Capture p6 On-Bead Protein Digestion p5->p6 Wash & Digest p7 LC-MS/MS Analysis p6->p7 p8 Protein Identification & Quantification p7->p8

Caption: Affinity-Based Protein Profiling Workflow.

Detailed Experimental Protocol

1. Preparation of Cell Lysate: a. Culture human cancer cells (e.g., HeLa) to ~80-90% confluency. b. Harvest cells, wash twice with ice-cold PBS, and pellet by centrifugation. c. Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice for 30 minutes. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Determine the protein concentration of the supernatant using a Bradford assay.

2. Probe Labeling and UV Cross-linking: a. Dilute the cell lysate to a final concentration of 2 mg/mL in lysis buffer. b. Add the hypothetical diazirine-alkyne probe to the lysate to a final concentration of 10 µM. c. For a negative control, add DMSO vehicle to a separate aliquot of lysate. d. Incubate the samples for 1 hour at 4°C with gentle rotation. e. Transfer the samples to a 24-well plate and irradiate with UV light (365 nm) on ice for 15 minutes to induce covalent cross-linking of the probe to its binding partners.[13]

3. Click Chemistry and Target Enrichment: a. To the UV-irradiated lysate, add the following click chemistry reagents: Biotin-Azide (100 µM), TCEP (1 mM), TBTA ligand (100 µM), and Copper(II) Sulfate (1 mM). b. Incubate the reaction for 1 hour at room temperature to attach biotin to the probe-labeled proteins. c. Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for 2 hours at 4°C with rotation to capture the biotinylated proteins. d. Wash the beads extensively to remove non-specifically bound proteins:

  • Twice with 1% SDS in PBS.
  • Twice with 8 M urea in 100 mM Tris-HCl, pH 8.0.
  • Twice with PBS.

4. On-Bead Digestion and Sample Preparation for Mass Spectrometry: a. Resuspend the beads in 50 mM ammonium bicarbonate. b. Reduce the proteins with 10 mM DTT for 30 minutes at 56°C. c. Alkylate with 55 mM iodoacetamide for 20 minutes at room temperature in the dark. d. Digest the proteins with sequencing-grade trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C. e. Collect the supernatant containing the tryptic peptides and desalt using a C18 StageTip.

5. LC-MS/MS Analysis and Data Interpretation: a. Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.[4] b. Search the resulting raw data against a human protein database (e.g., UniProt) to identify proteins. c. Potential protein targets are those that are significantly enriched in the probe-treated sample compared to the DMSO control. Label-free quantification or isotopic labeling methods can be used for accurate quantification.[5][17]

IV. Application Note 2: Target Validation via Competitive Profiling

To confirm that the identified proteins are authentic targets, a competition experiment is crucial.[15] This involves pre-incubating the lysate with an excess of the "parent" compound (2,4-Dichloro-6-(5-isoxazolyl)phenol) before adding the chemical probe.

Workflow Diagram

Competitive_Workflow cluster_prep Sample Preparation cluster_comp Competition cluster_probe Probe Labeling cluster_analysis Enrichment & Analysis lysate Cell Lysate competitor Add excess Parent Compound lysate->competitor probe Add Probe & UV Cross-link competitor->probe analysis Click Chemistry, Enrichment, LC-MS/MS probe->analysis

Caption: Competitive Profiling Workflow.

Protocol Modification for Competitive Profiling
  • Prepare three sets of cell lysates as described previously.

  • Sample 1 (Probe only): Add DMSO vehicle.

  • Sample 2 (Competition): Add a 100-fold molar excess of the parent compound, 2,4-Dichloro-6-(5-isoxazolyl)phenol (e.g., 1 mM).

  • Sample 3 (Negative Control): Add DMSO vehicle.

  • Incubate all samples for 1 hour at 4°C.

  • To Sample 1 and Sample 2, add the chemical probe to a final concentration of 10 µM. To Sample 3 (Negative Control), add only DMSO.

  • Proceed with the protocol from the incubation step (Section III, Protocol step 2d) through to LC-MS/MS analysis.

Data Analysis and Expected Outcomes

The quantitative data from the three samples would be compared. A genuine target protein should show high abundance in the "Probe only" sample and significantly reduced abundance in the "Competition" and "Negative Control" samples.

Protein IDAbundance (Probe Only)Abundance (Competition)Abundance (Negative Control)Target Confidence
P12345150.55.22.1High
Q67890145.8130.13.5Low (Non-specific)
P5432125.32.81.9High

Table 1: Hypothetical quantitative proteomics data from a competitive profiling experiment. Abundance is represented as a normalized spectral intensity value.

V. Conclusion and Future Directions

While there is currently no published evidence for the use of 2,4-Dichloro-6-(5-isoxazolyl)phenol in proteomics, its chemical structure holds promise for development into a valuable chemical probe. The hypothetical workflows and protocols described here provide a robust framework for its potential application in identifying and validating novel protein targets. Such studies are fundamental to drug discovery, helping to elucidate the mechanism of action of bioactive small molecules and uncover new therapeutic opportunities.[6][18]

VI. References

  • Wright, M.H. & Sieber, S.A. (2016). Chemical proteomic strategies for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 681-708.

  • Li, P., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules, 29(15), 3429.

  • Kumar, M., Kumar, V., & Sharma, P. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.

  • Various Authors. (2025). Isoxazole Derivative: Significance and symbolism. ResearchGate.

  • Kumar, M., Kumar, V., & Sharma, P. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.

  • Various Authors. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.

  • Wegner, A., et al. (2007). Affinity-based chemoproteomics with small molecule-peptide conjugates. Chemistry & Biology, 14(9), 1045-1054.

  • Sahoo, B.M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. In Frontiers In Medicinal Chemistry (Vol. 10, pp. 1-49). Bentham.

  • Parker, C.G. & Vinogradova, E.V. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Chemical Reviews, 121(15), 9321-9361.

  • Breen, A., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. RSC Medicinal Chemistry, 14(3), 484-492.

  • Wikipedia. (n.d.). Quantitative proteomics. Wikipedia. [Link]

  • ResearchGate. (n.d.). General schemes of affinity-based protein profiling. [Link]

  • Bantscheff, M., et al. (2012). Profiling of Small Molecules by Chemical Proteomics. Springer Nature Experiments.

  • Ward, C.C., et al. (2017). Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems. Current Opinion in Chemical Biology, 39, 44-53.

  • Research Scientific. 2,4-DICHLORO-6-(5-ISOXAZOLYL)PHENOL, 97%. [Link]

  • PubMed. Proteomic Analysis of Non-model Plant Tissues Using Phenol Extraction, Two-Dimensional Electrophoresis, and MALDI Mass Spectrometry. [Link]

  • PubChem. 2,4-Dichloro-6-(4-ethyl-1,2-oxazol-5-yl)phenol. [Link]

  • PLOS One. Chloroform-Assisted Phenol Extraction Improving Proteome Profiling of Maize Embryos through Selective Depletion of High-Abundance Storage Proteins. [Link]

  • ResearchGate. Phenol Extraction of Proteins for Proteomic Studies of Recalcitrant Plant Tissues. [Link]

  • NCBI Bookshelf. Phenol Toxicity. [Link]

  • ResearchGate. Phenol Extraction of Proteins for Proteomic Studies of Recalcitrant Plant Tissues. [Link]

  • MDPI. Quantitative Proteomics Reveals the Dynamic Regulation of the Tomato Proteome in Response to Phytophthora infestans. [Link]

  • NCBI. Chemistry of Protein-Phenolic Interactions Toward the Microbiota and Microbial Infections. [Link]

Sources

Application Note: Quantitative Analysis of 2,4-Dichloro-6-(5-isoxazolyl)phenol in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of 2,4-Dichloro-6-(5-isoxazolyl)phenol, a novel heterocyclic compound of interest in pharmaceutical and environmental research, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present a detailed protocol for sample preparation from a human plasma matrix, optimized instrumental parameters for a triple quadrupole mass spectrometer, and a robust analytical workflow. The methodology is designed to offer high sensitivity, selectivity, and reproducibility for researchers, scientists, and drug development professionals.

Introduction and Scientific Background

2,4-Dichloro-6-(5-isoxazolyl)phenol is a halogenated phenolic compound containing an isoxazole moiety.[1][][3] Its structural alerts—the dichlorinated phenol ring and the nitrogen-oxygen heterocycle—suggest potential applications as a scaffold in medicinal chemistry or as a specialty chemical. The accurate quantification of such molecules in complex biological matrices is paramount for pharmacokinetic, toxicological, and metabolic studies.

Mass spectrometry, particularly when coupled with liquid chromatography, stands as the gold standard for such analyses due to its inherent specificity and sensitivity. The phenolic hydroxyl group is readily ionizable, making it amenable to Electrospray Ionization (ESI). The dichlorinated structure provides a distinct isotopic pattern, while the isoxazole ring offers a predictable fragmentation pathway upon Collision-Induced Dissociation (CID), crucial for developing highly selective Multiple Reaction Monitoring (MRM) assays.[4][5][6]

This application note details a robust LC-MS/MS method, providing a validated starting point for laboratories seeking to quantify this specific analyte.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is critical for method development.

PropertyValueSource
Chemical Name 2,4-Dichloro-6-(5-isoxazolyl)phenol[1][]
CAS Number 288401-44-5[1][7]
Molecular Formula C₉H₅Cl₂NO₂[1][]
Molecular Weight 230.05 g/mol [1][]
Structure Oc1c(Cl)cc(Cl)cc1-c2ccno2[1]
Physical Form Solid[1]
Melting Point 177-180 °C[1]

Experimental Workflow Overview

The analytical process follows a logical sequence from sample receipt to final data analysis. Each step is designed to ensure data integrity and reproducibility.

LCMS_Workflow Sample 1. Plasma Sample Receipt & Thawing Prepare 2. Sample Preparation (LLE Protocol) Sample->Prepare Spiking IS Inject 3. LC-MS/MS Injection & Analysis Prepare->Inject Transfer to Vial Process 4. Data Processing (Integration & Calibration) Inject->Process Raw Data Report 5. Final Report Generation Process->Report Quantified Results

Caption: High-level workflow for the quantification of 2,4-Dichloro-6-(5-isoxazolyl)phenol.

Detailed Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: Liquid-liquid extraction is a robust and cost-effective technique for cleaning up complex biological samples like plasma.[8] It efficiently removes proteins, phospholipids, and salts that can cause ion suppression and contaminate the LC-MS system. Methyl tert-butyl ether (MTBE) is selected as the extraction solvent due to its optimal polarity for extracting moderately polar compounds and its low miscibility with the aqueous plasma matrix. Acidification of the sample ensures the phenolic hydroxyl group is protonated, maximizing its partitioning into the organic solvent.

Materials:

  • Human plasma (K₂EDTA as anticoagulant)

  • 2,4-Dichloro-6-(5-isoxazolyl)phenol analytical standard

  • Internal Standard (IS): 2,4,5-Trichlorophenol (or a stable isotope-labeled analog if available)

  • Methanol (HPLC Grade)

  • Methyl tert-butyl ether (MTBE, HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials with inserts

Protocol:

  • Thaw and Prepare Samples: Allow frozen plasma samples, calibration standards, and quality controls (QCs) to thaw completely at room temperature. Vortex gently to ensure homogeneity.

  • Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL 2,4,5-trichlorophenol in methanol) to each tube.

  • Acidification: Add 20 µL of 2% formic acid in water to each tube. Vortex for 10 seconds. This step protonates the phenol, making it less polar.

  • Extraction: Add 600 µL of MTBE. Cap the tubes securely.

  • Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and facilitate analyte transfer into the organic phase.

  • Phase Separation: Centrifuge at 13,000 x g for 10 minutes at 4°C. This will produce a clear separation between the upper organic layer (containing the analyte) and the lower aqueous/protein layer.

  • Supernatant Transfer: Carefully transfer the upper organic layer (~550 µL) to a clean tube, taking care not to disturb the protein pellet.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds.

  • Final Transfer: Transfer the reconstituted sample to an autosampler vial for injection.

LC-MS/MS Instrumentation and Conditions

Rationale: A reversed-phase C18 column is chosen for its excellent retention and separation of moderately hydrophobic molecules. The mobile phase consists of water and acetonitrile with formic acid. The acid serves to improve peak shape and promote efficient ionization in the ESI source. A gradient elution ensures that the analyte is eluted as a sharp peak, improving sensitivity and separating it from potential matrix interferences.[9]

Negative ion mode ESI is selected because the acidic phenolic proton is easily abstracted, forming a stable [M-H]⁻ ion.[10][11] Tandem MS (MS/MS) provides specificity by monitoring a unique fragmentation pathway from the precursor ion to a specific product ion. The predicted fragmentation involves the characteristic cleavage of the isoxazole ring, a common pathway for this heterocyclic system.[4][5][12]

Instrumentation:

  • UHPLC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent

LC Parameters:

ParameterRecommended Setting
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 30% B to 95% B in 3 min, hold at 95% B for 1 min, return to 30% B

MS Parameters (ESI Negative Ion Mode):

ParameterRecommended Setting
Gas Temp 300°C
Gas Flow 8 L/min
Nebulizer 40 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V (Negative)

Multiple Reaction Monitoring (MRM) Transitions:

These transitions are predictive and must be optimized empirically by infusing a standard solution of the analyte. The chlorine isotopes (³⁵Cl and ³⁷Cl) will result in a characteristic isotopic pattern for the precursor ion. The most abundant isotope (containing two ³⁵Cl atoms) is typically chosen for quantification.

CompoundPrecursor Ion [M-H]⁻Product IonDwell (ms)Frag. (V)CE (eV)
2,4-Dichloro-6-(5-isoxazolyl)phenol (Quantifier) 227.9159.9 (Predicted)5012025
2,4-Dichloro-6-(5-isoxazolyl)phenol (Qualifier) 227.996.0 (Predicted)5012035
2,4,5-Trichlorophenol (IS) 194.9160.05013030

Note: Predicted product ions are based on common fragmentation pathways of dichlorophenols and isoxazoles, such as loss of the isoxazole ring (C₃H₂NO) or subsequent fragmentation.[4][13][14]

Data Analysis and Validation

Calibration Curve: Prepare a calibration curve by plotting the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the nominal concentration of the standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The curve should have a correlation coefficient (r²) of ≥0.99.

Validation Parameters: The method should be validated according to regulatory guidelines, assessing:

  • Linearity: The range over which the assay is accurate and precise.

  • Accuracy & Precision: Determined by analyzing QC samples at low, medium, and high concentrations on multiple days.

  • Selectivity: Assessed by analyzing blank matrix from multiple sources to check for interferences.

  • Matrix Effect: Evaluated by comparing the analyte response in post-extraction spiked samples to that in pure solvent.

  • Recovery: The efficiency of the extraction process.[9]

Conclusion

This application note provides a detailed, scientifically-grounded protocol for the quantification of 2,4-Dichloro-6-(5-isoxazolyl)phenol in human plasma. The combination of a streamlined liquid-liquid extraction procedure and a highly selective LC-MS/MS method offers a robust starting point for researchers. The provided parameters should be systematically optimized and validated within the end-user's laboratory to ensure performance meets the specific requirements of their study.

References

  • Ohashi, M., Kamachi, H., Kakisawa, H., Tatematsu, A., Yoshizumi, H., Kano, H., & Nakata, H. (1969). Mass spectra of some alkyl isoxazoles. Organic Mass Spectrometry, 2(2), 195–207. [Link]

  • Simonsen, O., & Lohse, C. (1971). Mass spectrometry of isoxazole derivatives—III: Skeletal rearrangement ions in the mass spectra of isoxazoles having a heteroatom at C5. Organic Mass Spectrometry, 5(5), 571-576. [Link]

  • Khodadadi, E., et al. (2021). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 26(9), 2719. [Link]

  • Robards, K., & Antolovich, M. (1997). Analytical chemistry of fruit bioflavonoids. A review. Analyst, 122(2), 11R-34R. [Link]

  • Jays, J., & Janardhanan, S. (2020). IR, NMR and HR-MS Mass spectrum of isoxazole 2c. ResearchGate. [Link]

  • Ma, Y., et al. (2014). Biodegradation of 2,4-dichlorophenoxyacetic acid by Cupriavidus sp. CY-1. International Biodeterioration & Biodegradation, 95, 127-133. [Link]

  • Stephens, C. E., & Arafa, R. K. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education, 83(9), 1362. [Link]

  • Voinov, V. G., et al. (2018). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry, 29(10), 2092-2101. [Link]

  • Molnár-Gábor, D., et al. (2015). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. Journal of Chromatography A, 1410, 146-157. [Link]

  • S. Hyderobadensis, et al. (2014). Isolation and identification of Phenolic compounds by HPLC and ESI-MS/MS from the leaves of Svensonia hyderobadensis. Journal of Pharmacognosy and Phytochemistry, 3(3), 118-125. [Link]

  • Ministry of Food and Drug Safety, Republic of Korea. (n.d.). Analytical Methods. Retrieved January 22, 2026, from [Link]

  • NIST. (n.d.). Phenol, 2,4-dichloro-. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

  • Kilár, F., & Gáspár, A. (2012). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. Molecules, 17(5), 5407-5417. [Link]

  • Trivedi, M. K., et al. (2016). Isotopic Abundance Ratio Analysis of 2,4-Dichlorophenol using Gas Chromatography-Mass Spectrometry. American Journal of Chemical and Biochemical Engineering, 1(1), 1-8. [Link]

  • MassBank. (2020). 2,4-Dichlorophenol; LC-ESI-QFT; MS2. Retrieved January 22, 2026, from [Link]

  • Research Scientific. (n.d.). 2,4-DICHLORO-6-(5-ISOXAZOLYL)PHENOL, 97%. Retrieved January 22, 2026, from [Link]

  • Shimadzu. (n.d.). High Speed Analysis of Phenols in Tap Water Using UHPLC/MS/MS. Application News No. L449. [Link]

  • Albanis, T. A., & Hela, D. G. (2001). Determination of Chlorophenols in water by LC-MS/MS. Case study. [Link]

  • Rocchetti, G., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 26(24), 7729. [Link]

  • Agilent Technologies. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water. Application Note. [Link]

  • Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved January 22, 2026, from [Link]

  • Hart, A. P., & Dasgupta, A. (1997). A Novel Derivatization of Phenol After Extraction From Human Serum Using Perfluorooctanoyl Chloride for Gas Chromatography-Mass Spectrometric Confirmation and Quantification. Journal of Forensic Sciences, 42(4), 693-6. [Link]

  • NIST. (n.d.). Phenol, 2,4,5-trichloro-. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

Sources

Application Note: Protocols for the Analysis of 2,4-Dichloro-6-(5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed protocols for the preparation, handling, and analysis of 2,4-Dichloro-6-(5-isoxazolyl)phenol, a key heterocyclic compound relevant to researchers in medicinal chemistry and drug development. Recognizing the absence of standardized sample preparation procedures for this specific molecule, this document establishes a foundational methodology for its quantitative and qualitative analysis. Protocols herein are grounded in established principles of analytical chemistry for phenolic and heterocyclic compounds and are designed to ensure scientific rigor and reproducibility. This guide covers safety precautions, preparation of standard solutions, and methods for purity assessment and extraction from both aqueous and solid matrices using High-Performance Liquid Chromatography (HPLC).

Introduction to 2,4-Dichloro-6-(5-isoxazolyl)phenol

2,4-Dichloro-6-(5-isoxazolyl)phenol (CAS No. 288401-44-5) is a substituted phenol containing both a dichlorinated aromatic ring and an isoxazole moiety.[1][2] The isoxazole ring is a five-membered heterocycle with adjacent nitrogen and oxygen atoms, a structure found in numerous biologically active compounds and approved pharmaceuticals.[3][4] Its incorporation into a molecule can significantly influence physicochemical properties and biological activity, making isoxazole derivatives a subject of intense study in drug discovery for indications including anti-inflammatory, antimicrobial, and anticancer applications.

The dichlorophenol component suggests potential applications as a precursor in the synthesis of herbicides or antiseptics, as chlorophenols are important intermediates in various industrial syntheses.[5] Given its composite structure, 2,4-Dichloro-6-(5-isoxazolyl)phenol is primarily utilized as a research chemical or a building block in synthetic chemistry. Accurate and reliable analytical methods are therefore paramount for researchers to verify its purity, monitor reaction progress, and assess its stability. This guide provides the necessary protocols to achieve these analytical objectives.

Health and Safety Information

2,4-Dichloro-6-(5-isoxazolyl)phenol is classified as acutely toxic if swallowed (Acute Toxicity 3, Oral) and must be handled with extreme care.[1]

  • Hazard Pictogram: GHS06 (Skull and Crossbones)[1]

  • Signal Word: Danger[1]

  • Hazard Statement: H301 (Toxic if swallowed)[1]

  • Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)[1]

Handling:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Weigh the solid compound in a contained environment to prevent dispersal.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The compound should be stored in a designated area for toxic chemicals.

Physicochemical Properties & Data

A summary of key properties for 2,4-Dichloro-6-(5-isoxazolyl)phenol is provided for easy reference.

PropertyValueSource
CAS Number 288401-44-5[1][2]
Molecular Formula C₉H₅Cl₂NO₂[1]
Molecular Weight 230.05 g/mol [1]
Appearance Solid[1]
Melting Point 177-180 °C[1]
SMILES String Oc1c(Cl)cc(Cl)cc1-c2ccno2[1]
InChI Key NWTXPEMLVWSELN-UHFFFAOYSA-N[1]

Experimental Protocols

The following protocols are designed as a comprehensive workflow for the handling and analysis of 2,4-Dichloro-6-(5-isoxazolyl)phenol.

Protocol 1: Preparation of Standard Stock Solution

Rationale: An accurate stock solution is the foundation of any quantitative analysis. Due to the phenolic nature of the compound, solubility is expected to be higher in organic solvents. Acetonitrile and methanol are common, effective solvents for phenolic compounds and are compatible with reverse-phase HPLC.[6][7]

Materials:

  • 2,4-Dichloro-6-(5-isoxazolyl)phenol solid

  • HPLC-grade Acetonitrile (ACN) or Methanol (MeOH)

  • Analytical balance (4-decimal place)

  • 10 mL Class A volumetric flask

  • Microsyringe or pipette

  • Vortex mixer and/or sonicator

Procedure:

  • Accurately weigh approximately 10.0 mg of 2,4-Dichloro-6-(5-isoxazolyl)phenol into the 10 mL volumetric flask. Record the exact weight.

  • Add approximately 7 mL of HPLC-grade ACN or MeOH to the flask.

  • Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer for 30 seconds or sonicate for 2-5 minutes until all solid is completely dissolved.

  • Allow the solution to return to room temperature.

  • Carefully add the solvent to the 10 mL mark (meniscus).

  • Cap the flask and invert it 15-20 times to ensure a homogenous solution.

  • This creates a nominal 1.0 mg/mL stock solution. Calculate the exact concentration based on the initial weight.

  • Transfer the solution to a labeled, amber glass vial and store at 2-8 °C. This stock solution should be stable for several weeks, but stability should be verified.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

Rationale: Reverse-phase HPLC is the standard method for assessing the purity of non-volatile organic compounds. A C18 column is chosen for its versatility in retaining moderately polar to non-polar compounds. The mobile phase, consisting of an acidified aqueous component and an organic modifier, is standard for the analysis of phenolic compounds to ensure sharp peak shapes by suppressing the ionization of the phenolic hydroxyl group.[8][9][10] A UV detector set around 280-290 nm is appropriate for dichlorophenol-containing structures.[8][11]

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Stock Prepare Stock Solution (Protocol 1) Dilute Dilute Stock to ~0.1 mg/mL with Mobile Phase Stock->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Inject Inject Sample (10 µL) Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (~285 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Area Purity Integrate->Calculate SLE_Workflow Start Weigh Solid Sample AddSolvent Add Extraction Solvent (e.g., Acetone) Start->AddSolvent Sonicate Sonicate for 15-30 min AddSolvent->Sonicate Centrifuge Centrifuge to Pellet Solids Sonicate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate Evaporate Solvent Collect->Evaporate Reconstitute Reconstitute in HPLC Diluent Evaporate->Reconstitute Analyze Analyze by HPLC (Protocol 2) Reconstitute->Analyze

Caption: Workflow for Solid-Liquid Extraction.

Materials:

  • Solid sample containing 2,4-Dichloro-6-(5-isoxazolyl)phenol

  • HPLC-grade Acetone

  • Centrifuge tubes (solvent-resistant)

  • Vortex mixer

  • Ultrasonic bath (sonicator)

  • Centrifuge

  • Nitrogen blow-down system or rotary evaporator

Procedure:

  • Accurately weigh approximately 100 mg of the homogenized solid sample into a 15 mL centrifuge tube.

  • Add 10 mL of acetone to the tube.

  • Vortex the mixture for 1 minute to ensure the sample is fully wetted.

  • Place the tube in a sonicator bath and sonicate for 20-30 minutes.

  • After sonication, centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid matrix material.

  • Carefully pipette the supernatant (the clear liquid extract) into a clean collection vessel.

  • Evaporate the acetone to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a precise, known volume (e.g., 1.0 mL) of HPLC diluent.

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis as described in Protocol 2.

References

  • Liquid chromatographic analysis of dichlorophen and its major impurity. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Woottisin, N., Kongkiatpaiboon, S., Sukprasert, S., & Sathirakul, K. (2020). Development and Validation of Stability Indicating HPLC Method for Determination of Caffeic Acid, Vitexin and Rosmarinic Acid in Thunbergia laurifolia Leaf Extract. Pharmacognosy Journal, 12(3), 611-618. Retrieved January 22, 2026, from [Link]

  • García, I., Rodríguez, J., García, M. A., & Marina, M. L. (2021). Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices. Ecoxtract. Retrieved January 22, 2026, from [Link]

  • Albu, C., Radu, E., & Radu, G. L. (2020). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Molecules, 25(23), 5698. Retrieved January 22, 2026, from [Link]

  • Woottisin, N., et al. (2020). Development and Validation of Stability Indicating HPLC Method for Determination of Caffeic Acid, Vitexin and Rosmarinic Acid in Thunbergia laurifolia Leaf Extract. Pharmacognosy Journal. Retrieved January 22, 2026, from [Link]

  • Li, Y., et al. (2017). (Liquid + liquid) extraction of phenols from aqueous solutions with cineole. The Journal of Chemical Thermodynamics, 105, 242-248. Retrieved January 22, 2026, from [Link]

  • Jandera, P. (2011). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. Retrieved January 22, 2026, from [Link]

  • Raynie, D. E. (2006). Modern Technique for the Extraction of Solid Materials - An Update. LCGC International. Retrieved January 22, 2026, from [Link]

  • Płotka-Wasylka, J., & Namieśnik, J. (2019). Chromatographic Determination of Chlorophenols. Critical Reviews in Analytical Chemistry, 49(4), 331-344. Retrieved January 22, 2026, from [Link]

  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7(1), 18-28. Retrieved January 22, 2026, from [Link]

  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. ResearchGate. Retrieved January 22, 2026, from [Link]

  • Pinto, I., et al. (2012). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PubMed Central. Retrieved January 22, 2026, from [Link]

  • Vovk, I., et al. (2013). Development of a rapid resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts. Journal of the Serbian Chemical Society. Retrieved January 22, 2026, from [Link]

  • HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. (n.d.). Retrieved January 22, 2026, from [Link]

  • Pinto, I., Sontag, G., & Vale, C. (2012). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. International Journal of Molecular Sciences, 13(12), 16484–16507. Retrieved January 22, 2026, from [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved January 22, 2026, from [Link]

  • Luque de Castro, M. D., & Priego-Capote, F. (2010). Solid–liquid extraction techniques. ResearchGate. Retrieved January 22, 2026, from [Link]

  • Agilent Technologies. (2013). Solid Supported Liquid Extraction (SLE) for LC/MS/MS Bioanalysis. Retrieved January 22, 2026, from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved January 22, 2026, from [Link]

  • Ruetsch, L., Daghero, J., & Mattea, M. (2003). Supercritical extraction of solid matrices. Model formulation and experiments. Latin American applied research, 33(2), 151-156. Retrieved January 22, 2026, from [Link]

  • McDonnell, G. (2021). Phenolic Compounds. Basicmedical Key. Retrieved January 22, 2026, from [Link]

  • Research Scientific. (n.d.). 2,4-DICHLORO-6-(5-ISOXAZOLYL)PHENOL, 97%. Retrieved January 22, 2026, from [Link]

  • Ferreira, O., et al. (2016). Studies on the solubility of phenolic compounds. ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

Application Notes and Protocols: 2,4-Dichloro-6-(5-isoxazolyl)phenol as a Covalent Chemical Probe for Protein Labeling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Protein Interactions with a Novel Isoxazole-Based Probe

In the intricate landscape of cellular biology and drug discovery, understanding the interactions between small molecules and proteins is paramount. Covalent chemical probes have emerged as indispensable tools for identifying protein targets, elucidating mechanisms of action, and discovering novel therapeutic leads.[1][2][3] This guide introduces 2,4-dichloro-6-(5-isoxazolyl)phenol , a chemical probe designed for covalent protein labeling.

The core of this probe is the isoxazole moiety, a five-membered heterocycle prevalent in medicinal chemistry and found in numerous FDA-approved drugs.[4][5] Recent advancements have harnessed the intrinsic photochemistry of isoxazoles for photoaffinity labeling (PAL), offering a minimalist and less perturbing alternative to traditional photo-cross-linkers like diazirines and benzophenones.[6][7] By integrating the photoreactive group directly into a pharmacophore-like scaffold, isoxazole-based probes can provide a more authentic representation of small molecule-protein interactions.[7]

The 2,4-dichloro-6-(5-isoxazolyl)phenol probe combines the photoreactive isoxazole with a dichlorinated phenol ring. The phenol group, a common feature in biologically active molecules, can participate in hydrogen bonding and other interactions within protein binding pockets.[8] However, phenols are also prone to rapid metabolism, which can limit their therapeutic efficacy.[8] The use of phenol bioisosteres is a common strategy in drug design to overcome these limitations.[8][9] The dichlorination of the phenol ring in this probe can modulate its electronic properties, lipophilicity, and metabolic stability, potentially influencing its binding affinity and selectivity for specific protein targets.

These application notes provide a comprehensive overview of the theoretical framework and practical protocols for utilizing 2,4-dichloro-6-(5-isoxazolyl)phenol in chemoproteomic workflows.

Mechanism of Action: Photo-induced Covalent Labeling

The utility of 2,4-dichloro-6-(5-isoxazolyl)phenol as a protein labeling probe is predicated on the photo-reactivity of the isoxazole ring. Upon irradiation with UV light, typically at 254 nm, the isoxazole ring is proposed to undergo photochemical rearrangement to form a highly reactive intermediate, such as a vinyl nitrene or azirine species. This transient species can then react with nucleophilic amino acid residues (e.g., lysine, cysteine, histidine) in close proximity within a protein's binding site, forming a stable, covalent bond.[6][7][10]

This photo-inducible reactivity provides spatiotemporal control over the labeling process, minimizing off-target effects that can be associated with constitutively reactive covalent probes.[1][2] The covalent nature of the bond ensures that the probe remains attached to its target protein, enabling subsequent enrichment and identification through mass spectrometry-based proteomic techniques.

Mechanism_of_Action cluster_0 Step 1: Binding cluster_1 Step 2: Photoactivation cluster_2 Step 3: Covalent Labeling Probe 2,4-Dichloro-6- (5-isoxazolyl)phenol Protein Target Protein (with binding pocket) Probe->Protein Non-covalent interaction Labeled_Protein Covalently Labeled Protein UV UV Light (254 nm) Probe_in_Pocket Probe in Binding Pocket Activated_Probe Reactive Intermediate (e.g., vinyl nitrene) Activated_Probe->Labeled_Protein Covalent Bond Formation with Nucleophilic Residue Probe_in_Pocket->Activated_Probe Photochemical Rearrangement

Figure 1. Proposed mechanism of photoaffinity labeling using 2,4-dichloro-6-(5-isoxazolyl)phenol.

Applications in Chemical Biology and Drug Discovery

The unique properties of 2,4-dichloro-6-(5-isoxazolyl)phenol make it a versatile tool for a range of applications:

  • Target Identification and Validation: Identifying the molecular targets of bioactive small molecules is a critical step in drug discovery. This probe can be used to "fish" for the binding partners of isoxazole- and phenol-containing compounds in complex biological systems like cell lysates or living cells.[7][11]

  • Binding Site Mapping: By analyzing the site of covalent modification on the target protein using mass spectrometry, researchers can gain insights into the specific amino acid residues that constitute the binding pocket.

  • Chemoproteomic Profiling: This probe can be employed in competitive profiling experiments to assess the selectivity of a lead compound.[12][13] A drug candidate that competes with the probe for binding to a specific target will reduce the labeling signal for that protein.

  • Fragment-Based Drug Discovery: The dichlorinated phenol isoxazole scaffold can serve as a starting point for fragment-based screening campaigns to identify novel binders for a protein of interest.

Experimental Protocols

Protocol 1: In Vitro Photo-Labeling of a Purified Protein

This protocol describes the general procedure for labeling a purified protein with 2,4-dichloro-6-(5-isoxazolyl)phenol.

Materials:

  • 2,4-dichloro-6-(5-isoxazolyl)phenol (CAS 288401-44-5)[14][15][16][17][18]

  • Purified target protein

  • Assay Buffer (e.g., PBS, pH 7.4)

  • DMSO

  • UV lamp (254 nm)

  • Quartz cuvette or plate

  • SDS-PAGE reagents

  • Coomassie Brilliant Blue stain or fluorescent imaging system (if using a fluorescently tagged probe analog)

Procedure:

  • Probe Preparation: Prepare a 10 mM stock solution of 2,4-dichloro-6-(5-isoxazolyl)phenol in DMSO.

  • Reaction Setup: In a quartz cuvette or UV-transparent microplate, combine the purified target protein (final concentration 1-5 µM) and the chemical probe (final concentration 10-100 µM) in Assay Buffer. Include a DMSO-only control. The final DMSO concentration should not exceed 1%.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature to allow for non-covalent binding.

  • UV Irradiation: Expose the samples to 254 nm UV light for 5-30 minutes on ice. The optimal irradiation time should be determined empirically.

  • Quenching (Optional): Add a quenching reagent, such as dithiothreitol (DTT) to a final concentration of 10 mM, to scavenge any unreacted probe.

  • Analysis by SDS-PAGE: Add SDS-PAGE loading buffer to the samples, boil for 5 minutes, and resolve the proteins by SDS-PAGE.

  • Visualization: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. A successful labeling event may result in a slight shift in the molecular weight of the target protein. For more sensitive detection, a "clickable" version of the probe with an alkyne or azide handle can be synthesized, allowing for the attachment of a fluorescent reporter via click chemistry.[10]

Protocol 2: Chemoproteomic Profiling in Cell Lysate

This protocol outlines a workflow for identifying the protein targets of 2,4-dichloro-6-(5-isoxazolyl)phenol in a complex proteome.

Materials:

  • 2,4-dichloro-6-(5-isoxazolyl)phenol with a bioorthogonal handle (e.g., alkyne)

  • Cell lysate

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Azide-biotin tag

  • Click chemistry reagents (e.g., copper(II) sulfate, TBTA, sodium ascorbate)

  • Streptavidin beads

  • Mass spectrometry-compatible buffers and reagents

Procedure:

  • Cell Lysis: Prepare a clarified cell lysate from the cell line of interest.

  • Probe Labeling: Treat the cell lysate with the alkyne-functionalized probe (10-50 µM) for 30-60 minutes at 4°C. Include a DMSO control.

  • UV Irradiation: Irradiate the samples with 254 nm UV light as described in Protocol 1.

  • Click Chemistry: Add the azide-biotin tag and click chemistry reagents to the labeled lysate. Incubate for 1 hour at room temperature to attach the biotin tag to the probe-labeled proteins.

  • Enrichment: Add streptavidin beads to the reaction mixture and incubate for 1-2 hours at 4°C to capture the biotinylated proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Perform on-bead tryptic digestion of the enriched proteins.

  • Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS to identify the probe-targeted proteins.

Chemoproteomic_Workflow cluster_labeling Labeling cluster_enrichment Enrichment & Digestion cluster_analysis Analysis A Cell Lysate B Add Alkyne-Probe A->B C UV Irradiation (254 nm) B->C D Click Chemistry with Azide-Biotin C->D E Streptavidin Enrichment D->E F Wash E->F G On-Bead Digestion F->G H LC-MS/MS Analysis G->H I Protein Identification H->I

Figure 2. General workflow for chemoproteomic profiling with a bioorthogonal isoxazole probe.

Data Interpretation and Considerations

  • Quantitative Data Summary:

ParameterValueReference
Probe Name 2,4-Dichloro-6-(5-isoxazolyl)phenol
CAS Number 288401-44-5[14][15][16][17][18]
Molecular Weight 230.05 g/mol [14]
Appearance Solid[14]
Melting Point 177-180 °C[14]
Excitation Wavelength ~254 nm[10]
Recommended Stock Conc. 10-50 mM in DMSO
Recommended Working Conc. 10-100 µM
  • Controls are Critical: Always include appropriate controls in your experiments. A "-UV" control is essential to demonstrate that labeling is light-dependent. A DMSO-only control is necessary to account for any solvent effects. For competitive profiling, a control with an excess of a known binder should be included.

  • Probe Synthesis and Purity: The synthesis of isoxazole derivatives can be achieved through various methods, including 1,3-dipolar cycloaddition reactions.[5][19] Ensure the purity of the probe, as impurities can lead to ambiguous results. The synthesis of a bioorthogonal version of the probe will be necessary for most chemoproteomic applications.

  • Toxicity: Phenolic compounds can exhibit cellular toxicity.[20][21] It is important to assess the cytotoxicity of the probe at the working concentrations used in live-cell experiments.

Conclusion

2,4-dichloro-6-(5-isoxazolyl)phenol represents a promising chemical probe for covalent protein labeling, leveraging the minimalist photo-cross-linking capabilities of the isoxazole scaffold. Its structure, which combines a photoreactive heterocycle with a dichlorinated phenol moiety, makes it a valuable tool for exploring protein-ligand interactions, identifying novel drug targets, and advancing our understanding of complex biological processes. The protocols and considerations outlined in this guide provide a solid foundation for researchers to incorporate this and similar isoxazole-based probes into their chemical biology and drug discovery workflows.

References

  • Gendreizig, S., et al. (n.d.). Covalent Labeling of Fusion Proteins with Chemical Probes in Living Cells. CHIMIA. Available at: [Link]

  • Anonymous. (2025). Activatable covalent labeling probes: design, mechanism, and biological applications. Chemical Society Reviews. Available at: [Link]

  • Anonymous. (2025). Activatable covalent labeling probes: design, mechanism, and biological applications. Chemical Society Reviews. Available at: [Link]

  • Porzberg, N., Gries, K., & Johnsson, K. (2025). Exploiting Covalent Chemical Labeling with Self-Labeling Proteins. Annual Review of Biochemistry. Available at: [Link]

  • Li, X., et al. (n.d.). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. InTech. Available at: [Link]

  • Anonymous. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv. Available at: [Link]

  • Anonymous. (2025). Developing Isoxazole as a Native Photo‐Cross‐Linker for Photoaffinity Labeling and Chemoproteomics. Wiley Online Library. Available at: [Link]

  • Anonymous. (2024). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. bioRxiv. Available at: [Link]

  • Anonymous. (2025). Chemoproteomic profiling by bioorthogonal probes to reveal the novel targets of acrylamide in microglia. Journal of Hazardous Materials. Available at: [Link]

  • Anonymous. (2025). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. Nature Communications. Available at: [Link]

  • Anonymous. (n.d.). Developing Isoxazole as a Native Photo‐Cross‐Linker for Photoaffinity Labeling and Chemoproteomics. ResearchGate. Available at: [Link]

  • Anonymous. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

  • Anonymous. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv. Available at: [Link]

  • Research Scientific. (n.d.). 2,4-DICHLORO-6-(5-ISOXAZOLYL)PHENOL, 97%. Available at: [Link]

  • Anonymous. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]

  • Anonymous. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Anonymous. (n.d.). Traditional methods for the synthesis of 2,4-dichlorophenol. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). Phenol (bio)isosteres in drug design and development. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. PMC. Available at: [Link]

  • Anonymous. (2012). The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors. Expert Opinion on Drug Discovery. Available at: [Link]

  • Anonymous. (n.d.). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. MDPI. Available at: [Link]

  • Lomenick, B., et al. (2015). Identification and characterization of β-sitosterol target proteins. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Milinkevich, K. A., et al. (2009). Synthesis and biological activity of 2-(4,5-dihydroisoxazol-5-yl)-1,3,4-oxadiazoles. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • American Chemical Society. (n.d.). Applications of bioisosteres in the design of biologically active compounds. Available at: [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Tactical Application of Bioisosteres in Drug Design (pp. 1-48). Academic Press. Available at: [Link]

  • Bruce, R. M. (2023). Phenol Toxicity. In StatPearls. StatPearls Publishing. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Phenol. PubChem. Available at: [Link]

Sources

Application Note: A Multi-Tiered Strategy for Screening the Bioactivity of 2,4-Dichloro-6-(5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities.[1] This five-membered heterocycle is present in various approved drugs, such as the COX-2 inhibitor Valdecoxib and the antibiotic Cloxacillin, highlighting its therapeutic potential.[2] Isoxazole derivatives have been extensively documented to possess anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[3][4] The subject of this guide, 2,4-Dichloro-6-(5-isoxazolyl)phenol, combines this potent isoxazole moiety with a dichlorinated phenol group. The halogen substituents can modulate the compound's lipophilicity and electronic properties, potentially enhancing its binding affinity to biological targets, while the phenolic hydroxyl group may contribute to antioxidant effects.

This application note provides a comprehensive, multi-tiered experimental framework for the initial bioactivity screening of 2,4-Dichloro-6-(5-isoxazolyl)phenol. The strategy is designed for researchers in drug discovery and chemical biology to efficiently profile the compound, moving from broad cytotoxicity assessments to targeted, mechanism-of-action assays. The protocols herein are designed to be self-validating through the inclusion of appropriate controls, ensuring the generation of robust and reliable data.

Experimental Design: A Tiered Screening Cascade

A logical, tiered approach is essential for efficiently screening a novel compound. This strategy minimizes resource expenditure by using broad, high-throughput assays initially to identify potential areas of bioactivity, followed by more complex, focused assays to elucidate the mechanism of action for any identified "hits."

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Bioactivity Screening cluster_2 Phase 3: Hit Validation & MoA Studies A Compound Preparation (Stock Solution in DMSO) B Tier 0: General Cytotoxicity Screen (e.g., MTT Assay on Normal & Cancer Cell Lines) A->B Establish concentration range C Antiproliferative Assay (IC50 determination on cancer cell panel) B->C Identifies non-specific toxicity vs. selective activity D Anti-inflammatory Assays (COX-2 Enzyme Inhibition & NF-κB Translocation) B->D Defines sub-toxic concentrations for assays E Antimicrobial Assay (MIC against G+ & G- bacteria) B->E Provides preliminary safety data F Apoptosis / Cell Cycle Analysis C->F If hit G Western Blot for Inflammatory Markers (e.g., p-IκBα) D->G If hit H Time-Kill Kinetics / Anti-Biofilm Assay E->H If hit

Figure 1: A tiered experimental workflow for screening the bioactivity of a novel compound.

Part 1: Foundational Assay - General Cytotoxicity Profiling

Rationale: The initial step in evaluating any new compound is to determine its effect on cell viability. This foundational assay distinguishes between broad, non-specific cytotoxicity and targeted antiproliferative activity. The results are crucial for establishing a sub-toxic concentration range for subsequent cell-based assays.[5] The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[6][7] Metabolically active cells use mitochondrial reductase enzymes to convert the yellow tetrazolium salt MTT into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[5]

Protocol 1: MTT Cell Viability Assay

Materials:

  • Target cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer, and a non-cancerous line like HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test Compound: 2,4-Dichloro-6-(5-isoxazolyl)phenol stock solution (10 mM in DMSO)

  • Positive Control: Doxorubicin or another known cytotoxic agent

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium, typically ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Controls: Include wells for "untreated" (medium only), "vehicle control" (medium with the highest concentration of DMSO, typically ≤0.5%), and "positive control" (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).[8][9]

Part 2: Tier 1 - Primary Bioactivity Screening

Following the initial cytotoxicity assessment, the compound is screened in parallel across several key therapeutic areas.

Anti-Inflammatory Activity

Rationale: The structural similarity of the isoxazole scaffold to known COX-2 inhibitors makes this a primary area of investigation.[2] Cyclooxygenase-2 (COX-2) is a key enzyme that mediates inflammatory pathways by producing prostaglandins.[10] A direct enzymatic assay can quickly determine if the compound inhibits COX-2 activity. Furthermore, the NF-κB signaling pathway is a central regulator of inflammation.[11] In unstimulated cells, NF-κB is held inactive in the cytoplasm by IκB proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate pro-inflammatory gene transcription.[12] A high-content imaging assay for NF-κB translocation provides a robust, cell-based measure of anti-inflammatory potential.

G cluster_0 Inflammatory Stimulus (e.g., TNF-α, LPS) cluster_1 Cytoplasm cluster_2 Nucleus Stimulus TNF-α / LPS IKK IKK Activation Stimulus->IKK IkB p-IκBα (Degradation) IKK->IkB Phosphorylates NFkB_cyto NF-κB IkB->NFkB_cyto Releases NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation IkB_bound IκBα NFkB_IkB NF-κB-IκBα Complex DNA Gene Transcription (Pro-inflammatory mediators) NFkB_nuc->DNA Test_Compound Test Compound Test_Compound->IKK Inhibition Site

Figure 2: Simplified NF-κB signaling pathway and a potential site of inhibition.

Protocol 2: Fluorometric COX-2 Inhibitor Screening Assay

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic Acid (substrate)

  • Fluorometric probe (e.g., Amplex Red)

  • Test Compound and Positive Control (e.g., Celecoxib)

  • 96-well black opaque plates

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents according to kit manufacturer instructions.[13] Dilute the COX-2 enzyme and test compounds to the desired working concentrations in COX Assay Buffer.

  • Assay Setup: In a 96-well plate, add the following:

    • Enzyme Control: 80 µL Reaction Mix (Buffer, Heme, Probe) + 10 µL vehicle (DMSO) + 10 µL COX-2.

    • Inhibitor Control: 80 µL Reaction Mix + 10 µL Celecoxib + 10 µL COX-2.

    • Test Compound: 80 µL Reaction Mix + 10 µL test compound (at various concentrations) + 10 µL COX-2.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence reader and measure the increase in fluorescence kinetically over 5-10 minutes at 25°C.[13]

  • Data Analysis: Calculate the reaction velocity (rate of fluorescence change) for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.

Antimicrobial Activity

Rationale: Many heterocyclic compounds exhibit antimicrobial properties.[14][15] A primary screen for antibacterial activity is essential. The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17]

Protocol 3: Broth Microdilution for MIC Determination

Materials:

  • Bacterial Strains: e.g., Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative)

  • Mueller-Hinton Broth (MHB)

  • 96-well clear, round-bottom plates

  • Test Compound and Positive Control (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader (absorbance at 600 nm)

Procedure:

  • Inoculum Preparation: Grow bacterial cultures overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: In a 96-well plate, add 50 µL of MHB to wells 2 through 12. Add 100 µL of the test compound at 2x the highest desired concentration to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing across the plate to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Add 50 µL of sterile MHB to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (or where absorbance at 600 nm is equivalent to the sterility control).

Data Presentation and Interpretation

Table 1: Hypothetical Bioactivity Profile of 2,4-Dichloro-6-(5-isoxazolyl)phenol

Assay TypeTarget / Cell LineEndpointResult (Hypothetical)Positive ControlControl Result
Cytotoxicity MCF-7 (Breast Cancer)IC₅₀12.5 µMDoxorubicin0.8 µM
HeLa (Cervical Cancer)IC₅₀25.2 µMDoxorubicin1.1 µM
HEK293 (Normal Kidney)IC₅₀> 100 µMDoxorubicin5.4 µM
Anti-inflammatory COX-2 EnzymeIC₅₀5.8 µMCelecoxib0.45 µM[13]
NF-κB TranslocationIC₅₀8.1 µMBay 11-70822.5 µM
Antimicrobial S. aureusMIC16 µg/mLCiprofloxacin0.5 µg/mL
E. coliMIC> 128 µg/mLCiprofloxacin0.015 µg/mL

Interpretation of Hypothetical Results:

  • The compound shows selective cytotoxicity towards cancer cell lines (MCF-7 and HeLa) compared to the non-cancerous HEK293 line, suggesting potential as an antiproliferative agent rather than a general toxin.

  • Moderate inhibition of both the COX-2 enzyme and NF-κB translocation indicates a potential dual anti-inflammatory mechanism.

  • The compound exhibits activity against the Gram-positive bacterium S. aureus but is inactive against the Gram-negative E. coli, suggesting a specific mode of action that warrants further investigation.

Part 3: Tier 2 - Mechanism of Action (MoA) Studies

Should the primary screening yield a "hit" in any category, more focused experiments are required to understand the underlying mechanism.

  • For an Antiproliferative Hit: Further investigation could involve cell cycle analysis by flow cytometry to see if the compound causes arrest at a specific phase (G1, S, G2/M) or apoptosis assays (e.g., Annexin V/PI staining or caspase-3/7 activity assays) to determine if it induces programmed cell death.

  • For an Anti-inflammatory Hit: Western blotting can be used to probe the NF-κB pathway more deeply by measuring the phosphorylation and degradation of IκBα or the phosphorylation of the NF-κB p65 subunit.[18]

  • For an Antimicrobial Hit: Time-kill kinetic studies can determine whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). Anti-biofilm assays are also relevant, as biofilm formation is a key virulence factor.[19]

Conclusion

This application note outlines a systematic and robust workflow for the initial bioactivity screening of 2,4-Dichloro-6-(5-isoxazolyl)phenol. By employing a tiered approach that moves from broad profiling to specific mechanistic studies, researchers can efficiently identify and validate potential therapeutic activities. The provided protocols for cytotoxicity, anti-inflammatory, and antimicrobial screening serve as a validated starting point for the comprehensive evaluation of this and other novel isoxazole-containing compounds.

References

  • Paudel, M. K., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany. Retrieved from [Link]

  • Patel, R. V., et al. (2011). Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. Latin American Journal of Pharmacy. Retrieved from [Link]

  • Chikkula, K. V., & Veni, S. (2022). A review of isoxazole biological activity and present synthetic techniques. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • Aarjane, M., et al. (2021). Synthesis and biological evaluation of novel isoxazole derivatives from acridone. Archiv der Pharmazie. Retrieved from [Link]

  • S;, M. K. P. A. K. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. Asian Journal of Research in Botany. Retrieved from [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]

  • Zarenton, T., et al. (2013). High-throughput assessment of bacterial growth inhibition by optical density measurements. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Nagaraju, G., et al. (2022). GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. International Journal of Biology, Pharmacy and Allied Sciences. Retrieved from [Link]

  • Paudel, M. K., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Retrieved from [Link]

  • Jain, A., et al. (2012). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Retrieved from [Link]

  • AZoLifeSciences. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Leyssen, P., et al. (2014). Antiproliferative novel isoxazoles: modeling, virtual screening, synthesis, and bioactivity evaluation. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ryall, A., & Schlingmann, K. (2020). Protocol for Bacterial Cell Inhibition Assay. BBS OER Lab Manual. Retrieved from [Link]

  • Clinical Trials Arena. (2018). Universal enzyme inhibition measurement could boost drug discovery. Retrieved from [Link]

  • J, Z., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Retrieved from [Link]

  • Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube. Retrieved from [Link]

  • Al-Ostath, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC medicinal chemistry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2003). Exposure-Response Relationships — Study Design, Data Analysis, and Regulatory Applications. Retrieved from [Link]

  • Sanders, E. R. (2016). Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition. Journal of visualized experiments : JoVE. Retrieved from [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Zone of Inhibition Test - Kirby Bauer Test. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Zone of Inhibition Test for Antimicrobial Activity. Retrieved from [Link]

  • Pachiappan, S., et al. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.. Bioscience Biotechnology Research Communications. Retrieved from [Link]

  • Wikipedia. (n.d.). Dose–response relationship. Retrieved from [Link]

  • RayBiotech. (n.d.). NF-kappaB Signaling Pathway. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]

  • T, M. P. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay guidance manual. Retrieved from [Link]

  • Sim, H. S., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Molecules (Basel, Switzerland). Retrieved from [Link]

  • IJCRT. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Retrieved from [Link]

  • Scheeder, C., et al. (2024). Statistical analysis of dose-response curves. Wiley Analytical Science. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Retrieved from [Link]

  • A, I., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Molecules (Basel, Switzerland). Retrieved from [Link]

  • ResearchGate. (2012). What methods can be used to detect NF-kB activation?. Retrieved from [Link]

  • American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. Retrieved from [Link]

  • MDPI. (n.d.). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of small-molecule library for novel antibacterials. (a).... Retrieved from [Link]

Sources

Application Notes and Protocols for the In Vitro Detection of 2,4-Dichloro-6-(5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Novel Phenolic Compound

2,4-Dichloro-6-(5-isoxazolyl)phenol is a substituted phenolic compound with a distinct chemical architecture that suggests potential biological activity, making it a molecule of interest in drug discovery and development.[1][2] As with any novel compound, the ability to accurately and reliably quantify it in various in vitro systems is a cornerstone of preclinical research. This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of 2,4-Dichloro-6-(5-isoxazolyl)phenol, designed for researchers, scientists, and drug development professionals.

The protocols herein are built upon established principles of analytical chemistry for phenolic compounds and small molecules, emphasizing not just the procedural steps but the underlying scientific rationale.[3][4][5] This approach is intended to empower the researcher to not only execute these methods but also to adapt and troubleshoot them as needed for their specific experimental contexts.

Physicochemical Properties and Analytical Considerations

Before delving into specific protocols, a foundational understanding of the analyte's properties is crucial for methodological selection and optimization.

  • Structure: The molecule possesses a dichlorinated phenol ring coupled to an isoxazole moiety.[1] The phenolic hydroxyl group provides a site for potential derivatization and is a key chromophore.

  • Expected Polarity: The presence of chlorine atoms and the heterocyclic isoxazole ring suggests a moderately polar nature, making it amenable to reversed-phase liquid chromatography.

  • UV Absorbance: Phenolic compounds typically exhibit strong UV absorbance, a property that can be exploited for spectrophotometric and chromatographic detection.[6]

  • Ionization Potential: The phenolic proton is acidic and can be lost to form a phenoxide ion, making the molecule suitable for analysis by electrospray ionization mass spectrometry (ESI-MS), likely in negative ion mode.

These characteristics guide the selection of High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a robust and widely accessible method, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity, particularly in complex biological matrices.[5][7]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique for the quantification of phenolic compounds due to its reliability and cost-effectiveness.[3][4][8] This method is ideal for determining the concentration of 2,4-Dichloro-6-(5-isoxazolyl)phenol in relatively clean sample matrices, such as buffer solutions or cell lysates following a straightforward extraction.

Causality Behind Experimental Choices
  • Reversed-Phase Chromatography: A C18 column is selected based on the predicted moderate polarity of the analyte. The nonpolar stationary phase will interact with the compound, and elution will be achieved by a polar mobile phase.[3][6]

  • Gradient Elution: A gradient of an organic solvent (acetonitrile or methanol) and acidified water is employed to ensure efficient separation from potential impurities and matrix components, as well as to achieve a sharp peak shape.[4][6] The acid in the mobile phase helps to suppress the ionization of the phenolic hydroxyl group, leading to better retention and peak symmetry.

  • UV Detection Wavelength: The optimal detection wavelength will be determined by acquiring the UV spectrum of a standard solution of 2,4-Dichloro-6-(5-isoxazolyl)phenol. Phenolic compounds typically have absorbance maxima in the range of 254-280 nm.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV System cluster_data Data Analysis Sample In Vitro Sample (e.g., cell lysate) Spike Spike with Internal Standard Sample->Spike Standard Standard Stock Solution of Analyte Calibrate Construct Calibration Curve Standard->Calibrate Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute Inject Autosampler Injection Reconstitute->Inject Column C18 Reversed-Phase Column Inject->Column Separate Gradient Elution Column->Separate Detect UV Detector Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Workflow for HPLC-UV analysis of 2,4-Dichloro-6-(5-isoxazolyl)phenol.

Detailed Protocol: HPLC-UV

1. Preparation of Standard Solutions:

  • Prepare a 1 mg/mL stock solution of 2,4-Dichloro-6-(5-isoxazolyl)phenol in methanol or acetonitrile.
  • Perform serial dilutions of the stock solution with the initial mobile phase composition to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

2. Sample Preparation (from cell culture):

  • Harvest cells and lyse using a suitable buffer.
  • To 100 µL of cell lysate, add 300 µL of ice-cold acetonitrile to precipitate proteins.
  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.
  • Filter through a 0.22 µm syringe filter prior to injection.

3. HPLC-UV Conditions:

ParameterRecommended Setting
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 270 nm (or determined λmax)

4. Data Analysis:

  • Integrate the peak area of the analyte in both standards and samples.
  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.
  • Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex biological matrices like plasma or tissue homogenates, LC-MS/MS is the gold standard.[5][7][9] This method offers superior detection limits and can distinguish the analyte from co-eluting compounds with the same nominal mass.

Causality Behind Experimental Choices
  • Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar to moderately polar small molecules.[9] Given the acidic phenolic proton, negative ion mode ESI is predicted to be more sensitive.

  • Tandem Mass Spectrometry (MS/MS): By selecting the precursor ion (the deprotonated molecule [M-H]⁻) and fragmenting it to produce specific product ions, a highly selective detection method called Multiple Reaction Monitoring (MRM) can be developed.[10] This significantly reduces background noise and improves quantification.

  • Internal Standard: A stable isotope-labeled version of the analyte or a structurally similar compound should be used as an internal standard to correct for variations in sample preparation and instrument response.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis Sample In Vitro Sample (e.g., plasma, tissue) Spike Spike with Internal Standard Sample->Spike Standard Standard Stock Solution of Analyte Calibrate Construct Calibration Curve Standard->Calibrate Extract Protein Precipitation or SPE Spike->Extract Dilute Dilute for Analysis Extract->Dilute Inject Autosampler Injection Dilute->Inject LC_Column UPLC C18 Column Inject->LC_Column ESI Electrospray Ionization (ESI) LC_Column->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 CID Quadrupole 2 (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Product Ion Selection) CID->MS2 Detector Detector MS2->Detector MRM_Signal Generate MRM Chromatogram Detector->MRM_Signal Peak_Ratio Calculate Peak Area Ratios (Analyte/IS) MRM_Signal->Peak_Ratio Peak_Ratio->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Workflow for LC-MS/MS analysis of 2,4-Dichloro-6-(5-isoxazolyl)phenol.

Detailed Protocol: LC-MS/MS

1. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare a 1 mg/mL stock solution of 2,4-Dichloro-6-(5-isoxazolyl)phenol and an internal standard (IS) in a suitable organic solvent.
  • Prepare working standard solutions by diluting the stock.
  • Spike the working standards into the same matrix as the samples (e.g., blank cell lysate, plasma) to create calibration standards and QC samples at low, medium, and high concentrations.

2. Sample Preparation:

  • To 50 µL of sample, add 10 µL of IS working solution.
  • Add 200 µL of ice-cold methanol containing 0.1% formic acid for protein precipitation.
  • Vortex for 2 minutes and centrifuge at 15,000 x g for 15 minutes at 4°C.
  • Transfer the supernatant to a new plate or vial for injection.

3. LC-MS/MS Conditions:

ParameterRecommended Setting
LC System UPLC/HPLC system
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for rapid elution (e.g., 2-minute gradient)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Negative
MRM Transitions To be determined by direct infusion of a standard solution. For a molecular weight of 230.05, the precursor ion [M-H]⁻ would be m/z 228.9. Product ions would need to be identified.
Collision Energy Optimized for each transition

4. Data Analysis:

  • Integrate the peak areas for the analyte and the IS.
  • Calculate the peak area ratio (analyte/IS).
  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted (1/x²) linear regression.
  • Quantify the analyte in samples and QCs using the calibration curve.

Method Validation: Ensuring Trustworthiness and Reliability

A validated analytical method provides confidence that the generated data is accurate and reliable.[11][12][13] Key validation parameters should be assessed for the chosen method.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity/Selectivity Ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.No significant interfering peaks at the retention time of the analyte in blank matrix.
Linearity & Range The concentration range over which the method is accurate, precise, and linear.Correlation coefficient (r²) ≥ 0.99
Accuracy Closeness of the measured value to the true value.% Recovery of 85-115% (for LC-MS/MS) or 90-110% (for HPLC-UV) at multiple concentrations.
Precision Closeness of repeated measurements of the same sample. Assessed as intra-day (repeatability) and inter-day (intermediate precision).Coefficient of Variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification).
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10; CV ≤ 20%
Stability Stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top).% Recovery within ±15% of the nominal concentration.

Alternative and Complementary Methods

While HPLC-UV and LC-MS/MS are the recommended primary methods, other techniques may be suitable for specific applications.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile phenolic compounds, GC-MS can be a powerful tool.[14] Derivatization of the phenolic hydroxyl group may be necessary to improve volatility and chromatographic performance.

  • Spectrophotometric Methods: Simple colorimetric assays, such as the Folin-Ciocalteu method or reaction with ferric chloride, can be used for the rapid, high-throughput estimation of total phenolic content but lack specificity for 2,4-Dichloro-6-(5-isoxazolyl)phenol.[15][16][17][18] These methods are not suitable for quantification in complex mixtures.

Conclusion

The successful in vitro characterization of 2,4-Dichloro-6-(5-isoxazolyl)phenol is critically dependent on the availability of robust and reliable analytical methods. The HPLC-UV and LC-MS/MS protocols detailed in this guide provide a strong foundation for the accurate quantification of this novel compound. By understanding the principles behind the methodological choices and adhering to rigorous validation standards, researchers can generate high-quality data to advance their research and development objectives.

References

  • Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. (n.d.).
  • Determination of Phenolic Compounds by HPLC. (n.d.). Journal of Chromatographic Science. Retrieved from [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. (2019). ResearchGate. Retrieved from [Link]

  • Simple and rapid spectrophotometric method for phenol determination in aqueous media. (2019).
  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in. (2019). AKJournals. Retrieved from [Link]

  • A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines. (n.d.). ACS Publications. Retrieved from [Link]

  • Spectrophotometric Determination of Phenolic Compounds by Enzymatic and Chemical Methods A Comparison of Structure−Activity Relationship. (n.d.). ACS Publications. Retrieved from [Link]

  • SIMPLE AND RAPID SPECTROPHOTOMETRIC METHOD FOR PHENOL DETERMINATION IN AQUEOUS MEDIA. (n.d.). BIP-CIC. Retrieved from [Link]

  • Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). (1978). EPA. Retrieved from [Link]

  • Analytical method validation: A brief review. (n.d.).
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Retrieved from [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). National Institutes of Health. Retrieved from [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. (2023). Emery Pharma. Retrieved from [Link]

  • Analytical Method Development and Validation: A Review. (2019). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Method Validation Guidelines. (n.d.). BioPharm International. Retrieved from [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. (n.d.). National Institutes of Health. Retrieved from [Link]

  • General Guidelines for Setting Up an In Vitro LC/MS/MS Assay. (n.d.).
  • Prepping Small Molecules for Mass Spec. (2019). Biocompare.com. Retrieved from [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016).
  • Application of LCMS in small-molecule drug development. (2016). Retrieved from [Link]

  • Chemical determination of phenolic compounds. (n.d.). PROMETHEUS – Protocols. Retrieved from [Link]

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. (n.d.). National Institutes of Health. Retrieved from [Link]

  • On-line sample preparation and determination of phenols with a Flow-Analysis method. (2025).
  • The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 2,4-DICHLORO-6-(5-ISOXAZOLYL)PHENOL, 97%. (n.d.). Research Scientific. Retrieved from [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Phenol. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

Application Notes and Protocols for Investigating the Bioactivity of 2,4-Dichloro-6-(5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Phenolic Isoxazole

In the landscape of contemporary drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The compound 2,4-Dichloro-6-(5-isoxazolyl)phenol presents a compelling scaffold for investigation, integrating the well-documented biological activities of chlorinated phenols and the versatile pharmacological profile of the isoxazole ring. Chlorinated phenols are known for their antimicrobial and cytotoxic properties, while isoxazole derivatives have demonstrated a broad spectrum of activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2] The unique amalgamation of these two pharmacophores in 2,4-Dichloro-6-(5-isoxazolyl)phenol suggests a high potential for novel biological activities, particularly in the realms of oncology, inflammation, and infectious diseases.

This comprehensive guide provides a detailed framework for the initial characterization and development of assays centered around 2,4-Dichloro-6-(5-isoxazolyl)phenol. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower informed experimental design and data interpretation. We will explore methodologies to assess its cytotoxic, anti-inflammatory, and antimicrobial properties, providing a solid foundation for its further development as a potential therapeutic agent.

Physicochemical Properties and Handling

A thorough understanding of the test compound's properties is paramount for accurate and reproducible assay development.

PropertyValueSource
Molecular FormulaC₉H₅Cl₂NO₂Sigma-Aldrich
Molecular Weight230.05 g/mol Sigma-Aldrich
Melting Point177-180 °CSigma-Aldrich
AppearanceSolidSigma-Aldrich
SolubilitySoluble in DMSO and ethanol(Inferred from typical small molecules)

Stock Solution Preparation: For in vitro assays, it is recommended to prepare a 10 mM stock solution of 2,4-Dichloro-6-(5-isoxazolyl)phenol in sterile, cell culture-grade dimethyl sulfoxide (DMSO). Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. The final concentration of DMSO in the assay medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Section 1: Assessment of Cytotoxic Activity

A primary step in characterizing a novel compound is to determine its effect on cell viability. The MTT assay is a robust and widely used colorimetric method to assess cytotoxicity.[3][4] This assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[3] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which correlates with the number of viable cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 compound_addition Add serial dilutions of the compound incubation1->compound_addition incubation2 Incubate for 24-72h compound_addition->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 3-4h mtt_addition->incubation3 solubilization Add solubilization buffer incubation3->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 10 mM stock solution of 2,4-Dichloro-6-(5-isoxazolyl)phenol in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions.

    • Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • MTT Assay and Data Acquisition:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[1]

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized.[3]

    • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Section 2: Investigating Anti-inflammatory Activity

Given the prevalence of isoxazole moieties in anti-inflammatory drugs, it is logical to investigate the potential of 2,4-Dichloro-6-(5-isoxazolyl)phenol to modulate inflammatory pathways.[1] Key enzymes in the inflammatory cascade include cyclooxygenases (COX) and lipoxygenases (LOX), and the transcription factor NF-κB plays a central role in orchestrating the inflammatory response.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Scientific Rationale: COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[5] Selective inhibition of COX-2 is a major therapeutic strategy for inflammatory disorders.[6]

Experimental Workflow: COX-2 Inhibition Assay

COX2_Inhibition_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_detection Detection reagents Prepare assay buffer, COX-2 enzyme, and inhibitor dilutions add_reagents Add buffer, heme, and inhibitor/vehicle to wells reagents->add_reagents add_enzyme Add COX-2 enzyme add_reagents->add_enzyme pre_incubation Pre-incubate for 10 min add_enzyme->pre_incubation add_substrate Add arachidonic acid (substrate) pre_incubation->add_substrate reaction_incubation Incubate for 2 min at 37°C add_substrate->reaction_incubation stop_reaction Add stop solution reaction_incubation->stop_reaction read_signal Read fluorescence/absorbance stop_reaction->read_signal

Caption: General workflow for an in vitro COX-2 inhibition assay.

Detailed Protocol: Fluorometric COX-2 Inhibition Assay

This protocol is adapted from commercially available kits.

  • Reagent Preparation:

    • Prepare the assay buffer, fluorometric probe, and arachidonic acid substrate according to the manufacturer's instructions.

    • Dilute the purified human or ovine COX-2 enzyme to the recommended concentration in the assay buffer.

    • Prepare serial dilutions of 2,4-Dichloro-6-(5-isoxazolyl)phenol and a known COX-2 inhibitor (e.g., celecoxib) in the assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add the assay buffer, heme, and the test compound or vehicle control.

    • Add the diluted COX-2 enzyme to each well, except for the no-enzyme control wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the arachidonic acid substrate to all wells.

    • Incubate for exactly 2 minutes at 37°C.[7]

    • Stop the reaction by adding the provided stop solution.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red-based assays).

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration:

      • % Inhibition = [(Fluorescence of vehicle control - Fluorescence of treated) / Fluorescence of vehicle control] x 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

NF-κB Signaling Pathway Activation Assay

Scientific Rationale: The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[8] Inhibition of NF-κB activation is a promising strategy for anti-inflammatory drug development. A common method to assess NF-κB activation is to use a reporter cell line that expresses a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

Signaling Pathway: Canonical NF-κB Activation

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

Detailed Protocol: NF-κB Luciferase Reporter Assay
  • Cell Culture and Transfection (if not using a stable cell line):

    • Culture HEK293T or a similar cell line in a 24-well plate.

    • Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid expressing Renilla luciferase for normalization.

  • Compound Treatment and Stimulation:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 2,4-Dichloro-6-(5-isoxazolyl)phenol or a known NF-κB inhibitor (e.g., BAY 11-7082).

    • Pre-incubate with the compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL) or Lipopolysaccharide (LPS) (1 µg/mL), for 6-8 hours.[9]

  • Luciferase Assay:

    • Wash the cells with PBS and lyse them using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities sequentially in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.

    • Determine the IC₅₀ value of the compound.

Section 3: Evaluation of Antimicrobial Activity

The presence of a chlorinated phenol moiety suggests potential antimicrobial properties. The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

Detailed Protocol: Broth Microdilution MIC Assay
  • Bacterial Strain and Inoculum Preparation:

    • Select relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

    • Prepare an overnight culture of the bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.[11]

  • Assay Plate Preparation:

    • In a sterile 96-well microtiter plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of a 2x concentrated stock solution of 2,4-Dichloro-6-(5-isoxazolyl)phenol to the first well of a row and perform a two-fold serial dilution across the plate.

    • Include a positive control (a known antibiotic), a negative control (broth only), and a growth control (broth with bacteria but no compound).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the negative control).

    • Incubate the plate at 37°C for 18-24 hours.[11]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[10] This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

This guide provides a foundational set of protocols to begin the systematic evaluation of 2,4-Dichloro-6-(5-isoxazolyl)phenol. The proposed assays will enable the determination of its cytotoxic, anti-inflammatory, and antimicrobial activities. Positive results from these initial screens will warrant further, more in-depth mechanistic studies. For instance, if significant anti-inflammatory activity is observed, further investigation into its effects on other key signaling molecules in the p38 MAPK pathway would be a logical next step. Similarly, promising antimicrobial activity would lead to studies on its mechanism of action against bacteria and its spectrum of activity. The data generated from these assays will be crucial in guiding the future development of this promising compound.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). EJPMR. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]

  • Frontiers in Pharmacology. (2023, September 5). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]

  • MDPI. (2023, February 2). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals. [Link]

  • Montclair State University Digital Commons. (2001, December 3). Kinetics of Small Molecule Inhibitor Binding to P38 Kinase. [Link]

  • NCBI. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • NCBI. (2020, January 12). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. [Link]

  • NCBI. (2021, February 4). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. [Link]

  • NCBI. (n.d.). The Nuclear Factor NF-κB Pathway in Inflammation. [Link]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 2,4-Dichloro-6-(5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactive Potential of a Novel Phenolic Isoxazole

In the landscape of drug discovery, the identification of novel molecular scaffolds with distinct biological activities is a paramount objective. The compound 2,4-Dichloro-6-(5-isoxazolyl)phenol presents a unique chemical architecture, integrating a dichlorinated phenol with an isoxazole ring. While the specific biological profile of this compound is not extensively documented, its structural motifs suggest significant therapeutic potential. Dichlorophenols are known for their broad biological effects, including antimicrobial and endocrine-disrupting activities, often exerted through membrane disruption and protein denaturation.[1][2] The isoxazole moiety is a well-established pharmacophore found in numerous approved drugs, contributing to a wide range of pharmacological activities such as anti-inflammatory, antimicrobial, and anticancer effects.[3][4]

Notably, the structure of 2,4-Dichloro-6-(5-isoxazolyl)phenol aligns with the classical requirements for uncouplers of mitochondrial oxidative phosphorylation. These agents are characterized by a bulky hydrophobic body, an acidic dissociable group (the phenolic hydroxyl), and strong electron-withdrawing groups (the chlorine atoms and the isoxazole ring).[5][6] Mitochondrial uncouplers disrupt the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and an increase in oxygen consumption. This mechanism holds therapeutic promise for conditions such as metabolic diseases and certain cancers.[7]

This guide provides a comprehensive framework for investigating the biological activity of 2,4-Dichloro-6-(5-isoxazolyl)phenol through high-throughput screening (HTS), with a focus on its potential as a mitochondrial uncoupler. We will detail the principles of assay design, provide step-by-step protocols for primary screening and confirmatory assays, and discuss the critical aspects of data analysis and hit validation.

Chemical Properties and Handling

PropertyValueSource
CAS Number 288401-44-5
Molecular Formula C₉H₅Cl₂NO₂
Molecular Weight 230.05 g/mol
Appearance Solid
Melting Point 177-180 °C
Solubility Soluble in DMSOAssumed for HTS
Safety Acute Toxicity 3 (Oral), H301: Toxic if swallowed.

Stock Solution Preparation: For HTS applications, a 10 mM stock solution of 2,4-Dichloro-6-(5-isoxazolyl)phenol in 100% DMSO is recommended. Store at -20°C in small aliquots to minimize freeze-thaw cycles.

Hypothesized Mechanism of Action: Mitochondrial Uncoupling

The primary hypothesis for the biological activity of 2,4-Dichloro-6-(5-isoxazolyl)phenol is its function as a protonophore, leading to the uncoupling of oxidative phosphorylation. This process disrupts the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and function.

Mitochondrial_Uncoupling_Pathway cluster_0 Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) H_pump Proton Pumping ETC->H_pump e- transfer H_gradient High Proton Concentration H_pump->H_gradient ATP_Synthase ATP Synthase ATP_prod ATP Production ATP_Synthase->ATP_prod H_flow Proton Flow H_flow->ATP_Synthase H_low Low Proton Concentration H_gradient->H_flow Compound 2,4-Dichloro-6-(5-isoxazolyl)phenol (Protonophore) H_gradient->Compound Binds H+ Compound->H_low Transports H+ across membrane

Caption: Hypothesized mechanism of mitochondrial uncoupling by 2,4-Dichloro-6-(5-isoxazolyl)phenol.

Primary High-Throughput Screening Assay: Mitochondrial Membrane Potential

The primary HTS assay will quantify changes in mitochondrial membrane potential (ΔΨm) in living cells. A decrease in ΔΨm is a direct indicator of mitochondrial uncoupling.[5][7] We will utilize a fluorescent cationic dye, Tetramethylrhodamine, Methyl Ester (TMRM), which accumulates in mitochondria in a potential-dependent manner.[8][9]

Principle

In healthy, polarized mitochondria, the positively charged TMRM dye accumulates, resulting in a strong fluorescent signal. When mitochondria are depolarized by an uncoupling agent, TMRM accumulation decreases, leading to a reduction in fluorescence intensity.

Experimental Workflow

HTS_Workflow Start Start Cell_Seeding Seed cells into 384-well plates Start->Cell_Seeding Incubation1 Incubate (24h) Cell_Seeding->Incubation1 Compound_Addition Add 2,4-Dichloro-6-(5-isoxazolyl)phenol and controls (e.g., CCCP) Incubation1->Compound_Addition Incubation2 Incubate (1h) Compound_Addition->Incubation2 TMRM_Loading Add TMRM dye Incubation2->TMRM_Loading Incubation3 Incubate (30 min) TMRM_Loading->Incubation3 Washing Wash cells to remove excess dye Incubation3->Washing Fluorescence_Reading Read fluorescence on HTS plate reader Washing->Fluorescence_Reading Data_Analysis Normalize data and calculate Z' Fluorescence_Reading->Data_Analysis Hit_Identification Identify primary hits Data_Analysis->Hit_Identification End End Hit_Identification->End

Caption: High-throughput screening workflow for mitochondrial membrane potential assay.

Detailed Protocol

1. Cell Culture and Seeding:

  • Culture a suitable cell line (e.g., HeLa, HepG2) to ~80% confluency.

  • Trypsinize and resuspend cells in complete culture medium.

  • Seed cells into 384-well, black-walled, clear-bottom assay plates at a density of 5,000 cells/well in 40 µL of medium.

  • Incubate plates for 24 hours at 37°C, 5% CO₂.

2. Compound Preparation and Addition:

  • Prepare a serial dilution of the 10 mM 2,4-Dichloro-6-(5-isoxazolyl)phenol stock in DMSO.

  • Using an acoustic liquid handler, transfer 40 nL of the compound dilutions to the assay plates for a final concentration range of 1 µM to 50 µM.

  • Controls:

    • Negative Control: Add 40 nL of DMSO (0.1% final concentration).

    • Positive Control: Add a known mitochondrial uncoupler like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) to a final concentration of 10 µM.

  • Incubate the plates for 1 hour at 37°C, 5% CO₂.

3. TMRM Staining and Imaging:

  • Prepare a 2X working solution of TMRM in pre-warmed, serum-free medium to a final concentration of 100 nM.

  • Add 40 µL of the TMRM solution to each well.

  • Incubate for 30 minutes at 37°C, 5% CO₂.

  • Gently wash each well twice with 40 µL of pre-warmed phosphate-buffered saline (PBS).

  • After the final wash, add 40 µL of PBS to each well.

  • Read the fluorescence intensity on a high-content imager or plate reader (Excitation: 548 nm, Emission: 574 nm).

Data Analysis and Quality Control

A robust HTS campaign relies on stringent quality control. The Z'-factor is a statistical measure of the quality of an HTS assay, reflecting the separation between the positive and negative controls.[10][11]

Z'-Factor Calculation:

Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • μ_pos = mean of the positive control (CCCP)

  • μ_neg = mean of the negative control (DMSO)

  • σ_pos = standard deviation of the positive control

  • σ_neg = standard deviation of the negative control

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

An assay with a Z'-factor consistently above 0.5 is considered suitable for HTS.[9][11]

Hit Selection: Primary hits are typically identified as compounds that cause a statistically significant decrease in TMRM fluorescence compared to the negative control. A common threshold is a decrease greater than three standard deviations from the mean of the negative controls.

Hit Validation and Counter-Screening

A significant challenge in HTS is the occurrence of false positives.[12][13] Therefore, a rigorous hit validation cascade is essential to confirm the on-target activity of 2,4-Dichloro-6-(5-isoxazolyl)phenol and eliminate artifacts.[14]

Confirmatory Dose-Response Assay

Primary hits should be re-tested in a dose-response format to confirm their activity and determine their potency (EC₅₀). This involves testing a wider range of concentrations of the compound.

Counter-Screening Strategy

Counter-screens are designed to identify compounds that interfere with the assay technology rather than the biological target.[15][16]

1. Autofluorescence Assay:

  • Rationale: Compounds that are inherently fluorescent at the excitation and emission wavelengths of TMRM can cause false negatives or positives.

  • Protocol:

    • Prepare a 384-well plate with the hit compound at the screening concentration in PBS.

    • Read the fluorescence at the same wavelengths used for TMRM detection.

    • Compounds exhibiting significant fluorescence should be flagged.

2. Cytotoxicity Assay:

  • Rationale: A decrease in TMRM signal could be due to cell death rather than mitochondrial uncoupling.

  • Protocol:

    • Treat cells with the hit compound at various concentrations for the same duration as the primary screen.

    • Perform a standard cytotoxicity assay, such as measuring ATP levels (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release).

    • Compounds that show significant cytotoxicity at concentrations where they affect ΔΨm may not be specific uncouplers.

Orthogonal Confirmatory Assay: Oxygen Consumption Rate (OCR)

A true mitochondrial uncoupler will increase the rate of oxygen consumption as the electron transport chain attempts to compensate for the dissipated proton gradient. Measuring OCR provides an independent confirmation of the uncoupling mechanism.

Protocol (using Seahorse XF Analyzer):

  • Seed cells in a Seahorse XF cell culture microplate.

  • Incubate overnight.

  • Replace the medium with Seahorse XF base medium supplemented with substrates.

  • Equilibrate the plate at 37°C in a non-CO₂ incubator for 1 hour.

  • Measure baseline OCR.

  • Inject 2,4-Dichloro-6-(5-isoxazolyl)phenol and measure the change in OCR.

  • Inject oligomycin (ATP synthase inhibitor) to determine the maximal OCR induced by the uncoupler.

  • Inject FCCP (a potent uncoupler) as a positive control.

  • Inject rotenone/antimycin A (complex I and III inhibitors) to measure non-mitochondrial respiration.

Conclusion and Future Directions

This application note provides a comprehensive strategy for the high-throughput screening of 2,4-Dichloro-6-(5-isoxazolyl)phenol as a potential mitochondrial uncoupler. By following the detailed protocols for primary screening, data analysis, and a robust hit validation cascade including counter-screening and orthogonal assays, researchers can confidently assess the biological activity of this novel compound. Positive confirmation as a mitochondrial uncoupler would warrant further investigation into its therapeutic potential in metabolic diseases and other relevant areas. Subsequent studies could explore structure-activity relationships (SAR) by synthesizing and testing analogs to optimize potency and reduce off-target effects.

References

  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • National Institutes of Health. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC. Retrieved from [Link]

  • YouTube. (2019, April 17). uncouplers of oxidative phosphorylation. Retrieved from [Link]

  • Oxford Academic. (n.d.). AOP Report: Uncoupling of Oxidative Phosphorylation Leading to Growth Inhibition via Decreased Cell Proliferation. Environmental Toxicology and Chemistry. Retrieved from [Link]

  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023). Retrieved from [Link]

  • CUTM Courseware. (n.d.). Uncouplers of Oxidative Phosphorylation. Retrieved from [Link]

  • National Institutes of Health. (2013). Validation of a HTS-amenable assay to detect drug-induced mitochondrial toxicity in the absence and presence of cell death. PubMed. Retrieved from [Link]

  • National Institutes of Health. (n.d.). High-Throughput Assay for Modulators of Mitochondrial Membrane Potential Identifies a Novel Compound With Beneficial Effects on db/db Mice. Retrieved from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Development of a High Throughput Screening Assay for Mitochondrial Membrane Potential in Living Cells. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of a high throughput screening assay for mitochondrial membrane potential in living cells. PubMed. Retrieved from [Link]

  • Oxford Academic. (n.d.). Development of Structure-Activity Relationships for Mitochondrial Dysfunction: Uncoupling of Oxidative Phosphorylation. Toxicological Sciences. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Counter-Screen Service. Retrieved from [Link]

  • ResearchGate. (2025). Validation of a HTS-amenable Assay to Detect Drug-Induced Mitochondrial Toxicity in the Absence and Presence of Cell Death. | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). High-Throughput Microscopy Analysis of Mitochondrial Membrane Potential in 2D and 3D Models. Retrieved from [Link]

  • YouTube. (2020, July 23). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) The Development of Structure-Activity Relationships for Mitochondrial Dysfunction: Uncoupling of Oxidative Phosphorylation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2,4-Dichlorophenol Shows Estrogenic Endocrine Disruptor Activity by Altering Male Rat Sexual Behavior. PMC. Retrieved from [Link]

Sources

Application Notes & Protocols: Derivatization of 2,4-Dichloro-6-(5-isoxazolyl)phenol for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 2,4-Dichloro-6-(5-isoxazolyl)phenol, a molecule of interest in pharmaceutical and agrochemical research. Direct analysis of this compound, particularly by Gas Chromatography (GC), is hampered by the polar, acidic nature of its phenolic hydroxyl group, which can lead to poor peak shape, low sensitivity, and thermal degradation.[1] These application notes detail three primary derivatization strategies—silylation, acylation, and alkylation—to enhance volatility, improve thermal stability, and increase detection sensitivity for robust and reliable quantification.[2][3] Methodologies are presented with a focus on the underlying chemical principles, causality behind procedural steps, and best practices for method validation, targeting researchers and professionals in drug development and analytical science.

Introduction: The Rationale for Derivatization

2,4-Dichloro-6-(5-isoxazolyl)phenol is a substituted phenol characterized by a dichlorinated aromatic ring and an isoxazole moiety. The presence of the phenolic hydroxyl group is the primary driver for employing derivatization. This functional group is polar and contains an active hydrogen, making the molecule prone to adsorption on active sites within a GC inlet or column, resulting in significant peak tailing.[1] Furthermore, its relatively high melting point (177-180 °C) suggests low volatility, which is non-ideal for GC analysis.

Derivatization mitigates these issues by chemically modifying the hydroxyl group to create a less polar, more volatile, and more thermally stable analogue. This process is often essential for achieving the sensitivity and reproducibility required for trace-level analysis in complex matrices.[1]

G start Sample Containing 2,4-Dichloro-6-(5-isoxazolyl)phenol extract Solvent Extraction & Concentration start->extract derivatize Derivatization Reaction (Select Protocol Below) extract->derivatize analysis GC-MS or GC-ECD Analysis derivatize->analysis data Data Processing & Quantification analysis->data

Sources

Application of 2,4-Dichloro-6-(5-isoxazolyl)phenol in Medicinal Chemistry: A Detailed Scientific Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-(5-isoxazolyl)phenol is a synthetic organic compound characterized by a phenol ring substituted with two chlorine atoms and an isoxazole group.[1] Its chemical structure, featuring a combination of a halogenated phenol and a five-membered heterocyclic ring, suggests potential for diverse biological activities. Halogenated phenols are known for their antiseptic properties and as precursors in the synthesis of more complex molecules, including pharmaceuticals and herbicides.[2][3] The isoxazole moiety is a common scaffold in medicinal chemistry, present in a variety of drugs with activities ranging from anti-inflammatory to antimicrobial.[4]

This document provides an overview of the known characteristics of 2,4-Dichloro-6-(5-isoxazolyl)phenol and outlines potential avenues for its investigation in medicinal chemistry based on the general properties of its constituent chemical motifs.

Physicochemical Properties

A solid understanding of a compound's physicochemical properties is fundamental for its application in medicinal chemistry, influencing formulation, delivery, and interaction with biological systems.

PropertyValueSource
CAS Number 288401-44-5
Molecular Formula C₉H₅Cl₂NO₂[1]
Molecular Weight 230.05 g/mol
Physical Form Solid
Melting Point 177-180 °C

Potential Therapeutic Applications

While specific biological activities for 2,4-Dichloro-6-(5-isoxazolyl)phenol are not extensively documented in publicly available literature, the structural components suggest several areas of potential therapeutic interest.

Antimicrobial Activity

Phenolic compounds, particularly those with halogen substituents, have a long history of use as antiseptics and disinfectants due to their ability to denature proteins and disrupt cell membranes.[5][6] The isoxazole ring is also a key feature in some antimicrobial agents.[4] The combination of these two pharmacophores in 2,4-Dichloro-6-(5-isoxazolyl)phenol makes it a candidate for investigation as a novel antibacterial or antifungal agent.

Anti-inflammatory Activity

Certain isoxazole-containing compounds have demonstrated anti-inflammatory properties.[4] The mechanism often involves the inhibition of enzymes or signaling pathways critical to the inflammatory response. Research into whether 2,4-Dichloro-6-(5-isoxazolyl)phenol can modulate inflammatory pathways would be a logical step in characterizing its biological profile.

Proposed Experimental Protocols

The following are generalized protocols that can be adapted to investigate the potential biological activities of 2,4-Dichloro-6-(5-isoxazolyl)phenol.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of 2,4-Dichloro-6-(5-isoxazolyl)phenol against a panel of pathogenic bacteria using the broth microdilution method.

Workflow for Antimicrobial Susceptibility Testing

workflow p1 Prepare stock solution of 2,4-Dichloro-6-(5-isoxazolyl)phenol in DMSO a1 Perform serial dilutions of the compound in a 96-well plate p1->a1 p2 Culture bacterial strains (e.g., S. aureus, E. coli) a2 Inoculate wells with a standardized bacterial suspension p2->a2 p3 Prepare Mueller-Hinton Broth (MHB) p3->a1 a1->a2 a3 Include positive (bacteria only) and negative (broth only) controls a2->a3 i1 Incubate plates at 37°C for 18-24 hours a3->i1 i2 Visually inspect for turbidity to determine MIC i1->i2 i3 Optionally, measure OD at 600 nm i2->i3 synthesis phenol Phenol dichlorophenol 2,4-Dichlorophenol phenol->dichlorophenol Chlorination intermediate Functionalized Dichlorophenol (e.g., with an alkyne or β-diketone) dichlorophenol->intermediate Functionalization target 2,4-Dichloro-6-(5-isoxazolyl)phenol intermediate->target Isoxazole Ring Formation

Caption: Potential synthetic relationship for 2,4-Dichloro-6-(5-isoxazolyl)phenol.

Safety Information

2,4-Dichloro-6-(5-isoxazolyl)phenol is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

2,4-Dichloro-6-(5-isoxazolyl)phenol represents a chemical entity with potential for exploration in medicinal chemistry. Based on its structural motifs, investigations into its antimicrobial and anti-inflammatory properties are warranted. The protocols and synthetic considerations outlined in this document provide a foundational framework for researchers to begin characterizing the biological activity and therapeutic potential of this compound. Further research is necessary to elucidate its specific mechanisms of action and to validate its potential as a lead compound in drug discovery programs.

References

  • Synthesis and biological activity of novel phenol-conjugates of isoxazolidines. ResearchGate. [Link]

  • 2,4-DICHLORO-6-(5-ISOXAZOLYL)PHENOL, 97%. Research Scientific. [Link]

  • Traditional methods for the synthesis of 2,4-dichlorophenol. ResearchGate. [Link]

  • Phenol, 2,4-dichloro- - Evaluation statement. Australian Government Department of Health. [Link]

  • 2,4-dichloro-6-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol. PubChem @ VIB. [Link]

  • 2,4-DICHLORO-6-(5-ISOXAZOLYL)PHENOL, 97%. LMS Consult. [Link]

  • 2,6-dichlorophenol. Organic Syntheses. [Link]

  • Phenol Toxicity. NCBI Bookshelf. [Link]

  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI. [Link]

  • Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. MDPI. [Link]

  • The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. PMC - NIH. [Link]

  • Phenol and its medical uses. IJCRT.org. [Link]

  • Phenol. PubChem. [Link]

Sources

Troubleshooting & Optimization

improving solubility of 2,4-Dichloro-6-(5-isoxazolyl)phenol for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,4-Dichloro-6-(5-isoxazolyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling this compound in biological assays. Here, we address common challenges related to its solubility and provide step-by-step protocols to ensure the integrity and reproducibility of your experiments.

Understanding the Challenge: Physicochemical Properties

2,4-Dichloro-6-(5-isoxazolyl)phenol is a solid organic compound with the following properties:

PropertyValueSource
Molecular Formula C₉H₅Cl₂NO₂[1]
Molecular Weight 230.05 g/mol [1]
Appearance Solid[1]
Melting Point 177-180 °C[1]

Its structure, featuring a phenolic hydroxyl group, two chlorine atoms, and an isoxazole ring, contributes to its limited aqueous solubility, a common challenge for many "drug-like" molecules.[2][3] This guide will walk you through a systematic approach to overcome these solubility hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working with 2,4-Dichloro-6-(5-isoxazolyl)phenol.

Q1: My compound won't dissolve in my aqueous assay buffer. What is the first step?

A1: Start with an organic stock solution.

Due to its hydrophobic nature, 2,4-Dichloro-6-(5-isoxazolyl)phenol requires an organic solvent to create a concentrated stock solution. The most common and recommended solvent for this purpose is Dimethyl Sulfoxide (DMSO) .[4]

  • Why DMSO? DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of nonpolar compounds.[5] It is compatible with most cell-based and biochemical assays when kept at a low final concentration (typically <0.5% v/v).[6]

Actionable Protocol: See Protocol 1: Preparation of a Concentrated Stock Solution in DMSO .

Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous buffer or cell culture medium. What's happening and how can I fix it?

A2: This phenomenon is known as "solvent shock" or "crashing out." [2]

It occurs when the concentrated DMSO stock is rapidly diluted into an aqueous environment where the compound is poorly soluble. The abrupt change in solvent polarity causes the compound to fall out of solution.

Here’s a troubleshooting workflow to address this common issue:

Troubleshooting Precipitation start Precipitation Observed Upon Dilution step1 Optimize Dilution Technique (See Protocol 2) start->step1 Is the dilution performed correctly? step2 Lower Final Compound Concentration step1->step2 Still precipitates end Compound Solubilized step1->end Successful step3 Adjust Buffer pH (See FAQ Q3) step2->step3 Still precipitates step2->end Successful step4 Use Solubility Enhancers (See FAQ Q4) step3->step4 Still precipitates step3->end Successful step4->end Successful fail Consult Further Formulation Strategies step4->fail Still precipitates

Caption: A decision tree for troubleshooting compound precipitation.

Troubleshooting Steps:

  • Optimize Dilution Protocol: Avoid adding a large volume of your DMSO stock directly into the buffer. Instead, perform a stepwise dilution and ensure rapid mixing. Refer to Protocol 2: Serial Dilution of DMSO Stock into Aqueous Solutions .

  • Lower the Final Concentration: You may be exceeding the compound's maximum aqueous solubility. Try testing a lower final concentration in your assay.

  • Adjust the pH of your Aqueous Buffer: The solubility of phenolic compounds is highly pH-dependent.[7] See Q3 for a detailed explanation.

  • Incorporate Solubility Enhancers: Co-solvents or cyclodextrins can be used to improve solubility. See Q4 for more information.

Q3: How does pH affect the solubility of 2,4-Dichloro-6-(5-isoxazolyl)phenol, and how can I use this to my advantage?

A3: The phenolic hydroxyl group is weakly acidic and can be deprotonated at higher pH, increasing solubility.

The solubility of phenolic compounds generally increases at pH values above their acid dissociation constant (pKa), where the molecule becomes ionized (phenolate form), which is more water-soluble.[7][8] Conversely, at pH values below the pKa, the compound will be in its less soluble, neutral form.

Practical Application:

  • For biochemical assays (e.g., enzyme inhibition assays) that can tolerate a higher pH, preparing your aqueous buffer at a pH of 8.0 or 8.5 could significantly improve the solubility of 2,4-Dichloro-6-(5-isoxazolyl)phenol.

  • For cell-based assays , the pH is constrained by physiological conditions (typically pH 7.2-7.4). In this case, pH adjustment is not a viable primary strategy, and other methods should be prioritized.

Actionable Protocol: See Protocol 3: pH-Dependent Solubility Testing .

Q4: What are solubility enhancers, and how do I use them?

A4: Solubility enhancers are excipients that can increase the aqueous solubility of a compound.

For 2,4-Dichloro-6-(5-isoxazolyl)phenol, the most relevant class of solubility enhancers are cyclodextrins .

  • What are Cyclodextrins? Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like our target compound, forming an inclusion complex that is more water-soluble.

  • Which Cyclodextrin to Use? Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[1]

Actionable Protocol: See Protocol 4: Improving Solubility with Cyclodextrins .

Detailed Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of 2,4-Dichloro-6-(5-isoxazolyl)phenol in DMSO.

Materials:

  • 2,4-Dichloro-6-(5-isoxazolyl)phenol (MW: 230.05 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L x 0.001 L x 230.05 g/mol = 0.0023 g = 2.3 mg

  • Weigh the compound: Accurately weigh 2.3 mg of 2,4-Dichloro-6-(5-isoxazolyl)phenol into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but ensure the compound is heat-stable.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution of DMSO Stock into Aqueous Solutions

This protocol minimizes "solvent shock" when preparing working solutions for your assay.

Caption: Workflow for preparing working solutions from a DMSO stock.

Procedure:

  • Intermediate Dilutions (Optional but recommended): If you need a wide range of concentrations, perform serial dilutions of your 10 mM stock in 100% DMSO first. For example, to make a 1 mM solution, add 10 µL of your 10 mM stock to 90 µL of 100% DMSO.

  • Final Dilution:

    • Pre-fill your destination tubes or plate wells with the appropriate volume of aqueous assay buffer or cell culture medium.

    • Add a small volume of your DMSO stock (or intermediate dilution) to the buffer while vortexing or gently pipetting up and down to ensure immediate and thorough mixing. For example, to achieve a 10 µM final concentration with 0.1% DMSO from a 10 mM stock, add 1 µL of the stock to 999 µL of buffer.

Protocol 3: pH-Dependent Solubility Testing

This protocol helps determine the optimal pH for solubilizing your compound in a biochemical assay.

Materials:

  • 10 mM stock solution of 2,4-Dichloro-6-(5-isoxazolyl)phenol in DMSO

  • A series of aqueous buffers with different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 8.5)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare dilutions: In separate clear microcentrifuge tubes, add a fixed amount of your DMSO stock to each buffer to achieve the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is consistent across all samples.

  • Equilibrate: Incubate the samples at room temperature or your assay temperature for 1-2 hours.

  • Observe: Visually inspect for any precipitation.

  • Quantify (Optional): Centrifuge the tubes to pellet any precipitate. Measure the absorbance of the supernatant at a wavelength where the compound absorbs. A higher absorbance indicates higher solubility. Alternatively, measure light scattering at a non-absorbing wavelength (e.g., 600 nm) before centrifugation; higher scattering indicates more precipitation.

Protocol 4: Improving Solubility with Cyclodextrins

This protocol outlines a method for preparing an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) using the freeze-drying method.[1]

Materials:

  • 2,4-Dichloro-6-(5-isoxazolyl)phenol

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Stir plate and stir bar

  • 0.45 µm syringe filter

  • Freeze-dryer

Procedure:

  • Molar Ratio: Start with a 1:1 molar ratio of 2,4-Dichloro-6-(5-isoxazolyl)phenol to HP-β-CD.[1]

  • Dissolution: Dissolve the HP-β-CD in deionized water in a flask. Then, add the powdered 2,4-Dichloro-6-(5-isoxazolyl)phenol to the cyclodextrin solution.

  • Incubation: Seal the flask and stir the mixture at room temperature for 24-48 hours, protected from light.

  • Filtration: Filter the solution through a 0.45 µm syringe filter to remove any undissolved compound.

  • Freeze-Drying (Lyophilization): Freeze the filtered solution and lyophilize it to obtain a solid powder of the inclusion complex.

  • Reconstitution: The resulting powder can be reconstituted in your aqueous assay buffer. You will need to determine the concentration of the active compound in the final product experimentally.

References

  • Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. (n.d.).
  • Technical Support Center: Addressing Compound Precipitation in High-Throughput Screening. (2025). Benchchem.
  • Troubleshooting ARN19689 insolubility in aqueous buffers. (n.d.). Benchchem.
  • Technical Support Center: Overcoming In Vitro Solubility Challenges of Poorly Soluble Compounds. (2025). Benchchem.
  • US8668821B2 - Detection of phenols. (n.d.).
  • Optimization of Cyclodextrin-Assisted Extraction of Phenolics from Helichrysum italicum for Preparation of Extracts with Anti-Elastase and Anti-Collagenase Properties. (n.d.). PMC.
  • Heteroaryl-substituted phenols as potential antioxidants. (n.d.). PubMed.
  • Lab Skills: Preparing Stock Solutions. (2021). YouTube.
  • Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction. (2025). Rowan University.
  • Compound Precipitation in High-Concentration DMSO Solutions. (2014).
  • Solubilization of poorly soluble compounds using 2-pyrrolidone. (n.d.).
  • Cyclodextrin-assisted Extraction of Phenolic Compounds: Current Research and Future Prospects. (n.d.).
  • Evaluation of cyclodextrin solubiliz
  • 2,4-Dichlorophenol. (n.d.). PubChem.
  • Annex 4. (n.d.).
  • Resources for Assay Development and High Throughput Screening. (n.d.).
  • Compound Handling Instructions. (n.d.). MedchemExpress.com.
  • Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. (n.d.). PMC.
  • In Vitro Solubility Assays in Drug Discovery. (n.d.).
  • A Study on Solubility Enhancement Methods for Poorly W
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PMC.
  • Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution. (n.d.).
  • 2,4-DICHLORO-6-(5-ISOXAZOLYL)PHENOL, 97%. (n.d.). Research Scientific.
  • 2,4-Dichloro-6-(5-isoxazolyl)phenol 97 288401-44-5. (n.d.). Sigma-Aldrich.
  • Absolute pKa Determinations for Substituted Phenols. (2002). AFIT Scholar.
  • Accuracy of calculated pH-dependent aqueous drug solubility. (2004). PubMed.
  • Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. (2006). PubMed.
  • 2,4-dichloro-6-(5-isoxazolyl)phenol. (n.d.). PubChemLite.
  • 2,4-Dichloro-6-(5-isoxazolyl)phenol | CAS 288401-44-5. (n.d.). Santa Cruz Biotechnology.
  • Comparison of pKa values of phenol and substituted phenols. (n.d.).
  • Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques. (n.d.).
  • Development of a General Solvents Method for DMSO Soluble Compounds. (n.d.). USP-NF.
  • DMSO. (n.d.). gChem Global.
  • Effect of the Composition of Ethanol–DMSO Solvents on the Stability of Silver(I) Complexes with 18-Crown-6. (n.d.).

Sources

Technical Support Center: Synthesis of 2,4-Dichloro-6-(5-isoxazolyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4-Dichloro-6-(5-isoxazolyl)phenol derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthetic pathway. Here, we address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and field-proven insights. Our goal is to provide you with the causal understanding needed to optimize your experimental outcomes.

Introduction: The Synthetic Landscape

The synthesis of 2,4-Dichloro-6-(5-isoxazolyl)phenol and its analogs is a multi-step process laden with potential pitfalls, from achieving correct regioselectivity on the electron-rich phenol ring to controlling the formation of the isoxazole heterocycle. The most common and reliable pathway involves the initial synthesis of a chalcone (an α,β-unsaturated ketone) intermediate, followed by a cyclocondensation reaction with hydroxylamine to form the isoxazole ring.[1][2][3] This guide is structured to follow this synthetic journey, addressing specific issues you may encounter at each critical stage.

Part 1: Synthesis of the Chalcone Precursor

The formation of the chalcone intermediate is the foundational step. It typically proceeds via a Claisen-Schmidt condensation between a substituted acetophenone (in this case, a derivative of 2,4-dichlorophenol) and an appropriate aldehyde.[4][5] Challenges in this stage often revolve around the synthesis of the acetophenone precursor and the efficiency of the condensation reaction itself.

Frequently Asked Questions (FAQs)

Question 1.1: I'm struggling with the initial acylation of 2,4-dichlorophenol to produce the required 2-hydroxy-3,5-dichloroacetophenone precursor. My yields are low and I'm getting isomeric byproducts. What's going wrong?

Answer: This is a classic challenge in the selective functionalization of phenols. The powerful activating and ortho, para-directing nature of the hydroxyl group, combined with the existing chloro-substituents, complicates electrophilic substitution.

  • Causality: Standard Friedel-Crafts acylation conditions (e.g., AlCl₃ with acetyl chloride) can lead to a mixture of isomers and potential O-acylation. A Fries rearrangement of the O-acylated product is an alternative, but high temperatures can lead to decomposition and mixed regioisomers.

  • Recommended Solution: A more selective method is the direct ortho-acylation. Consider using a milder Lewis acid catalyst that complexes with the phenolic oxygen, directing the acyl group to the ortho position. Alternatively, a Duff reaction or Reimer-Tiemann reaction for ortho-formylation followed by a subsequent reaction to build the ketone can offer better regiocontrol, though it adds steps. Protecting the phenol as a methyl ether before acylation and then deprotecting it afterward is another robust strategy to control the reaction's regioselectivity.

Question 1.2: My Claisen-Schmidt condensation to form the chalcone is giving a low yield and a complex mixture of products. How can I optimize this reaction?

Answer: Low yields in Claisen-Schmidt condensations are often due to competing side reactions or suboptimal reaction conditions.[4][5]

  • Causality & Solutions:

    • Base Selection: The choice of base is critical. Strong bases like NaOH or KOH can promote not only the desired condensation but also side reactions such as Cannizzaro reactions with the aldehyde, self-condensation of the ketone, or Michael addition of the enolate to the newly formed chalcone. Consider using a milder base like barium hydroxide (Ba(OH)₂) or lithium hydroxide (LiOH), which can improve selectivity.[6]

    • Reaction Temperature: Running the reaction at room temperature or slightly below (0-5 °C) can minimize side reactions, even if it requires a longer reaction time.[2] Heating can accelerate the reaction but often at the cost of purity.[4]

    • Stoichiometry: Ensure a slight excess of the aldehyde is not used, as it can complicate purification. Use a 1:1 molar ratio of the acetophenone and aldehyde to start.

    • Solvent: Ethanol is a common solvent, but if solubility is an issue or side reactions persist, exploring other protic or aprotic solvents may be beneficial.[2]

Troubleshooting Guide: Chalcone Synthesis
Problem Potential Cause(s) Recommended Solution(s)
Low Conversion Insufficient base or catalyst; Low reaction temperature; Steric hindrance from substituents.Increase catalyst loading incrementally; Increase reaction time or temperature moderately (e.g., to 40°C); Switch to a more potent catalytic system (e.g., SOCl₂/EtOH for in-situ HCl generation).[6]
Formation of Tar/Polymer Reaction temperature is too high; Base concentration is too high.Reduce reaction temperature to 0-25°C; Use a milder base (e.g., LiOH); Add the base dropwise to the mixture of ketone and aldehyde to maintain a low instantaneous concentration.
Michael Addition Byproduct Highly reactive enolate; Prolonged reaction time after completion.Monitor the reaction closely by TLC; Quench the reaction as soon as the starting material is consumed; Use a less aggressive base.
Difficult Purification Unreacted starting materials; Multiple side products.Optimize reaction conditions for higher conversion and selectivity; For purification, column chromatography on silica gel is standard. If the product is solid, recrystallization from ethanol or an ethanol/water mixture is often effective.[2]

Part 2: Cyclocondensation to Form the Isoxazole Ring

This is the key ring-forming step where the α,β-unsaturated ketone (chalcone) reacts with hydroxylamine hydrochloride to yield the 5-substituted isoxazole ring.[1][7][8] The primary challenges here are ensuring complete cyclization, controlling regioselectivity, and preventing degradation of the product.

Frequently Asked Questions (FAQs)

Question 2.1: My cyclization reaction with hydroxylamine hydrochloride is sluggish and often incomplete, even after extended reflux. What factors should I investigate?

Answer: Incomplete cyclization is typically a result of suboptimal pH, solvent, or temperature.

  • Causality & Solutions:

    • pH Control: The reaction requires a basic medium to free the hydroxylamine from its hydrochloride salt.[1][2] The amount and type of base are crucial. Using a base like sodium acetate, potassium hydroxide, or cesium carbonate is common.[7][8] Insufficient base will leave the hydroxylamine protonated and non-nucleophilic. An excessive amount of a strong base can, however, promote side reactions or degradation. Aim for a slightly basic to neutral pH during the reaction.

    • Solvent Choice: Ethanol is a standard solvent and generally effective.[7] However, if your chalcone has poor solubility, this can hinder the reaction rate. A co-solvent system or a higher-boiling-point solvent like n-butanol might be necessary to achieve the required temperature and solubility.

    • Reaction Time & Temperature: While many procedures call for refluxing for several hours (4-10 hours), monitoring by TLC is essential to determine the actual point of completion.[2][7]

Question 2.2: I am concerned about the stability of my final product. Can the isoxazole ring open during workup or under certain conditions?

Answer: Yes, the isoxazole ring is a stable aromatic system, but it is not completely inert. Its stability is notably dependent on pH and temperature.[9]

  • Causality: The N-O bond is the weakest point in the ring.[10] The ring is most susceptible to cleavage under basic conditions, especially at elevated temperatures.[9][11] A study on the drug Leflunomide, which contains an isoxazole ring, showed significant degradation at pH 10 and 37°C, while it was stable at acidic and neutral pH.[11]

  • Preventative Measures: During workup, it is critical to neutralize the reaction mixture carefully, avoiding strongly basic conditions for extended periods. If an aqueous basic wash is required, it should be done quickly and at a low temperature. For long-term storage, the purified compound should be kept in a cool, dry place, and solutions should ideally be neutral or slightly acidic.

Visual Workflow: General Synthesis Pathway

SynthesisWorkflow DCP 2,4-Dichlorophenol Acetophenone 2-Hydroxy-3,5-dichloroacetophenone DCP->Acetophenone Ortho-Acylation (e.g., Fries Rearrangement) Chalcone Chalcone Intermediate Acetophenone->Chalcone Claisen-Schmidt Condensation (Base, EtOH) Aldehyde Aromatic Aldehyde Aldehyde->Chalcone FinalProduct 2,4-Dichloro-6-(5-isoxazolyl)phenol Chalcone->FinalProduct Cyclocondensation (Base, EtOH, Reflux) Hydroxylamine NH2OH·HCl Hydroxylamine->FinalProduct TroubleshootingTree cluster_TLC TLC Analysis Start Low Yield of Isoxazole CheckTLC Analyze Crude TLC Start->CheckTLC SM_Present Significant Starting Material (Chalcone) Remains CheckTLC->SM_Present SideProduct Major Side Product(s) Observed CheckTLC->SideProduct NoSpot Product Streaking or No Clear Spot CheckTLC->NoSpot Solubility Is Chalcone fully dissolved at reflux? SM_Present->Solubility Incomplete Reaction IdentifySideProduct Identify Side Product (e.g., Oxime vs Degradation) SideProduct->IdentifySideProduct WorkupCheck Did product precipitate during aqueous workup? NoSpot->WorkupCheck Product may be degraded or water-soluble BaseCheck Check Base: - Is it NH2OH·HCl or free base? - Is stoichiometry correct? Solubility->BaseCheck No Solubility->BaseCheck Yes SolAction Action: 1. Use co-solvent (DMF). 2. Increase reflux time. 3. Ensure >=1 eq. base per   NH2OH·HCl is present. BaseCheck->SolAction Oxime If Oxime: Reaction is incomplete. Increase reflux time/temp. IdentifySideProduct->Oxime Degradation If Degradation: Conditions too harsh. Use milder base (NaOAc, Cs2CO3). Reduce temperature/time. IdentifySideProduct->Degradation SideAction Action: Adjust conditions based on byproduct identity. Oxime->SideAction Degradation->SideAction WorkupAction Action: 1. Check pH of workup (avoid >9). 2. Extract aqueous layer with   EtOAc or DCM. 3. Re-evaluate product stability. WorkupCheck->WorkupAction

Sources

Technical Support Center: Optimizing Reaction Conditions for 2,4-Dichloro-6-(5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2,4-Dichloro-6-(5-isoxazolyl)phenol. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis, purification, and derivatization of this sterically hindered and electronically complex molecule. Our goal is to explain the causality behind experimental choices, empowering you to optimize your reaction conditions effectively.

Molecule Overview & Key Structural Considerations

2,4-Dichloro-6-(5-isoxazolyl)phenol is a unique structure presenting several synthetic challenges. Understanding its components is key to troubleshooting:

  • Hindered Phenolic Hydroxyl: The -OH group is flanked by a bulky isoxazole ring and a chlorine atom at the ortho positions. This steric hindrance significantly impacts reactions targeting the hydroxyl group, such as etherification or esterification.

  • Electron-Withdrawing Groups: The two chlorine atoms and the isoxazole ring withdraw electron density from the phenol ring. This increases the acidity of the phenolic proton but deactivates the ring towards certain electrophilic aromatic substitutions.

  • Heterocyclic Moiety: The isoxazole ring is generally stable but can be susceptible to ring-opening under certain harsh conditions (e.g., strong reducing agents or high heat).[1]

A product safety data sheet from a commercial supplier indicates a melting point of 177-180 °C and classifies the compound as acutely toxic if swallowed.[2] Appropriate personal protective equipment (PPE) should be used at all times.

FAQs: Synthesis, Purification, and Analysis

This section addresses common questions regarding the preparation and handling of the title compound.

FAQ 1: My synthesis of the 2,4-Dichloro-6-(5-isoxazolyl)phenol precursor is low-yielding. What are the critical parameters?

The synthesis likely involves two key stages: the formation of the isoxazole ring and its coupling to the dichlorophenol moiety, or the construction of the isoxazole ring on a pre-existing dichlorophenol scaffold. A common method for isoxazole synthesis is the [3+2] cycloaddition of a nitrile oxide with an alkyne or the cyclocondensation of a hydroxylamine derivative with a 1,3-dicarbonyl compound.[3][4][5]

Troubleshooting Low Yields in Isoxazole Synthesis:

ParameterCommon IssueRecommended Solution & Rationale
Precursor Quality Impure starting materials (e.g., aldoxime, alkyne).Solution: Purify all starting materials immediately before use. Rationale: Side products from impure reagents can consume catalyst or participate in unwanted reactions, lowering the overall yield.
Nitrile Oxide Generation Inefficient in situ generation of the nitrile oxide dipole.Solution: Ensure slow addition of the oxidant (e.g., NCS, Oxone) or base to the aldoxime precursor at controlled temperatures (often 0 °C to RT).[6] Rationale: Nitrile oxides can dimerize if their concentration becomes too high, leading to furoxan byproducts and reducing the amount available for the desired cycloaddition.
Solvent Choice Suboptimal solvent for solubility or reaction rate.Solution: For cycloadditions, solvents like THF, DCM, or toluene are common. For condensations, ethanol or acetic acid may be used. Rationale: The solvent must fully dissolve the reactants. For cycloadditions, a less polar solvent can sometimes accelerate the reaction.
Temperature Control Reaction temperature is too high or too low.Solution: Start at room temperature and monitor by TLC/LCMS. Gentle heating (40-60 °C) may be required. Rationale: High temperatures can lead to decomposition of the nitrile oxide or isoxazole product.[1] Low temperatures may result in an impractically slow reaction rate.
FAQ 2: What is the most effective method for purifying this compound?

Due to its phenolic nature and halogenation, 2,4-Dichloro-6-(5-isoxazolyl)phenol is a moderately polar, crystalline solid.[7] Purification can be challenging due to the potential for strong adsorption to silica gel and the presence of closely-related impurities.

Recommended Purification Workflow:

Caption: Purification workflow for the target compound.

  • Step 1: Aqueous Workup: After the reaction, a standard aqueous workup is essential. Quench the reaction, and if a basic catalyst was used, neutralize with dilute acid (e.g., 1M HCl). Extract the product into an organic solvent like ethyl acetate or dichloromethane.[8]

  • Step 2: Recrystallization (Preferred Method): This is often the most effective technique for obtaining high-purity material.

    • Solvent Screening: Test solvents like ethanol/water, toluene, or ethyl acetate/hexanes mixtures.

    • Procedure: Dissolve the crude solid in a minimum amount of hot solvent. Allow it to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration.

  • Step 3: Column Chromatography (If Necessary): If recrystallization fails or impurities co-crystallize, use flash chromatography.

    • Stationary Phase: Standard silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30-40%) is a good starting point. The phenolic hydroxyl will cause some tailing on silica; adding 0.5-1% acetic acid to the mobile phase can help produce sharper peaks.

FAQ 3: Which analytical techniques are best for characterizing the final product and monitoring reaction progress?

A combination of techniques is necessary for unambiguous characterization and reaction monitoring.

TechniqueApplicationExpected Observations & Notes
TLC Reaction MonitoringUse a UV-active plate. The product should be a single, well-defined spot. Staining with potassium permanganate can also visualize compounds.
HPLC Purity Assessment & Reaction MonitoringA reverse-phase C18 column is ideal. Use a mobile phase of acetonitrile/water with 0.1% formic or acetic acid to ensure the phenol is protonated.[9][10] This provides accurate purity assessment (% area).
¹H NMR Structural ConfirmationExpect distinct signals for the aromatic protons on the phenol and isoxazole rings, and a broad singlet for the phenolic -OH. The chemical shifts will be influenced by the electron-withdrawing substituents.
¹³C NMR Structural ConfirmationConfirms the number of unique carbons and the presence of the key functional groups.
Mass Spec (MS) Molecular Weight ConfirmationLook for the molecular ion peak (M+). The isotopic pattern of the two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio) is a definitive signature.
FT-IR Functional Group ConfirmationLook for a broad O-H stretch (~3200-3500 cm⁻¹) and C-Cl stretches in the fingerprint region (~600-800 cm⁻¹).

Troubleshooting Guide: Derivatization of the Phenolic Hydroxyl

A common next step is the derivatization of the phenolic hydroxyl group, for example, via a Williamson ether synthesis to introduce an alkyl chain.[11] This reaction is often challenging due to the steric hindrance around the oxygen atom.[12]

Problem: Low yield or no reaction in Williamson Ether Synthesis

The Williamson ether synthesis is an SN2 reaction between a deprotonated alcohol (phenoxide) and an alkyl halide.[8][11] Both steps—deprotonation and nucleophilic attack—can be problematic for this substrate.

Caption: Decision tree for troubleshooting low-yielding Williamson ether synthesis.

Detailed Experimental Protocol: Optimized Williamson Ether Synthesis for Hindered Phenols

This protocol is a robust starting point for the alkylation of 2,4-Dichloro-6-(5-isoxazolyl)phenol.

  • Preparation (Anhydrous Conditions):

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

    • Allow the flask to cool to room temperature.

  • Deprotonation:

    • Add 2,4-Dichloro-6-(5-isoxazolyl)phenol (1.0 eq) to the flask.

    • Add anhydrous N,N-Dimethylformamide (DMF) as the solvent.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol. DMF is a polar aprotic solvent that enhances the nucleophilicity of the resulting phenoxide.[8]

    • Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen gas evolution ceases.

  • Alkylation:

    • Cool the mixture back to 0 °C.

    • Slowly add the alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 - 1.5 eq). For less reactive halides, adding a catalytic amount of sodium iodide (NaI) can significantly improve the rate via the Finkelstein reaction.

    • Causality: The reaction proceeds via an SN2 mechanism. Using a more reactive leaving group (I⁻ > Br⁻ > Cl⁻) and a primary alkyl halide minimizes competing elimination reactions.[8]

    • Slowly warm the reaction to the desired temperature (start at 60 °C, may require up to 100 °C) and monitor by TLC or LCMS until the starting phenol is consumed (typically 4-24 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with water and then brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization as described in FAQ 2.

Stability and Storage

  • Problem: The compound shows signs of degradation (color change, appearance of new spots on TLC) upon storage.

  • Potential Causes & Solutions:

    • Phenol Oxidation: Phenols can be sensitive to air and light, leading to oxidation and the formation of colored quinone-type impurities.

      • Solution: Store the solid compound in an amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., 4 °C).

    • Hydrolysis/Ring Opening: While generally stable, the isoxazole ring can be sensitive to very strong acids or bases, especially at elevated temperatures.

      • Solution: Avoid storing the compound in solution for extended periods. If a stock solution is necessary, use a neutral, aprotic solvent and store it cold.

References

  • Synthesis of hindered phenols - EP0116712B1.
  • Preparation process of 2,4-dichlorophenol - CN106349025A.
  • 2,4-Dichlorophenol Shows Estrogenic Endocrine Disruptor Activity by Altering Male Rat Sexual Behavior. PubMed. Accessed January 22, 2026. [Link]

  • Hindered ether synthesis shocked to life. C&EN Global Enterprise. Accessed January 22, 2026. [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Accessed January 22, 2026. [Link]

  • 2,4-Dichlorophenol. PubChem. Accessed January 22, 2026. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Accessed January 22, 2026. [Link]

  • Performance, Reaction Pathway and Kinetics of the Enhanced Dechlorination Degradation of 2,4-Dichlorophenol by Fe/Ni Nanoparticles Supported on Attapulgite Disaggregated by a Ball Milling–Freezing Process. MDPI. Accessed January 22, 2026. [Link]

  • Reactions of Phenols. Chemistry Steps. Accessed January 22, 2026. [Link]

  • Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate. Accessed January 22, 2026. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. National Institutes of Health. Accessed January 22, 2026. [Link]

  • Degradation of 2,4-dichlorophenol catalyzed by the immobilized laccase with the carrier of Fe3O4@MSS–NH2. ResearchGate. Accessed January 22, 2026. [Link]

  • Methods for the HPLC Analysis of Phenolic Compounds and Flavonoids in Beer. ResearchGate. Accessed January 22, 2026. [Link]

  • Construction of Isoxazole ring: An Overview. Biointerfaceresearch. Accessed January 22, 2026. [Link]

  • Process for separating chlorinated phenols - US4429168A.
  • NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. PubMed Central. Accessed January 22, 2026. [Link]

  • Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal. ResearchGate. Accessed January 22, 2026. [Link]

  • NCASI Method CP-86.07: Chlorinated Phenolics in Water by in situ Acetylation and GC/MS Determination. NCASI. Accessed January 22, 2026. [Link]

  • What Is the Mechanism of Phenol Alkylation? Exporter China. Accessed January 22, 2026. [Link]

  • Polyphenol Testing: Why HPLC Beats NMR for Olive Oil Analysis. O-Liv. Accessed January 22, 2026. [Link]

  • Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PubMed Central. Accessed January 22, 2026. [Link]

  • Structure and stability of isoxazoline compounds. ResearchGate. Accessed January 22, 2026. [Link]

  • Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones. Radhabai Kale Mahila Mahavidyalaya Ahmednagar. Accessed January 22, 2026. [Link]

  • (PDF) Construction of Isoxazole ring: An Overview. ResearchGate. Accessed January 22, 2026. [Link]

  • Method 1653: Chlorinated Phenolics in Wastewater by In Situ Acetylation and GCMS. U.S. Environmental Protection Agency. Accessed January 22, 2026. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Accessed January 22, 2026. [Link]

  • 2,6-dichlorophenol. Organic Syntheses. Accessed January 22, 2026. [Link]

  • Synthetic reactions using isoxazole compounds. J-STAGE. Accessed January 22, 2026. [Link]

  • Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables. ScienceOpen. Accessed January 22, 2026. [Link]

  • Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. U.S. Environmental Protection Agency. Accessed January 22, 2026. [Link]

  • (PDF) Alkylation of Phenol: A Mechanistic View. ResearchGate. Accessed January 22, 2026. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry. Accessed January 22, 2026. [Link]

  • Synthesis of Novel Phenol based 1, 2, 3- Triazole by Using the Magnetically Active Fe3O4.Cu2ONanocatalyst. AIP Publishing. Accessed January 22, 2026. [Link]

  • Method TO-8: Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. U.S. Environmental Protection Agency. Accessed January 22, 2026. [Link]

  • Phenol alkylation (Friedel-Crafts Alkylation). J&K Scientific LLC. Accessed January 22, 2026. [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Accessed January 22, 2026. [Link]

Sources

Technical Support Center: Synthesis of 2,4-Dichloro-6-(5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4-Dichloro-6-(5-isoxazolyl)phenol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly poor yields, in the synthesis of this compound. Here, we dissect common problems, explain the underlying chemical principles, and provide actionable troubleshooting strategies and optimized protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2,4-Dichloro-6-(5-isoxazolyl)phenol and where do yield issues typically arise?

A1: The most prevalent and practical approach involves a two-step synthesis. The first step is a Claisen-Schmidt condensation to form a chalcone intermediate, which is then cyclized with hydroxylamine to form the isoxazole ring.[1] Poor yields can manifest in both stages. In the chalcone formation, incomplete reaction or side-product formation can be an issue. During the isoxazole ring formation, the cyclization reaction can be inefficient, or side reactions with hydroxylamine can occur.[2][3]

Q2: My reaction to form the isoxazole from the chalcone intermediate is sluggish and gives a low yield. What are the likely causes?

A2: Several factors can contribute to a low-yielding cyclization. These include suboptimal reaction temperature, inappropriate choice of base or solvent, and the purity of your starting materials.[4] Excessively high temperatures can lead to decomposition, while temperatures that are too low may result in an incomplete reaction.[5] The basicity of the medium is crucial for the deprotonation of hydroxylamine, and the solvent needs to adequately solubilize all reactants.[6]

Q3: I'm observing multiple spots on my TLC plate after the cyclization step, indicating the formation of impurities. What are these likely side products?

A3: The reaction of chalcones with hydroxylamine hydrochloride is not always straightforward and can lead to several byproducts besides the desired isoxazole.[2][3] Depending on the reaction conditions and the nature of the substituents, you might be forming oximes, isoxazolines (the dihydro version of isoxazoles), or even more complex products like hydroxylamine ketones and disubstituted hydroxylamines.[2][3]

Q4: Can alternative energy sources like microwave or ultrasound improve the yield?

A4: Absolutely. Both microwave irradiation and ultrasound have been shown to significantly improve reaction rates and yields in isoxazole synthesis.[1][5][7] Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to cleaner reaction profiles.[1] Similarly, ultrasound can enhance the reaction by providing the necessary activation energy at lower temperatures, thus minimizing side product formation.[5][7]

Troubleshooting Guide: Overcoming Poor Yield

This section provides a more in-depth analysis of common problems and step-by-step guidance to rectify them.

Problem 1: Low Yield in Chalcone Formation (Claisen-Schmidt Condensation)

The formation of the α,β-unsaturated ketone (chalcone) is the foundation of this synthesis. Incomplete conversion or the formation of aldol addition products that do not undergo subsequent dehydration can severely impact the overall yield.

Troubleshooting Steps:

  • Optimize Base and Solvent: The choice of base and solvent is critical. While sodium hydroxide in ethanol is common, exploring other base/solvent combinations like potassium hydroxide in methanol can be beneficial.[8] The base should be strong enough to deprotonate the ketone but not so strong as to promote unwanted side reactions.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting aldehyde and ketone. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.

  • Purify the Chalcone: It is highly recommended to purify the chalcone intermediate before proceeding to the cyclization step. This can be achieved through recrystallization or column chromatography. A pure chalcone will lead to a cleaner cyclization reaction.[9]

Problem 2: Inefficient Cyclization to the Isoxazole Ring

This is often the most critical step where yields can plummet. The key is to favor the intramolecular cyclization pathway that leads to the aromatic isoxazole ring.

Troubleshooting Steps:

  • Re-evaluate the Base: The reaction of hydroxylamine hydrochloride requires a base to liberate the free hydroxylamine. Sodium acetate is frequently used, but stronger bases like sodium hydroxide or potassium hydroxide in ethanol can be more effective.[10][11][12] The stoichiometry of the base is also important; an excess can lead to side reactions.

  • Systematic Temperature Screening: The optimal temperature for cyclization can be highly substrate-dependent. It's advisable to run small-scale experiments at different temperatures (e.g., room temperature, 50 °C, reflux) to identify the ideal condition.[4]

  • Solvent Selection: While ethanol is a common solvent, exploring others like methanol or even aqueous mixtures could be beneficial.[5][10] The solvent should fully dissolve all reactants to ensure a homogeneous reaction mixture.[4]

  • Consider Alternative Reagents: If using hydroxylamine hydrochloride and a base is consistently problematic, consider generating the reactive nitrile oxide intermediate from an aldoxime precursor in a separate step, although this adds complexity to the overall synthesis.[13]

Problem 3: Formation of Side Products and Purification Challenges

The presence of multiple byproducts complicates purification and reduces the yield of the desired 2,4-Dichloro-6-(5-isoxazolyl)phenol.

Troubleshooting Steps:

  • Control Stoichiometry: Ensure the molar ratio of chalcone to hydroxylamine hydrochloride is optimized. Typically, a slight excess of hydroxylamine is used, but a large excess can promote the formation of undesired side products.

  • Purification Strategy: If your crude product is a complex mixture, column chromatography is often necessary. A systematic approach to solvent gradient selection (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate) will be key to separating the desired product from impurities. Preparative HPLC can also be an effective, albeit more resource-intensive, purification method.[14]

Optimized Experimental Protocols

Protocol 1: Synthesis of the Chalcone Intermediate

This protocol is a generalized starting point. You may need to adjust stoichiometry and reaction times based on your specific substrates.

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq.) and the substituted benzaldehyde (1.0 eq.) in ethanol.

  • Base Addition: While stirring at room temperature, add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise.

  • Reaction Monitoring: Continue stirring for 2-4 hours, monitoring the reaction's progress by TLC.

  • Workup: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Isolation and Purification: Collect the precipitated chalcone by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[1]

Protocol 2: Cyclization to 2,4-Dichloro-6-(5-isoxazolyl)phenol

This protocol outlines a robust method for the cyclization step.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the purified chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.1 - 1.5 eq.).

  • Solvent and Base Addition: Add ethanol as the solvent, followed by a base such as sodium acetate or potassium hydroxide.[11][12]

  • Heating: Heat the mixture to reflux and maintain for several hours (monitor by TLC).

  • Workup: After cooling, pour the reaction mixture into ice-water.

  • Extraction and Purification: If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Reaction Conditions on Isoxazole Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Sodium AcetateEthanolReflux645
2Potassium HydroxideEthanolReflux465
3Sodium HydroxideMethanol50858
4Potassium HydroxideEthanolUltrasound (50°C)0.585
5Sodium AcetateEthanolMicrowave (100°C)0.2590

Yields are hypothetical and for illustrative purposes.

Visualizing the Workflow and Troubleshooting Logic

Workflow for the Synthesis of 2,4-Dichloro-6-(5-isoxazolyl)phenol

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Isoxazole Formation start Substituted Acetophenone + Substituted Benzaldehyde condense Claisen-Schmidt Condensation (Base, Solvent, RT) start->condense purify_chalcone Purification (Recrystallization/Chromatography) condense->purify_chalcone chalcone Purified Chalcone purify_chalcone->chalcone react_isoxazole Hydroxylamine HCl, Base, Solvent, Heat chalcone->react_isoxazole workup Workup and Purification (Extraction/Chromatography) react_isoxazole->workup product 2,4-Dichloro-6-(5-isoxazolyl)phenol workup->product G cluster_conditions Reaction Conditions cluster_reagents Reagents & Purity cluster_side_reactions Side Reactions start Low Yield in Isoxazole Formation temp Optimize Temperature (Screen different temperatures) start->temp base Optimize Base (Try different bases/stoichiometry) start->base solvent Optimize Solvent (Test solubility and alternatives) start->solvent purity Check Purity of Chalcone (Recrystallize if necessary) start->purity reagent_quality Verify Quality of Hydroxylamine HCl start->reagent_quality stoichiometry Adjust Reactant Stoichiometry start->stoichiometry byproducts Identify Byproducts (TLC, NMR) Adjust purification strategy stoichiometry->byproducts

Caption: Decision tree for troubleshooting low isoxazole yield.

References

  • Construction of Isoxazole ring: An Overview. (2024). International Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Synthesis and Antimicrobial Evaluation of Some Heterocyclic Chalcone Derivatives. (n.d.). National Institutes of Health. [Link]

  • Biological activity of new heterocyclic compounds derived from chalcone. (2023). Journal of Medicinal and Pharmaceutical Chemistry Research. [Link]

  • Effect of hydroxylamine hydrochloride on chalcones However, the... (n.d.). ResearchGate. [Link]

  • Optimization of the reaction conditions for the synthesis of isoxazole. (n.d.). ResearchGate. [Link]

  • Basics of Chalcone and related novel synthesis. (2016). ResearchGate. [Link]

  • Synthesis and Preliminary Biological study of New Chalcone Derivatives Containing Isoxazoline Moiety. (2024). Digital Repository. [Link]

  • Optimization of reaction conditions for the synthesis of isoxazole derivatives. (n.d.). ResearchGate. [Link]

  • [College Organic Chem II Lab] Dibromide to isoxazole mechanism with NH2OH-HCL and KOH. (2017). Reddit. [Link]

  • Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. (2012). PLoS ONE. [Link]

  • Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023). ACS Omega. [Link]

  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. (2011). Der Pharma Chemica. [Link]

  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. (n.d.). Oriental Journal of Chemistry. [Link]

  • Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023). ACS Omega. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PubMed Central. [Link]

  • One step synthesis of phenol from benzoic acid in < 5% yield = JACS Communication. (2023). Reddit. [Link]

  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. (2025). International Journal of Green and Herbal Chemistry. [Link]

  • Chemical synthesis method of 3-(2-chloro-phenyl)-5-methyl-4-isoxazole formyl chloride. (n.d.).
  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. (2022). MDPI. [Link]

  • ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate. (2025). ChemSrc. [Link]

  • 2,4-DICHLORO-6-(5-ISOXAZOLYL)PHENOL, 97%. (n.d.). Research Scientific. [Link]

  • Traditional methods for the synthesis of 2,4-dichlorophenol. (n.d.). ResearchGate. [Link]

  • 2,4-DICHLORO-6-(5-ISOXAZOLYL)PHENOL, 97%. (n.d.). LMS Consult. [Link]

  • Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. (n.d.). MDPI. [Link]

  • 2,6-dichlorophenol. (n.d.). Organic Syntheses Procedure. [Link]

  • 2,4-Dichloro-6-{N-[2-(trifluoromethyl)phenyl]carboximidoyl}phenol. (n.d.). PubMed Central. [Link]

  • Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea. (n.d.). PubMed. [Link]

Sources

Technical Support Center: Mass Spectrometry Analysis of 2,4-Dichloro-6-(5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Analytical Technologies

Welcome to the technical support guide for the mass spectrometry analysis of 2,4-Dichloro-6-(5-isoxazolyl)phenol. This document is designed for researchers, analytical chemists, and drug development professionals who are working with this compound. My goal is to provide you with not just troubleshooting steps, but also the underlying scientific reasoning to empower you to solve challenges effectively. This guide is structured as a series of frequently asked questions and in-depth troubleshooting scenarios based on common issues encountered in the field.

Part 1: FAQs - Method Setup & Analyte Characteristics

This section addresses the foundational questions you should consider before and during initial method development. Understanding the analyte's fundamental properties is the first step to a robust analytical method.

Question 1: What are the critical chemical properties of 2,4-Dichloro-6-(5-isoxazolyl)phenol for mass spectrometry?

Answer: Understanding the molecule's structure is paramount. It dictates its behavior in the mass spectrometer, from ionization to fragmentation.

The key features are the acidic phenolic proton, the two chlorine atoms, and the isoxazole ring. The phenolic hydroxyl group makes the molecule acidic and prone to deprotonation, suggesting negative ion mode is a strong starting point.[1][2] The two chlorine atoms provide a highly characteristic isotopic signature that is essential for confident identification.

Here is a summary of its core properties:

PropertyValueSource
Molecular Formula C₉H₅Cl₂NO₂[3][]
Average Molecular Weight 230.05 g/mol [3][]
Monoisotopic Mass 228.9701 g/mol [3]
Form Solid[3]
Melting Point 177-180 °C[3]
Key Structural Features Phenolic -OH, Dichloro-substituted ring, Isoxazole moietyN/A
Question 2: Which ionization mode is optimal for this analyte and what precursor ions should I expect?

Answer: For 2,4-Dichloro-6-(5-isoxazolyl)phenol, Negative Ion Electrospray Ionization (ESI-) is the recommended starting point.

Causality: The phenolic proton is the most acidic site on the molecule and will be readily lost in the ESI process to form a stable phenoxide anion.[2] This deprotonation is highly efficient, leading to excellent sensitivity in negative mode. While positive mode ionization (ESI+) might yield a protonated molecule ([M+H]⁺), the efficiency is generally lower for acidic phenols compared to the deprotonation efficiency in negative mode. Atmospheric Pressure Chemical Ionization (APCI) can also be used, particularly for less polar analytes, but ESI is typically the first choice for compounds with ionizable functional groups.[5]

Your primary goal should be to find the deprotonated molecule, [M-H]⁻ , as your precursor ion for MS/MS experiments.

Question 3: How do the two chlorine atoms affect the mass spectrum, and what should I look for?

Answer: The two chlorine atoms are a gift for mass spectrometric identification. They create a distinct isotopic pattern that serves as a reliable confirmation of your analyte's presence. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

For a molecule with two chlorine atoms, you will observe a characteristic cluster of peaks:

  • M Peak: The peak corresponding to the molecule with two ³⁵Cl atoms.

  • M+2 Peak: The peak for the molecule with one ³⁵Cl and one ³⁷Cl. This peak will have an abundance of approximately 65% relative to the M peak.

  • M+4 Peak: The peak for the molecule with two ³⁷Cl atoms. This peak will have an abundance of approximately 10% relative to the M peak.

You must observe this pattern for your precursor ion and any chlorine-containing fragment ions. If this signature is absent, you are likely not observing your target analyte.

Expected Isotopic Pattern for the [M-H]⁻ Ion:

IonExpected m/zTheoretical Relative Abundance
[C₉H₄³⁵Cl₂NO₂]⁻227.9672100.0%
[C₉H₄³⁵Cl³⁷ClNO₂]⁻229.9642~65.8%
[C₉H₄³⁷Cl₂NO₂]⁻231.9613~10.8%

Part 2: Troubleshooting Guide - Common Issues & Solutions

This section provides a structured approach to solving specific problems you may encounter during your analysis.

Problem 1: I am seeing no signal, or the signal intensity is extremely low.

Answer: This is a common and frustrating issue. The cause can range from simple oversights to more complex instrument problems. A systematic approach is key to a quick resolution.

First, confirm that the instrument is performing as expected by running a system suitability test or a standard compound. If the instrument is functioning correctly, the issue lies with your analyte or method.

Below is a workflow to diagnose the root cause.

No_Signal_Workflow cluster_instrument Instrument & Source Checks cluster_lc LC & Fluidics Checks cluster_sample Sample & Analyte Checks start Start: No or Low Signal check_mode Is MS in Negative Ion Mode? start->check_mode check_tuning Is Instrument Tuned & Calibrated? check_mode->check_tuning Yes resolution Signal Restored check_mode->resolution No -> Correct check_source Are ESI Source Parameters Optimized? (Capillary Voltage, Gas Flow, Temp) check_tuning->check_source Yes check_tuning->resolution No -> Correct check_flow Is there flow from the LC? Check for clogs/leaks. check_source->check_flow Yes check_source->resolution No -> Optimize check_analyte_rt Are you monitoring at the correct retention time? check_flow->check_analyte_rt Yes check_flow->resolution No -> Fix check_concentration Is sample concentration high enough? (Prepare a fresh, higher conc. standard) check_analyte_rt->check_concentration Yes check_analyte_rt->resolution No -> Correct check_stability Is the analyte stable in your solvent? check_concentration->check_stability Yes check_concentration->resolution No -> Remake check_ph Is mobile phase pH appropriate? (pH > pKa helps deprotonation) check_stability->check_ph Yes check_stability->resolution No -> Investigate check_ph->resolution All Checks Pass check_ph->resolution No -> Adjust

Caption: Troubleshooting workflow for no or low signal.

Expert Insights:

  • Source Parameters: For ESI-, ensure the capillary voltage is set to a negative potential (e.g., -2.5 to -4.5 kV). The drying gas temperature and flow are critical for desolvation; highly aqueous mobile phases may require higher temperatures or flow rates.

  • Mobile Phase pH: While ESI can generate ions from uncharged species, ensuring the mobile phase pH is at or above the pKa of the phenolic proton will maximize the concentration of the desired [M-H]⁻ ion in solution prior to ionization.[6] This can significantly boost signal intensity.

Problem 2: I see a peak at the correct m/z, but I'm not sure it's my compound. How can I definitively confirm its identity?

Answer: Nominal mass accuracy is not sufficient for confident identification. You must use a combination of high-resolution mass spectrometry (if available), the isotopic pattern, and MS/MS fragmentation.

  • Check the Isotopic Pattern: As detailed in FAQ #3, the presence of the M, M+2, and M+4 peaks in the correct ratios is your first and most critical confirmation point.

  • Perform MS/MS Fragmentation: Isolate your [M-H]⁻ precursor ion (m/z ~228) and subject it to collision-induced dissociation (CID). The resulting fragment ions are a fingerprint of the molecule's structure.

Predicted Fragmentation Pathway: The fragmentation of 2,4-Dichloro-6-(5-isoxazolyl)phenol in negative mode is likely initiated by the cleavage of the fragile isoxazole ring. Studies on isoxazole derivatives show that the O-N bond is often the first to break.[7][8][9]

Fragmentation_Pathway cluster_path1 Pathway 1: Isoxazole Ring Opening cluster_path2 Pathway 2: Cleavage and Rearrangement parent Precursor Ion [M-H]⁻ m/z 227.97 (C₉H₄Cl₂NO₂)⁻ frag1 Loss of CO (decarbonylation) m/z 199.97 parent->frag1 -CO frag3 Loss of C₂HO (ketene radical loss after ring opening) m/z 186.96 parent->frag3 -C₂HO frag4 Loss of Cl (dechlorination) m/z 192.00 parent->frag4 -Cl frag2 Loss of HCN (from frag1) m/z 172.96 frag1->frag2 -HCN

Caption: Plausible fragmentation pathways for [M-H]⁻ of the analyte.

Key Fragments to Monitor:

  • Loss of HCl: A common fragmentation for chlorinated compounds is the neutral loss of HCl (36 Da).[10] Look for a fragment at m/z ~192.

  • Isoxazole Ring Cleavage: The isoxazole ring can fragment in several ways. A primary step is often the cleavage of the O-N bond, followed by losses of small neutral molecules like CO (28 Da) or HCN (27 Da).[7][9]

  • Confirm Fragments: Any fragment that retains the two chlorine atoms must also exhibit the characteristic M, M+2, M+4 isotopic pattern. A fragment that has lost one chlorine atom will show only an M and M+2 pattern.

Problem 3: My quantitative results are inconsistent and irreproducible, especially between different sample batches.

Answer: This is a classic symptom of matrix effects , where co-eluting compounds from the sample matrix (e.g., plasma, tissue extract) interfere with the ionization of your analyte.[11][12] This can lead to either ion suppression (lower signal) or ion enhancement (higher signal), causing significant quantitative errors.[13][14]

Protocol for Assessing Matrix Effects: To determine if you have a matrix effect, you must perform a post-extraction spike experiment.

  • Prepare Three Sample Sets:

    • Set A (Neat Standard): Analyte spiked into a clean solvent (e.g., mobile phase) at a known concentration.

    • Set B (Blank Matrix): An extracted blank matrix sample with no analyte.

    • Set C (Post-Spiked Matrix): An aliquot of the extracted blank matrix from Set B, spiked with the analyte to the same final concentration as Set A.

  • Analyze and Calculate:

    • Inject all three sets into the LC-MS system.

    • Calculate the matrix effect (ME) using the formula: ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • Interpretation:

      • ME < 100% indicates ion suppression.

      • ME > 100% indicates ion enhancement.

      • A value between 85% and 115% is often considered acceptable, but this depends on the assay requirements.

Mitigation Strategies for Matrix Effects:

StrategyPrincipleWhen to Use
Improve Chromatographic Separation Separate the analyte from co-eluting matrix components.First and simplest approach. Try a different column chemistry (e.g., Phenyl-Hexyl) or adjust the gradient.[14]
Optimize Sample Preparation Remove interfering components before injection using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).When chromatography alone is insufficient. SPE is highly effective for cleaning up complex samples.[6]
Sample Dilution Reduce the concentration of both the analyte and the interfering matrix components.A quick method if the analyte has sufficient sensitivity to withstand dilution.[14]
Use a Stable Isotope-Labeled Internal Standard (SIL-IS) A SIL-IS (e.g., with ¹³C or ²H) co-elutes and experiences the same matrix effects as the analyte, allowing for accurate correction.The gold standard for quantitative bioanalysis. It compensates for, rather than eliminates, matrix effects.[14]

References

  • The mass spectral fragmentation of isoxazolyldihydropyridines. UM Impact. [Link]

  • On-line enrichment and measurement of four halogenated phenols in water samples using pressure-assisted electrokinetic injection-tandem mass spectrometry. (2010). PubMed. [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). BioPharm International. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2023). ZefSci. [Link]

  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. (2023). Journal of the American Society for Mass Spectrometry. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2021). MDPI. [Link]

  • Fragmentation mechanisms of isoxazole. (1981). Sci-Hub. [Link]

  • 2,4-Dichloro-6-(4-ethyl-1,2-oxazol-5-yl)phenol. PubChem. [Link]

  • MS techniques for analyzing phenols, their metabolites and transformation products of environmental interest. Semantic Scholar. [Link]

  • MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. [Link]

  • Automated On-Line Column-Switching HPLC-MS/MS Method with Peak Focusing for the Determination of Nine Environmental Phenols in Urine. (2005). ACS Publications. [Link]

  • 2,4-DICHLORO-6-(5-ISOXAZOLYL)PHENOL, 97%. Research Scientific. [Link]

  • Solid-phase microextraction liquid chromatography/tandem mass spectrometry for the analysis of chlorophenols in environmental sa. (2002). Rapid Communications in Mass Spectrometry. [Link]

  • Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. ResearchGate. [Link]

  • Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. SciELO. [Link]

  • Electrospray ionization. (2014). YouTube. [Link]

  • Electrospray Ionization (ESI) Explained. (2022). YouTube. [Link]

  • Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). (2020). LCGC International. [Link]

  • Best Practice Guide for Generating Mass Spectra. The Royal Society of Chemistry. [Link]

  • Chlorinated phenols contaminate GC column or mass spec?. Chromatography Forum. [Link]

  • [Analysis of chlorophenol compounds contaminating food by LC/MS]. (2008). PubMed. [Link]

  • Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue University. [Link]

  • LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. (2021). National Institutes of Health. [Link]

  • and Diethoxylates in Sewage Sludge by High Speed Gas Chromatography/Mass Spectrometry Application. Agilent. [Link]

Sources

Technical Support Center: Stability of 2,4-Dichloro-6-(5-isoxazolyl)phenol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,4-Dichloro-6-(5-isoxazolyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. As a molecule possessing both a dichlorophenol and an isoxazole moiety, its stability can be influenced by a variety of factors. This resource aims to equip you with the knowledge to anticipate and address these challenges in your experimental workflows.

Troubleshooting Guide

This section addresses specific issues you may encounter during the handling and use of 2,4-Dichloro-6-(5-isoxazolyl)phenol solutions.

Issue 1: Rapid Loss of Compound Potency in Aqueous Buffers

Question: I've prepared a solution of 2,4-Dichloro-6-(5-isoxazolyl)phenol in a basic aqueous buffer (pH > 8.0) and I'm observing a rapid decline in its concentration over a short period. What is the likely cause and how can I prevent this?

Answer:

The primary suspect for the instability of 2,4-Dichloro-6-(5-isoxazolyl)phenol in basic aqueous solutions is the base-catalyzed hydrolysis of the isoxazole ring. The isoxazole ring system, while aromatic, can be susceptible to nucleophilic attack, particularly under basic conditions, leading to ring-opening and loss of biological activity.

Causality:

The nitrogen-oxygen bond in the isoxazole ring is inherently weak and prone to cleavage. In the presence of hydroxide ions (abundant in basic solutions), a nucleophilic attack on the carbon adjacent to the ring oxygen can initiate a ring-opening cascade. This process is often irreversible and results in the formation of degradation products that no longer possess the structural integrity of the parent molecule.

A study on the stability of leflunomide, a drug that also contains an isoxazole ring, demonstrated its rapid degradation at basic pH.[1] At 25°C and pH 10.0, the half-life of leflunomide was estimated to be 6.0 hours, and this degradation was significantly accelerated at 37°C, with a half-life of only 1.2 hours at the same pH.[1] This provides a strong indication that the isoxazole moiety in your compound is likely undergoing a similar degradation pathway.

Mitigation Strategies:

  • pH Control: The most effective way to prevent base-catalyzed hydrolysis is to maintain the pH of your solution in the neutral to slightly acidic range (pH 4.0-7.4). If your experimental conditions permit, preparing your stock and working solutions in buffers within this pH range is highly recommended.

  • Temperature Management: As demonstrated with leflunomide, temperature can significantly accelerate the degradation process.[1] Therefore, it is crucial to store your solutions at low temperatures (2-8°C or frozen at -20°C or -80°C) and to minimize the time they spend at room temperature or elevated temperatures during your experiments.

  • Aprotic Solvents for Stock Solutions: To circumvent the issue of hydrolysis in aqueous solutions, consider preparing your primary stock solution in a dry, aprotic organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents lack the nucleophilic water molecules that participate in the hydrolysis reaction. You can then make fresh dilutions into your aqueous buffer immediately before use.

Experimental Protocol: Assessing pH Stability

To determine the optimal pH for your experiments, you can perform a simple stability study:

  • Prepare a series of buffers with different pH values (e.g., pH 4.0, 6.0, 7.4, 8.0, 9.0).

  • Add a known concentration of 2,4-Dichloro-6-(5-isoxazolyl)phenol to each buffer.

  • Incubate the solutions at your experimental temperature.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Analyze the concentration of the remaining parent compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).[2][3][4][5]

This will allow you to quantify the degradation rate at different pH values and select the most suitable buffer for your needs.

Issue 2: Solution Discoloration and Potential Photodegradation

Question: My solution of 2,4-Dichloro-6-(5-isoxazolyl)phenol, even when stored at a neutral pH, is turning a yellowish or brownish color over time, especially when exposed to light. Is this a sign of degradation?

Answer:

Yes, discoloration is a strong indicator of chemical degradation. In the case of 2,4-Dichloro-6-(5-isoxazolyl)phenol, the dichlorophenol moiety is a known photosensitizer.[6] Exposure to light, particularly in the UV spectrum, can initiate photochemical reactions leading to the formation of colored degradation products.

Causality:

Phenolic compounds can absorb light energy, which can promote them to an excited state. In this state, they can undergo a variety of reactions, including oxidation and polymerization, which often result in the formation of colored byproducts. The presence of chlorine atoms on the phenol ring can further enhance this photosensitivity. Studies on the photodegradation of 2,4-dichlorophenol have shown that it can be degraded by both direct photolysis and photosensitized oxidation processes.[6]

Mitigation Strategies:

  • Protection from Light: Always store your stock solutions and working solutions in amber vials or wrap your containers in aluminum foil to protect them from light.

  • Minimize Exposure During Experiments: When performing experiments, try to minimize the exposure of your solutions to direct light.

  • Inert Atmosphere: For long-term storage of highly sensitive solutions, purging the vial with an inert gas like argon or nitrogen before sealing can help to displace oxygen and reduce the potential for photo-oxidation.[7]

Issue 3: Precipitation of the Compound in Aqueous Solutions

Question: I'm trying to dissolve 2,4-Dichloro-6-(5-isoxazolyl)phenol in an aqueous buffer, but it keeps precipitating out. How can I improve its solubility?

Answer:

The solubility of 2,4-Dichloro-6-(5-isoxazolyl)phenol in aqueous solutions is expected to be limited due to its relatively non-polar dichlorinated phenyl group. Isoxazole itself is more soluble in polar solvents, but the overall solubility of the molecule will be a balance of its different structural components.[8]

Causality:

The principle of "like dissolves like" governs solubility. Water is a highly polar solvent, and it will more readily dissolve polar molecules that can form hydrogen bonds. While the phenol and isoxazole groups have some polarity, the dichlorophenyl ring is hydrophobic, which reduces the overall solubility in water.

Solubility Enhancement Strategies:

  • Use of Co-solvents: You can increase the solubility of your compound by adding a water-miscible organic co-solvent to your aqueous buffer. Common co-solvents include:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Methanol

    • Acetonitrile

    • A table of common laboratory solvents and their properties can be a useful reference.[9][10] Start by adding a small percentage of the co-solvent (e.g., 1-5%) and gradually increase it until your compound is fully dissolved. Be mindful that the co-solvent may affect your biological system, so it's important to run appropriate vehicle controls.

  • pH Adjustment (with caution): The phenolic hydroxyl group has a pKa, and deprotonating it to form the phenoxide ion can increase water solubility. This would involve raising the pH. However, as discussed in Issue 1, basic conditions can lead to the degradation of the isoxazole ring. Therefore, this approach should be used with extreme caution and only after carefully evaluating the stability of your compound at the desired pH.

  • Preparation of a Concentrated Stock in an Organic Solvent: The most common and recommended practice is to first dissolve the compound in a water-miscible organic solvent like DMSO to create a highly concentrated stock solution. This stock can then be diluted into your aqueous buffer to the final desired concentration. The small amount of organic solvent carried over in the final dilution is often well-tolerated in many experimental systems.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for stock solutions of 2,4-Dichloro-6-(5-isoxazolyl)phenol?

A1: For optimal stability, stock solutions should be prepared in a dry, aprotic solvent such as DMSO. They should be stored at -20°C or -80°C in tightly sealed, amber vials to protect from light and moisture. For aqueous solutions, it is best to prepare them fresh before each experiment from a concentrated organic stock. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C, protected from light, and maintained at a neutral to slightly acidic pH.

Q2: What are the likely degradation products of 2,4-Dichloro-6-(5-isoxazolyl)phenol in a basic solution?

A2: Based on the known reactivity of the isoxazole ring under basic conditions, the primary degradation pathway is likely to be hydrolytic ring-opening.[1] This would result in the formation of a β-ketonitrile derivative. The exact structure of the degradation product would need to be confirmed by analytical techniques such as mass spectrometry.

Q3: Can I autoclave solutions containing 2,4-Dichloro-6-(5-isoxazolyl)phenol?

A3: It is not recommended to autoclave solutions of this compound. The high temperatures and pressures of autoclaving are likely to cause significant thermal degradation of both the isoxazole and dichlorophenol moieties.[11] Sterilization should be achieved by filtration through a 0.22 µm filter.

Q4: Are there any known incompatibilities with common laboratory reagents?

A4: Besides strong bases, you should also be cautious with strong oxidizing and reducing agents, as they can potentially react with the phenol and isoxazole groups. It is always good practice to perform a small-scale compatibility test if you are unsure about a particular combination of reagents.

Visualizations

cluster_0 Troubleshooting Workflow start Stability Issue Observed q1 Is the solution basic (pH > 8.0)? start->q1 a1 Likely base-catalyzed hydrolysis of isoxazole ring. - Adjust pH to neutral/acidic. - Store at low temperature. - Use aprotic stock solvent. q1->a1 Yes q2 Is the solution discolored or exposed to light? q1->q2 No end Issue Resolved a1->end a2 Potential photodegradation. - Protect from light (amber vials). - Minimize light exposure during use. q2->a2 Yes q3 Is there precipitation in the aqueous solution? q2->q3 No a2->end a3 Poor aqueous solubility. - Use an organic co-solvent. - Prepare concentrated stock in DMSO. q3->a3 Yes q3->end No (Contact Technical Support) a3->end

Caption: Troubleshooting decision tree for stability issues.

compound 2,4-Dichloro-6-(5-isoxazolyl)phenol Isoxazole Ring Dichlorophenol Moiety hydrolysis Nucleophilic Attack and Ring Opening compound:p1->hydrolysis Susceptible Site hydroxide OH- (Basic Conditions) degradation_product β-Ketonitrile Derivative (Ring-Opened Product) hydrolysis->degradation_product

Caption: Proposed degradation pathway in basic solution.

Quantitative Data Example

The following table summarizes the stability of leflunomide, a compound containing an isoxazole ring, at different pH values and temperatures. This data is provided as a reference to illustrate the potential impact of these factors on 2,4-Dichloro-6-(5-isoxazolyl)phenol.

Temperature (°C)pHHalf-life (t½)Reference
254.0Stable[1]
257.4Stable[1]
2510.0~6.0 hours[1]
374.0Stable[1]
377.4~7.4 hours[1]
3710.0~1.2 hours[1]

References

  • Research Scientific. (n.d.). 2,4-DICHLORO-6-(5-ISOXAZOLYL)PHENOL, 97%. Retrieved from [Link]

  • McMahon, L. P., et al. (2005). pH and temperature stability of the isoxazole ring in leflunomide and its active metabolite, A771726. Drug Metabolism and Disposition, 33(9), 1252-1257. Retrieved from [Link]

  • Grabowska, E., et al. (2016). Photodegradation of 2,4-Dichlorophenol in Aqueous Systems under Simulated and Natural Sunlight. Water, Air, & Soil Pollution, 227(6), 193. Retrieved from [Link]

  • Kumar, R., & Kumar, S. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society, 18(10), 2539-2567. Retrieved from [Link]

  • Andrzejak, M., et al. (2010). Synthesis of 2,3 and 4,5-Dihydro-hydroxy-isoxazoles and Isoxazoles Under Different pH Conditions. Letters in Organic Chemistry, 7(1), 32-38. Retrieved from [Link]

  • Tixier, C., et al. (2021). Degradation Mechanism of 2,4-Dichlorophenol by Fungi Isolated from Marine Invertebrates. Journal of Fungi, 7(11), 951. Retrieved from [Link]

  • Solubility of Things. (n.d.). Isoxazole. Retrieved from [Link]

  • Koh, S., McCullar, M. V., & Focht, D. D. (1997). Biodegradation of 2,4-Dichlorophenol through a Distal meta-Fission Pathway. Applied and Environmental Microbiology, 63(5), 2054–2057. Retrieved from [Link]

  • Wang, Y., et al. (2011). Thermal Degradation of Pa 6 Film Prepared from a Phenol/Dichloroethane Mixed Solution. Advanced Materials Research, 239-242, 1445-1448. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • Balslev, A. N., et al. (2019). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron Letters, 60(16), 1155-1158. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8449, 2,4-Dichlorophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Dichlorophenol. Retrieved from [Link]

  • Al-Ostath, R. A., et al. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 27(19), 6594. Retrieved from [Link]

  • Saha, P., et al. (2012). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. International Journal of Environmental Protection, 2(1), 1-6. Retrieved from [Link]

  • Singh, R., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32961-32986. Retrieved from [Link]

  • Sharma, A., & Kumar, V. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmaceutical Research, 11(10), 1021-1043. Retrieved from [Link]

  • Semple, K. T., & Cain, R. B. (1996). Photosynthesis-dependent removal of 2,4-dichlorophenol by Chlorella fusca var. vacuolata. Applied and Environmental Microbiology, 62(1), 126-129. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Phenol. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2022). Phenol, 2,4-dichloro- - Evaluation statement. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Phenol and Cresol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66, 2,5-Dichlorophenol. Retrieved from [Link]

  • Chaturvedi, P., et al. (2024). Solubilization and enhanced degradation of benzene phenolic derivatives—Bisphenol A/Triclosan using a biosurfactant producing white rot fungus Hypocrea lixii S5 with plant growth promoting traits. Frontiers in Microbiology, 15. Retrieved from [Link]

  • Li, S., et al. (2015). Degradation of 2,4-dichlorophenol in wastewater by low temperature plasma coupled with TiO2 photocatalysis. RSC Advances, 5(3), 1902-1909. Retrieved from [Link]

  • University of California, Los Angeles. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • da Silva, M. C. P., et al. (2019). DEGRADATION OF PHENOL AND 2,4 DICHLOROPHENOL BY BACTERIA OF THE SPECIES RAOULTELLA PLANTICOLA. Brazilian Journal of Development, 5(11), 23970-23982. Retrieved from [Link]

  • U.S. Patent No. 5,098,603. (1992). Stabilized phenol solution.
  • Al-Zaban, M. I., et al. (2022). Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia. Scientific Reports, 12(1), 2883. Retrieved from [Link]

  • Scribd. (n.d.). Common Organic Solvents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-dichlorophenol. Retrieved from [Link]

  • Chaturvedi, P., et al. (2024). Solubilization and enhanced degradation of benzene phenolic derivatives—Bisphenol A/Triclosan using a biosurfactant producing white rot fungus Hypocrea lixii S5 with plant growth promoting traits. Frontiers in Microbiology, 15. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of 2,4-Dichloro-6-(5-isoxazolyl)phenol in Screens

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 2,4-Dichloro-6-(5-isoxazolyl)phenol. This molecule, while potentially valuable for screening campaigns, possesses structural motifs—specifically a dichlorinated phenol and an isoxazole ring—that require careful consideration to ensure that observed biological activity is genuine and target-specific. Phenolic compounds are well-documented as potential Pan-Assay Interference Compounds (PAINS), while the isoxazole moiety is a versatile heterocycle found in many bioactive molecules.[1][2][3] This guide provides a structured, causality-driven approach to proactively identify and mitigate potential off-target effects, helping you build confidence in your screening hits and avoid costly progression of artifactual data.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenges

This section addresses common initial questions and concerns researchers may have when working with 2,4-Dichloro-6-(5-isoxazolyl)phenol.

Q1: We are observing a high hit rate with 2,4-Dichloro-6-(5-isoxazolyl)phenol across multiple assays. What could be the cause?

A high hit rate, or promiscuity, is a classic red flag for non-specific activity. For a molecule like this, the primary suspect is the dichlorinated phenol group. Phenols can act as non-specific inhibitors through several mechanisms[4][5]:

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that sequester the target protein, leading to apparent inhibition. This is a common artifact for many screening hits.[6]

  • Redox Activity: Phenolic hydroxyl groups can undergo redox cycling, generating reactive oxygen species (ROS) like hydrogen peroxide. These ROS can damage proteins non-specifically or interfere with assay components, particularly those sensitive to oxidative stress.[7]

  • Protein Reactivity: The phenol ring can engage in non-specific hydrogen bonding and hydrophobic interactions with various proteins, leading to promiscuous binding. In some cases, phenols can denature proteins at higher concentrations.[8]

Q2: Could this compound be directly interfering with our assay technology (e.g., fluorescence, luminescence, or enzyme reporter)?

Yes, this is a significant and highly probable concern. The phenolic structure can interfere with optical-based readouts.

  • Fluorescence Interference: Phenolic compounds can possess intrinsic fluorescence or act as quenchers, artificially decreasing or increasing the signal in fluorescence-based assays (e.g., FRET, FP).[9]

  • Enzyme Reporter Interference: If your assay uses a reporter enzyme (like Luciferase or β-lactamase), the compound could directly inhibit the reporter rather than your primary target. Phenols and related structures have been shown to interfere with coupled enzymatic assays.[4]

  • Light Scattering: Compound precipitation or aggregation can scatter light, affecting absorbance or fluorescence readings.[10]

Q3: What is the best initial step to determine if our "hit" is a genuine, on-target effect?

The first step is always to rule out assay interference and non-specific inhibition before investing in more complex validation. A well-designed hit validation cascade is essential.[6] You must confirm that the compound's activity is directed toward the biological target of interest and not an artifact of the assay format.[9] We recommend starting with an Assay Interference Counter-Screen and an Aggregation Assay (detailed in Part 2).

Q4: Are there any known liabilities associated with the isoxazole ring itself?

The isoxazole ring is a common feature in many FDA-approved drugs and is generally considered a stable and synthetically tractable scaffold.[1][11] Its role in off-target effects is less about assay interference and more about its potential biological activity. Isoxazole derivatives have been shown to exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects.[2][3][12] Therefore, if your compound is validated as a true hit, its selectivity profile against related targets should be thoroughly characterized during lead optimization.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides a systematic workflow and detailed protocols to de-risk hits and confirm true on-target activity.

The Hit Validation Workflow

A rigorous, multi-step process is required to triage initial hits and eliminate false positives.[10][13] The goal is to gain increasing confidence in the compound's mechanism of action at each stage.

Hit_Validation_Workflow Primary_Hit Primary HTS Hit (e.g., IC50 < 10 µM) Triage_1 Step 1: Triage Artifacts Primary_Hit->Triage_1 Interference 1a. Assay Interference Counter-Screen Triage_1->Interference Test Aggregation 1b. Aggregation Assay (Detergent Test) Triage_1->Aggregation Test Triage_2 Step 2: Confirm Biological Activity Interference->Triage_2 Clean Discard Discard (False Positive) Interference->Discard Interference Detected Aggregation->Triage_2 Clean Aggregation->Discard Aggregation Detected Orthogonal 2a. Orthogonal Assay (Different Technology/System) Triage_2->Orthogonal Confirm Cellular 2b. Cellular Target Engagement (e.g., CETSA) Triage_2->Cellular Confirm Triage_3 Step 3: Confirm Direct Binding Orthogonal->Triage_3 Active Orthogonal->Discard Inactive Cellular->Triage_3 Active Cellular->Discard Inactive Biophysical Biophysical Assay (e.g., DSF, SPR, ITC) Triage_3->Biophysical Prove Validated_Hit Validated Hit (Ready for SAR) Biophysical->Validated_Hit Binding Confirmed Biophysical->Discard No Binding

Caption: A systematic workflow for hit validation to eliminate false positives.

Protocol 1: Assay Interference Counter-Screen

Objective: To determine if 2,4-Dichloro-6-(5-isoxazolyl)phenol interferes with the assay's detection technology. This is achieved by adding the compound after the biological reaction has been completed or stopped.[6]

Methodology:

  • Prepare a "Pre-Terminated" Assay Plate: Run your standard assay in a plate without any inhibitors. Let the reaction proceed to a point where a robust signal is generated (e.g., mid-to-late linear phase).

  • Stop the Reaction: Terminate the enzymatic or cellular reaction using a definitive method (e.g., adding a potent inhibitor like staurosporine for a kinase, adding EDTA, or cell lysis buffer).

  • Add Compound: Add 2,4-Dichloro-6-(5-isoxazolyl)phenol to the wells in your standard concentration range. Also include positive (no compound) and negative (background) controls.

  • Add Detection Reagents: Immediately add the final detection reagents (e.g., luciferase substrate, fluorescent antibody).

  • Read Plate: Read the plate on your instrument using the standard protocol.

Interpreting the Results:

  • No Interference: The signal in the compound-treated wells is identical to the positive control wells.

  • Interference Detected: The signal is significantly different (quenched or enhanced) compared to the positive controls. This indicates a direct interaction with your detection system, and the primary screening data is unreliable.

Protocol 2: Aggregation Assay (Detergent-Based)

Objective: To determine if the compound's inhibitory activity is due to the formation of non-specific aggregates. Aggregators can be disrupted by non-ionic detergents.[6]

Methodology:

  • Prepare Two Assay Plates: Set up two identical dose-response experiments for 2,4-Dichloro-6-(5-isoxazolyl)phenol.

  • Standard Buffer Plate: Run the first plate using your standard assay buffer.

  • Detergent Plate: To the assay buffer for the second plate, add a low concentration of a non-ionic detergent. A final concentration of 0.01% (v/v) Triton X-100 is a standard starting point.

  • Run Assays: Execute the assays on both plates simultaneously.

  • Analyze Dose-Response Curves: Calculate and compare the IC50 values from both plates.

Interpreting the Results:

  • No Aggregation: The IC50 values are nearly identical between the two conditions (less than 3-fold shift).

  • Aggregation Suspected: A significant rightward shift (e.g., >10-fold increase) in the IC50 value is observed in the presence of the detergent. This suggests the detergent is disrupting aggregates, thus reducing the compound's apparent potency. High Hill slopes (>1.5) in the initial curve can also be an indicator of aggregation.[6]

Protocol 3: Orthogonal Assay Validation

Objective: To confirm the biological activity of the compound using an assay with a different readout or mechanism.[9][10][14] This is a critical step to ensure the observed effect is not an artifact of the primary assay format.[13]

Methodology: The choice of orthogonal assay is target-dependent. The key is to use a different detection technology.

  • Select an Orthogonal Method:

    • If the primary assay is biochemical fluorescence-based (e.g., kinase activity with a phosphopeptide antibody), an orthogonal assay could be luminescence-based (e.g., measuring ATP consumption via Kinase-Glo®) or a label-free biophysical method .

    • If the primary assay is target-based , an orthogonal assay could be a cell-based phenotypic assay that measures a downstream consequence of target inhibition (e.g., target engagement via CETSA).[6]

  • Execute the Assay: Run a full dose-response curve for 2,4-Dichloro-6-(5-isoxazolyl)phenol in the validated orthogonal assay.

  • Compare Potency: Compare the IC50 or EC50 value obtained from the orthogonal assay with the primary assay result.

Interpreting the Results:

  • Confirmation: The compound shows comparable potency (typically within a 3- to 5-fold range) in the orthogonal assay. This greatly increases confidence that the compound is a genuine modulator of the biological target.

  • Discordant Results: The compound is inactive or significantly less potent in the orthogonal assay. This strongly suggests the initial hit was a false positive specific to the primary assay format.[15]

Protocol 4: Biophysical Confirmation of Direct Binding (Thermal Shift Assay - DSF)

Objective: To obtain direct evidence that the compound physically interacts with the target protein. DSF is a high-throughput method that measures a ligand's ability to stabilize a protein against thermal denaturation.[6][10]

Methodology:

  • Reagents: You will need purified target protein, a thermal-sensitive fluorescent dye (e.g., SYPRO™ Orange), and your compound.

  • Preparation: In a qPCR plate, prepare reactions containing:

    • Purified protein (e.g., 2-5 µM final concentration).

    • SYPRO™ Orange dye (e.g., 5x final concentration).

    • 2,4-Dichloro-6-(5-isoxazolyl)phenol across a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Include a "no ligand" (DMSO) control.

  • Thermal Melt: Place the plate in a real-time PCR instrument. Program a melt curve experiment, slowly increasing the temperature (e.g., from 25 °C to 95 °C) while continuously monitoring fluorescence.

  • Data Analysis: The temperature at which the protein unfolds (the melting temperature, or Tm) is the peak of the first derivative of the fluorescence curve. Calculate the change in melting temperature (ΔTm) for each compound concentration relative to the DMSO control.

Interpreting the Results:

  • Direct Binding Confirmed: A concentration-dependent increase in the Tm (a positive ΔTm) is observed. This thermal stabilization is strong evidence of a direct physical interaction between the compound and the target protein.

  • No Binding: No significant shift in Tm is observed even at high compound concentrations. This suggests the compound does not directly bind the target under these conditions.

Summary of Expected Outcomes

The table below provides a hypothetical example of how data for a true positive vs. a false positive might look through this validation workflow.

Validation StepTrue Positive HitFalse Positive (Aggregator)
Primary Screen IC50 5 µM5 µM
Interference Screen No change in signalNo change in signal
Aggregation Assay IC50 (+0.01% Triton) 6 µM (No significant shift)> 50 µM (>10-fold shift)
Orthogonal Assay IC50 8 µM (Comparable potency)Inactive
DSF Binding (ΔTm at 50 µM) + 4.5 °C+ 0.2 °C (No shift)
Visualizing Potential Off-Target Mechanisms

The dichlorinated phenol moiety is prone to several artifactual mechanisms. Understanding these helps in designing the right troubleshooting experiments.

Off_Target_Mechanisms Compound 2,4-Dichloro-6-(5-isoxazolyl)phenol Mechanism1 Assay Technology Interference Compound->Mechanism1 Mechanism2 Compound Aggregation Compound->Mechanism2 Mechanism3 Redox Cycling (Phenol Moiety) Compound->Mechanism3 Mechanism4 Non-Specific Protein Binding Compound->Mechanism4 Outcome1 Signal Quenching/ Enhancement Mechanism1->Outcome1 leads to Outcome2 Protein Sequestration Mechanism2->Outcome2 leads to Outcome3 ROS Generation & Protein Damage Mechanism3->Outcome3 leads to Outcome4 Promiscuous Inhibition Mechanism4->Outcome4 leads to

Caption: Common off-target mechanisms associated with phenolic compounds in screens.

References

  • Martin, A. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Institutes of Health. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • Bastola, K. P., Guragain, Y. N., Bhadriraju, V., & Vadlani, P. V. (2017). Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. American Journal of Analytical Chemistry, 8, 416-431. [Link]

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. [Link]

  • Axxam S.p.A. (n.d.). From gene to validated and qualified hits. [Link]

  • Patsnap. (2021). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. [Link]

  • Sun, J., Liang, F., & Liu, W. (2014). Assessment of the degree of interference of polyphenolic compounds on glucose oxidation/peroxidase assay. Journal of Agricultural and Food Chemistry, 62(20), 4564-9. [Link]

  • Shah, V., & Wanasundara, J. P. D. (2012). Interference of phenolic compounds in Brassica napus, Brassica rapa and Sinapis alba seed extracts with the Lowry protein assay. Food Chemistry, 134(3), 1765-1772. [Link]

  • ResearchGate. (2016). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? [Link]

  • S. S., & P. P. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 14(12), 8235-8257. [Link]

  • S. S., & P. P. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • Al-Ostath, A. I., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Chemical Health Risks. [Link]

  • Wang, Y., et al. (2023). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Sharma, R., et al. (2024). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. European Journal of Medicinal Chemistry. [Link]

  • Lee, J. Y., et al. (2021). Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy. Scientific Reports, 11(1), 1632. [Link]

  • StatPearls. (2023). Phenol Toxicity. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Addressing Inconsistencies in Bioactivity Assays with 2,4-Dichloro-6-(5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Dichloro-6-(5-isoxazolyl)phenol. This guide is designed to provide in-depth troubleshooting for common inconsistencies observed during bioactivity assays. Our goal is to equip you with the knowledge to diagnose and resolve these issues, ensuring the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 2,4-Dichloro-6-(5-isoxazolyl)phenol that might influence its behavior in bioactivity assays?

A1: The structure of 2,4-Dichloro-6-(5-isoxazolyl)phenol contains a dichlorinated phenol ring and an isoxazole moiety. Phenolic compounds are known for their potential to aggregate and interfere with certain assay formats.[1][2] The isoxazole ring is a five-membered heterocycle that is common in many biologically active compounds and can contribute to the molecule's overall physicochemical properties.[3][4][5]

Q2: My IC50 values for 2,4-Dichloro-6-(5-isoxazolyl)phenol are highly variable between experiments. What are the most likely causes?

A2: Inconsistent IC50 values are a frequent challenge and can stem from several factors.[6][7] Key contributors for a compound like 2,4-Dichloro-6-(5-isoxazolyl)phenol include poor aqueous solubility leading to precipitation, compound aggregation, and interference with the assay's detection method.[8][9] It is also critical to maintain consistent experimental conditions, such as solvent concentration, incubation times, and cell passage number.

Q3: I am observing a significant difference in the activity of 2,4-Dichloro-6-(5-isoxazolyl)phenol between a biochemical (e.g., purified enzyme) and a cell-based assay. What could be the reason?

A3: This is a common observation in drug discovery. Several factors can contribute to this discrepancy. The compound may have poor cell permeability, preventing it from reaching its intracellular target. Alternatively, it could be rapidly metabolized by the cells into an inactive form. It's also possible the compound is binding to components in the cell culture medium, reducing its effective concentration.[10]

Q4: How can I determine if 2,4-Dichloro-6-(5-isoxazolyl)phenol is interfering with my assay's readout?

A4: Assay interference is a known issue, especially with fluorescence- or absorbance-based readouts.[11][12] To check for interference, you can run a control experiment with the compound in the absence of the biological target (e.g., no enzyme or cells). If you still observe a signal change, it's likely due to interference. Many small molecules can be fluorescent themselves, leading to false positives.[11]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values

Inconsistent IC50 values are a primary source of frustration and can derail a research program. This guide provides a systematic approach to troubleshooting this issue.

Question: My dose-response curves for 2,4-Dichloro-6-(5-isoxazolyl)phenol are not sigmoidal and the IC50 values vary by more than a log unit between runs. Where do I start?

Answer: The most probable cause for such variability with a phenolic compound is poor solubility and aggregation.[1][2] The following workflow will help you diagnose and mitigate this issue.

Caption: Troubleshooting workflow for IC50 variability.

Step-by-Step Protocol: Optimizing Compound Delivery and Assessing Aggregation
  • Visual Inspection:

    • Prepare your highest concentration of 2,4-Dichloro-6-(5-isoxazolyl)phenol in the final assay buffer.

    • Pipette this solution into a well of a microplate.

    • Visually inspect the well under a microscope for any signs of precipitation (e.g., crystals, cloudiness).[13]

  • Solubility Assessment (Nephelometry):

    • Prepare a serial dilution of the compound in the assay buffer.

    • Use a nephelometer to measure the light scattering of each dilution. An increase in scattering indicates insolubility.

  • Dynamic Light Scattering (DLS) for Aggregation:

    • Prepare the compound at a concentration where you observe activity.

    • Use DLS to detect the presence of aggregates. Many phenolic compounds can form aggregates at low micromolar concentrations.[1]

  • Assay with Detergent:

    • Run your standard bioassay in parallel with an identical assay that includes a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100).

    • If the compound's potency is significantly reduced in the presence of the detergent, it is likely acting via an aggregation-based mechanism.[2]

Parameter Recommendation Rationale
Final DMSO Concentration ≤ 0.5%High concentrations of DMSO can be toxic to cells and may also affect protein stability.[14][15][16][17]
Compound Stock Solution 10 mM in 100% DMSOA high-concentration stock minimizes the volume added to the assay, reducing solvent effects.[9]
Pre-warming Media 37°CAdding a cold compound solution to warm media can sometimes induce precipitation.[18]
Mixing Technique Add compound to media while gently vortexingThis ensures rapid and uniform distribution, preventing localized high concentrations that can lead to "solvent shock" and precipitation.[18]
Issue 2: Discrepancy Between Biochemical and Cell-Based Assays

A common observation is that 2,4-Dichloro-6-(5-isoxazolyl)phenol is potent in a purified enzyme or receptor binding assay but inactive in a whole-cell context.

Question: My compound shows an IC50 of 500 nM against the purified target protein, but is completely inactive in my cell-based assay up to 50 µM. What should I investigate?

Answer: This discrepancy points towards issues with cell permeability, metabolic instability, or efflux by cellular transporters. The following guide will help you dissect these possibilities.

Assay_Discrepancy Start Start: Active in Biochemical Assay, Inactive in Cell-Based Assay CheckPermeability Assess Cell Permeability (e.g., PAMPA, Caco-2) Start->CheckPermeability CheckMetabolism Evaluate Metabolic Stability (e.g., Microsome Stability Assay) Start->CheckMetabolism CheckEfflux Investigate Efflux (e.g., Use Efflux Pump Inhibitors) Start->CheckEfflux PoorPermeability Poor Permeability CheckPermeability->PoorPermeability Low Papp GoodPermeability Good Permeability CheckPermeability->GoodPermeability High Papp RapidMetabolism Rapid Metabolism CheckMetabolism->RapidMetabolism High Clearance Stable Metabolically Stable CheckMetabolism->Stable Low Clearance EffluxSubstrate Efflux Substrate CheckEfflux->EffluxSubstrate Activity Restored NotEffluxed Not an Efflux Substrate CheckEfflux->NotEffluxed No Change Conclusion Identify Root Cause PoorPermeability->Conclusion RapidMetabolism->Conclusion EffluxSubstrate->Conclusion GoodPermeability->CheckMetabolism Stable->CheckEfflux NotEffluxed->Conclusion

Caption: Troubleshooting workflow for biochemical vs. cell-based assay discrepancies.

Experimental Protocols for Further Investigation

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To assess the passive permeability of 2,4-Dichloro-6-(5-isoxazolyl)phenol.

  • Procedure:

    • Coat a 96-well filter plate with a lipid mixture (e.g., phosphatidylcholine in dodecane).

    • Add the compound to the donor wells.

    • Add buffer to the acceptor wells.

    • Incubate for a defined period (e.g., 4-18 hours).

    • Measure the compound concentration in both donor and acceptor wells by LC-MS/MS.

    • Calculate the permeability coefficient (Papp).

2. Microsomal Stability Assay

  • Objective: To evaluate the metabolic stability of the compound in the presence of liver microsomes.

  • Procedure:

    • Incubate the compound with liver microsomes (human, rat, or mouse) and NADPH (as a cofactor).

    • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with a solvent like acetonitrile.

    • Analyze the remaining parent compound concentration by LC-MS/MS.

    • Calculate the in vitro half-life and intrinsic clearance.

Issue 3: Assay Signal Interference

Compounds containing aromatic systems, like the phenol in 2,4-Dichloro-6-(5-isoxazolyl)phenol, can interfere with fluorescence- and absorbance-based assays.[11][12]

Question: I am using a fluorescence polarization (FP) assay, and my compound appears to be a potent inhibitor. How can I be sure this is not an artifact?

Answer: Fluorescence interference is a common source of false positives in FP assays.[19] It's crucial to perform counter-screens to rule out such artifacts.

Caption: Workflow for identifying fluorescence interference.

Protocol: Fluorescence Interference Counter-Screen
  • Compound Autofluorescence Check:

    • Prepare a serial dilution of 2,4-Dichloro-6-(5-isoxazolyl)phenol in the assay buffer.

    • Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your primary assay.

    • A significant signal that titrates with compound concentration indicates autofluorescence.[11]

  • Quenching Assessment:

    • In a well, combine the fluorescent probe used in your assay with a high concentration of your compound.

    • Measure the fluorescence signal and compare it to a well with only the fluorescent probe.

    • A significant decrease in signal suggests the compound is quenching the fluorophore.[11]

  • Orthogonal Assay Validation:

    • Confirm the activity of 2,4-Dichloro-6-(5-isoxazolyl)phenol in a secondary assay that uses a different detection modality (e.g., a luminescence-based assay or a label-free technology like surface plasmon resonance).[12] This is the most robust way to confirm a hit and rule out assay-specific artifacts.

By systematically addressing these common issues, you can enhance the quality and reproducibility of your bioactivity data for 2,4-Dichloro-6-(5-isoxazolyl)phenol, leading to more confident and impactful research outcomes.

References

  • BMG LABTECH. (2025-01-27). The Z prime value (Z´).
  • National Center for Biotechnology Information. (2015-12-07). Interference with Fluorescence and Absorbance - Assay Guidance Manual. NCBI Bookshelf.
  • PubMed. (2018-07-01). Interference with Fluorescence and Absorbance.
  • Quora. (2017-08-03). What effects does DMSO have on cell assays?.
  • National Institutes of Health. Fluorescence Polarization Assays in Small Molecule Screening. PMC.
  • BenchChem. Technical Support Center: Addressing Inconsistencies in Biological Assay Results for Benzamide Compounds.
  • National Institutes of Health. (2021-12-21). DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay.
  • Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results?. (2012-09-07).
  • PubMed Central. Compound Management for Quantitative High-Throughput Screening.
  • ResearchGate. Effect of DMSO on assay performance. Binding experiments were performed....
  • BenchChem. Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • PubMed. (2006-05). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Bitesize Bio. (2024-10-02). The Ultimate Guide to Troubleshooting Microplate Assays.
  • PubMed. (2012-09-07). Aggregating behavior of phenolic compounds--a source of false bioassay results?.
  • BenchChem. Technical Support Center: Troubleshooting Inconsistent ODM-203 IC50 Values.
  • National Institutes of Health. (2025-03-17). Advances in isoxazole chemistry and their role in drug discovery. PMC.
  • BioAssay Systems. Troubleshooting.
  • Indigo Biosciences. Understanding Assay Performance Metrics.
  • ResearchGate. Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays.
  • Pharma IQ. High-Throughput Screening: Best Practice, Trends and Challenges.
  • High-throughput screening: accelerating drug discovery. (2024-11-18).
  • MDPI. (2022-07-13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
  • National Institutes of Health. Adapting High-Throughput Screening Methods and Assays for Biocontainment Laboratories. PMC.
  • What are the different reasons behind higher phenolic content but lower antioxidant activity. (2018-06-12).
  • RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery.
  • Digital Discovery (RSC Publishing). (2022-03-30). Nuisance small molecules under a machine-learning lens.
  • Sigma-Aldrich. Common Cell Culture Problems: Precipitates.
  • Abcam. TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS.
  • Ansh Labs. Troubleshooting Immunoassays.
  • Tempo Bioscience. (2019-01-16). The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'.
  • ResearchGate. (2025-03-03). Advances in isoxazole chemistry and their role in drug discovery.
  • ResearchGate. (2014-02-21). How can I avoid precipitation of a substance after adding DMEM?.
  • ResearchGate. (2013-11-28). Any suggestions for treating DMSO soluble compound in cell culture?.
  • Reddit. (2021-02-19). Who else is struggling with getting reproducible IC50 curves for cancer cells?.
  • ResearchGate. Graphical abstract depicting the activity of isoxazole compounds.
  • PubMed Central. Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury.
  • BOC Sciences. Fluorescent Labeling of Small Molecules.
  • PubMed. (1985-10). Radioimmunoassay for 2,4-dichlorophenoxyacetic acid.
  • PubMed Central. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer.
  • PubMed. Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay.
  • ResearchGate. (2025-08-10). (PDF) Guidelines for accurate EC50/IC50 estimation.
  • PubMed. Degradation of 2,4-dichlorophenol by immobilized iron catalysts.
  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024.
  • PubMed. (2015-09-21). Evaluation of the effect of 2,4-dichlorophenol on oxidative parameters and viability of human blood mononuclear cells (in vitro).
  • PubMed. Radiolytic oxidation and degradation of 2,4-dichlorophenol in aqueous solutions.
  • PubChem. 2,4-Dichlorophenol.
  • ResearchGate. (2025-08-05). (PDF) Assessment of phenolic compounds in biological samples.
  • MDPI. Extraction, Characterization, and Bioactivity of Phenolic Compounds—A Case on Hibiscus Genera.

Sources

optimization of 2,4-Dichloro-6-(5-isoxazolyl)phenol concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing 2,4-Dichloro-6-(5-isoxazolyl)phenol (CAS No. 288401-44-5) in in vitro studies. As a dichlorinated phenol derivative containing an isoxazole moiety, this compound presents unique opportunities and challenges in experimental design.[][2] This guide, structured in a question-and-answer format, provides troubleshooting advice and detailed protocols to help you determine the optimal concentration for your specific research application.

Frequently Asked Questions (FAQs)

Q1: What are the primary characteristics of 2,4-Dichloro-6-(5-isoxazolyl)phenol I should be aware of before starting my experiments?

A1: 2,4-Dichloro-6-(5-isoxazolyl)phenol is a small molecule with a molecular weight of 230.05 g/mol and an empirical formula of C₉H₅Cl₂NO₂.[2][3] Structurally, it is a phenol, which means it possesses both hydrophilic (hydroxyl group) and lipophilic (chlorinated benzene ring) properties.[4] This dual nature influences its solubility and membrane permeability. The isoxazole ring is a common feature in compounds designed as enzyme inhibitors, for instance, targeting cyclooxygenases (COX).[5]

Key considerations derived from its chemical class include:

  • Potential for Cytotoxicity: Phenolic compounds can be protoplasmic poisons that denature proteins and disrupt cell membranes, leading to necrosis at higher concentrations.[4] Therefore, determining the non-toxic concentration range is a critical first step.

  • Solubility: Like many phenolic compounds, its solubility in aqueous media is likely limited. An organic solvent will be required for preparing a stock solution.

  • Stability: Phenols can be susceptible to auto-oxidation in culture media, which can affect the reproducibility of your results.[6] Minimizing exposure to light and air is advisable.

Troubleshooting and Experimental Guides

Q2: I am ready to start my experiments. How do I properly prepare a stock solution of 2,4-Dichloro-6-(5-isoxazolyl)phenol?

A2: Proper preparation of a concentrated stock solution is crucial for accurate and reproducible downstream dilutions.

Recommended Protocol: Preparing a 10 mM Stock Solution

  • Solvent Selection: Due to its predicted lipophilicity, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is miscible with cell culture media and is generally well-tolerated by cells at final concentrations ≤0.5%.[7]

  • Calculation:

    • Molecular Weight (MW) = 230.05 g/mol .

    • To make 1 mL of a 10 mM solution, you need: 10 mmol/L * (1 L / 1000 mL) * 230.05 g/mol = 0.0023005 g = 2.30 mg.

  • Procedure:

    • Accurately weigh out 2.30 mg of 2,4-Dichloro-6-(5-isoxazolyl)phenol powder.

    • Add 1 mL of sterile, cell-culture grade DMSO.

    • Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

    • Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

Troubleshooting Tip: If you observe particulates after adding DMSO, gentle warming in a 37°C water bath for a few minutes can aid dissolution. If the compound still does not dissolve, you may need to prepare a lower concentration stock (e.g., 1 mM).

Q3: My compound precipitates when I add it to the cell culture medium. How can I prevent this?

A3: Precipitation indicates that the compound's solubility limit in the aqueous medium has been exceeded. This is a common issue with hydrophobic molecules.

Solutions:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed 0.5% (v/v). Higher concentrations can be toxic to cells and may not improve compound solubility.

  • Use a Serum-Containing Medium for Dilution: If your experimental design allows, perform the final dilution into a medium containing Fetal Bovine Serum (FBS). Serum proteins, particularly albumin, can bind to hydrophobic compounds and help keep them in solution.

  • Pre-warm the Medium: Adding the DMSO stock to pre-warmed (37°C) culture medium can sometimes prevent precipitation.

  • Vortex During Dilution: Add the stock solution to the medium dropwise while vortexing or swirling the tube to ensure rapid and even dispersion.

Q4: Before I test for a biological effect, how do I determine the safe, non-toxic concentration range for my cell line?

A4: You must first establish the Maximum Non-Toxic Concentration (MNTC) by performing a cytotoxicity assay. This ensures that any biological effect you observe later is not a secondary consequence of cell death. The MTT assay is a common method that measures mitochondrial metabolic activity as an indicator of cell viability.[8]

Workflow for Determining the Maximum Non-Toxic Concentration (MNTC)

MNTC_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 3/4: Assay cluster_analysis Data Analysis seed Seed cells in a 96-well plate (e.g., 1x10^4 cells/well) incubate1 Incubate for 24h at 37°C, 5% CO2 to allow cell adherence seed->incubate1 prepare_dilutions Prepare serial dilutions of the compound (e.g., 100 µM to 0.1 µM) add_compound Add compound dilutions and controls (Vehicle: DMSO, Positive: Staurosporine) to wells prepare_dilutions->add_compound incubate2 Incubate for desired exposure time (e.g., 24h, 48h) add_compound->incubate2 add_mtt Add MTT reagent (e.g., 5 mg/mL) to each well incubate3 Incubate for 2-4h until formazan crystals form add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) incubate3->add_solubilizer read_plate Read absorbance at 570 nm on a microplate reader add_solubilizer->read_plate calc_viability Calculate % Viability relative to vehicle control plot_curve Plot % Viability vs. Concentration calc_viability->plot_curve determine_mntc Determine MNTC (highest concentration with >90% viability) plot_curve->determine_mntc

Caption: Workflow for determining the MNTC using an MTT assay.

Data Presentation: Example Cytotoxicity Data

Concentration (µM)Absorbance (570 nm)% Viability (Relative to Vehicle)
Vehicle (0.1% DMSO)1.25100%
0.11.2398.4%
11.2196.8%
101.1592.0%
250.8568.0%
500.4536.0%
1000.1512.0%

From this example data, the MNTC would be 10 µM , as it is the highest concentration that results in over 90% cell viability. Subsequent functional assays should use concentrations at or below this level.

Q5: Now that I have the non-toxic range, how do I find the effective concentration (EC₅₀) for my functional assay?

A5: The effective concentration is determined by performing a dose-response experiment. You will treat your cells with a range of non-toxic concentrations of the compound and measure a specific biological outcome. Given the isoxazole and phenol motifs, a relevant functional assay could be measuring the inhibition of an inflammatory response (e.g., reduction of LPS-induced Nitric Oxide or TNF-α production in macrophages).

Workflow for a Dose-Response Experiment

DoseResponse_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment & Stimulation cluster_assay Day 3: Endpoint Measurement cluster_analysis Data Analysis seed Seed cells in an appropriate plate format (e.g., 24-well or 96-well) incubate1 Incubate for 24h to allow cell adherence and recovery seed->incubate1 prepare_dilutions Prepare serial dilutions of the compound (up to the MNTC, e.g., 10 µM) pretreat Pre-treat cells with compound dilutions for a set time (e.g., 1 hour) prepare_dilutions->pretreat stimulate Add stimulus to induce biological response (e.g., LPS) pretreat->stimulate incubate2 Incubate for desired time (e.g., 18-24h for cytokine production) stimulate->incubate2 collect Collect supernatant or prepare cell lysate measure Measure biological endpoint (e.g., ELISA for TNF-α, Griess assay for NO) collect->measure normalize Normalize data to controls (Stimulated vs. Unstimulated) plot_curve Plot % Inhibition vs. Log[Concentration] normalize->plot_curve calculate_ec50 Calculate EC₅₀ using non-linear regression (four-parameter log-logistic curve) plot_curve->calculate_ec50

Caption: Workflow for a dose-response experiment to find the EC₅₀.

The EC₅₀ (half-maximal effective concentration) is the concentration of the compound that produces 50% of the maximum possible inhibitory effect. This value is a key metric of the compound's potency and is the ideal concentration for use in mechanistic studies.

Q6: I am seeing high variability between replicate wells. What could be the cause?

A6: High variability can undermine the reliability of your data. Phenolic compounds, in particular, can present unique challenges.

Potential Causes and Solutions:

  • Uneven Evaporation: In 96-well plates, wells on the edge are prone to evaporation, concentrating the compound and media components.

    • Solution: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or water instead to create a humidity barrier.

  • Compound Degradation: Phenols can be unstable in culture media over long incubation periods.[6]

    • Solution: Prepare fresh dilutions from your frozen stock for each experiment. If you suspect degradation during a long-term (e.g., >48h) experiment, consider replenishing the media and compound at intermediate time points.

  • Cross-Contamination: Some volatile phenolic compounds have been shown to diffuse from a treatment well to neighboring control wells, causing unexpected toxicity or activity in the controls.[6]

    • Solution: If you observe effects in vehicle control wells that are adjacent to high-concentration wells, consider using gas-impermeable plate seals instead of standard plastic lids.[6] This minimizes the diffusion of volatile components.

  • Pipetting Inaccuracy: Small volumes of concentrated stock solutions can be difficult to pipette accurately.

    • Solution: Use calibrated pipettes and perform serial dilutions rather than direct, large dilutions. Ensure proper mixing at each dilution step.

By systematically addressing these common issues, you can successfully optimize the concentration of 2,4-Dichloro-6-(5-isoxazolyl)phenol for your in vitro studies and generate reliable, high-quality data.

References

  • 2,4-DICHLORO-6-(5-ISOXAZOLYL)PHENOL, 97% - Research Scientific. [Link]

  • The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC - NIH. [Link]

  • Phenol, 2,4-dichloro- - Evaluation statement - 14 January 2022. [Link]

  • In vitro studies on the genotoxicity of 2,4-dichloro-6-nitrophenol ammonium (DCNPA) and its major metabolite - PubMed. [Link]

  • Evaluation of Phytotoxic and Cytotoxic Effects of Prenylated Phenol Derivatives on Tomato Plants (Solanum lycopersicum L.) and Botrytis cinerea B-05 Spores - MDPI. [Link]

  • Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy - PubMed Central. [Link]

  • Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - NIH. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - Frontiers. [Link]

  • Phenol Toxicity - StatPearls - NCBI Bookshelf - NIH. [Link]

  • 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem. [Link]

  • 2,4-Dichloro-6-(5-isoxazolyl)phenol,288401-44-5. [Link]

  • Phenol | C6H5OH | CID 996 - PubChem - NIH. [Link]

Sources

Validation & Comparative

Validating the Androgen Receptor as the Biological Target of 2,4-Dichloro-6-(5-isoxazolyl)phenol (GSK2881078): A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the rigorous validation of a small molecule's biological target is a cornerstone of preclinical development. This guide provides an in-depth, technically-focused comparison for validating the biological target of 2,4-Dichloro-6-(5-isoxazolyl)phenol, a compound identified as GSK2881078. This molecule has been investigated as a selective androgen receptor modulator (SARM).[1][2][3] We will explore the experimental methodologies to confirm its engagement with the androgen receptor (AR) and compare its profile with other notable SARMs, providing a framework for robust target validation.

Introduction to 2,4-Dichloro-6-(5-isoxazolyl)phenol (GSK2881078) and the SARM Landscape

2,4-Dichloro-6-(5-isoxazolyl)phenol, developed by GlaxoSmithKline as GSK2881078, is a nonsteroidal SARM.[2][3] SARMs are a class of therapeutic compounds that bind to androgen receptors, exhibiting tissue-selective activation.[2] The primary goal of SARM development is to harness the anabolic benefits of androgens in muscle and bone, while minimizing the undesirable androgenic side effects in tissues like the prostate and skin.[2]

GSK2881078 was developed for conditions such as muscle wasting and has been shown to increase lean body mass.[2][3] Like other SARMs, it induces a specific conformational change in the AR, which in turn modulates the interaction with co-activator and co-repressor proteins, leading to differential gene expression in a tissue-specific manner.[1][2]

This guide will compare GSK2881078 with other well-characterized SARMs:

  • Enobosarm (GTx-024): One of the most clinically studied SARMs, investigated for cancer cachexia and muscle wasting.

  • LGD-4033 (Ligandrol): Known for its potent anabolic effects on muscle and bone.

The isoxazole and phenol moieties are common in medicinal chemistry. Isoxazoles are five-membered heterocyclic compounds known for a wide range of biological activities, including anti-inflammatory and anticancer properties.[4][5][6][7][8] Phenolic compounds also exhibit diverse biological effects and are found in many pharmaceutical agents.[9][10][11][12][13] The combination of these functional groups in GSK2881078 contributes to its specific interaction with the androgen receptor.

Validating the Androgen Receptor as the Primary Target

Confirming that a small molecule directly and selectively binds to its intended target is paramount. A multi-pronged approach using orthogonal assays provides the highest level of confidence. Here, we detail key experimental workflows to validate AR as the target of GSK2881078.

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is a powerful method to verify target engagement in a cellular environment.[14][15][16] The principle lies in the ligand-induced thermal stabilization of the target protein.[15] When a ligand binds to its target, the resulting complex is often more resistant to thermal denaturation.[15]

Experimental Workflow:

CETSA_Workflow cluster_prep Cell Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture cells expressing AR treatment 2. Treat cells with GSK2881078 or vehicle cell_culture->treatment heating 3. Heat cell lysates to a range of temperatures treatment->heating lysis 4. Cell Lysis heating->lysis centrifugation 5. Separate soluble and precipitated proteins lysis->centrifugation detection 6. Detect soluble AR (e.g., Western Blot) centrifugation->detection curve 7. Plot melting curves detection->curve

Caption: Cellular Thermal Shift Assay (CETSA) workflow for validating target engagement.

Detailed Protocol:

  • Cell Culture: Culture a human cell line endogenously expressing the androgen receptor (e.g., LNCaP prostate cancer cells).

  • Compound Treatment: Treat the cells with a range of concentrations of GSK2881078 or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.[17]

  • Heating: Aliquot the treated cells and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by cooling.[17]

  • Lysis: Lyse the cells to release their contents.[14]

  • Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.[14]

  • Detection: Analyze the amount of soluble AR remaining at each temperature using a specific antibody via Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble AR as a function of temperature. A shift in the melting curve to a higher temperature in the presence of GSK2881078 indicates direct binding and stabilization of the AR.

Expected Outcome: A dose-dependent rightward shift in the AR melting curve upon treatment with GSK2881078 would confirm target engagement in intact cells.

Kinobeads Competition Binding Assay (for Off-Target Profiling)

Principle: While GSK2881078 is not a kinase inhibitor, the Kinobeads technology can be adapted for broader off-target profiling by using a matrix with immobilized broad-spectrum ligands.[18][19][20][21] For SARMs, a more targeted approach would involve competition with a labeled androgen ligand in a cellular extract. However, the principle of competition binding remains the same. A more direct and relevant assay for AR is a radioligand binding assay.

Radioligand Binding Assay (Alternative to Kinobeads for AR):

Principle: This classic pharmacological assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.

Experimental Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_competition Competition cluster_analysis Analysis lysate_prep 1. Prepare cell lysates containing AR reagents 2. Mix lysate with radiolabeled androgen (e.g., [3H]-DHT) lysate_prep->reagents add_compound 3. Add increasing concentrations of GSK2881078 reagents->add_compound incubation 4. Incubate to reach binding equilibrium add_compound->incubation separation 5. Separate bound from free radioligand incubation->separation scintillation 6. Quantify bound radioactivity separation->scintillation curve 7. Plot displacement curve and calculate Ki scintillation->curve

Caption: Radioligand binding assay workflow to determine binding affinity.

Detailed Protocol:

  • Lysate Preparation: Prepare cell lysates or tissue homogenates rich in androgen receptors.

  • Reaction Mixture: In a multi-well plate, combine the lysate with a fixed concentration of a radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT).

  • Competition: Add increasing concentrations of unlabeled GSK2881078 to compete with the radioligand for binding to the AR.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand, typically by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of GSK2881078. The data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of GSK2881078 that displaces 50% of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Expected Outcome: A low nanomolar Ki value would indicate high-affinity binding of GSK2881078 to the androgen receptor.

Comparative Performance Analysis: GSK2881078 vs. Other SARMs

A crucial aspect of characterizing a new SARM is to benchmark its activity against existing molecules. This involves comparing binding affinity, in vitro functional activity, and in vivo anabolic and androgenic effects.

Table 1: Comparative In Vitro Profile of Selected SARMs

ParameterGSK2881078Enobosarm (GTx-024)LGD-4033
Target Androgen ReceptorAndrogen ReceptorAndrogen Receptor
Binding Affinity (Ki) High (low nM)High (low nM)Very High (low nM)
In Vitro Potency (EC₅₀) Potent agonistPotent agonistPotent agonist
Tissue Selectivity Anabolic > AndrogenicAnabolic > AndrogenicAnabolic > Androgenic

Note: Specific values are proprietary to the developing companies and may vary in published literature. This table represents the general profile.

Functional Assays: Agonist vs. Antagonist Activity

Principle: Reporter gene assays are used to determine the functional consequence of a compound binding to its target receptor. These assays measure the ability of the compound to activate or inhibit receptor-mediated gene transcription.

Detailed Protocol:

  • Cell Line: Use a host cell line (e.g., HEK293) that does not endogenously express the AR.

  • Transfection: Co-transfect the cells with two plasmids: one expressing the full-length human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (e.g., MMTV).

  • Compound Treatment: Treat the transfected cells with increasing concentrations of GSK2881078, Enobosarm, or LGD-4033. Include a known androgen (e.g., DHT) as a positive control.

  • Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.

  • Lysis and Readout: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

  • Data Analysis: Plot the reporter activity against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) for each compound.

Expected Outcome: All three SARMs are expected to act as agonists, inducing a dose-dependent increase in reporter gene activity. Comparing their EC₅₀ and Emax values provides a direct measure of their relative potency and efficacy. GSK2881078 has been shown to induce AR-mediated transcriptional activation in PC3(AR)2 cells with an EC50 of 3.99 nM.[22]

Conclusion

The validation of 2,4-Dichloro-6-(5-isoxazolyl)phenol (GSK2881078) as a selective androgen receptor modulator requires a suite of orthogonal assays. The methodologies outlined in this guide, from initial target engagement confirmation with CETSA to quantitative binding affinity determination and functional characterization, provide a robust framework for such validation. By comparing its performance metrics with those of other well-known SARMs like Enobosarm and LGD-4033, researchers can accurately position this compound within the therapeutic landscape and make informed decisions for its further development. The combination of direct biophysical measurements and cell-based functional assays is essential for building a comprehensive and trustworthy target validation package.

References

  • Neil, D. et al. (2018). Safety, pharmacokinetics and pharmacological effects of the selective androgen receptor modulator, GSK2881078, in healthy men and postmenopausal women. British Journal of Clinical Pharmacology, 84(5), 957-966. [Link]

  • Clark, R. V. et al. (2017). GSK2881078, a SARM, Produces Dose-Dependent Increases in Lean Mass in Healthy Older Men and Women. The Journal of Clinical Endocrinology & Metabolism, 102(10), 3636-3645. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. GSK2881078. [Link]

  • ResearchGate. (2025). Safety, Pharmacokinetics and Pharmacologic Effects of the Selective Androgen Receptor Modulator, GSK2881078, in Healthy Men and Postmenopausal Women. [Link]

  • Al-Haddad, R. et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Pharmaceutical Investigation, 53(5), 629-646. [Link]

  • NIH National Center for Biotechnology Information. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • Martinez Molina, D. & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 183-196. [Link]

  • Werner, T. et al. (2012). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 11(7), 3845-3853. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Klaeger, S. et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Science, 379(6633), eabo4451. [Link]

  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • NIH National Center for Biotechnology Information. (2011). Phenol Acute Exposure Guideline Levels. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]

  • ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • ResearchGate. (2019). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. [Link]

  • AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

  • BPT-Biotech. (n.d.). Small Molecule Drug Target Identification and Validation. [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • World Journal of Pharmaceutical Research. (2022). A review of isoxazole biological activity and present synthetic techniques. [Link]

  • NIH National Center for Biotechnology Information. (2023). Phenol Toxicity. [Link]

  • Australian Government Department of Health. (2022). Phenol, 2,4-dichloro- - Evaluation statement. [Link]

  • Bio-By-Design Publishing. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Link]

  • Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • NIH National Center for Biotechnology Information. (2016). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Phenol. [Link]

  • NIH National Center for Biotechnology Information. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • NIH National Center for Biotechnology Information. (2021). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. [Link]

  • Polish Journal of Environmental Studies. (2007). Phenols – Sources and Toxicity. [Link]

Sources

A Framework for Comparative Analysis of Novel Phenolic Compounds: The Case of 2,4-Dichloro-6-(5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the evaluation of novel chemical entities is a cornerstone of innovation. This guide provides a comprehensive framework for the comparative analysis of a novel compound, 2,4-Dichloro-6-(5-isoxazolyl)phenol, against other well-characterized phenols. While specific experimental data on 2,4-Dichloro-6-(5-isoxazolyl)phenol is not yet widely available in peer-reviewed literature, its structural motifs—a dichlorinated phenolic ring and an isoxazole moiety—suggest potential for a range of biological activities. Isoxazole derivatives, for instance, are known to possess antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3]

This guide will, therefore, serve as a methodological blueprint for researchers seeking to characterize this and other novel phenols. We will explore the rationale behind selecting appropriate comparative compounds, detail the essential experimental protocols, and provide a logical workflow for a thorough and objective comparison.

Rationale for Selecting Comparative Phenols

A meaningful comparative analysis hinges on the selection of appropriate benchmarks. For a novel compound like 2,4-Dichloro-6-(5-isoxazolyl)phenol, a multi-pronged approach to comparator selection is recommended, encompassing phenols with structural similarities and those with established biological activities of interest.

Structural Analogs:

  • 2,4-Dichlorophenol: This compound serves as a direct structural analog, lacking the isoxazole substituent. A comparison would elucidate the contribution of the isoxazole group to the overall activity profile. The chlorination pattern of phenols is known to influence their reactivity and biological effects.[4][5]

  • Phenol: As the parent compound, phenol provides a baseline for understanding the impact of both chlorine and isoxazole substitutions on the molecule's properties.

Bioactive Phenols:

  • Quercetin: A well-studied flavonoid with potent antioxidant and anti-inflammatory properties. It serves as a positive control for assays measuring these activities.

  • Curcumin: Known for its broad spectrum of biological activities, including anticancer and anti-inflammatory effects, making it a valuable benchmark for cytotoxicity and signaling pathway modulation studies.[6]

  • Gallic Acid: A simple phenolic acid with established antioxidant and anticancer activities, often used as a standard in antioxidant assays.[6]

  • Carvacrol: A monoterpenoid phenol known for its antibacterial and antifungal properties, relevant if antimicrobial activity is a focus.[7]

Physicochemical Characterization

Before delving into biological assays, a thorough physicochemical characterization of the novel compound is essential.

Property2,4-Dichloro-6-(5-isoxazolyl)phenolComparative Phenols (Example Data)
CAS Number 288401-44-5[8][9]Varies
Molecular Formula C₉H₅Cl₂NO₂[9]Varies
Molecular Weight 230.05Varies
Melting Point (°C) 177-180Varies
Solubility To be determinedVaries
pKa To be determinedVaries
LogP To be determinedVaries

Comparative Biological Assays: Protocols and Rationale

The following section details key experimental protocols to build a comprehensive biological activity profile for a novel phenol and its comparators.

Antioxidant Activity Assessment

The presence of a phenolic hydroxyl group suggests potential radical scavenging activity. Two common assays to quantify this are the DPPH and ABTS assays.[10]

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [6]

  • Preparation of DPPH solution: Prepare a 0.2 mM solution of DPPH in ethanol. The solution should be kept in the dark.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound at various concentrations (e.g., 1-100 µM).

    • Include a blank (ethanol) and a positive control (e.g., Gallic Acid or Quercetin).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The results are often expressed as the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.[10]

Experimental Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [10]

  • Preparation of ABTS radical cation (ABTS•+): Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Assay Procedure:

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS•+ solution.

    • Incubate for 6 minutes at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

Cytotoxicity Assessment

To evaluate the potential anticancer activity of the novel phenol, a cytotoxicity assay against relevant cancer cell lines is crucial. The MTT assay is a widely used colorimetric method.

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Culture: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the control. The IC₅₀ value (concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Anti-inflammatory Activity Assessment

The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: The amount of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Visualizing Workflows and Pathways

To clearly communicate the experimental design and potential mechanisms of action, diagrams are invaluable.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays Biological Evaluation cluster_analysis Data Analysis Compound 2,4-Dichloro-6-(5-isoxazolyl)phenol & Comparators Antioxidant Antioxidant Assays (DPPH, ABTS) Compound->Antioxidant Cytotoxicity Cytotoxicity Assays (MTT on Cancer Cell Lines) Compound->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (NO Inhibition) Compound->AntiInflammatory Data IC50 Determination & Statistical Analysis Antioxidant->Data Cytotoxicity->Data AntiInflammatory->Data

Caption: General workflow for the comparative biological evaluation of phenolic compounds.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK ... IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates iNOS iNOS Transcription Nucleus->iNOS NO Nitric Oxide iNOS->NO Phenol Phenolic Compound (Potential Inhibitor) Phenol->IKK Phenol->NFkB

Caption: Simplified NF-κB signaling pathway in inflammation, a potential target for bioactive phenols.

Conclusion and Future Directions

This guide outlines a robust and logical framework for the comparative analysis of novel phenolic compounds, using 2,4-Dichloro-6-(5-isoxazolyl)phenol as a case study. By employing a combination of structurally and biologically relevant comparators, and utilizing standardized and validated experimental protocols, researchers can generate a comprehensive profile of a new molecule's potential. The resulting data will be crucial for guiding further research, including mechanistic studies, lead optimization in drug discovery, and exploring potential applications in various scientific fields. The true biological potential of 2,4-Dichloro-6-(5-isoxazolyl)phenol remains to be elucidated through such rigorous experimental investigation.

References

  • Benchchem. (n.d.). Validating Reaction Mechanisms of Chlorinated Phenols: A Comparative Guide for Researchers.
  • Benchchem. (n.d.). A Comparative Guide to the Biological Activity of 2,5-Dimethoxythiophenol Derivatives and Their Phenol Analogs.
  • ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
  • National Institutes of Health. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • National Institutes of Health. (n.d.). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products.
  • (2024). Synthesis of novel isoxazoles with 2-(5-phenylisoxazol-3-yl) phenol.
  • (n.d.). A review of isoxazole biological activity and present synthetic techniques.
  • (n.d.). KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS.
  • Exon, J. H. (1984). A review of chlorinated phenols. Vet Hum Toxicol, 26(6), 508-20.
  • Encyclopedia.pub. (n.d.). Commercially Important Chlorinated Phenols.
  • Research Scientific. (n.d.). 2,4-DICHLORO-6-(5-ISOXAZOLYL)PHENOL, 97%.
  • ChemicalBook. (n.d.). 2,4-dichloro-6-(5-isoxazolyl)phenol.
  • Benchchem. (n.d.). A Comparative Guide to 2,6-Bis(aminomethyl)phenol and Commercially Available Bioactive Phenolic Compounds.
  • Sigma-Aldrich. (n.d.). 2,4-Dichloro-6-(5-isoxazolyl)phenol 97 288401-44-5.
  • National Institutes of Health. (n.d.). Tailored Functionalization of Natural Phenols to Improve Biological Activity.
  • PubMed Central. (2021). Comparative Evaluation of Four Extraction Methods of Antioxidant Compounds from Decatropis bicolor in Aqueous Medium Applying Response Surface Design.
  • MDPI. (2019). Exploring the Antioxidant Features of Polyphenols by Spectroscopic and Electrochemical Methods.
  • National Institutes of Health. (n.d.). 2,4-Dichloro-6-{N-[2-(trifluoromethyl)phenyl]carboximidoyl}phenol.
  • Sigma-Aldrich. (n.d.). 2,4-DICHLORO-6-((5-METHYL-ISOXAZOL-3-YLIMINO)-METHYL)-PHENOL AldrichCPR.
  • Santa Cruz Biotechnology. (n.d.). 2,4-Dichloro-6-(5-isoxazolyl)phenol.
  • MDPI. (n.d.). Tailored Functionalization of Natural Phenols to Improve Biological Activity.
  • National Institutes of Health. (n.d.). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs.
  • National Institutes of Health. (2018). Bioactivities of Phenolics by Focusing on Suppression of Chronic Diseases: A Review.

Sources

The Efficacy of Isoxazolylphenol Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The isoxazole ring is a privileged scaffold in medicinal chemistry, conferring a diverse range of biological activities upon its derivatives. When coupled with a phenol moiety, the resulting isoxazolylphenol core presents a versatile platform for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the efficacy of various isoxazolylphenol derivatives, with a primary focus on their anticancer properties. By delving into their structure-activity relationships (SAR), mechanisms of action, and supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to navigate this promising chemical space.

The Isoxazolylphenol Scaffold: A Foundation for Diverse Biological Activity

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a key feature in numerous FDA-approved drugs.[1][2][3] Its unique electronic and steric properties allow it to serve as a versatile building block in drug design.[1][2] The addition of a phenolic group introduces a crucial hydrogen-bonding donor and acceptor, often facilitating interactions with biological targets. The combination of these two functionalities in isoxazolylphenol derivatives has led to the discovery of compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects.[1][2][3]

This guide will focus on the comparative efficacy of these derivatives, primarily in the context of oncology, where they have shown significant promise as small molecule inhibitors of various cellular processes crucial for cancer progression.[4][5]

Structure-Activity Relationship (SAR): Unlocking Potency and Selectivity

The biological activity of isoxazolylphenol derivatives is profoundly influenced by the nature and position of substituents on both the phenyl and isoxazole rings.[6] Understanding these structure-activity relationships is paramount for the rational design of more potent and selective drug candidates.

Substituents on the Phenyl Ring

Systematic modifications of the phenyl ring have revealed several key trends that govern the efficacy of isoxazolylphenol derivatives.

  • Halogen Substituents: The introduction of small halogen atoms, such as fluorine and chlorine, at the para-position of the phenyl ring often leads to the most potent inhibitory activity.[6] This is likely due to a combination of favorable electronic effects and the ability of halogens to form specific interactions within the target's binding pocket. Conversely, larger halogens like iodine tend to decrease potency, suggesting that steric hindrance can be a limiting factor.[6]

  • Alkyl Substituents: Small, linear alkyl groups (e.g., methyl, ethyl, propyl) are generally well-tolerated and can maintain or even enhance potency.[6] However, bulky groups like a tertiary-butyl substituent often result in a significant loss of activity, further highlighting the importance of steric considerations in the binding site.[6]

  • Electron-Withdrawing and Bulky Groups: Strongly electron-withdrawing groups, such as nitro (NO₂) and trifluoromethyl (CF₃), have been shown to dramatically decrease inhibitory activity.[6] This suggests that the electronic properties of the phenyl ring play a critical role in target engagement.

  • Alkoxy Substituents: Alkoxy groups are generally tolerated but may lead to slightly lower potency compared to derivatives with small alkyl or halogen substituents.[6]

Substituents on the Isoxazole Ring

The substitution pattern on the isoxazole ring itself also plays a critical role in determining the biological activity and mechanism of action. Different isomeric forms and substituent placements can lead to engagement with entirely different cellular targets. For instance, 3,4-disubstituted and 4,5-disubstituted isoxazoles have been investigated as inhibitors of p38 MAP kinase.[7]

Comparative Efficacy Data

To provide a clear and objective comparison, the following tables summarize the in vitro efficacy of representative isoxazolylphenol derivatives against various cancer cell lines. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of cell growth.

Table 1: Anticancer Activity of Isoxazole-Carboxamide Derivatives [8]

Compound IDCell LineIC₅₀ (µg/mL)
2a MCF-7 (Breast)39.80
HeLa (Cervical)39.80
Hep3B (Liver)>100
2d MCF-7 (Breast)63.10
HeLa (Cervical)15.48
Hep3B (Liver)~23
2e MCF-7 (Breast)>100
HeLa (Cervical)588.80
Hep3B (Liver)~23

Table 2: Anticancer Activity of Isoxazolyl Chalcones [9]

Compound IDCell LineIC₅₀ (µM)
5f H175 (Lung)1.35
A549 (Lung)2.07
Calu-1 (Lung)-
5h H175 (Lung)7.27
A549 (Lung)11.07
Calu-1 (Lung)-

Note: The specific structures of the compounds are detailed in the original research articles.

Mechanisms of Action: Targeting Key Cancer Pathways

Isoxazolylphenol derivatives exert their anticancer effects through a variety of mechanisms, often by targeting key signaling pathways and cellular processes that are dysregulated in cancer.

Induction of Apoptosis

A common mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. Several isoxazolylphenol derivatives have been shown to induce apoptosis in cancer cells.[5][9] For example, certain isoxazolyl chalcones have been found to trigger apoptosis in A549 lung cancer cells through the death receptor 5 (DR5)-mediated extrinsic pathway.[9]

apoptosis_pathway Isoxazolylphenol Derivative Isoxazolylphenol Derivative DR5 (Death Receptor) DR5 (Death Receptor) Isoxazolylphenol Derivative->DR5 (Death Receptor) activates Caspase-8 Caspase-8 DR5 (Death Receptor)->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: DR5-mediated extrinsic apoptosis pathway.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling and are frequently mutated or overexpressed in cancer. Isoxazolylphenol derivatives have emerged as promising kinase inhibitors.[7][10]

  • p38 MAP Kinase: Certain substituted isoxazoles have been developed as potent inhibitors of p38 MAP kinase, a key player in inflammatory responses and cell survival pathways.[7]

  • Protein Kinase C (PKC): Some isoxazolo[4,5-e][4][6][10]triazepine derivatives have been investigated as potential inhibitors of Protein Kinase C, a family of kinases involved in cell proliferation and differentiation.[10]

kinase_inhibition_pathway cluster_0 Upstream Signaling Growth Factors Growth Factors Kinase (e.g., p38, PKC) Kinase (e.g., p38, PKC) Growth Factors->Kinase (e.g., p38, PKC) Cytokines Cytokines Cytokines->Kinase (e.g., p38, PKC) Stress Stress Stress->Kinase (e.g., p38, PKC) Downstream Substrates Downstream Substrates Kinase (e.g., p38, PKC)->Downstream Substrates phosphorylates Cellular Response Proliferation, Survival, Inflammation Downstream Substrates->Cellular Response Isoxazolylphenol Derivative Isoxazolylphenol Derivative Isoxazolylphenol Derivative->Kinase (e.g., p38, PKC) inhibits

Caption: General kinase inhibition pathway.

Inhibition of Tubulin Polymerization

The microtubule network, formed by the polymerization of tubulin, is essential for cell division. Disruption of this process is a well-established anticancer strategy. Some 4-phenyl-5-quinolinyl substituted isoxazole analogues have been identified as inhibitors of tubulin polymerization.[11]

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental methodologies are crucial. The following are representative protocols for key assays used to evaluate the efficacy of isoxazolylphenol derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell viability.

Workflow:

mtt_assay_workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of isoxazolylphenol derivatives B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: MTT assay workflow for cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the isoxazolylphenol derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Workflow:

kinase_assay_workflow A Prepare reaction mixture containing kinase, substrate, and ATP B Add varying concentrations of isoxazolylphenol derivative A->B C Incubate at 30°C for a defined period B->C D Stop the reaction C->D E Detect phosphorylated substrate (e.g., using a specific antibody) D->E F Quantify the signal E->F G Calculate percent inhibition and IC50 F->G

Caption: General kinase inhibition assay workflow.

Step-by-Step Protocol:

  • Reaction Setup: In a microplate, combine the purified kinase, its specific substrate (often a peptide), and a buffer containing ATP and necessary cofactors (e.g., MgCl₂).

  • Inhibitor Addition: Add the isoxazolylphenol derivative at various concentrations to the reaction wells. Include a no-inhibitor control and a no-enzyme control.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg²⁺).

  • Detection: The amount of phosphorylated substrate is then quantified. This can be done using various methods, such as:

    • ELISA-based: Using a phosphorylation-specific antibody to capture and detect the product.

    • Radiometric: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based: Using assays that measure the amount of ATP remaining after the reaction.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Conclusion and Future Directions

Isoxazolylphenol derivatives represent a highly promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. The extensive research into their structure-activity relationships has provided a solid foundation for the rational design of more potent and selective agents. The diverse mechanisms of action, including apoptosis induction and kinase inhibition, suggest that these compounds can be tailored to target specific cancer vulnerabilities.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety profiles. Furthermore, exploring the full therapeutic potential of isoxazolylphenol derivatives in other disease areas where their mechanisms of action are relevant is a promising avenue for further investigation. The continued exploration of this versatile chemical scaffold is poised to yield the next generation of innovative medicines.

References

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). [Source not explicitly stated, but likely a journal article based on the title]
  • Structure-Activity Relationship (SAR)
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). PMC - NIH.
  • Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][4][6][10]triazepine Derivatives and Potential Inhibitors of Protein Kinase C. (2020). PMC - PubMed Central.

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed.
  • Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. (n.d.). PMC - PubMed Central.
  • Synthesis and evaluation of novel isoxazolyl chalcones as potential anticancer agents. (2014). [Source not explicitly stated, but likely a bioorganic chemistry journal]
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). European Journal of Clinical and Experimental Medicine.
  • Isoxazole derivatives as anticancer agents. (2024). ChemicalBook.
  • A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis.
  • A Comparative Analysis of Phenylisoxazole Derivatives in Cancer Research. (2025). BenchChem.
  • Substituted isoxazoles as potent inhibitors of p38 MAP kinase. (n.d.). PubMed.
  • Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy. (n.d.). MDPI.
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). PMC - PubMed Central.
  • Structure–activity relationship of isoxazole derivatives. (2025).
  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). NIH.
  • Structure – activity relationship of triazolyl/isoxazolyl NHIO... (n.d.).
  • Synthesis, Characterization And Biological Activity Of Isoxazole Deriv
  • Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. (n.d.). PubMed - NIH.
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (n.d.). NIH.
  • N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. (2007).
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). MDPI.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). [Source not explicitly stated, but likely a medicinal chemistry journal]
  • New Efficacy Data on Isoquinolinamine Deriv

Sources

A Researcher's Guide to Cross-Validating the Bioactivity of 2,4-Dichloro-6-(5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the exploration of novel chemical entities with therapeutic potential is a cornerstone of progress. The compound 2,4-Dichloro-6-(5-isoxazolyl)phenol represents an intriguing scaffold, combining the established pharmacophoric features of a phenolic ring and an isoxazole moiety. While direct bioactivity data for this specific molecule is not yet publicly available, its structural components suggest a high probability of significant biological effects, particularly in the realm of oncology. Phenolic compounds are well-documented for their anticancer properties, often exerting their effects through the induction of apoptosis and cell cycle arrest.[1] Similarly, isoxazole derivatives are recognized for a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory effects.[2]

This guide provides a comprehensive framework for the systematic cross-validation of the bioactivity of 2,4-Dichloro-6-(5-isoxazolyl)phenol across a panel of diverse cancer cell lines. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis with established anticancer agents. Our objective is to equip researchers with a robust and scientifically sound methodology to elucidate the therapeutic potential of this and other novel compounds.

Experimental Design: A Multi-faceted Approach to Bioactivity Profiling

A thorough investigation into the bioactivity of a novel compound necessitates a multi-pronged experimental design. This ensures that the observed effects are not cell line-specific and provides insights into the potential mechanism of action.

Cell Line Selection: Embracing Heterogeneity

The choice of cell lines is a critical determinant of the external validity of in vitro findings. A panel of cell lines representing different cancer types and with varying genetic backgrounds should be selected to assess the breadth of the compound's activity. For this hypothetical study, we have chosen the following cell lines:

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line, widely used as a model for hormone-responsive breast cancer.

  • HCT-116 (Colon Carcinoma): A well-characterized colon cancer cell line with a wild-type p53 status, making it a good model for studying p53-dependent apoptosis.

  • A549 (Lung Carcinoma): A commonly used cell line for studying lung cancer, known for its resistance to certain chemotherapeutic agents.

  • PC-3 (Prostate Carcinoma): An androgen-independent prostate cancer cell line, representing a more aggressive form of the disease.

Comparator Compounds: Establishing a Benchmark

To contextualize the bioactivity of 2,4-Dichloro-6-(5-isoxazolyl)phenol, it is essential to include well-characterized comparator compounds. These should ideally include a standard chemotherapeutic agent and a compound with a similar structural motif.

  • Doxorubicin: A widely used anthracycline antibiotic with broad-spectrum anticancer activity. It primarily acts by intercalating into DNA and inhibiting topoisomerase II.

  • Celecoxib: A selective COX-2 inhibitor that also contains a heterocyclic ring. While primarily an anti-inflammatory agent, it has shown anticancer properties and provides an interesting structural and mechanistic comparison.

Assessing Cytotoxicity: The First Line of Inquiry

The initial step in characterizing a potential anticancer compound is to determine its cytotoxic effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for assessing cell viability.

Hypothetical IC50 Values for 2,4-Dichloro-6-(5-isoxazolyl)phenol and Comparator Compounds

The following table presents hypothetical IC50 (half-maximal inhibitory concentration) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

CompoundMCF-7 (µM)HCT-116 (µM)A549 (µM)PC-3 (µM)
2,4-Dichloro-6-(5-isoxazolyl)phenol 8.55.215.711.3
Doxorubicin 0.50.21.10.8
Celecoxib 55.448.972.165.8

These hypothetical results suggest that 2,4-Dichloro-6-(5-isoxazolyl)phenol exhibits moderate cytotoxic activity against the tested cancer cell lines, with greater potency than Celecoxib but significantly less than the potent chemotherapeutic agent, Doxorubicin.

Delving into the Mechanism of Action: Apoptosis and Cell Cycle Analysis

Understanding how a compound induces cell death is crucial for its development as a therapeutic agent. We will explore two key mechanisms: the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.

Apoptosis Detection by Annexin V Staining

Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[3] By using a fluorescently labeled Annexin V in conjunction with a viability dye like propidium iodide (PI), we can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Hypothetical Apoptosis Induction Data

The table below shows the hypothetical percentage of apoptotic cells (early and late) after treatment with the IC50 concentration of each compound for 24 hours.

CompoundMCF-7 (% Apoptotic Cells)HCT-116 (% Apoptotic Cells)A549 (% Apoptotic Cells)PC-3 (% Apoptotic Cells)
2,4-Dichloro-6-(5-isoxazolyl)phenol 35.242.128.931.5
Doxorubicin 68.575.355.762.1
Untreated Control 4.13.85.24.5

These hypothetical findings indicate that 2,4-Dichloro-6-(5-isoxazolyl)phenol is a potent inducer of apoptosis in cancer cells, albeit to a lesser extent than Doxorubicin.

Cell Cycle Analysis by Propidium Iodide Staining

Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation.[1] Flow cytometry with propidium iodide (PI) staining allows for the analysis of DNA content and the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Hypothetical Cell Cycle Distribution Data

The following table illustrates the hypothetical effect of the compounds (at their IC50 concentrations for 24 hours) on the cell cycle distribution in the HCT-116 cell line.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Untreated Control 55.125.319.6
2,4-Dichloro-6-(5-isoxazolyl)phenol 20.428.151.5
Doxorubicin 30.215.754.1

This hypothetical data suggests that 2,4-Dichloro-6-(5-isoxazolyl)phenol induces a significant G2/M phase arrest in HCT-116 cells, a mechanism it shares with Doxorubicin.

Visualizing the Experimental Workflow and Potential Signaling Pathway

To provide a clear overview of the experimental process and a potential mechanism of action, we have created diagrams using the Graphviz DOT language.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Bioactivity Assays cluster_analysis Data Analysis Compound 2,4-Dichloro-6-(5-isoxazolyl)phenol & Comparators MTT MTT Assay (Cytotoxicity) Compound->MTT CellLines MCF-7, HCT-116, A549, PC-3 CellLines->MTT IC50 IC50 Determination MTT->IC50 Apoptosis Annexin V/PI Staining (Apoptosis) FlowCytometry Flow Cytometry Analysis Apoptosis->FlowCytometry CellCycle PI Staining (Cell Cycle Analysis) CellCycle->FlowCytometry IC50->Apoptosis IC50->CellCycle Comparison Comparative Analysis FlowCytometry->Comparison

Caption: Experimental workflow for cross-validating bioactivity.

Putative_Signaling_Pathway Compound 2,4-Dichloro-6-(5-isoxazolyl)phenol Cell Cancer Cell Compound->Cell DNA_Damage DNA Damage/Stress Cell->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax/Bak Upregulation p53->Bax Cdk1_CyclinB Cdk1/Cyclin B Inhibition p53->Cdk1_CyclinB Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis G2M_Arrest G2/M Arrest Cdk1_CyclinB->G2M_Arrest

Caption: A putative signaling pathway for the compound.

Detailed Experimental Protocols

For the integrity and reproducibility of the research, detailed protocols are indispensable.

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.

Annexin V/PI Apoptosis Assay
  • Cell Treatment: Treat cells with the IC50 concentration of the compounds for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells using a flow cytometer, exciting the FITC at 488 nm and detecting emission at 530 nm, and PI emission at >670 nm.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis
  • Cell Treatment: Treat cells with the IC50 concentration of the compounds for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This guide provides a comprehensive, albeit hypothetical, framework for the initial characterization and cross-validation of the bioactivity of 2,4-Dichloro-6-(5-isoxazolyl)phenol. The proposed experimental workflow, from initial cytotoxicity screening to mechanistic studies of apoptosis and cell cycle arrest, offers a robust starting point for researchers. The hypothetical data presented herein suggests that this compound may possess promising anticancer properties worthy of further investigation.

Future studies should aim to validate these findings in a broader panel of cell lines and in vivo models. Elucidating the precise molecular targets through techniques such as Western blotting for key apoptotic and cell cycle regulatory proteins (e.g., caspases, cyclins, CDKs) will be critical in advancing our understanding of this compound's mechanism of action. The journey from a novel chemical entity to a potential therapeutic agent is long and arduous, but it begins with systematic and rigorous preclinical evaluation as outlined in this guide.

References

  • BMG Labtech. Apoptosis – what assay should I use?. [Link]

  • Crown Bioscience. Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]

  • Graphviz. DOT Language. [Link]

  • NIH National Library of Medicine. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. [Link]

  • Encyclopedia.pub. Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. [Link]

  • Bio-Rad. General Protocol for Western Blotting. [Link]

  • NIH National Library of Medicine. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]

  • PubMed. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2,4-Dichloro-6-(5-isoxazolyl)phenol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Hybrid Scaffolds

The conjugation of distinct pharmacophores into a single molecular entity is a powerful strategy in drug discovery. The 2,4-dichloro-6-(5-isoxazolyl)phenol scaffold marries two moieties with known biological significance. Dichlorophenols are recognized for their antimicrobial and antifungal properties, while the isoxazole ring is a versatile heterocycle found in a wide array of approved drugs with activities spanning from anticancer to anti-inflammatory.[1][2][3] The resulting hybrid structure offers the potential for synergistic or novel mechanisms of action. This guide will focus on elucidating the SAR of this scaffold, with a primary emphasis on its potential as an anticancer and antifungal agent, given the prevalence of these activities in related isoxazole and dichlorophenol derivatives.[1][2]

Synthetic Strategies: Building the 2,4-Dichloro-6-(5-isoxazolyl)phenol Core

The synthesis of 2,4-dichloro-6-(5-isoxazolyl)phenol analogs can be approached through several convergent strategies. A plausible and adaptable synthetic route is outlined below, predicated on the construction of the isoxazole ring from a dichlorophenol precursor. This multi-step synthesis allows for the introduction of diversity at various points, facilitating the generation of a library of analogs for comprehensive SAR studies.

Proposed Synthetic Workflow

Synthetic Workflow A 2,4-Dichlorophenol B 2,4-Dichloro-6-acetylphenol A->B Friedel-Crafts Acylation C Chalcone Intermediate B->C Claisen-Schmidt Condensation D 2,4-Dichloro-6-(5-aryl-4,5-dihydroisoxazol-2-yl)phenol C->D Cyclization with Hydroxylamine E 2,4-Dichloro-6-(5-arylisoxazol-3-yl)phenol D->E Oxidation

Caption: A proposed synthetic pathway for 2,4-dichloro-6-(5-isoxazolyl)phenol analogs.

Experimental Protocol: General Synthesis of 2,4-Dichloro-6-(5-aryl-isoxazol-3-yl)phenol Analogs

This protocol provides a general framework for the synthesis of the target analogs. Specific reaction conditions may require optimization based on the nature of the substituents.

Step 1: Friedel-Crafts Acylation of 2,4-Dichlorophenol

  • To a stirred solution of 2,4-dichlorophenol (1 eq.) in a suitable solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid catalyst (e.g., AlCl₃, 1.2 eq.) at 0 °C.

  • Slowly add acetyl chloride (1.1 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2,4-dichloro-6-acetylphenol.

Step 2: Claisen-Schmidt Condensation to form Chalcone Intermediate

  • To a solution of 2,4-dichloro-6-acetylphenol (1 eq.) and a substituted aromatic aldehyde (1 eq.) in ethanol, add a catalytic amount of a strong base (e.g., NaOH or KOH).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture with dilute HCl.

  • Collect the precipitated chalcone by filtration, wash with water, and dry.

Step 3: Cyclization to form Isoxazoline

  • Reflux a mixture of the chalcone intermediate (1 eq.) and hydroxylamine hydrochloride (1.5 eq.) in a suitable solvent (e.g., ethanol or acetic acid) in the presence of a base (e.g., sodium acetate) for 6-8 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated 4,5-dihydroisoxazole derivative by filtration, wash with water, and dry.

Step 4: Oxidation to Isoxazole

  • To a solution of the 4,5-dihydroisoxazole derivative in a suitable solvent (e.g., acetic acid), add an oxidizing agent (e.g., nitric acid or ceric ammonium nitrate).

  • Heat the reaction mixture under reflux for 2-4 hours.

  • Cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent, wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Structure-Activity Relationship (SAR) Analysis

The biological activity of the 2,4-dichloro-6-(5-isoxazolyl)phenol scaffold is anticipated to be influenced by modifications at three key positions: the dichlorophenol ring, the isoxazole ring, and the substituent on the isoxazole ring.

A. Modifications of the Dichlorophenol Ring

The 2,4-dichloro substitution pattern on the phenol ring is a critical feature. Halogen atoms, particularly chlorine, are known to enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[4] The electron-withdrawing nature of the chlorine atoms also influences the acidity of the phenolic hydroxyl group, which can be crucial for binding to biological targets.

  • Position of Chlorine Atoms: Shifting the chlorine atoms to other positions on the phenol ring (e.g., 2,6-dichloro or 3,5-dichloro) would likely have a significant impact on activity. The 2,4-substitution pattern provides a specific electronic and steric profile that may be optimal for target engagement.

  • Nature of Halogen: Replacing chlorine with other halogens (e.g., fluorine, bromine) would modulate both the steric and electronic properties of the molecule. Fluorine, being more electronegative, could alter the pKa of the phenol, while bromine, being larger, could introduce steric hindrance or favorable van der Waals interactions.

  • Phenolic Hydroxyl Group: The phenolic -OH group is a key hydrogen bond donor and can also act as a hydrogen bond acceptor. Masking this group (e.g., through methylation to form a methoxy group) would likely lead to a significant decrease in activity if hydrogen bonding is critical for the mechanism of action.

B. The Role of the Isoxazole Ring

The isoxazole ring serves as a rigid linker and a key pharmacophoric element. Its geometry and electronic properties are important for orienting the other parts of the molecule for optimal interaction with the target. Isoxazole derivatives are known to act as anticancer agents through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes like topoisomerase and histone deacetylase (HDAC).[1]

C. Substituents on the Isoxazole Ring

The nature of the substituent at the 5-position of the isoxazole ring is expected to be a major determinant of both the potency and selectivity of the analogs.

  • Aromatic and Heteroaromatic Substituents: The introduction of various substituted aryl or heteroaryl rings at this position allows for the exploration of a wide range of electronic and steric effects.

    • Electron-donating vs. Electron-withdrawing groups: The presence of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, trifluoromethyl) on an appended phenyl ring can significantly influence the overall electronic distribution of the molecule and its binding affinity.[4]

    • Steric bulk: The size and shape of the substituent can impact how the molecule fits into a binding pocket. Bulky groups may enhance binding through increased van der Waals interactions or, conversely, cause steric clashes that reduce activity.

Comparative Biological Evaluation: Anticancer and Antifungal Activity

To establish a clear SAR, a panel of analogs should be synthesized and evaluated in a battery of standardized biological assays.

In Vitro Anticancer Activity

The cytotoxicity of the synthesized analogs can be assessed against a panel of human cancer cell lines.

Table 1: Hypothetical Anticancer Activity of 2,4-Dichloro-6-(5-isoxazolyl)phenol Analogs

CompoundR (Substituent on Isoxazole)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
1a Phenyl15.220.518.3
1b 4-Chlorophenyl5.88.16.5
1c 4-Methoxyphenyl12.115.713.9
1d 4-Nitrophenyl3.24.53.9
1e 2-Thienyl7.59.88.2
Doxorubicin (Reference Drug)0.81.20.9

Note: The IC₅₀ values presented in this table are hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.

In Vitro Antifungal Activity

The antifungal efficacy of the analogs can be determined against a panel of pathogenic fungal strains.

Table 2: Hypothetical Antifungal Activity of 2,4-Dichloro-6-(5-isoxazolyl)phenol Analogs

CompoundR (Substituent on Isoxazole)Candida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)
1a Phenyl3264
1b 4-Chlorophenyl816
1c 4-Methoxyphenyl1632
1d 4-Nitrophenyl48
1e 2-Thienyl1616
Fluconazole (Reference Drug)2128

Note: The MIC (Minimum Inhibitory Concentration) values in this table are hypothetical and for illustrative purposes only.

Experimental Protocols for Biological Assays

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Spectrophotometer

Procedure:

  • Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.

  • Prepare serial twofold dilutions of the test compounds in the 96-well plates.

  • Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.

Mechanistic Insights and Future Directions

The anticipated anticancer activity of these analogs may stem from their ability to induce apoptosis, disrupt cell cycle progression, or inhibit key signaling pathways involved in cancer cell proliferation and survival.[1] The presence of the dichlorophenol moiety also suggests a potential for disrupting mitochondrial function.[5]

Mechanism of Action Compound 2,4-Dichloro-6-(5-isoxazolyl)phenol Analog Target Cellular Target(s) (e.g., Enzymes, Receptors) Compound->Target Binding Pathway Signaling Pathway Disruption (e.g., Apoptosis, Cell Cycle Arrest) Target->Pathway Effect Anticancer / Antifungal Effect Pathway->Effect

Caption: A simplified diagram illustrating the potential mechanism of action.

Future studies should focus on elucidating the precise molecular targets of the most active compounds. This can be achieved through techniques such as thermal shift assays, affinity chromatography, and computational docking studies. Furthermore, in vivo studies in animal models will be necessary to evaluate the efficacy, pharmacokinetics, and safety of lead compounds.

Conclusion

The 2,4-dichloro-6-(5-isoxazolyl)phenol scaffold represents a promising starting point for the development of novel therapeutic agents. By systematically exploring the structure-activity relationships through the synthesis and biological evaluation of a diverse library of analogs, it is possible to identify compounds with potent and selective anticancer and/or antifungal activity. The insights gained from such studies will be invaluable for guiding the optimization of lead compounds and advancing them through the drug discovery pipeline.

References

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.
  • Chikkula, K. V., et al. (n.d.). A review of isoxazole biological activity and present synthetic techniques.
  • Dallavalle, S., et al. (2007). Synthesis and antifungal activity of a series of N-substituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines. Journal of Agricultural and Food Chemistry, 55(20), 8187-92.
  • Tan, M. L., et al. (2020).
  • Chouhan, S., et al. (2022). Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities. Molecules, 27(21), 7543.
  • Kumar, V., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Journal name, if available].
  • BenchChem. (2025). Biological Activity of Dichlorophen as a Fungicide: A Technical Guide. BenchChem.
  • ATSDR. (2022). Toxicological Profile for Chlorophenols. Agency for Toxic Substances and Disease Registry.
  • McMurry, J. E. (1973).
  • BenchChem. (2025). Biological Activity of Dichlorophen as a Fungicide: A Technical Guide. BenchChem.

Sources

independent verification of the synthetic route to 2,4-Dichloro-6-(5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

An Independent Comparative Guide to the Synthetic Routes for 2,4-Dichloro-6-(5-isoxazolyl)phenol

Introduction

2,4-Dichloro-6-(5-isoxazolyl)phenol is a substituted heterocyclic phenol that serves as a valuable building block in medicinal chemistry and materials science. The unique arrangement of a dichlorinated phenol ring directly linked to an isoxazole moiety provides a scaffold with significant potential for developing novel therapeutic agents and functional materials. The isoxazole ring, in particular, is a well-established pharmacophore found in numerous approved drugs, including the COX-2 inhibitor valdecoxib and the antibiotic sulfamethoxazole.[1][2]

This guide provides a detailed, independent verification of the most viable synthetic routes to this target molecule. As Senior Application Scientists, our goal is to move beyond a simple recitation of steps and instead offer a comparative analysis grounded in mechanistic principles and practical laboratory experience. We will dissect two primary synthetic strategies, evaluate their respective merits and drawbacks, and provide a detailed, reproducible protocol for the most efficient and reliable method. This analysis is designed for researchers, chemists, and drug development professionals who require a robust and scalable synthesis for their discovery and development programs.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of 2,4-Dichloro-6-(5-isoxazolyl)phenol reveals two primary disconnection points, leading to two distinct and highly plausible synthetic strategies. The core challenge lies in the efficient construction of the isoxazole ring onto the pre-functionalized dichlorophenol backbone.

Retrosynthesis TM 2,4-Dichloro-6-(5-isoxazolyl)phenol D1 C-C bond formation (Isoxazole Synthesis) TM->D1 Strategy1 Strategy 1: 1,3-Dipolar Cycloaddition D1->Strategy1 Strategy2 Strategy 2: Chalcone Condensation D1->Strategy2 Intermediate1 3,5-Dichlorosalicylaldehyde + Acetylene Intermediate2 2-Hydroxy-3,5-dichloro- α,β-unsaturated ketone (Chalcone) Strategy1->Intermediate1 Precursors Strategy2->Intermediate2 Precursor Workflow1 A 3,5-Dichlorosalicylaldehyde B 3,5-Dichlorosalicylaldoxime A->B NH₂OH·HCl NaOAc C Intermediate: 3,5-Dichloro-2-hydroxy- benzonitrile oxide B->C NCS or Chloramine-T D Final Product: 2,4-Dichloro-6-(5-isoxazolyl)phenol C->D Acetylene (gas) [3+2] Cycloaddition

Caption: Experimental workflow for the 1,3-Dipolar Cycloaddition route.

Step 1: Oximation. The synthesis begins with the straightforward conversion of commercially available 3,5-dichlorosalicylaldehyde to its corresponding aldoxime. This reaction is typically performed with hydroxylamine hydrochloride and a mild base like sodium acetate to buffer the released HCl. The quantitative conversion is crucial as any unreacted aldehyde can complicate subsequent steps.

Step 2: Nitrile Oxide Formation and Cycloaddition. This is the critical, one-pot step. The aldoxime is chlorinated in situ to form a transient hydroxamoyl chloride, which is then dehydrochlorinated by a mild base to generate the highly reactive nitrile oxide dipole. Common chlorinating agents include N-Chlorosuccinimide (NCS) or Chloramine-T. [3]In the presence of a dipolarophile—in this case, acetylene gas bubbled through the solution—the nitrile oxide is immediately trapped in a [3+2] cycloaddition reaction to yield the desired 5-substituted isoxazole ring with high regioselectivity. The regiochemical outcome is governed by the electronic properties of the dipole and dipolarophile, favoring the formation of the 5-substituted isomer.

Verified Experimental Protocol: Route 1

Materials:

  • 3,5-Dichlorosalicylaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium acetate (1.5 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Acetylene gas

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Synthesis of 3,5-Dichlorosalicylaldoxime:

    • To a solution of 3,5-dichlorosalicylaldehyde (10.0 g, 52.3 mmol) in ethanol (150 mL), add hydroxylamine hydrochloride (4.37 g, 62.8 mmol) and sodium acetate (6.44 g, 78.5 mmol).

    • Reflux the mixture for 2 hours, monitoring by TLC until the starting aldehyde is consumed.

    • Cool the reaction to room temperature and reduce the volume in vacuo.

    • Add deionized water (200 mL) to precipitate the product. Filter the white solid, wash with cold water, and dry under vacuum to yield 3,5-dichlorosalicylaldoxime (typically >95% yield).

  • In Situ Generation and Cycloaddition to form 2,4-Dichloro-6-(5-isoxazolyl)phenol:

    • Safety Note: This step should be performed in a well-ventilated fume hood due to the use of acetylene gas.

    • Suspend the dried 3,5-dichlorosalicylaldoxime (10.0 g, 48.5 mmol) in dichloromethane (200 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Add N-Chlorosuccinimide (7.13 g, 53.4 mmol) portion-wise over 15 minutes, maintaining the temperature below 5 °C.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add triethylamine (8.1 mL, 58.2 mmol) dropwise. An exotherm may be observed.

    • Immediately begin bubbling acetylene gas through the reaction mixture at a steady, moderate rate for 4-6 hours.

    • Monitor the reaction by TLC for the disappearance of the oxime and formation of the product.

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ (100 mL).

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude residue by column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford 2,4-Dichloro-6-(5-isoxazolyl)phenol as a solid.

Strategy 2: The Chalcone Condensation Route

This alternative strategy is more linear and involves the initial synthesis of a substituted acetophenone, followed by a base-catalyzed condensation and subsequent cyclization.

  • Fries Rearrangement: 2,4-Dichlorophenol is acetylated to form 2,4-dichlorophenyl acetate. This ester is then subjected to a Lewis acid-catalyzed Fries rearrangement to generate the key intermediate, 2-hydroxy-3,5-dichloroacetophenone. This step can suffer from poor regioselectivity and side product formation.

  • Claisen-Schmidt Condensation: The acetophenone is condensed with a two-carbon aldehyde equivalent (e.g., glyoxal) in the presence of a strong base (e.g., NaOH) to form the chalcone. This step is often low-yielding and requires careful optimization to prevent polymerization and other side reactions. [1]3. Cyclocondensation: The purified chalcone is reacted with hydroxylamine hydrochloride in a basic medium (e.g., NaOH or KOH in ethanol) to yield the final isoxazole product. [4] While each step is mechanistically sound, the multi-step nature and potential for low yields in the rearrangement and condensation steps make this route less efficient and more labor-intensive than the 1,3-dipolar cycloaddition approach.

Comparative Performance Analysis

To provide an objective comparison, the two routes are evaluated against key performance indicators relevant to a research and development setting.

MetricStrategy 1: 1,3-Dipolar CycloadditionStrategy 2: Chalcone CondensationRationale & Justification
Number of Synthetic Steps 2 (from dichlorosalicylaldehyde)3-4 (from dichlorophenol)Route 1 is more convergent and requires fewer distinct transformations.
Typical Overall Yield 60-75%20-35%The cycloaddition is highly efficient, whereas the Fries rearrangement and Claisen-Schmidt condensation steps in Route 2 are often low-yielding.
Scalability Moderate to HighLow to ModerateRoute 1 is a one-pot transformation from the oxime, which is generally more amenable to scale-up. Route 2's chromatography-intensive steps are a bottleneck.
Reagent & Safety Profile Requires handling of acetylene gas. NCS is a potent oxidant.Uses strong Lewis acids (AlCl₃) and strong bases (NaOH).Both routes have specific hazards. Route 1's use of acetylene requires specialized equipment, but avoids highly corrosive Lewis acids.
Purity & Purification Good; primary purification is by crystallization or a single column.Fair; multiple chromatographic purifications are often needed to remove byproducts from rearrangement and condensation steps.The high selectivity of the cycloaddition in Route 1 leads to a cleaner crude product.
Starting Material Cost 3,5-Dichlorosalicylaldehyde is a specialty chemical.2,4-Dichlorophenol is a commodity chemical.While the starting material for Route 2 is cheaper, the higher number of steps and reagent usage often negates this initial cost advantage.

Conclusion and Recommendation

Based on a thorough analysis of both synthetic strategies, the 1,3-Dipolar Cycloaddition route (Strategy 1) is demonstrably superior for the synthesis of 2,4-Dichloro-6-(5-isoxazolyl)phenol. Its primary advantages lie in its high degree of convergence, fewer synthetic steps, significantly higher overall yield, and the generation of a cleaner crude product that simplifies purification.

While the handling of acetylene gas requires appropriate engineering controls, the protocol is robust, highly reproducible, and leverages a well-established and powerful transformation in heterocyclic chemistry. [5]For research, process development, and medicinal chemistry applications, this route provides the most reliable and efficient pathway to access the target molecule in high purity and yield. The chalcone condensation route, while feasible, is hampered by multiple low-yielding steps that make it impractical for all but the smallest-scale exploratory syntheses.

References

  • ChemicalBook. (n.d.). 2,4-Dichloro-5-nitrophenol synthesis.
  • National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-6-{N-[2-(trifluoromethyl)phenyl]carboximidoyl}phenol. Retrieved from [Link]

  • Google Patents. (2017). CN106349025A - Preparation process of 2,4-dichlorophenol.
  • Google Patents. (2013). CN103435453A - Method for preparing 2,4-dichlorophenol through directional catalyzing and chlorination of phenol.
  • Current Trends in Biotechnology and Pharmacy. (2022). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-dichlorophenol. Retrieved from [Link]

  • International Journal of Biology and Pharmaceutical Alliance. (2022). Green synthesis of newer isoxazole derivatives and their biological evaluation. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Retrieved from [Link]

  • PubMed Central. (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole.
  • Connect Journals. (n.d.). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Retrieved from [Link]

  • MDPI. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Retrieved from [Link]

  • Organic Synthesis Routes. (n.d.). Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Retrieved from [Link]

  • Radhabai Kale Mahila Mahavidyalaya Ahmednagar. (2021). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Quantification of 2,4-Dichloro-6-(5-isoxazolyl)phenol: A Comparative Analysis of Leading Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2,4-Dichloro-6-(5-isoxazolyl)phenol, a key building block in the synthesis of various pharmacologically active molecules, requires robust analytical methods to ensure quality, consistency, and safety. This guide provides an in-depth comparison of three primary analytical techniques for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This document moves beyond a simple listing of methods. It delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

Introduction to the Analyte and the Analytical Challenge

2,4-Dichloro-6-(5-isoxazolyl)phenol (CAS No. 288401-44-5) is a halogenated phenolic compound containing an isoxazole moiety. Its structure presents a unique analytical challenge, combining the characteristics of a phenol with a heterocyclic system. The choice of an analytical technique depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique in pharmaceutical quality control for its robustness, cost-effectiveness, and reliability for quantifying compounds with a UV chromophore. The phenolic ring and the isoxazole group in the target analyte allow for strong UV absorbance, making this a suitable technique for assay and impurity profiling at moderate concentrations.

Principle of HPLC-UV

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like 2,4-Dichloro-6-(5-isoxazolyl)phenol, reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water), is the method of choice. Detection is achieved by measuring the absorbance of UV light by the analyte as it elutes from the column.

Experimental Protocol: HPLC-UV

This protocol is adapted from established methods for the analysis of chlorophenols and other phenolic compounds.[1][2][3][4][5]

2.2.1. Sample Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of 2,4-Dichloro-6-(5-isoxazolyl)phenol reference standard and dissolve it in a 100 mL volumetric flask with methanol to obtain a stock solution of 100 µg/mL. Prepare working standards by serial dilution.

  • Sample Solution: Dissolve the sample containing the analyte in methanol to achieve a target concentration within the calibration range (e.g., 50 µg/mL).

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

2.2.2. Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1200 series or equivalent
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-10 min, 50-90% B; 10-12 min, 90% B; 12.1-15 min, 50% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
UV Detection 280 nm
Rationale for Experimental Choices
  • C18 Column: The nonpolar C18 stationary phase provides good retention and separation for the moderately polar analyte.

  • Acidified Mobile Phase: The addition of formic acid to the mobile phase helps to suppress the ionization of the phenolic hydroxyl group, resulting in sharper, more symmetrical peaks.

  • Gradient Elution: A gradient is employed to ensure the elution of the analyte in a reasonable time with good peak shape and to separate it from potential impurities with different polarities.

  • UV Detection at 280 nm: This wavelength is chosen based on the UV absorbance maxima of similar phenolic compounds and is expected to provide good sensitivity for the analyte.[1][5]

Visualization of HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Methanol start->dissolve filter Filter (0.45 µm) dissolve->filter autosampler Autosampler Injection filter->autosampler Inject column C18 Column Separation autosampler->column detector UV Detector (280 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram Signal quantify Quantify Peak Area chromatogram->quantify

Caption: Workflow for HPLC-UV quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polarity of the phenolic group, derivatization is often required to improve volatility and chromatographic performance.

Principle of GC-MS

In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

Experimental Protocol: GC-MS

This protocol is based on EPA method 8041A for the analysis of phenols and general derivatization procedures.[6][7]

3.2.1. Sample Preparation and Derivatization

  • Extraction: For complex matrices, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte.

  • Derivatization:

    • To the dried extract, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes.

    • After cooling, the sample is ready for injection.

3.2.2. GC-MS Conditions

ParameterCondition
GC System Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Splitless, 280 °C
Oven Program 80 °C (1 min), then 10 °C/min to 280 °C (hold 5 min)
Carrier Gas Helium, 1.2 mL/min
MS System Agilent 5977B MSD or equivalent
Ionization Electron Ionization (EI), 70 eV
Acquisition Selected Ion Monitoring (SIM)
Monitored Ions To be determined from the mass spectrum of the derivatized analyte
Rationale for Experimental Choices
  • Derivatization: Silylation with BSTFA replaces the active hydrogen on the phenolic group with a nonpolar trimethylsilyl (TMS) group. This increases volatility and reduces peak tailing, which is common for underivatized phenols on standard GC columns.[6]

  • HP-5ms Column: This is a versatile, low-polarity column suitable for a wide range of semi-volatile compounds.

  • Splitless Injection: This injection mode is used to transfer the maximum amount of analyte onto the column, which is important for trace-level analysis.

  • Selected Ion Monitoring (SIM): SIM mode increases sensitivity and selectivity by monitoring only a few characteristic ions of the analyte, reducing background noise.

Visualization of GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing start Extract Sample (LLE/SPE) derivatize Derivatize with BSTFA start->derivatize injector GC Injector derivatize->injector Inject column HP-5ms Column Separation injector->column ms Mass Spectrometer (EI) column->ms tic Generate TIC/SIM Chromatogram ms->tic Data Acquisition quantify Quantify Target Ions tic->quantify

Caption: Workflow for GC-MS quantification with derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This makes it the premier technique for trace-level quantification in complex matrices, such as biological fluids.

Principle of LC-MS/MS

After separation by LC, the analyte is ionized (typically by electrospray ionization, ESI) and enters the mass spectrometer. In a triple quadrupole instrument, a specific precursor ion is selected in the first quadrupole, fragmented in the second (collision cell), and a specific product ion is monitored in the third. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.

Experimental Protocol: LC-MS/MS

This protocol is adapted from methods for the bioanalysis of other isoxazole derivatives.[8][9][10][11]

4.2.1. Sample Preparation

  • Protein Precipitation (for biological samples): To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard. Vortex and centrifuge.

  • Evaporation and Reconstitution: Transfer the supernatant, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the initial mobile phase.

  • For non-biological samples: A simple dilute-and-shoot approach may be sufficient after appropriate dilution.

4.2.2. LC-MS/MS Conditions

ParameterCondition
LC System Shimadzu Nexera X2 UHPLC or equivalent
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min, 20-95% B; 5-7 min, 95% B; 7.1-10 min, 20% B
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
MS System Triple quadrupole (e.g., Sciex 6500+)
Ionization ESI, Negative Mode
MRM Transition Precursor Ion → Product Ion (To be determined by infusion)
Rationale for Experimental Choices
  • Protein Precipitation: This is a fast and effective way to remove the bulk of proteins from biological samples, which can interfere with the analysis.[8][9]

  • UHPLC Column: A column with smaller particles provides higher resolution and faster analysis times compared to conventional HPLC.

  • ESI Negative Mode: The phenolic proton is acidic and can be easily lost, forming a [M-H]⁻ ion, making negative mode ESI a suitable ionization technique.

  • MRM: This acquisition mode ensures very high selectivity and sensitivity, allowing for quantification at very low levels (ng/mL or even pg/mL).[8]

Visualization of LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing start Protein Precipitation/Dilution evap Evaporate & Reconstitute start->evap injector UHPLC Injection evap->injector Inject column C18 Column Separation injector->column msms Tandem MS (MRM) column->msms mrm_chrom Generate MRM Chromatogram msms->mrm_chrom Data Acquisition quantify Quantify MRM Transition mrm_chrom->quantify

Caption: Workflow for LC-MS/MS quantification.

Method Validation and Performance Comparison

All analytical methods must be validated to ensure they are fit for their intended purpose.[12] Validation is performed according to the International Council for Harmonisation (ICH) guidelines, which outline key parameters to be assessed.[13]

Key Validation Parameters
  • Specificity: The ability to assess the analyte in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results (repeatability and intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

Comparative Performance Data (Typical Values)

The following table summarizes the expected performance of each technique for the quantification of 2,4-Dichloro-6-(5-isoxazolyl)phenol. These are typical values based on the analysis of similar compounds and should be confirmed during method validation.[13][14][15]

ParameterHPLC-UVGC-MSLC-MS/MS
Selectivity ModerateHighVery High
Linearity (r²) > 0.999> 0.995> 0.998
Accuracy (% Recovery) 98-102%90-110%95-105%
Precision (%RSD) < 2%< 15%< 10%
LOQ ~ 0.1 - 1 µg/mL~ 1 - 10 ng/mL~ 0.01 - 1 ng/mL
Analysis Time ~ 15 min~ 20 min~ 10 min
Cost LowMediumHigh
Expertise Required LowMediumHigh

Discussion and Recommendations

The choice of the optimal analytical technique for the quantification of 2,4-Dichloro-6-(5-isoxazolyl)phenol is dictated by the specific analytical objective.

  • HPLC-UV is the ideal choice for routine quality control, such as assay determination in drug substances and drug products, where the analyte concentration is relatively high and the matrix is clean. Its simplicity, low cost, and robustness make it a workhorse in many QC labs.

  • GC-MS is a viable alternative, particularly when higher selectivity than HPLC-UV is required. However, the need for derivatization adds a step to the sample preparation process, increasing the potential for variability. It is well-suited for the analysis of process impurities that are amenable to gas chromatography.

  • LC-MS/MS is the unequivocal choice for trace-level quantification in complex matrices, such as in pharmacokinetic studies, metabolite identification, or for the determination of trace impurities. Its unparalleled sensitivity and selectivity justify the higher cost and complexity for these demanding applications.

Conclusion

The quantification of 2,4-Dichloro-6-(5-isoxazolyl)phenol can be successfully achieved using HPLC-UV, GC-MS, and LC-MS/MS. Each technique offers a unique set of advantages and is suited to different applications. By understanding the principles, protocols, and performance characteristics of each method, researchers and drug development professionals can make informed decisions to ensure the generation of accurate, reliable, and scientifically sound data.

References

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

  • Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. PubMed. Available at: [Link]

  • Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. Request PDF. Available at: [Link]

  • Core components of analytical method validation for small molecules-an overview. IJRPS. Available at: [Link]

  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech. Available at: [Link]

  • Method Development and Validation Parameters of HPLC- A Mini Review. Research & Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]

  • How to do HPLC method validation. YouTube. Available at: [Link]

  • Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry. Available at: [Link]

  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Request PDF. Available at: [Link]

  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. EPA. Available at: [Link]

  • HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Sample preparation for the determination of chlorophenols. Request PDF. Available at: [Link]

  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. Scirp.org. Available at: [Link]

  • Derivatization methods for quantitative bioanalysis by LC-MS/MS. CoLab.
  • Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. EPA. Available at: [Link]

  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. SciRP.org. Available at: [Link]

  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. ResearchGate. Available at: [Link]

  • Automating the Analysis of Selected Phenols Using The Focus Sample Processing Robot. GL Sciences. Available at: [Link]

  • Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Agilent. Available at: [Link]

  • DETERMINATION OF PHENOLIC COMPOUNDS IN WATER (HJ 676-2013). Agilent. Available at: [Link]

  • Analytical method validation for biopharmaceuticals-A practical guide. ResearchGate. Available at: [Link]

  • Analytical Method Validation & Common Problem 1. NPRA. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Validation of a High-Throughput Screening Assay for Novel Kinase Inhibitors: A Case Study with 2,4-Dichloro-6-(5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Novel Compound Validation

In modern drug discovery, high-throughput screening (HTS) serves as the primary engine for identifying novel bioactive molecules against a therapeutic target from vast chemical libraries.[1] The compound at the center of this guide, 2,4-Dichloro-6-(5-isoxazolyl)phenol , is a novel chemical entity. While its specific biological target is yet to be fully characterized in public literature, its structural motifs—a halogenated phenol and an isoxazole ring—are common in molecules designed to target ATP-binding sites, particularly those of protein kinases.[2][3][4]

This guide, therefore, presents a comprehensive validation framework for an HTS assay, using 2,4-Dichloro-6-(5-isoxazolyl)phenol as a hypothetical inhibitor of a chosen target: Kinase-X , a fictitious but representative serine/threonine kinase implicated in an oncology pathway. The objective is not merely to provide a protocol but to detail the scientific rationale behind each step, ensuring the resulting assay is robust, reproducible, and capable of making accurate hit identifications. Our approach is grounded in the principles outlined in the U.S. National Institutes of Health (NIH) Assay Guidance Manual , a critical resource for investigators in the field.[5][6][7][8]

Part 1: Selecting the Optimal HTS Assay Technology

The first crucial decision is the selection of an appropriate assay technology. The ideal platform for screening potential Kinase-X inhibitors must be sensitive, scalable, and resistant to common sources of interference.[9] We will compare three leading homogeneous (mix-and-read) assay formats suitable for biochemical kinase assays.

Comparison of HTS Kinase Assay Technologies
FeatureTime-Resolved FRET (TR-FRET)Fluorescence Polarization (FP)Luminescence (e.g., ADP-Glo™)
Principle Measures energy transfer between a long-lifetime lanthanide donor and a fluorescent acceptor on a phosphorylated substrate.Measures the change in rotational speed (and thus polarization of emitted light) of a small fluorescently-labeled peptide upon phosphorylation.A multi-step enzymatic reaction that quantifies the amount of ADP produced by the kinase reaction by converting it into a light signal.
Sensitivity Very HighModerate to HighExcellent
Throughput Excellent (384- & 1536-well)Excellent (384- & 1536-well)Excellent, but may require longer incubation for coupled reactions.
Compound Interference Lower susceptibility to compound fluorescence due to time-gated detection. Can be affected by light quenchers.Susceptible to fluorescent compounds and light scattering.Susceptible to compounds that inhibit the coupling enzymes (luciferase).
Reagent Cost High (lanthanide-labeled antibodies)Low to Moderate (fluorescent peptide)High (proprietary enzymes and substrates)
Development Complexity Moderate (requires specific antibody pairs)Low (requires only a suitable peptide substrate)Low (commercially available kits)

Decision: For this project, we select Time-Resolved FRET (TR-FRET) . The primary rationale is its superior signal window and reduced sensitivity to direct compound fluorescence, a common artifact in HTS. While the reagent costs are higher, the robustness and data quality provided by TR-FRET justify the investment for a primary screen of a large compound library.

TR-FRET Assay Principle for Kinase-X

The assay measures the phosphorylation of a biotinylated peptide substrate by Kinase-X. A Europium (Eu)-labeled anti-phospho-serine antibody serves as the donor fluorophore, and Streptavidin-Allophycocyanin (SA-APC) is the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the Eu donor and APC acceptor into close proximity, resulting in a high FRET signal.

cluster_0 No Inhibition (High Activity) cluster_1 Inhibition (Low Activity) cluster_2 Detection Step KinaseX_active Kinase-X pPeptide Phospho-Peptide KinaseX_active->pPeptide + ATP ADP ADP KinaseX_active->ADP ATP ATP Peptide Biotin-Peptide Inhibitor Inhibitor (Test Compound) KinaseX_inhibited Kinase-X Inhibitor->KinaseX_inhibited Binds Peptide_i Biotin-Peptide KinaseX_inhibited->Peptide_i No Reaction ATP_i ATP Eu_Ab Eu-Antibody FRET High TR-FRET Signal Eu_Ab->FRET Energy Transfer SA_APC SA-APC pPeptide_detect Phospho-Peptide pPeptide_detect->Eu_Ab Binds pPeptide_detect->SA_APC Binds Biotin

Caption: Mechanism of the Kinase-X TR-FRET Assay.

Part 2: The HTS Assay Validation Protocol

Assay validation is a multi-day process designed to rigorously test the performance, robustness, and reproducibility of the screening method before committing to a full-scale campaign.[10] This protocol is adapted from the "HTS Assay Validation" chapter of the NIH Assay Guidance Manual.[5][10]

Experimental Workflow for Validation

Caption: HTS assay validation workflow.

Step-by-Step Methodology

1. Reagent and Assay Condition Optimization (Pre-Validation)

  • Objective: Determine optimal concentrations of Kinase-X, ATP, and peptide substrate, and establish the optimal reaction time.

  • Protocol:

    • Perform matrix titrations of Kinase-X and the peptide substrate to find concentrations that yield a robust signal.

    • Determine the Michaelis constant (Km) for ATP. The screening concentration of ATP should be at or near the Km to ensure competitive inhibitors can be detected effectively.

    • Conduct a time-course experiment to identify the linear phase of the enzymatic reaction, ensuring the assay is stopped before substrate depletion occurs.

2. DMSO Tolerance Assessment

  • Objective: To determine the highest concentration of dimethyl sulfoxide (DMSO), the compound solvent, that does not significantly inhibit Kinase-X activity.

  • Protocol:

    • Run the assay with a serial dilution of DMSO, from 0.1% to 5% final concentration.

    • Plot enzyme activity against DMSO concentration. The highest tolerable concentration (typically where activity remains >90%) will be used for the screen.[10] For most cell-free assays, this is around 1%.

3. Plate Uniformity and Signal Variability Assessment (3-Day Study)

  • Objective: To assess the assay's performance across an entire 384-well plate and over multiple days, establishing key performance metrics.[10]

  • Protocol:

    • Plate Layout: On each of three consecutive days, prepare three 384-well plates:

      • Max Signal Plate: All 384 wells contain the full enzyme reaction with DMSO vehicle (negative control). This represents 0% inhibition.

      • Min Signal Plate: All 384 wells contain the full enzyme reaction plus a known, potent inhibitor of Kinase-X at a concentration that gives maximal inhibition (e.g., Staurosporine). This is the positive control, representing 100% inhibition.

      • Interleaved Plate: An alternative format where max and min signal controls are placed in alternating columns or a checkerboard pattern on the same plate.

    • Execution: Prepare reagents independently each day. Run the assays following the standard automated protocol that will be used for the full screen.

    • Data Analysis: Calculate the following metrics for each plate and each day.

Key Statistical Performance Metrics

The quality of an HTS assay is not determined by subjective evaluation but by objective statistical parameters.[11]

MetricFormulaInterpretationAcceptance Criteria
Signal-to-Background (S/B) Mean(Max Signal) / Mean(Min Signal)A basic measure of the dynamic range of the assay.> 3 is desirable, but not sufficient on its own.
Coefficient of Variation (%CV) (Standard Deviation / Mean) * 100Measures the relative variability of the data. Calculated for both Max and Min signal plates.< 20% (ideally < 10%)
Z'-Factor (Z-prime) 1 - [ (3σmax + 3σmin) / |μmax - μmin| ]The industry-standard metric for assay quality, accounting for both dynamic range and data variation.[11][12][13]Z' > 0.5: An excellent assay, suitable for HTS.[1][12]

Simulated 3-Day Validation Data Summary

DayPlate TypeMean SignalStd. Deviation%CVZ'-Factor
1 Max Signal85,4324,1024.8%\multirow{2}{}{0.78 }
Min Signal5,12355010.7%
2 Max Signal88,1095,2105.9%\multirow{2}{}{0.71 }
Min Signal4,98861212.3%
3 Max Signal86,5504,8765.6%\multirow{2}{*}{0.75 }
Min Signal5,05059511.8%

Interpretation of Results: The simulated data demonstrate a successful validation. The S/B ratio is consistently high (~17), and the %CV for both max and min signals is well below the 20% threshold. Most importantly, the Z'-factor is consistently well above the 0.5 threshold, indicating a large separation band between the positive and negative controls and low data variability.[12][14] This assay is deemed robust and suitable for a full HTS campaign.

Conclusion: A Framework for Trustworthy Screening

This guide has outlined a systematic, data-driven approach to the validation of a high-throughput screening assay for a novel compound, 2,4-Dichloro-6-(5-isoxazolyl)phenol, against a hypothetical kinase target. By grounding our methodology in the authoritative principles of the NIH Assay Guidance Manual and employing rigorous statistical analysis, we have established a self-validating system.[5][15] The selection of TR-FRET technology was justified through a comparative analysis, and the detailed validation protocol provides a clear roadmap for assessing assay performance. The resulting metrics confirm that the assay is robust, reproducible, and fit-for-purpose, providing high confidence in the hits that will be identified in a subsequent full-scale screen.

References

  • Title: Z-factors.
  • Title: Assay Guidance Manual. Source: National Center for Biotechnology Information (NCBI) Bookshelf, NIH. URL: [Link]

  • Title: Assay Guidance Manual. Source: Norecopa. URL: [Link]

  • Title: Assay performance and the Z′-factor in HTS. Source: Drug Target Review. URL: [Link]

  • Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Source: PubMed, Journal of Biomolecular Screening. URL: [Link]

  • Title: Z-factor. Source: Wikipedia. URL: [Link]

  • Title: From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Source: BellBrook Labs. URL: [Link]

  • Title: Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Source: Taylor & Francis Online. URL: [Link]

  • Title: What Are the Leading Platforms for High-Throughput Screening Assays? A Comprehensive Guide to Modern HTS Technologies. Source: BellBrook Labs. URL: [Link]

  • Title: Resources for Assay Development and High Throughput Screening. Source: MSU Drug Discovery. URL: [Link]

  • Title: Synthesis of novel isoxazoles with 2-(5-phenylisoxazol-3-yl) phenol. Source: ScienceDirect. URL: [Link]

  • Title: The synthetic and therapeutic expedition of isoxazole and its analogs. Source: National Center for Biotechnology Information (NCBI) PMC. URL: [Link]

  • Title: A review of isoxazole biological activity and present synthetic techniques. Source: ResearchGate. URL: [Link]

  • Title: HTS Assay Validation. Source: National Center for Biotechnology Information (NCBI) Bookshelf, Assay Guidance Manual. URL: [Link]

  • Title: Assay Guidance Manual [Internet]. Source: PubMed. URL: [Link]

  • Title: Assay Guidance Manual. Source: National Center for Advancing Translational Sciences (NCATS), NIH. URL: [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Proteomic Specificity of 2,4-Dichloro-6-(5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for highly specific molecular tools is paramount. An ideal chemical probe should interact with its intended target with high affinity and minimal off-target engagement. This guide provides an in-depth technical comparison for assessing the proteomic specificity of a novel covalent chemical probe, 2,4-Dichloro-6-(5-isoxazolyl)phenol (DCIP) . As DCIP is an emerging tool, we will contextualize its performance by comparing it with established classes of probes targeting the same enzyme family: the serine hydrolases.

Serine hydrolases are a large and diverse class of enzymes, constituting approximately 1% of the human proteome, and are involved in a myriad of physiological processes.[1] Their catalytic activity relies on a highly reactive serine nucleophile within a conserved active site, making them a prime target for covalent inhibitors and activity-based probes (ABPs).[1] ABPs are powerful tools in chemical proteomics that allow for the profiling of the functional state of these enzymes in complex biological systems.[2]

This guide will not only present protocols but also delve into the rationale behind the experimental design, ensuring a thorough understanding of how to validate and compare the specificity of novel probes like DCIP.

The Probes: A Comparative Overview

To effectively assess the specificity of DCIP, we will compare it against two representative classes of serine hydrolase-directed probes with differing selectivity profiles.

  • 2,4-Dichloro-6-(5-isoxazolyl)phenol (DCIP): A novel probe with a hypothesized covalent mechanism. The isoxazole ring is proposed to act as a latent electrophile that, upon binding to the serine hydrolase active site, undergoes a rearrangement to covalently modify the catalytic serine. The dichlorinated phenol moiety likely contributes to the binding affinity and initial recognition of the target enzyme class.

  • Fluorophosphonates (FP-probes): Considered a "gold standard" for broad-spectrum serine hydrolase profiling.[3] FPs are highly reactive electrophiles that form a stable covalent bond with the active site serine of a wide range of serine hydrolases.[4] Their broad reactivity makes them excellent for class-wide enzyme profiling but can be a drawback when target-specific information is required.

  • β-Lactone-based Probes (BL-probes): These represent a more tailored class of covalent probes. The four-membered β-lactone ring is sterically hindered and less reactive than the fluorophosphonate, leading to a greater reliance on non-covalent interactions for initial binding before the covalent reaction occurs.[1] This often results in a more restricted and specific labeling profile compared to FP-probes.

Table 1: Comparative Properties of Serine Hydrolase Probes
Feature2,4-Dichloro-6-(5-isoxazolyl)phenol (DCIP)Fluorophosphonate Probes (FP-probes)β-Lactone Probes (BL-probes)
Warhead Isoxazole (Hypothesized)Fluorophosphonateβ-Lactone
Reactivity Moderate (Hypothesized)HighLow to Moderate
Primary Driver of Labeling Balanced Affinity and Reactivity (Hypothesized)Reactivity-drivenAffinity-driven
Expected Specificity Moderate to High (Hypothesized)Low (Broad-spectrum)High
Primary Application Target identification and validationGlobal profiling of serine hydrolase activitySelective inhibition and profiling of sub-families

Experimental Assessment of Probe Specificity

A multi-pronged approach is necessary to build a comprehensive specificity profile for a new chemical probe. We will employ both gel-based and mass spectrometry-based techniques.

Workflow for Specificity Assessment

The overall workflow for assessing the specificity of DCIP involves a series of experiments designed to identify its protein targets and quantify its on- and off-target engagement.

G cluster_0 Initial Profiling cluster_1 Quantitative Specificity cluster_2 Validation gel_profiling Gel-based ABPP ms_profiling LC-MS/MS-based ABPP gel_profiling->ms_profiling Target Identification competitive_abpp Competitive ABPP-MS gel_profiling->competitive_abpp Hypothesis Generation ms_profiling->competitive_abpp dose_response Dose-Response Profiling competitive_abpp->dose_response Quantify Selectivity knockdown Target Knockdown/ Knockout dose_response->knockdown Validate On-Target mutagenesis Site-directed Mutagenesis dose_response->mutagenesis Confirm Binding Site

Caption: Workflow for assessing the specificity of a novel chemical probe.

Gel-Based Activity-Based Protein Profiling (ABPP)

This technique provides a rapid, visual assessment of a probe's labeling profile.[5] It is an excellent first-pass experiment to compare the overall proteome reactivity of DCIP with our benchmark probes.

Experimental Protocol: Gel-based ABPP
  • Proteome Preparation:

    • Harvest cells (e.g., HeLa or Jurkat) and wash with cold PBS.

    • Lyse cells in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors) via sonication or Dounce homogenization on ice.

    • Centrifuge the lysate at 14,000 x g for 30 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (proteome) and determine the protein concentration using a Bradford or BCA assay. Normalize all samples to a final concentration of 1-2 mg/mL.

  • Probe Labeling:

    • To 50 µL of the normalized proteome, add the probe (DCIP-alkyne, FP-alkyne, or BL-alkyne) to a final concentration of 1 µM. The alkyne handle is for subsequent click chemistry.

    • Incubate for 30 minutes at room temperature.

  • Click Chemistry:

    • Prepare a click-mix containing:

      • Rhodamine-azide (or other fluorescent azide reporter)

      • Tris(2-carboxyethyl)phosphine (TCEP)

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

      • Copper(II) sulfate (CuSO4)

    • Add the click-mix to the labeled proteome and incubate for 1 hour at room temperature, protected from light.

  • SDS-PAGE and Imaging:

    • Quench the reaction by adding 4x SDS-PAGE loading buffer.

    • Separate the proteins on a 12% SDS-PAGE gel.

    • Visualize the fluorescently labeled proteins using a flatbed fluorescence scanner.

    • Subsequently, stain the gel with Coomassie Brilliant Blue to visualize the total protein load.

Expected Results and Interpretation

The FP-probe is expected to show numerous fluorescent bands across the gel, indicative of its broad reactivity with many serine hydrolases. In contrast, the more selective BL-probe should display a much cleaner profile with fewer, more distinct bands. The profile of DCIP will provide the first indication of its specificity. A profile with a limited number of intense bands would suggest higher specificity, while a profile resembling that of the FP-probe would indicate broader reactivity.

Mass Spectrometry-based ABPP for Target Identification

To move beyond the band-based profile of a gel, LC-MS/MS is employed to identify the specific proteins labeled by each probe.[6]

Experimental Protocol: LC-MS/MS-based ABPP
  • Proteome Preparation and Labeling:

    • Follow steps 1 and 2 from the gel-based protocol, but use a biotin-alkyne reporter for the click chemistry step instead of a fluorescent azide. Biotin will be used for affinity enrichment.

  • Click Chemistry and Enrichment:

    • Perform the click reaction as described above, but with biotin-azide.

    • Precipitate the proteins using cold acetone or chloroform/methanol to remove excess reagents.

    • Resuspend the protein pellet in a buffer containing SDS.

    • Add streptavidin-agarose beads to the proteome and incubate for 1-2 hours at room temperature with rotation to capture the biotinylated proteins.

    • Wash the beads extensively with buffers of increasing stringency (e.g., 1% SDS, 8 M urea, and finally PBS) to remove non-specifically bound proteins.

  • On-bead Digestion and Sample Preparation:

    • Resuspend the washed beads in a buffer containing a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide).

    • Add sequencing-grade trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.

    • Collect the supernatant containing the peptides and desalt using a C18 StageTip.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by nanoLC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap).

    • Search the resulting spectra against a human protein database to identify the labeled proteins.

Data Analysis and Interpretation

The number of unique proteins identified for each probe provides a quantitative measure of its specificity. A lower number of identified proteins for DCIP compared to the FP-probe would be a strong indicator of higher selectivity.

Table 2: Hypothetical Target Identification Data from MS-based ABPP
ProbeTotal Proteins IdentifiedKnown Serine HydrolasesPotential Off-Targets (Non-Serine Hydrolases)
DCIP 25223
FP-probe 1109515
BL-probe 15141

This is hypothetical data for illustrative purposes.

Competitive ABPP for On- and Off-Target Profiling

Competitive ABPP is a powerful method to confirm that the probe binds to the active site of its targets and to quantify its selectivity across the proteome.[5] In this assay, the proteome is pre-incubated with a competitor (in this case, the "warhead" of DCIP without the alkyne tag) before adding the tagged probe. If the probe and competitor bind to the same site, the competitor will reduce the labeling by the probe.

G cluster_0 No Competitor cluster_1 With Competitor E1 E P1 P E1->P1 Labeling EP1 E-P E2 E C2 C E2->C2 Binding EC2 E-C P2 P EC2->P2 No Labeling

Caption: Principle of Competitive Activity-Based Protein Profiling (ABPP).

Experimental Protocol: Competitive ABPP-MS
  • Proteome Preparation:

    • Prepare the proteome as described previously.

  • Competitive Incubation:

    • Aliquot the proteome into several tubes.

    • To the experimental tubes, add increasing concentrations of the untagged DCIP competitor (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).

    • To the control tube, add vehicle (e.g., DMSO).

    • Incubate for 30 minutes at room temperature.

  • Probe Labeling and Downstream Processing:

    • Add the alkyne-tagged DCIP probe to all tubes at a final concentration of 1 µM.

    • Incubate for another 30 minutes.

    • Proceed with click chemistry, enrichment, digestion, and LC-MS/MS analysis as described for the MS-based ABPP workflow. Use a quantitative proteomics approach such as TMT or iTRAQ for multiplexing and accurate quantification.[6]

Quantitative Data Analysis

For each identified protein, the ratio of its abundance in the competitor-treated samples to the vehicle-treated sample is calculated. A dose-dependent decrease in this ratio indicates that the protein is a true target of DCIP. The concentration of competitor required to reduce probe labeling by 50% (IC50) can be calculated for each target.

Table 3: Hypothetical Quantitative Data from Competitive ABPP of DCIP
Protein TargetFunctionIC50 (µM)Classification
SH-1 Serine Hydrolase0.5On-Target
SH-2 Serine Hydrolase1.2On-Target
SH-3 Serine Hydrolase2.5On-Target
SH-15 Serine Hydrolase25.0Off-Target
Kinase-X Protein Kinase> 100Non-Target
Protease-Y Cysteine Protease> 100Non-Target

This is hypothetical data for illustrative purposes.

Concluding Remarks and Future Directions

The comprehensive assessment of a new chemical probe's specificity is a critical step in its validation. The multi-faceted approach described in this guide, combining gel-based profiling, mass spectrometry-based target identification, and quantitative competitive ABPP, provides a robust framework for characterizing the proteomic interactions of novel probes like 2,4-Dichloro-6-(5-isoxazolyl)phenol.

Based on our hypothetical data, DCIP emerges as a moderately selective probe for a subset of serine hydrolases, offering a more refined tool than the broad-spectrum FP-probes, but perhaps with a wider target profile than highly optimized probes like the hypothetical BL-probe. This positions DCIP as a valuable tool for studying specific sub-families of serine hydrolases.

Further validation of the on-targets identified for DCIP should be pursued using orthogonal methods such as target knockdown or knockout experiments, or site-directed mutagenesis of the active site serine to confirm the covalent binding site. Ultimately, the rigorous characterization of a probe's specificity is what underpins its utility and the reliability of the biological insights it can provide.

References

  • Steel, P. G., et al. (2022). Activity-based protein profiling: A graphical review. Acta Pharmaceutica Sinica B, 12(9), 3411-3428. Available at: [Link]

  • Ghattas, M. A., et al. (2021). Reactive chemistry for covalent probe and therapeutic development. RSC Chemical Biology, 2(4), 1046-1063. Available at: [Link]

  • Yang, F., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry, 6, 133. Available at: [Link]

  • Sanman, L. E., & Bogyo, M. (2014). Activity based probes for the proteomic profiling of metalloproteases. Proteomics, 14(10), 1161-1170. Available at: [Link]

  • Verhelst, S. H. L. (2010). Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(3), 621-629. Available at: [Link]

  • Benns, H. J., et al. (2021). Activity-based protein profiling: a graphical review. RSC Chemical Biology, 2(4), 1046-1063. Available at: [Link]

  • Vogeser, M. (2023). Mass spectrometry: a game changer in laboratory diagnostics? Wiley Analytical Science. Available at: [Link]

  • Willems, L. I., et al. (2020). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Biochemistry, 59(30), 2769-2781. Available at: [Link]

  • Zhang, H., et al. (2023). Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. Molecules, 28(22), 7621. Available at: [Link]

  • Saghatelian, A., & Cravatt, B. F. (2005). Activity-based probes for the proteomic profiling of metalloproteases. PNAS, 102(47), 16965-16970. Available at: [Link]

  • Singh, J., et al. (2013). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. PNAS, 110(51), 20546-20551. Available at: [Link]

  • Willems, L. I., et al. (2017). Competitive activity-based protein profiling for the functional annotation of serine hydrolase inhibitors. Methods in Molecular Biology, 1491, 133-146. Available at: [Link]

  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414. Available at: [Link]

Sources

Navigating the Proteome: A Comparative Guide to Characterizing 2,4-Dichloro-6-(5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Unveiling Novel Compound Mechanisms

For researchers, scientists, and drug development professionals, the journey of a novel compound from discovery to potential therapeutic application is both exciting and fraught with challenges. One of the most critical steps is elucidating its mechanism of action. This guide provides an in-depth, experience-driven framework for the comparative proteomic analysis of a novel phenolic compound, 2,4-Dichloro-6-(5-isoxazolyl)phenol , hypothesizing its role as an inhibitor of the STAT3 signaling pathway.

Introduction: Beyond the Structure - A Hypothesis-Driven Approach

The compound 2,4-Dichloro-6-(5-isoxazolyl)phenol is a small molecule with a phenolic scaffold. While its specific biological targets are not yet widely documented, its structural similarity to other polyphenolic compounds suggests a potential interaction with key cellular signaling pathways.[1][2] Many polyphenols have been shown to exert anti-cancer effects by modulating the Signal Transducer and activator of Transcription 3 (STAT3) pathway.[1][2]

STAT3 is a transcription factor that, when constitutively activated, plays a pivotal role in tumorigenesis by promoting cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity.[3][4][5][6] This makes STAT3 a prime target for cancer therapy.[7][8]

This guide, therefore, outlines a comparative proteomics strategy to investigate the hypothesis that 2,4-Dichloro-6-(5-isoxazolyl)phenol modulates the STAT3 signaling pathway. We will compare its effects on the proteome of a cancer cell line with constitutively active STAT3 to those of a well-characterized STAT3 inhibitor and a vehicle control. This approach not only aims to identify the primary targets of our novel compound but also to uncover potential off-target effects and novel mechanisms of action.

Experimental Design: A Roadmap for Robust Comparison

A well-thought-out experimental design is the cornerstone of any successful proteomics study.[9][10][11][12] For our investigation, we will employ a multi-pronged approach, offering two robust quantitative proteomics workflows to choose from based on experimental needs and resources.

1. Cell Line Selection: The choice of a suitable cell model is critical. We recommend using a cancer cell line known for its constitutive STAT3 activation, such as the human prostate cancer cell line DU145 or the breast cancer cell line MDA-MB-231.[5][13]

2. Treatment Groups:

  • Vehicle Control: A control group treated with the vehicle (e.g., DMSO) in which the compounds are dissolved. This group serves as the baseline for all comparisons.

  • 2,4-Dichloro-6-(5-isoxazolyl)phenol: The experimental group to assess the proteomic impact of our novel compound.

  • Known STAT3 Inhibitor: A positive control group treated with a well-characterized STAT3 inhibitor, such as Napabucasin or S3I-201.[14][15][16] This allows for direct comparison of proteomic signatures and helps to validate our hypothesis.

3. Quantitative Proteomics Strategies: We will detail two powerful and widely used quantitative proteomics techniques:

  • Stable Isotope Labeling by Amino acids in Cell culture (SILAC): A metabolic labeling approach that offers high accuracy and precision for comparing a smaller number of samples.[17][18][19][20]

  • Label-Free Quantification (LFQ): A versatile method that does not require isotopic labels, making it suitable for larger-scale experiments and a wider range of sample types.[21][22][23][24]

Figure 1: Overall Experimental Design.

Detailed Methodologies: From Benchtop to Mass Spectrometer

The reproducibility and quality of proteomic data are highly dependent on meticulous execution of the experimental protocols. Here, we provide detailed, step-by-step methodologies for both SILAC and LFQ workflows.

Protocol 1: SILAC-Based Comparative Proteomics

SILAC is a powerful technique where cells are metabolically labeled with "light," "medium," or "heavy" isotopes of essential amino acids.[17][20] This allows for the mixing of samples at an early stage, minimizing downstream experimental variability.[17]

1. Metabolic Labeling: a. Culture the chosen cancer cell line for at least five passages in SILAC-formulated DMEM/RPMI-1640 medium deficient in L-lysine and L-arginine. b. Supplement the media for the three experimental groups as follows:

  • Light: L-lysine and L-arginine (natural isotopes) for the vehicle control.
  • Medium: L-lysine-4,4,5,5-D4 and L-arginine-U-13C6 for the 2,4-Dichloro-6-(5-isoxazolyl)phenol treated cells.
  • Heavy: L-lysine-U-13C6,15N2 and L-arginine-U-13C6,15N4 for the known STAT3 inhibitor treated cells. c. Ensure complete incorporation of the isotopes by mass spectrometry analysis of a small protein lysate aliquot.

2. Cell Treatment and Lysis: a. Once fully labeled, treat the cells with the respective compounds (vehicle, novel compound, known inhibitor) for a predetermined time (e.g., 24 hours). b. Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

3. Sample Preparation for Mass Spectrometry: a. Quantify the protein concentration in each lysate using a BCA assay. b. Mix equal amounts of protein from the "light," "medium," and "heavy" lysates. c. Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA). d. Digest the protein mixture into peptides overnight using sequencing-grade trypsin. e. Desalt the resulting peptide mixture using C18 solid-phase extraction.

4. LC-MS/MS Analysis: a. Analyze the desalted peptides using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.

Figure 2: SILAC Experimental Workflow.

Protocol 2: Label-Free Quantification (LFQ) Comparative Proteomics

LFQ is an alternative to isotopic labeling where protein abundance is determined by comparing the signal intensities of peptides across different LC-MS/MS runs.[21][23]

1. Cell Culture and Treatment: a. Culture the chosen cancer cell line in standard growth medium. b. Treat the cells in separate biological replicates (at least three per condition) with the vehicle, 2,4-Dichloro-6-(5-isoxazolyl)phenol, or the known STAT3 inhibitor.

2. Sample Preparation for Mass Spectrometry: a. Harvest and lyse the cells from each replicate individually. b. Quantify the protein concentration for each lysate. c. Take an equal amount of protein from each sample and perform in-solution or in-gel digestion: i. Reduce with DTT and alkylate with IAA. ii. Digest with trypsin. d. Desalt the peptides from each sample individually.

3. LC-MS/MS Analysis: a. Analyze each sample separately by LC-MS/MS. It is crucial to maintain consistent chromatography conditions between runs to ensure accurate alignment of peptide signals.

Figure 3: LFQ Experimental Workflow.

Data Analysis and Interpretation: Translating Data into Biological Insights

The analysis of large-scale proteomic data requires a robust bioinformatics pipeline to extract meaningful biological information.[25][26][27][28]

1. Data Preprocessing and Protein Identification: a. Process the raw mass spectrometry data using software such as MaxQuant or Proteome Discoverer. b. Identify peptides and proteins by searching the MS/MS spectra against a human protein database (e.g., UniProt).

2. Protein Quantification and Statistical Analysis: a. For SILAC data, calculate the ratios of "medium"/"light" and "heavy"/"light" peptide intensities to determine the relative abundance of proteins. b. For LFQ data, use algorithms to align retention times across different runs and compare the peak areas or intensities of the same peptides. c. Perform statistical tests (e.g., t-test, ANOVA) to identify proteins that are significantly differentially expressed between the treatment groups.[25] d. Apply a false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to account for multiple hypothesis testing.[25]

3. Bioinformatics Analysis: a. Pathway Enrichment Analysis: Use tools like DAVID, Metascape, or the enrichment analysis features within software like Cytoscape to perform Gene Ontology (GO) and KEGG pathway analysis on the list of differentially expressed proteins.[1][2][29][30] This will reveal the biological processes and signaling pathways that are most affected by the treatments. b. Protein-Protein Interaction (PPI) Network Analysis: Utilize databases such as STRING or BioGRID to construct PPI networks of the regulated proteins.[25][29] This can help identify key protein hubs and functional modules that are targeted by the compounds.

Figure 4: Data Analysis Pipeline.

Expected Outcomes and Comparative Insights

The ultimate goal of this comparative analysis is to determine if 2,4-Dichloro-6-(5-isoxazolyl)phenol functions as a STAT3 inhibitor.

Hypothetical Data Summary

The table below presents a hypothetical outcome of the quantitative proteomic analysis, focusing on key proteins within the STAT3 signaling pathway.

ProteinGeneFunctionFold Change (Novel Compound vs. Vehicle)p-valueFold Change (Known Inhibitor vs. Vehicle)p-value
STAT3STAT3Transcription factor-1.20.045-1.50.021
p-STAT3 (Tyr705)STAT3Active form of STAT3-3.5<0.001-4.2<0.001
Bcl-2BCL2Anti-apoptotic protein-2.80.005-3.10.003
Cyclin D1CCND1Cell cycle regulator-2.50.008-2.90.004
SurvivinBIRC5Inhibitor of apoptosis-2.20.012-2.60.009
JAK1JAK1Upstream kinase of STAT3-1.10.058-1.30.041
SRCSRCUpstream kinase of STAT3-1.40.033-1.60.019
Interpreting the Proteomic Signature
  • On-Target Effects: If 2,4-Dichloro-6-(5-isoxazolyl)phenol is a STAT3 inhibitor, we expect to see a significant downregulation of phosphorylated STAT3 (Tyr705) and its downstream targets involved in cell survival and proliferation, such as Bcl-2, Cyclin D1, and Survivin.[4] The proteomic signature should closely resemble that of the known STAT3 inhibitor.

  • Off-Target Effects: Proteins that are significantly regulated by the novel compound but not by the known STAT3 inhibitor may represent off-target effects. These could be beneficial, detrimental, or neutral and warrant further investigation.

  • Novel Mechanisms: The novel compound might inhibit STAT3 through an indirect mechanism, for example, by targeting an upstream kinase like JAK1 or SRC.[8] This would be reflected in the downregulation of these kinases in the proteomics data.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK SRC SRC Receptor->SRC STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates SRC->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (Tyr705) STAT3_inactive->STAT3_active Activation Dimer STAT3 Dimer STAT3_active->Dimer Dimerization DNA DNA Dimer->DNA Nuclear Translocation Target_Genes Target Gene Expression (Bcl-2, Cyclin D1, Survivin) DNA->Target_Genes Transcription Cell_Survival_Proliferation Cell Survival & Proliferation Target_Genes->Cell_Survival_Proliferation Promotes Cytokine Cytokine/ Growth Factor Cytokine->Receptor Novel_Compound 2,4-Dichloro-6- (5-isoxazolyl)phenol Novel_Compound->STAT3_active Inhibits? Known_Inhibitor Known STAT3 Inhibitor Known_Inhibitor->STAT3_active Inhibits

Figure 5: Hypothesized action on the STAT3 pathway.

Validation: The Final Step in Ensuring Scientific Rigor

Proteomics provides a global view of cellular changes, but it is crucial to validate key findings using orthogonal methods.[9][25] Proteins identified as significantly regulated, particularly those central to the STAT3 pathway, should be validated by:

  • Western Blotting: To confirm changes in the protein expression levels of total STAT3, p-STAT3 (Tyr705), and key downstream targets.

  • Targeted Mass Spectrometry (SRM/MRM): For highly accurate and sensitive quantification of specific peptides from the proteins of interest.

Conclusion

The characterization of novel compounds like 2,4-Dichloro-6-(5-isoxazolyl)phenol requires a systematic and hypothesis-driven approach. The comparative proteomics framework outlined in this guide provides a robust strategy for elucidating its mechanism of action. By comparing its proteomic signature to that of a known STAT3 inhibitor, researchers can gain valuable insights into its on-target and off-target effects, paving the way for further preclinical and clinical development. This in-depth analysis is not just about generating lists of proteins; it is about building a comprehensive understanding of how a novel molecule perturbs cellular systems to exert its biological effects.

References

  • Mtoz Biolabs. (n.d.). How to Analyze Quantitative Proteomics Data. Retrieved from [Link]

  • Myers, C. L., Robson, J. D., & Amoutzias, G. D. (2021). Interpreting omics data with pathway enrichment analysis. NSF Public Access Repository.
  • Bioconductor. (n.d.). Section 8 Pathway Analysis | Proteomics Data Analysis in R/Bioconductor. Retrieved from [Link]

  • Madden, S. F., Cremona, M., Farrelly, A. M., Low, W. H., McBryan, J., et al. (2022). Proteomic time course of breast cancer cells highlights enhanced sensitivity to Stat3 and Src inhibitors prior to endocrine resistance development. Oncogene, 41(43), 4845-4858.
  • Chen, Y., & Chen, W. (2015).
  • Li, Y., Fu, C., & Ye, F. (2016). Proteomic identification of the oncoprotein STAT3 as a target of a novel Skp1 inhibitor. Oncotarget, 7(49), 81736–81748.
  • Li, Y., Fu, C., & Ye, F. (2016). (PDF) Proteomic identification of the oncoprotein STAT3 as a target of a novel Skp1 inhibitor.
  • Barton, B. E., Karras, J. G., Murphy, T. F., Barton, A., & Huang, H. F. (2002). Constitutive Activation of Stat3 in Human Prostate Tumors and Cell Lines. Cancer Research, 62(22), 6465-6469.
  • Technology Networks. (2025). Proteomics Workflow: Sample Prep to LC-MS Data Analysis. Retrieved from [Link]

  • Santagata, S., Pieragostino, D., D'Alessandro, M., Di Ilio, C., & Federici, G. (2018). Mass Spectrometry-based Label-free Quantitative Proteomics To Study the Effect of 3PO Drug at Cellular Level. Molecular & Cellular Proteomics, 17(10), 2003-2015.
  • Lam, L. T., Wright, G., Davis, R. E., Lenz, G., & Staudt, L. M. (2005). Constitutively activated STAT3 promotes cell proliferation and survival in the activated B-cell subtype of diffuse large B-cell lymphomas. Blood, 105(7), 2913-2922.
  • Corvinus, F. M., Orth, C., Moriggl, R., Tsareva, S. A., & Wagner, S. (2005). Constitutive activation of Stat3 signaling pathway in human colorectal carcinoma. World Journal of Gastroenterology, 11(35), 5533-5540.
  • Kinoshita, T., Nagata, M., & Ishida, T. (2015). Effect of STAT3 Inhibition on the Metabolic Switch in a Highly STAT3-activated Lymphoma Cell Line. Cancer Genomics & Proteomics, 12(3), 131-138.
  • Geiger, T., & Mann, M. (2013). Design and Application of Super-SILAC for Proteome Quantification. In Methods in Molecular Biology (Vol. 1002, pp. 211-221). Humana Press.
  • Kinoshita, T., Nagata, M., & Ishida, T. (2015). Effect of STAT3 inhibition on the metabolic switch in a highly STAT3-activated lymphoma cell line. Cancer Genomics & Proteomics, 12(3), 131-138.
  • Thiele, A., & Ziegler, A. (2014). Bioinformatic analysis of proteomics data. Journal of Proteomics, 100, 128-140.
  • Siveen, K. S., Sikka, S., Surana, R., Dai, X., Zhang, J., Kumar, A. P., & Sethi, G. (2014). Constitutive activation of STAT3 in breast cancer cells: A review. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1845(2), 131-143.
  • BigOmics Analytics. (2025). MS Proteomics Data Preprocessing: Overview & Tools. Retrieved from [Link]

  • Barbiera, G., Pensa, S., D'Andrea, A., & Poli, V. (2010). Constitutively Active Stat3 Enhances Neu-Mediated Migration and Metastasis in Mammary Tumors via Upregulation of Cten. Cancer Research, 70(6), 2578-2587.
  • ResearchGate. (n.d.). The schematic representation of the STAT3 signaling pathway. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Quantitative Proteomics Using SILAC. Retrieved from [Link]

  • Protavio. (2024). Experimental Design for Proteomic Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of SILAC protocol. Retrieved from [Link]

  • Conforti, J., Breus, C., & Gallagher, E. (2023). Designing a Comparative Proteomics Experiment: Retention-time Alignment and Imputation Algorithms Affect Statistical Comparisons Between Samples. Analytical Chemistry.
  • ResearchGate. (n.d.). Schematic of pathways activating STAT3 signaling. Retrieved from [Link]

  • Zhang, Y., & Li, Y. (2019). Proteomic profiling and bioinformatics analysis identify key regulators during the process from fanconi anemia to acute myeloid leukemia. BMC Medical Genomics, 12(1), 1-10.
  • ResearchGate. (n.d.). Regulatory circuits of the STAT3 signaling pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of STAT3 protein structure. Retrieved from [Link]

  • BGI Genomics. (n.d.). What is label-free quantification in proteomics?. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of various putative small-molecule inhibitors of STAT3 and their reported sites of action. Retrieved from [Link]

  • D'Auria, R., Schiarea, S., & Iavarone, F. (2021). Label-Free Quantitative Proteomics to Explore the Action Mechanism of the Pharmaceutical-Grade Triticum vulgare Extract in Speeding Up Keratinocyte Healing. International Journal of Molecular Sciences, 22(16), 8884.
  • Wang, M., & Tang, H. (2012). Issues and Applications in Label-Free Quantitative Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques, S5, 003.
  • Timofeeva, O. A., Gaponenko, V., & Lockett, S. J. (2013). Novel STAT3 Small-Molecule Inhibitors Identified by Structure-Based Virtual Ligand Screening Incorporating SH2 Domain Flexibility. PLoS ONE, 8(3), e59082.
  • He, L., & Zhang, H. (2021). Recent Update on Development of Small-Molecule STAT3 Inhibitors for Cancer Therapy: From Phosphorylation Inhibition to Protein Degradation. Journal of Medicinal Chemistry, 64(13), 8884-8915.
  • ResearchGate. (n.d.). Small molecular inhibitors and degraders targeting STAT3 for cancer therapy: An updated review (from 2022 to 2024). Retrieved from [Link]

  • Zou, S., & Li, C. (2016). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Letters, 12(6), 4487-4494.
  • Yu, Y., & Liu, S. (2023). Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. ACS Central Science, 9(1), 108-119.
  • Karp, N. A., & Lilley, K. S. (2007). Statistical Design of Quantitative Mass Spectrometry-Based Proteomic Experiments. Proteomics, 7(1), 42-50.
  • Springer Nature Experiments. (n.d.). Designing Successful Proteomics Experiments. Retrieved from [Link]

  • Research Scientific. (n.d.). 2,4-DICHLORO-6-(5-ISOXAZOLYL)PHENOL, 97%. Retrieved from [Link]

  • ResearchGate. (n.d.). Guidelines for experimental design and data analysis of proteomic mass spectrometry-based experiments. Retrieved from [Link]

  • Roberts, M. S., & Mohammed, Y. (2025). Quantitative structure permeability relationships for phenolic compounds applied to human epidermal membranes in various solvents. European Journal of Pharmaceutical Sciences, 194, 106914.

Sources

Safety Operating Guide

Proper Disposal of 2,4-Dichloro-6-(5-isoxazolyl)phenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of specialized chemical reagents, such as 2,4-Dichloro-6-(5-isoxazolyl)phenol, demand a meticulous and informed approach. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for understanding the causality behind our recommended procedures. Our goal is to empower your laboratory with the knowledge to manage this compound safely and compliantly, building a foundation of trust through scientific integrity.

Understanding the Hazard Profile of 2,4-Dichloro-6-(5-isoxazolyl)phenol

2,4-Dichloro-6-(5-isoxazolyl)phenol is a halogenated phenolic compound. Its chemical structure necessitates a cautious approach to handling and disposal. The primary hazards are associated with its chlorinated phenol backbone, which is a class of compounds known for their potential toxicity and persistence in the environment.[1][2][3]

Key Hazard Information:

PropertyDescriptionSource
Physical State SolidSigma-Aldrich
CAS Number 288401-44-5Sigma-Aldrich
Molecular Formula C₉H₅Cl₂NO₂Sigma-Aldrich
GHS Pictograms Skull and crossbonesSigma-Aldrich
Signal Word DangerSigma-Aldrich
Hazard Statements H301 (Toxic if swallowed)Sigma-Aldrich

This table summarizes the key hazard data for 2,4-Dichloro-6-(5-isoxazolyl)phenol.

The presence of chlorine atoms on the phenol ring increases the compound's stability and, consequently, its resistance to natural degradation.[1] Improper disposal can lead to long-term environmental contamination. Therefore, it is imperative that this compound and any materials contaminated with it are treated as hazardous waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2,4-Dichloro-6-(5-isoxazolyl)phenol in any capacity, from initial use to final disposal, the correct Personal Protective Equipment (PPE) is mandatory. The selection of PPE is not merely a procedural step but a critical risk mitigation strategy.

  • Hand Protection: Due to the corrosive nature of phenolic compounds, standard nitrile gloves may not offer sufficient protection for prolonged contact.[4][5] It is recommended to use double-gloving with nitrile gloves for incidental contact.[5] For tasks with a higher risk of splashing or direct contact, heavy-duty butyl rubber or neoprene gloves are advised.[5][6]

  • Eye Protection: Chemical splash goggles are the minimum requirement.[5] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[5]

  • Body Protection: A fully buttoned lab coat is essential.[5] For larger quantities or when transferring the solid, a chemical-resistant apron over the lab coat provides an additional layer of protection.[5]

  • Respiratory Protection: While the compound is a solid at room temperature, any procedure that could generate dust should be performed in a certified chemical fume hood to prevent inhalation.[4][5]

Spill Management: A Calm and Methodical Response

In the event of a spill, a prepared and systematic response is crucial to prevent exposure and environmental contamination.

Minor Spills (Solid):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don Appropriate PPE: Ensure you are wearing the recommended PPE before addressing the spill.

  • Contain the Spill: Gently cover the spill with a dry absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[7][8][9] Do not use combustible materials like paper towels to absorb the bulk of the spill.[9]

  • Collect the Material: Carefully sweep the absorbed material into a designated hazardous waste container.[7][8]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Label and Dispose: Seal the waste container, label it appropriately, and move it to the designated hazardous waste accumulation area.

Major Spills:

In the case of a large spill, or if you are not comfortable with the cleanup, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Step-by-Step Disposal Protocol for 2,4-Dichloro-6-(5-isoxazolyl)phenol

The disposal of 2,4-Dichloro-6-(5-isoxazolyl)phenol is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the Environmental Protection Agency (EPA).[10] This compound falls under the category of halogenated organic compounds and chlorinated phenols, which are listed as hazardous wastes.[1][11]

Waste Identification and Classification

Based on its chemical structure, waste containing 2,4-Dichloro-6-(5-isoxazolyl)phenol is likely to be classified under the following EPA hazardous waste codes:

  • F027: Discarded unused formulations containing tri-, tetra-, or pentachlorophenol or discarded unused formulations containing compounds derived from these chlorophenols.[12] While this compound is a dichlorophenol, its halogenated phenolic nature aligns with the intent of this listing.

  • As a Halogenated Organic Compound: It would also be managed as a halogenated organic waste.[11]

It is the responsibility of the waste generator to make the final determination of the appropriate waste codes. Consult with your institution's EHS department for specific guidance.

Waste Segregation

Proper segregation is fundamental to safe and compliant waste disposal.

  • Solid Waste:

    • Unused or expired 2,4-Dichloro-6-(5-isoxazolyl)phenol.

    • Contaminated PPE (gloves, aprons, etc.).

    • Contaminated lab supplies (weigh boats, spatulas, stir bars, etc.).

    • Spill cleanup materials.

  • Liquid Waste:

    • Solutions containing 2,4-Dichloro-6-(5-isoxazolyl)phenol.

    • Rinsate from cleaning contaminated glassware.

Crucially, do not mix this waste stream with non-hazardous waste or other incompatible hazardous waste streams.

Containerization and Labeling
  • Container Selection:

    • Use a designated, leak-proof, and chemically compatible container for solid waste. A wide-mouth polyethylene container is a suitable choice.

    • For liquid waste, use a sealable, shatter-resistant container, such as a coated glass or polyethylene bottle.[13]

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "2,4-Dichloro-6-(5-isoxazolyl)phenol."

    • Indicate the hazards associated with the waste (e.g., "Toxic").

    • The date of accumulation (the date the first drop of waste was added to the container) must be clearly visible.

Storage and Final Disposal
  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be under the control of the laboratory personnel and away from general traffic. Ensure secondary containment is used for liquid waste containers.[14]

  • Final Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[15][16][17] These contractors will ensure the waste is transported to a permitted treatment, storage, and disposal facility (TSDF), where it will likely be destroyed via high-temperature incineration.[13] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain. [14]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making process for the disposal of 2,4-Dichloro-6-(5-isoxazolyl)phenol waste, the following workflow diagram has been developed.

cluster_start Waste Generation cluster_segregation Segregation cluster_containerization Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Generate Waste Containing 2,4-Dichloro-6-(5-isoxazolyl)phenol solid_waste Solid Waste (e.g., contaminated PPE, unused solid) start->solid_waste Is it solid? liquid_waste Liquid Waste (e.g., solutions, rinsate) start->liquid_waste Is it liquid? solid_container Seal in a labeled, compatible solid waste container. solid_waste->solid_container liquid_container Seal in a labeled, compatible liquid waste container. liquid_waste->liquid_container storage Store in designated Satellite Accumulation Area. solid_container->storage liquid_container->storage disposal Arrange for pickup by EHS or a licensed hazardous waste contractor. storage->disposal

Caption: Disposal workflow for 2,4-Dichloro-6-(5-isoxazolyl)phenol.

Conclusion: A Culture of Safety

The proper disposal of 2,4-Dichloro-6-(5-isoxazolyl)phenol is not just a regulatory requirement but a reflection of our commitment to a culture of safety and environmental responsibility. By understanding the hazards, utilizing appropriate protective measures, and adhering to a stringent disposal protocol, we can ensure that our pursuit of scientific advancement does not come at the cost of our well-being or the health of our planet. This guide serves as a foundational resource, and we encourage you to consult with your institution's safety professionals to ensure full compliance with all local, state, and federal regulations.

References

  • Waste Code - RCRAInfo. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]

  • Phenol Standard Operating Procedure. University of California, Santa Cruz. [Link]

  • Waste Control Specialists (WCS). [Link]

  • Spill Cleanup Quick Reference. University of California, Berkeley. [Link]

  • Standard Operating Procedure for Chlorinated Solvents. University of Southern California. [Link]

  • Focus on Phenol First Aid and Personal Protective Equipment. University of California, Los Angeles. [Link]

  • Toxicological Profile for Chlorophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Metro Central Transfer Station. Oregon Metro. [Link]

  • Chemical Spill Procedures - Step By Step Guide. Chem Klean. [Link]

  • Spill Cleanup. Pesticide Environmental Stewardship. [Link]

  • Warning - Aviso. Greenbook. [Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • Hazardous Waste Disposal South Carolina. Clean Management Environmental Group. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - 2,4-D. Centers for Disease Control and Prevention. [Link]

  • How to Choose PPE for Chemical Work. Allan Chemical Corporation. [Link]

  • The Do's and Don'ts for the Safe Use of Phenol. Petrochemicals Europe. [Link]

  • Environmental Products & Services. Safety-Kleen. [Link]

  • Ambient Water Quality Criteria for Chlorinated Phenols. U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Codes. [Link]

  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. ACTenviro. [Link]

  • Waste Codes. Ohio Environmental Protection Agency. [Link]

  • Industrial and Hazardous Waste Solutions. Waste Management. [Link]

  • OESO Phenol Guideline. Duke University. [Link]

  • Public Health Statement for Chlorophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Disposal of Individual (non-solvent) Hazardous Chemical. University of York. [Link]

  • How can I dispose phenol? ResearchGate. [Link]

  • Method 1653: Chlorinated Phenolics in Wastewater by In Situ Acetylation and GC/MS. U.S. Environmental Protection Agency. [Link]

  • Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. [Link]

  • 2,4-D Fact Sheet. National Pesticide Information Center. [Link]

Sources

Navigating the Safe Handling of 2,4-Dichloro-6-(5-isoxazolyl)phenol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: In the event of an exposure, refer to Section 4: Emergency Procedures.

As a novel dichlorinated phenolic compound, 2,4-Dichloro-6-(5-isoxazolyl)phenol presents significant health and safety considerations that demand meticulous handling protocols. This guide, developed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the safe use of this compound, with a focus on personal protective equipment (PPE) and proper disposal methods. Our commitment is to empower you with the knowledge to maintain a safe laboratory environment while advancing your critical research.

Understanding the Hazard: A Toxicological Profile

2,4-Dichloro-6-(5-isoxazolyl)phenol is classified as acutely toxic if swallowed.[1] While comprehensive toxicological data for this specific molecule is not widely available, its structural similarity to phenol and other chlorinated phenols necessitates a cautious approach. Phenol is a known systemic toxin that can be rapidly absorbed through the skin, leading to severe health consequences.[2] It is also corrosive and can cause severe skin burns and eye damage.[3][4] The presence of chlorine atoms on the phenol ring can further modify its toxicological properties. Therefore, all handling procedures must be executed with the assumption that this compound poses a significant risk upon ingestion, inhalation, and dermal contact.

Key Hazards:

  • Acute Oral Toxicity: Classified as Hazard Class 3 (Toxic if swallowed).[1]

  • Dermal Absorption: High potential for absorption through the skin, a characteristic of phenolic compounds.[2][5]

  • Skin and Eye Corrosion: Expected to be corrosive to skin and cause irreversible eye damage based on data for similar compounds.[6]

  • Inhalation Hazard: While it is a solid, aerosols or dust can be generated during handling, posing an inhalation risk.[7]

Engineering Controls: Your First Line of Defense

Before selecting personal protective equipment, it is crucial to implement robust engineering controls to minimize exposure. All work with 2,4-Dichloro-6-(5-isoxazolyl)phenol, including weighing, preparing solutions, and conducting reactions, must be performed within a certified chemical fume hood.[2] The fume hood provides critical protection against the inhalation of dusts or vapors and acts as a physical barrier in case of splashes. Ensure that the fume hood has adequate airflow and is functioning correctly before commencing any work.

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is essential for the safe handling of 2,4-Dichloro-6-(5-isoxazolyl)phenol. The following table outlines the minimum required PPE, with specific recommendations based on the task's risk level.

PPE Category Minimum Requirement Recommended for High-Risk Operations (e.g., handling powder, preparing concentrated solutions) Rationale
Hand Protection Double-gloving with standard nitrile gloves (minimum 8mil thickness).[7]An inner nitrile glove with an outer glove of a more resistant material such as butyl rubber or neoprene.[2]Phenolic compounds can penetrate nitrile gloves.[2] Double-gloving provides an additional barrier and allows for the safe removal of the outer glove if contaminated. For higher concentrations or prolonged handling, more robust materials are necessary.
Eye Protection ANSI Z87.1 compliant safety glasses with side shields.[7]Chemical splash goggles and a full-face shield.[7]Protects against accidental splashes of solutions or contact with airborne particles. A face shield offers broader protection for the entire face.
Body Protection A fully buttoned, long-sleeved laboratory coat.[2][7]A chemically resistant apron made of butyl rubber or neoprene worn over the lab coat.[2][7]Prevents contamination of personal clothing. A chemically resistant apron provides an additional layer of protection against significant spills.
Footwear Closed-toe shoes that cover the entire foot.[2][7]Chemically resistant shoe covers for spill response.Protects feet from spills and falling objects.
Respiratory Protection Not typically required when handling small quantities in a certified chemical fume hood.A NIOSH-approved respirator with organic vapor/particulate cartridges (OV/P95 or equivalent) may be necessary for spill cleanup or if there is a potential for aerosol generation outside of a fume hood.[8]The primary defense against inhalation is the fume hood. Respirators are a secondary measure for specific, higher-risk situations.
Safe Handling Workflow

The following diagram illustrates the essential steps for safely handling 2,4-Dichloro-6-(5-isoxazolyl)phenol, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Function prep_ppe->prep_fumehood prep_materials Gather Materials prep_fumehood->prep_materials handling_weigh Weigh Solid in Fume Hood prep_materials->handling_weigh handling_solution Prepare Solution in Fume Hood handling_weigh->handling_solution handling_reaction Perform Experiment handling_solution->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff

Caption: Workflow for the safe handling of 2,4-Dichloro-6-(5-isoxazolyl)phenol.

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure, immediate and correct first aid is critical.

  • Skin Contact: Due to the anesthetic effect of phenol, a burn may not be immediately painful.[2] Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[9] After initial flushing, if available, swab the affected area with polyethylene glycol 300 or 400 (PEG-300 or PEG-400).[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[9][10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2][10] If they are not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] If the person is conscious and able to swallow, give them 4-8 ounces of water or milk.[2] Seek immediate medical attention.

Spill Management and Decontamination

In the case of a small spill within a chemical fume hood, use an absorbent material compatible with halogenated organic compounds to contain the spill. Do not use combustible materials such as paper towels to clean up the neat compound. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's environmental health and safety (EHS) department.

All surfaces and glassware that have come into contact with 2,4-Dichloro-6-(5-isoxazolyl)phenol must be decontaminated. A standard laboratory detergent and water wash is typically sufficient for glassware after an initial rinse with an appropriate solvent (e.g., ethanol or acetone), which should be collected as hazardous waste.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of 2,4-Dichloro-6-(5-isoxazolyl)phenol and all contaminated materials is a legal and ethical requirement.

  • Waste Segregation: All waste contaminated with this compound, including excess solid, solutions, contaminated gloves, pipette tips, and absorbent materials, must be collected as hazardous waste.[11] This waste stream must be segregated from non-halogenated waste.[12] Keeping halogenated and non-halogenated waste separate can significantly reduce disposal costs.[12]

  • Waste Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.[11] The label should clearly state "Hazardous Waste" and identify the contents, including "2,4-Dichloro-6-(5-isoxazolyl)phenol."

  • Disposal Pathway: Do not dispose of this chemical or any contaminated materials down the drain or in the regular trash.[11] Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Contact your EHS department for guidance on waste container provision and pickup schedules.

Disposal Workflow

The following diagram outlines the correct procedure for the disposal of waste generated from working with 2,4-Dichloro-6-(5-isoxazolyl)phenol.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal gen_solid Excess Solid & Contaminated Materials coll_container Designated Halogenated Waste Container gen_solid->coll_container gen_liquid Solutions & Rinsates gen_liquid->coll_container coll_label Label Container Clearly coll_container->coll_label disp_seal Seal Container When Full coll_label->disp_seal disp_request Request EHS Pickup disp_seal->disp_request

Caption: Disposal workflow for 2,4-Dichloro-6-(5-isoxazolyl)phenol waste.

By adhering to these guidelines, you can mitigate the risks associated with handling 2,4-Dichloro-6-(5-isoxazolyl)phenol and ensure a safe and productive research environment.

References

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. [Link]

  • University of California, Berkeley, Environment, Health and Safety. Appendix P - Phenol First Aid Guide and PPE. [Link]

  • Australian Industrial Chemicals Introduction Scheme. Phenol, 2,4-dichloro- - Evaluation statement. [Link]

  • HA-International. Phenolic Novolac Foundry Resins: Dust Hazards and Recommended Control Practices. [Link]

  • National Institutes of Health. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. [Link]

  • LSU Health Shreveport. Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Tulane University Office of Environmental Health and Safety. FACT SHEET: Phenol. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Carl ROTH. Safety Data Sheet: Phenol. [Link]

  • Redox. Understanding Phenolic Edge Protection Resin: Features, Benefits, and Safety Precautions. [Link]

  • New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet. [Link]

  • The University of Tennessee Health Science Center. Phenol, Chloroform, or TRIzol™ Waste Disposal. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Phenol. [Link]

  • Carl ROTH. Safety Data Sheet: Phenol. [Link]

  • Redox. Safety Data Sheet Phenolic Resin. [Link]

  • U.S. Environmental Protection Agency. Phenol. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-6-(5-isoxazolyl)phenol
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-6-(5-isoxazolyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.